molecular formula C8H9NO3 B1293650 2,6-Dimethyl-3-nitrophenol CAS No. 6994-63-4

2,6-Dimethyl-3-nitrophenol

Cat. No.: B1293650
CAS No.: 6994-63-4
M. Wt: 167.16 g/mol
InChI Key: TZASZCQVZPLXHP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-3-nitrophenol
Source PubChem
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InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASZCQVZPLXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20220223
Record name 3-Nitro-2,6-xylenol
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Molecular Weight

167.16 g/mol
Source PubChem
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CAS No.

6994-63-4
Record name 2,6-Dimethyl-3-nitrophenol
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Record name 3-Nitro-2,6-xylenol
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Record name 3-Nitro-2,6-xylenol
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Record name 3-nitro-2,6-xylenol
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Foundational & Exploratory

Preamble: Navigating a Sparsely Documented Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3-nitrophenol

In the vast landscape of substituted phenols, this compound emerges as a compound of significant academic interest, primarily due to its unique substitution pattern which offers a compelling case study in steric and electronic effects. Unlike its more extensively documented isomer, 2,6-dimethyl-4-nitrophenol, the 3-nitro variant is not widely characterized in peer-reviewed literature. This guide, therefore, adopts a first-principles approach. It builds a comprehensive profile of this compound by integrating foundational principles of physical organic chemistry with comparative analysis of its structural analogs. For researchers and drug development professionals, this document serves not just as a repository of known data, but as a predictive framework for understanding and utilizing this molecule in novel applications.

Core Physicochemical and Structural Analysis

This compound is an aromatic organic compound featuring a phenol backbone substituted with two methyl groups and a nitro group. The precise placement of these functional groups dictates its chemical personality.

Molecular Identity and Predicted Properties

A definitive CAS Number has been identified as 6994-63-4[1]. The fundamental properties are summarized below. It is critical to note that while some data is established, other values are predicted based on chemical principles and data from analogous compounds.

PropertyValue / Predicted ValueSource / Basis
IUPAC Name This compound---
CAS Number 6994-63-4[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Yellowish crystalline solid (Predicted)Based on nitrophenol analogs
Melting Point Not experimentally determined.---
Boiling Point Not experimentally determined.---
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).Structural analogy
pKa (Acidity) Predicted to be ~8.0 - 8.5See Section 1.3 for detailed analysis
Structural Representation

The spatial arrangement of the functional groups is central to the molecule's properties.

Figure 1: Structure of this compound.

The Causality of Acidity: An Analysis of Electronic and Steric Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).

  • The Nitro Group (-NO₂): In the meta position (C3), the powerful resonance (-M effect) withdrawal of the nitro group is inoperative. Its acid-strengthening effect arises almost exclusively from its strong inductive effect (-I effect), pulling electron density through the sigma bonds.

  • The Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are weak EDGs, acting through both inductive (+I effect) and hyperconjugation effects. Both effects increase electron density in the ring, which tends to destabilize the phenoxide and decrease acidity.

Comparative Analysis:

  • vs. Phenol (pKa ≈ 10.0): The strong -I effect of the nitro group outweighs the +I effects of the two methyl groups. Therefore, this compound is predicted to be significantly more acidic than phenol.

  • vs. 3-Nitrophenol (pKa ≈ 8.4): The presence of two electron-donating methyl groups in the target molecule will counteract the acid-strengthening effect of the nitro group. Consequently, this compound will be less acidic (have a higher pKa) than 3-nitrophenol.

  • vs. 2,6-Dimethyl-4-nitrophenol (pKa ≈ 7.15): This comparison is most illustrative. In the 4-nitro isomer, the nitro group is para to the hydroxyl group, allowing it to exert both a strong -I and a very strong -M (resonance) effect, which greatly stabilizes the phenoxide.[3][4] The methyl groups at C2 and C6 do not sterically hinder this resonance. In our target molecule, the 3-nitro isomer, the lack of a resonance effect means it will be substantially less acidic than its 4-nitro counterpart.[5]

Predicted pKa: Based on this analysis, a pKa value in the range of 8.0 - 8.5 is a reasonable prediction.

Predicted Spectroscopic Signatures

TechniquePredicted Features
¹H NMR - -OH Proton: A broad singlet, chemical shift variable (typically ~5-10 ppm). - Aromatic Protons: Two doublets in the aromatic region (~7-8 ppm), corresponding to the protons at C4 and C5. They will exhibit a small meta-coupling (J ≈ 2-3 Hz). - Methyl Protons: Two distinct singlets in the aliphatic region (~2.2-2.5 ppm), each integrating to 3H. The two methyl groups are in different chemical environments and are not equivalent.
¹³C NMR - Aromatic Carbons: Six distinct signals. The carbon bearing the -OH group (C1) will be downfield (~150-160 ppm). The carbon bearing the -NO₂ group (C3) will also be significantly deshielded. The carbons attached to the methyl groups (C2, C6) and the remaining aromatic carbons (C4, C5) will appear at characteristic shifts. - Methyl Carbons: Two signals in the upfield region (~15-20 ppm).
IR Spectroscopy - O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - N-O Asymmetric Stretch: A strong, sharp peak around 1520-1560 cm⁻¹. - N-O Symmetric Stretch: A strong, sharp peak around 1340-1380 cm⁻¹. - C-N Stretch: Weaker absorption around 800-900 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 167. - Key Fragments: Expect loss of -NO₂ (m/z = 121), loss of -OH (m/z = 150), and other characteristic fragmentation patterns of substituted phenols.

Synthesis and Reactivity Profile

The synthesis and subsequent reactions of this compound are governed by the directing effects of its substituents.

Proposed Synthesis Workflow

Two primary synthetic routes are plausible. The choice depends on the availability of starting materials and the desired control over isomer formation.

Route A: Direct Nitration of 2,6-Dimethylphenol

This is the most direct approach but may suffer from poor regioselectivity. The hydroxyl group is a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. The primary product of nitration is therefore expected to be 2,6-dimethyl-4-nitrophenol.[6] Formation of the 3-nitro isomer would be a minor product, requiring challenging chromatographic separation.

Route B: Diazotization-Hydrolysis of 2,6-Dimethyl-3-nitroaniline (Recommended)

This multi-step route offers superior regiochemical control and is the more logical choice for unambiguous synthesis. The general principle involves converting a primary aromatic amine into a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous acid.[7][8]

G start 2,6-Dimethyl-3-nitroaniline step1 Diazotization (NaNO₂, aq. H₂SO₄, 0-5°C) start->step1 Step 1 intermediate 2,6-Dimethyl-3-nitrophenyldiazonium Salt (Intermediate) step1->intermediate step2 Hydrolysis (H₂O, Heat) intermediate->step2 Step 2 product This compound step2->product

Figure 2: Proposed synthesis via diazotization-hydrolysis.

Experimental Protocol (Route B - Predictive)

  • Diazotization:

    • Suspend 2,6-dimethyl-3-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid (~20-30%) in a flask equipped with a stirrer and thermometer.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.[8]

    • Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate, larger flask equipped for distillation or with a reflux condenser, bring a volume of dilute aqueous sulfuric acid to a boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acid.[9] The diazonium group will be displaced by -OH, with the evolution of nitrogen gas.

    • After the addition is complete, continue to boil for 15-20 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture. The product may precipitate or can be extracted with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Predicted Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (2,6-dimethyl-3-aminophenol) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This resulting aminophenol is a versatile synthetic intermediate.

  • Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation (Williamson ether synthesis) with alkyl halides under basic conditions, or O-acylation with acid chlorides or anhydrides to form esters.

  • Further Electrophilic Aromatic Substitution: The ring is highly activated by the -OH group and moderately activated by the two -CH₃ groups, but deactivated by the -NO₂ group. The powerful ortho, para-directing hydroxyl group will dominate. The position para to the hydroxyl (C4) is the most likely site for further substitution (e.g., halogenation, sulfonation), as the two ortho positions (C2, C6) are already blocked.

Relevance in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are highly relevant in medicinal chemistry.

  • Synthetic Building Block: Nitroaromatic compounds are crucial precursors for the synthesis of anilines, which are foundational in many pharmaceutical agents. The unique 2,3,6-substitution pattern provides a scaffold that is not readily accessible, allowing for the exploration of novel chemical space.

  • Fragment-Based Drug Design: As a substituted phenol, it could serve as a fragment for screening against biological targets. The hydroxyl group is an excellent hydrogen bond donor and acceptor, while the aromatic ring can engage in π-stacking interactions.

  • Physicochemical Probes: In fundamental research, comparing the biological or chemical activity of this isomer against the 4-nitro isomer could provide precise insights into the importance of resonance versus inductive effects for a particular molecular interaction.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the known hazards of analogous compounds like 3-nitrophenol and 2,6-dimethylphenol.

Hazard CategoryPrecautionary Measures and Response
Toxicity Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves and clothing. Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water.
Irritation Causes skin irritation and serious eye damage. Wear protective gloves and eye/face protection. Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound represents an intriguing target for chemical exploration. While experimental data remains scarce, a robust understanding of its properties can be achieved through the application of core chemical principles and comparative analysis with its isomers. Its predicted physicochemical properties—particularly its moderate acidity and distinct spectroscopic signature—make it an identifiable and potentially useful molecule. The proposed synthesis via a diazotization-hydrolysis pathway offers a reliable method for its preparation, opening the door for its use as a specialized building block in drug discovery and materials science. This guide serves as a foundational document to stimulate and support such future investigations.

References

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved from [Link]

  • Answer and Explanation. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Retrieved from [Link]

  • Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.... Retrieved from [Link]

  • Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

  • Stack Exchange. (2023, May 15). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0918220A1 - Diazonium ion assay reagents and methods for their use.
  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

Sources

2,6-Dimethyl-3-nitrophenol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrophenol and Its Isomeric Landscape for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the CAS number 6994-63-4 [1]. Due to the limited availability of detailed experimental data for this specific isomer, this document leverages the extensively studied isomeric analogue, 2,6-dimethyl-4-nitrophenol (CAS number 2423-71-4), to provide a robust framework for understanding the physicochemical properties, synthesis, handling, and potential applications of this class of compounds. By presenting a comparative analysis, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for future investigation and application.

Introduction and Isomeric Differentiation

Within the realm of substituted aromatic compounds, nitrophenols represent a critical class of molecules with wide-ranging applications, from chemical synthesis to biological activity screening. This compound is a distinct isomer within the dimethyl-nitrophenol family. However, a survey of the scientific literature reveals a significant data gap for this compound when compared to its structural isomer, 2,6-dimethyl-4-nitrophenol.

The position of the nitro group (—NO₂) on the phenol ring profoundly influences the molecule's electronic properties, reactivity, and steric hindrance, thereby dictating its behavior in chemical and biological systems. This guide will focus on the well-documented properties and protocols of the 4-nitro isomer as a proxy to illuminate the technical landscape relevant to the 3-nitro variant.

Physicochemical Properties: A Comparative Overview

The structural arrangement of substituents directly impacts the physical and chemical characteristics of the molecule. The table below summarizes the known properties of this compound and its more-studied 4-nitro isomer.

PropertyThis compound2,6-Dimethyl-4-nitrophenol
CAS Number 6994-63-4[1]2423-71-4[2][3][4]
Molecular Formula C₈H₉NO₃[1][5]C₈H₉NO₃[2][4][6]
Molecular Weight 167.16 g/mol [5]167.16 g/mol [2][3]
Appearance Not specifiedYellow crystalline solid[6]
Melting Point Not specified168 °C (decomposes)[3][6][7]
Boiling Point Not specified297-298 °C[6]
Solubility Not specifiedInsoluble in water; soluble in organic solvents like alcohol, benzene, and chloroform.[4][6]
IUPAC Name This compound2,6-dimethyl-4-nitrophenol[2]

The acidity of nitrophenols is a key property influenced by isomerism. The electron-withdrawing nature of the nitro group stabilizes the phenoxide conjugate base through resonance. For 2,6-dimethyl-4-nitrophenol, this effect is pronounced. In contrast, for a related isomer, 3,5-dimethyl-4-nitrophenol, steric hindrance from the two adjacent methyl groups forces the nitro group out of the plane of the aromatic ring, inhibiting resonance and reducing acidity.[8] A similar, though less pronounced, steric interaction might be anticipated in the 3-nitro isomer.

Synthesis of Dimethyl-Nitrophenols: A Validated Protocol

The synthesis of dimethyl-nitrophenols is typically achieved through the electrophilic nitration of the corresponding dimethylphenol precursor. The following protocol, adapted from established methods for the synthesis of 2,6-dimethyl-4-nitrophenol, provides a robust and validated methodology.[9][10]

General Principle

The nitration of 2,6-dimethylphenol is regioselective. The hydroxyl group and the two methyl groups are ortho-, para-directing activators. The para-position (C4) is sterically more accessible than the ortho-positions (C3 and C5) relative to the bulky hydroxyl group, leading to the preferential formation of the 4-nitro isomer.

Experimental Protocol: Nitration of 2,6-Dimethylphenol

Objective: To synthesize 2,6-dimethyl-4-nitrophenol via metal nitrate-mediated nitration.

Materials:

  • 2,6-Dimethylphenol

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetone

  • Celite (diatomaceous earth)

  • Sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, create a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the chosen metal nitrate catalyst (1 equivalent).[9][10]

  • Reaction Suspension: Add acetone to the solid mixture (approximately 10 mL per mmol of the phenol) to form a suspension.[9][10]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically allowed to proceed for 2-24 hours.[9][10]

  • Initial Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble inorganic materials. Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.[9][10]

  • Neutralization: Transfer the filtrate to a beaker and carefully add solid sodium bicarbonate in small portions until the effervescence (CO₂ evolution) ceases. This step neutralizes any residual acidic species.[9][10]

  • Second Filtration: Filter the neutralized solution to remove the excess sodium bicarbonate and any precipitated salts.[9]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 25-35°C to yield the crude product.[9]

  • Purification: Purify the crude product by silica gel column chromatography to isolate the pure 2,6-dimethyl-4-nitrophenol.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Synthesis cluster_workup Step 3: Workup & Purification Reactants Mix 2,6-Dimethylphenol & Metal Nitrate Suspension Add Acetone Reactants->Suspension Stir Stir at Room Temp (2-24 hours) Suspension->Stir Filt1 Filter through Celite Stir->Filt1 Neut Neutralize with NaHCO3 Filt1->Neut Filt2 Filter again Neut->Filt2 Evap Concentrate under Reduced Pressure Filt2->Evap Purify Silica Gel Chromatography Evap->Purify Product Product Purify->Product Pure 2,6-Dimethyl-4-nitrophenol

Caption: Workflow for the synthesis of 2,6-dimethyl-4-nitrophenol.

Applications and Research Relevance

While specific applications for this compound are not well-documented, the 4-nitro isomer serves as a valuable tool in several research areas.

  • Analytical Chemistry: It has been used as an internal standard for the quantification of other phenolic compounds, such as 4-nitrophenol and 3-methyl-4-nitrophenol, in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Supramolecular Chemistry: It serves as a model substrate to study binding interactions with host molecules like cycloamyloses.[3]

  • Environmental Monitoring: In its phenolate form, 2,6-dimethyl-4-nitrophenol is utilized in the photometric determination of nitrogen oxides in the air.[7] In this method, NO and NO₂ are oxidized to dinitrogen pentoxide, which is then hydrolyzed to nitric acid and reacts with 2,6-dimethylphenol to form the colored 2,6-dimethyl-4-nitrophenol for quantification.[7]

The broader class of nitrophenols is known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties, suggesting that this compound could be a candidate for screening in drug discovery programs.[6][10]

Safety, Handling, and Disposal

Handling nitrophenols requires strict adherence to safety protocols due to their potential hazards. The information below is generalized from safety data sheets (SDS) for structurally related compounds, including 3-nitrophenol and 2,6-dimethylphenol, and should be considered a baseline for handling any dimethyl-nitrophenol isomer.

Hazard Identification and Precautionary Measures

Nitrophenols are generally classified as harmful if swallowed, and can cause skin and serious eye irritation or damage.[11][12] The parent compound, 2,6-dimethylphenol, is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14]

Hazard StatementPrecautionary Measures
H301/H302: Toxic/Harmful if swallowed[12][14]P270: Do not eat, drink or smoke when using this product.[12] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[14]
H311: Toxic in contact with skin[14]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[12][13][15]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[14]
H318/H319: Causes serious eye damage / Causes serious eye irritation[12][15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][14][15]
H335: May cause respiratory irritation[15]P261: Avoid breathing dust.[15]
Protocol for Safe Handling and Emergency Response

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[11][13]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[13]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[13]

First Aid Measures:

  • Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.[13][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[13][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13][15]

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]

  • Store locked up.[13][14]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13][15]

Laboratory Safety Workflow

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Assess Risks (Review SDS) Controls Use Engineering Controls (Fume Hood) Assess->Controls PPE Don PPE (Gloves, Goggles, Coat) Controls->PPE Handle Handle Compound Avoid Dust/Contact PPE->Handle Decon Decontaminate Workspace & Wash Hands Handle->Decon Store Store Securely Decon->Store Dispose Dispose of Waste Properly Decon->Dispose

Caption: A standard workflow for safely handling chemical reagents.

Conclusion

This compound (CAS: 6994-63-4) is a specific isomer whose detailed characterization remains an open area for scientific investigation. This guide has provided its core identifiers while utilizing the rich dataset of its analogue, 2,6-dimethyl-4-nitrophenol, to present a comprehensive technical overview relevant to this class of compounds. The provided protocols for synthesis and safety, alongside a discussion of potential applications, offer a valuable resource for researchers. Further exploration of the 3-nitro isomer's unique properties could yield novel applications in medicinal chemistry, materials science, and analytical research.

References

  • UPRM. (2018, January 19). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-6-nitrophenol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • CPAchem. (2024, January 11). Safety data sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • ESSLAB. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. While its isomers, particularly 2,6-dimethyl-4-nitrophenol, have been more extensively studied, the unique positioning of the nitro group in the 3-position imparts distinct electronic and steric characteristics that warrant a thorough investigation. This guide provides a comprehensive overview of the molecular structure, synthesis, purification, and analytical characterization of this compound. In the absence of extensive experimental data for this specific isomer, this document leverages established chemical principles, comparative data from related compounds, and predictive methodologies to offer a robust technical resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in research settings.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
CAS Number 6994-63-4[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.17 g/mol [1]
Predicted pKa ~8.0Based on substituent effects
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.Comparative analysis with isomers
Appearance Expected to be a crystalline solid.General property of nitrophenols

Synthesis and Purification

The synthesis of this compound from 2,6-dimethylphenol requires careful control of reaction conditions to achieve the desired regioselectivity, as the hydroxyl and methyl groups are ortho- and para-directing. Nitration at the meta position is generally less favored.

Synthesis Workflow

Synthesis_Workflow Start 2,6-Dimethylphenol Nitration Nitrating Agent (e.g., HNO₃ in Acetic Anhydride) Reaction Controlled Nitration (-10°C to 0°C) Start->Reaction Nitration->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product Isomers Isomeric Byproducts (4-nitro and dinitro) Purification->Isomers Separation

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Regioselective Nitration

This protocol is designed to favor the formation of the 3-nitro isomer by controlling the reaction temperature and the nitrating agent.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (1.0 eq) in acetic anhydride at room temperature.

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise via the dropping funnel, ensuring the temperature does not exceed 0°C. The slow addition and low temperature are critical to control the exothermic reaction and influence the regioselectivity.[2][3]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Slowly pour the reaction mixture into ice-cold water with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude mixture by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 3-nitro isomer from the more polar 4-nitro and dinitro byproducts.

Molecular Structure and Spectroscopic Analysis

Due to the scarcity of published experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and comparison with its well-characterized isomer, 2,6-dimethyl-4-nitrophenol.

Molecular Structure

Caption: 2D molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl groups, and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.5d1HH-4Aromatic proton ortho to the nitro group, expected to be downfield.
~6.9-7.1d1HH-5Aromatic proton meta to the nitro group.
~5.5-6.5br s1H-OHBroad singlet, chemical shift is concentration and solvent dependent.
~2.3s3H2-CH₃Methyl group adjacent to the hydroxyl group.
~2.2s3H6-CH₃Methyl group.

Comparative Insight: In contrast, the ¹H NMR spectrum of 2,6-dimethyl-4-nitrophenol shows a singlet for the two equivalent aromatic protons at a downfield position due to the para-nitro group's electron-withdrawing effect.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-1 (C-OH)Carbon attached to the electronegative oxygen.
~125-130C-2 (C-CH₃)
~145-150C-3 (C-NO₂)Carbon attached to the nitro group, significantly downfield.
~120-125C-4
~130-135C-5
~130-135C-6 (C-CH₃)
~15-202-CH₃
~15-206-CH₃

Comparative Insight: The chemical shifts of the aromatic carbons in 2,6-dimethyl-4-nitrophenol are influenced by the symmetry of the molecule, with fewer signals observed compared to the less symmetrical 3-nitro isomer.

FTIR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic
2850-2960C-H stretchMethyl (-CH₃)
1520-1560 (strong)N-O asymmetric stretchNitro (-NO₂)
1340-1380 (strong)N-O symmetric stretchNitro (-NO₂)
1450-1600C=C stretchAromatic ring
1180-1260C-O stretchPhenolic
Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.

  • Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

  • [M-OH]⁺: A fragment at m/z = 150, resulting from the loss of the hydroxyl radical.

  • [M-NO₂]⁺: A fragment at m/z = 121, due to the loss of the nitro group.

  • [M-CH₃]⁺: A fragment at m/z = 152, from the loss of a methyl radical.

Fragmentation_Pathway M [M]⁺˙ m/z = 167 M_OH [M-OH]⁺ m/z = 150 M->M_OH -OH M_NO2 [M-NO₂]⁺ m/z = 121 M->M_NO2 -NO₂ M_CH3 [M-CH₃]⁺ m/z = 152 M->M_CH3 -CH₃

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, with a nitro group positioned meta to the hydroxyl group and flanked by two methyl groups, presents a unique synthetic challenge. The ortho-para directing effects of the hydroxyl and methyl groups make direct nitration of 2,6-dimethylphenol an unviable route for obtaining the 3-nitro isomer in significant yields. This technical guide provides a comprehensive overview of a viable multi-step synthesis pathway, detailing the underlying chemical principles, experimental protocols, and critical process parameters. The proposed pathway navigates the challenges of regioselectivity by employing a strategic sequence of reactions, including nitration of a protected aniline derivative, reduction, and a subsequent Sandmeyer-type reaction.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is best approached through an indirect, multi-step pathway that establishes the desired substitution pattern on the aromatic ring prior to the introduction of the hydroxyl group. The core of this strategy lies in the use of a Sandmeyer reaction on a suitably substituted aniline precursor. The overall proposed synthesis is a four-step process commencing with the nitration of 2,6-dimethyl-N,N-dimethylaniline.

Synthesis_Overview A 2,6-Dimethyl-N,N-dimethylaniline B 3-Nitro-2,6-dimethyl-N,N-dimethylaniline A->B Nitration C 3-Amino-2,6-dimethyl-N,N-dimethylaniline B->C Reduction D 3-Hydroxy-2,6-dimethyl-N,N-dimethylaniline C->D Diazotization & Hydrolysis E This compound D->E N-Demethylation

Figure 1: Proposed multi-step synthesis pathway for this compound.

Step 1: Nitration of 2,6-Dimethyl-N,N-dimethylaniline

The initial step involves the regioselective nitration of 2,6-dimethyl-N,N-dimethylaniline. The N,N-dimethylamino group is a strong activating and ortho-, para-directing group. However, under strongly acidic conditions, it is protonated to form an N,N-dimethylanilinium ion. This protonated group is deactivating and meta-directing. This electronic effect, combined with the steric hindrance from the two ortho-methyl groups, directs the incoming nitro group to the meta position (position 3).

Experimental Protocol:
  • Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 40 mL of 2,6-dimethyl-N,N-dimethylaniline in 88 mL of concentrated sulfuric acid. It is crucial to maintain the temperature below 15°C during this process to control the exothermic reaction.[1]

  • Nitration: While maintaining the temperature below 15°C, add 35 mL of concentrated nitric acid dropwise to the solution.[1]

  • Reaction: After the addition is complete, allow the mixture to react for one hour.[1]

  • Work-up: Pour the reaction mixture into cold water and neutralize it with sodium carbonate. This will cause the precipitation of 3-nitro-2,6-dimethyl-N,N-dimethylaniline as crystals.[1]

  • Isolation: Collect the crystals by filtration and wash them with cold water to remove any residual acid and inorganic salts.

Nitration_Workflow cluster_dissolution Dissolution cluster_nitration Nitration cluster_workup Work-up & Isolation A 2,6-Dimethyl-N,N-dimethylaniline C Solution of Protonated Amine (Temp < 15°C) A->C B Conc. H2SO4 B->C E Reaction Mixture (Temp < 15°C) C->E D Conc. HNO3 D->E F Cold Water E->F G Sodium Carbonate H Precipitate of 3-Nitro-2,6-dimethyl-N,N-dimethylaniline G->H

Figure 2: Workflow for the nitration of 2,6-dimethyl-N,N-dimethylaniline.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 3-nitro-2,6-dimethyl-N,N-dimethylaniline to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol:
  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 3-nitro-2,6-dimethyl-N,N-dimethylaniline in a suitable solvent such as ethanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Isolation: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate contains the desired 3-amino-2,6-dimethyl-N,N-dimethylaniline. The solvent can be removed under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

This step is the cornerstone of the synthesis, converting the amino group into a hydroxyl group via a diazonium salt intermediate. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is then hydrolyzed by heating in an aqueous acidic solution to yield the corresponding phenol.

Experimental Protocol:
  • Diazotization: Dissolve the crude 3-amino-2,6-dimethyl-N,N-dimethylaniline in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change.

  • Hydrolysis: After the addition of sodium nitrite is complete, slowly warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the phenol. In some cases, gentle heating (pyrolysis) may be required to drive the hydrolysis to completion.[1] A two-phase system with an organic solvent like cyclopentyl methyl ether (CPME) and water can be effective for the hydrolysis of diazonium salts, often leading to higher yields.[2]

  • Work-up: After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline.

Step 4: N-Demethylation

The final step is the removal of the two methyl groups from the nitrogen atom to yield the target this compound. This can be a challenging transformation, and several methods are available. One effective method for the demethylation of N,N-dimethylanilines involves the use of phenyl chloroformate in an ionic liquid.[3]

Experimental Protocol:
  • Reaction Setup: In a reaction vessel, dissolve the crude 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline in an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl).

  • Demethylation: Add phenyl chloroformate to the solution and heat the mixture. The reaction progress can be monitored by TLC or GC.

  • Hydrolysis: After the demethylation is complete, the resulting carbamate intermediate is hydrolyzed under acidic or basic conditions to yield the final product.

  • Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
12,6-Dimethyl-N,N-dimethylanilineConc. H₂SO₄, Conc. HNO₃3-Nitro-2,6-dimethyl-N,N-dimethylanilineGood
23-Nitro-2,6-dimethyl-N,N-dimethylanilineH₂, Pd/C3-Amino-2,6-dimethyl-N,N-dimethylanilineHigh
33-Amino-2,6-dimethyl-N,N-dimethylanilineNaNO₂, H₂SO₄, H₂O3-Hydroxy-2,6-dimethyl-N,N-dimethylanilineModerate to Good
43-Hydroxy-2,6-dimethyl-N,N-dimethylanilinePhenyl chloroformate, [bmim]ClThis compoundModerate

Alternative Synthetic Considerations

While the presented pathway is a logical and feasible approach, other synthetic strategies could be explored. For instance, starting from a different precursor where the 3-nitro substitution is already in place could be an option. However, the availability and cost of such precursors would need to be considered. Direct nitration of 2,6-dimethylphenol under various conditions has been extensively studied, but it consistently leads to the formation of the 4-nitro isomer as the major product, making it an unsuitable method for the synthesis of the 3-nitro isomer.

Conclusion

The synthesis of this compound requires a strategic, multi-step approach to overcome the directing effects of the substituents on the aromatic ring. The pathway detailed in this guide, involving the nitration of a protected aniline, reduction, a Sandmeyer-type reaction, and final deprotection, provides a robust and scientifically sound method for obtaining this valuable compound. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound for further investigation and application.

References

  • Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. (n.d.). Retrieved from [Link]

  • Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). (2025). MDPI. Retrieved from [Link]

Sources

2,6-Dimethyl-3-nitrophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-3-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key chemical intermediate. Recognizing the scarcity of specific quantitative solubility data in public literature, this document delivers a multi-faceted approach for researchers, scientists, and drug development professionals. It begins by elucidating the foundational physicochemical principles that govern the solubility of this molecule, focusing on its structural attributes such as the hydroxyl, nitro, and methyl functional groups. Based on these principles and data from structurally analogous compounds, this guide presents an expected solubility profile across a range of common organic solvents. The cornerstone of this document is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method coupled with UV-Vis spectrophotometry, empowering researchers to generate precise, reliable data in their own laboratory settings.

Part 1: Foundational Physicochemical Characteristics of this compound

This compound is an aromatic organic compound with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a phenol backbone substituted with two methyl groups and a nitro group, dictates its chemical behavior and physical properties, most notably its solubility. Understanding these characteristics is paramount for its application in chemical synthesis, formulation, and purification processes.

The key functional groups influencing solubility are:

  • Hydroxyl (-OH) Group: This group can act as a hydrogen bond donor, promoting interaction with polar protic solvents.

  • Nitro (-NO₂) Group: As a strong electron-withdrawing group and a hydrogen bond acceptor, it increases the molecule's polarity.

  • Methyl (-CH₃) Groups: These nonpolar, hydrophobic groups, positioned at the 2 and 6 (ortho) positions relative to the hydroxyl group, introduce steric hindrance. This can influence intermolecular interactions, including how effectively the hydroxyl group can interact with solvent molecules.[2]

  • Aromatic Ring: The benzene ring itself is nonpolar and contributes to the compound's lipophilic character.

The interplay between the polar hydroxyl and nitro groups and the nonpolar methyl and aromatic components results in a molecule with a nuanced solubility profile, exhibiting affinity for a range of organic solvents.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2,6-Dimethyl-4-nitrophenolp-Nitrophenol
Molecular Formula C₈H₉NO₃C₈H₉NO₃[3]C₆H₅NO₃[4]
Molecular Weight 167.16 g/mol [1]167.16 g/mol [3]139.11 g/mol
Appearance Yellow crystalline solid[5][6]Colorless to pale yellow solid
pKa ~7.15[3][7]7.16 at 22 °C[8]

Note: Specific experimental data for this compound is limited. Values for related isomers are provided for comparative purposes.

The positioning of the nitro group is critical. For instance, the acidity (pKa) of 2,6-dimethyl-4-nitrophenol is significantly influenced by the electronic effects of the nitro group.[3] A similar influence is expected for the 3-nitro isomer, affecting its potential for ionization and solubility in basic or highly polar media.

start Start prep Add excess solute to solvent in a sealed flask start->prep equilibrate Equilibrate at constant T with agitation (e.g., 24-72h) prep->equilibrate settle Allow solid to settle (cease agitation) equilibrate->settle sample Withdraw supernatant settle->sample filter Filter immediately (0.45 µm syringe filter) sample->filter dilute Dilute aliquot to a known volume (within calibration range) filter->dilute measure Measure absorbance using UV-Vis Spectrophotometer dilute->measure calculate Calculate concentration using calibration curve measure->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a series of sealed glass flasks, each containing a known volume of the desired organic solvent. A visual excess of solid must remain at the bottom of the flask. [9]2. Seal the flasks tightly to prevent solvent evaporation. [9]3. Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the flasks for a predetermined period. To ensure equilibrium, it is crucial to establish the time required to reach saturation. This can be done by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Step 2: Sample Preparation and Analysis (UV-Vis Spectrophotometry)

This method is suitable for chromophoric compounds like nitrophenols.

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using the spectrophotometer to find the wavelength of maximum absorbance (λmax). For structurally similar p-nitrophenol, λmax is around 317 nm in acidic solution. The λmax for this compound should be determined experimentally.

  • Prepare Calibration Curve:

    • Create a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the solvent using volumetric flasks.

    • Measure the absorbance of each standard solution at the determined λmax. * Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and adhere to the Beer-Lambert law. 3. Analyze Saturated Sample:

    • Once equilibrium is reached (Step 1), stop agitation and allow the flasks to stand in the temperature bath for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your calibration curve. * Measure the absorbance of the diluted sample at λmax.

Step 3: Calculation of Solubility

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. 3. Express the final solubility in desired units, such as g/L or mol/L.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a robust understanding of its physicochemical properties allows for a reliable prediction of its behavior in various organic solvents. The molecule's polarity, driven by its hydroxyl and nitro groups, suggests high solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a validated and authoritative method for researchers to generate this critical data, ensuring the successful design of experiments, purification schemes, and formulation strategies.

References

  • An In-depth Technical Guide to the Solubility of 2-Nitrophenol - Benchchem.
  • An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol - Benchchem.
  • 4-Nitrophenol - Solubility of Things.
  • Solubility of p-nitrophenol in various substances? - Chemistry Stack Exchange.
  • Solvation of nitrophenol isomers: consequences for solute electronic structure and alkane/w
  • Which is the best organic solvent for nitrophenol solubility and extraction?
  • 2,6-dimethyl-4-nitrophenol | Solubility of Things.
  • Stability of 2,6-Dimethyl-4-nitrophenol in different solvent m
  • 2,6-Dimethyl-4-nitrophenol - ChemBK.
  • A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess - Benchchem.
  • This compound | SCBT - Santa Cruz Biotechnology.
  • Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents - Benchchem.
  • Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?

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Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-3-nitrophenol with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of molecular compounds is a cornerstone of chemical research and drug development. The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's purity and identity. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting point of 2,6-dimethyl-3-nitrophenol. While specific experimental data for this particular isomer is not prevalent in publicly accessible literature, this document outlines the necessary steps for its empirical determination, from synthesis and purification to the execution of a precise melting point analysis. By contextualizing the target molecule within the broader family of dimethyl-nitrophenol isomers, we highlight the structural nuances that influence melting behavior. This guide is intended to serve as a self-validating framework for researchers to generate reliable physicochemical data for novel or uncharacterized compounds.

Introduction: The Significance of this compound and Its Melting Point

This compound is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and a nitro group. As with other nitrophenols, its chemical properties are of interest in various fields, including synthetic chemistry and material science. The molecular structure is defined by the following characteristics:

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 6994-63-4[2]

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase under atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is indispensable for:

  • Compound Identification: Comparing an experimentally determined melting point with a known literature value can help to confirm the identity of a compound.

  • Purity Assessment: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.

A thorough literature search reveals a notable absence of a consistently reported experimental melting point for this compound. This underscores the necessity for its empirical determination by researchers working with this compound. This guide provides the theoretical and practical framework to achieve this with high fidelity.

Theoretical Framework: The Thermodynamics of Melting

The melting of a crystalline solid is a first-order phase transition governed by the principles of thermodynamics. At the melting point, the solid and liquid phases are in equilibrium, and the change in Gibbs free energy (ΔG) for the process is zero.

Melting Point Depression

The presence of a soluble impurity disrupts the crystalline lattice of the solid and lowers the chemical potential of the liquid phase. This results in a lower melting point for the mixture compared to the pure substance. According to the Clausius-Clapeyron equation, for small mole fractions of an impurity, the melting point depression is proportional to the mole fraction of the impurity. This phenomenon is a powerful tool for assessing the purity of a synthesized compound. A sharp melting range (typically ≤ 1°C) is indicative of high purity.

Structural Influences on Melting Point

The melting point of a compound is significantly influenced by the strength of its intermolecular forces. For isomers like dimethyl-nitrophenols, the substitution pattern on the aromatic ring dictates the molecule's ability to pack efficiently in a crystal lattice and the nature of its intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces).

As illustrated in the table below, the melting points of dimethyl-nitrophenol isomers vary considerably, emphasizing that the melting point of this compound cannot be accurately inferred from its isomers and must be determined experimentally.

CompoundMelting Point (°C)Source
2,6-Dimethyl-4-nitrophenol168 (decomposes)[3]
3-Nitrophenol96 - 98[4]
2-Nitrophenol44 - 45[5]

Synthesis and Purification: Prerequisites for Accurate Analysis

An accurate melting point determination is contingent on the purity of the sample. Therefore, the synthesis and subsequent purification of this compound are critical preliminary steps.

Synthesis Pathway

A plausible synthetic route for this compound involves the electrophilic nitration of 2,6-dimethylphenol. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho and para positions. However, the existing methyl groups will also influence the regioselectivity of the nitration.

A general procedure for the nitration of phenols involves reacting the starting phenol with a nitrating agent, such as nitric acid, often in the presence of a catalyst or a specific solvent system.[6][7]

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts (such as other isomers), and residual solvents.

A. Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle is that the desired compound is soluble in the hot solvent but less soluble in the cold solvent, while the impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent, which could otherwise depress the melting point.

B. Column Chromatography

For separating mixtures of isomers or removing impurities with similar solubility, column chromatography is a more powerful technique.[7] The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a widely used and accurate technique for determining the melting point of a solid organic compound.[2][8][9][10]

Required Equipment
  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Purified, dry sample of this compound

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

    • The packed sample should have a height of 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time during the precise measurement.

    • Precise Determination: Using a fresh sample, heat the apparatus to a temperature about 15-20°C below the approximate melting point.

    • Set the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording:

    • Record the melting point as a range (e.g., T₁ - T₂ °C). For a pure compound, this range should be narrow.

Workflow Diagram

MeltingPointWorkflow Figure 1: Experimental Workflow for Melting Point Determination A Sample Preparation (Dry & Powdered) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate Range) C->D Optional E Slow Heating (1-2°C/min) C->E F Observe & Record (T_start - T_end) E->F G Data Analysis (Assess Purity) F->G

Caption: Figure 1: Experimental Workflow for Melting Point Determination.

Interpretation and Troubleshooting

  • Sharp Melting Range (e.g., 0.5-1°C): Indicates a high degree of purity.

  • Broad Melting Range (> 2°C): Suggests the presence of impurities. Further purification may be required.

  • Decomposition: If the sample darkens or changes color significantly before or during melting, it may be decomposing. Record the temperature at which decomposition begins.

  • Sublimation: If the solid disappears from the bottom of the capillary tube and reappears at the top before melting, the substance is subliming. In such cases, using a sealed capillary tube may be necessary.

Safety and Handling of Nitrophenols

Nitrophenols and their derivatives should be handled with care, following standard laboratory safety procedures.[4][11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Health Hazards: Nitrophenols can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

References

  • Sinfoo Biotech. (n.d.). This compound, (CAS# 6994-63-4).
  • University of Alberta. (n.d.). Melting point determination. Retrieved from University of Alberta Chemistry website.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Nitrophenol.
  • Fisher Scientific. (2010). Safety Data Sheet: 2,6-Dimethylphenol.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Clarion University. (n.d.). Determination of Melting Point.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
  • PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol.
  • University of Puerto Rico at Mayagüez. (2018). Safety Data Sheet: 3-Nitrophenol.
  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol.
  • ECHEMI. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethylphenol for synthesis.
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • PrepChem. (n.d.). Preparation of 2-methyl-3-nitrophenol.
  • ChemicalBook. (n.d.). This compound.
  • NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitro-.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,6-Dimethyl-4-nitrophenol.
  • PubChem. (n.d.). 2-Nitrophenol.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Analysis in Molecular Characterization

In the realm of drug development and chemical research, the unambiguous identification and structural elucidation of a molecule are paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed "fingerprint" of a compound's molecular architecture. This guide focuses on 2,6-dimethyl-3-nitrophenol, a substituted aromatic compound whose utility in synthesis and research necessitates a thorough understanding of its spectral properties.

Due to the relative scarcity of published experimental spectra for this specific isomer, this document adopts a dual approach. It provides detailed, field-proven protocols for acquiring high-quality spectroscopic data and complements this with robustly predicted spectral values derived from established computational models and comparison with structurally similar analogues. This methodology serves not only as a reference for this compound but also as a practical framework for characterizing novel or sparsely documented compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Guiding Principles of NMR

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Nuclei in different chemical environments experience slightly different local magnetic fields due to the shielding or deshielding effects of surrounding electrons. This results in distinct resonance frequencies, reported as chemical shifts (δ) in parts per million (ppm). For this compound, the unique substitution pattern creates a distinct magnetic environment for each set of protons and carbon atoms.

Predicted NMR Data for this compound

The following data are predicted using validated computational algorithms and are presented as a reliable guide for experimental analysis.[1][2][3] Data is referenced against Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale for Prediction
Aromatic H (H-4)~7.85Doublet1HDeshielded by the adjacent electron-withdrawing nitro group.
Aromatic H (H-5)~7.10Doublet1HLess deshielded than H-4, coupled to H-4.
Hydroxyl H (OH)~5.5 - 6.5Broad Singlet1HChemical shift is variable, dependent on concentration and solvent. Broadened due to chemical exchange.
Methyl H (2-CH₃)~2.35Singlet3HTypical range for methyl groups on an aromatic ring.
Methyl H (6-CH₃)~2.25Singlet3HSlightly different chemical environment compared to the 2-CH₃ due to proximity to the nitro group.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale for Prediction
C-1 (C-OH)~154Attached to the electronegative oxygen atom.
C-3 (C-NO₂)~148Attached to the strongly electron-withdrawing nitro group.
C-5~138Aromatic C-H.
C-2 (C-CH₃)~130Aromatic carbon attached to a methyl group.
C-4~125Aromatic C-H.
C-6 (C-CH₃)~122Aromatic carbon attached to a methyl group.
Methyl C (2-CH₃)~18Typical range for aromatic methyl carbons.
Methyl C (6-CH₃)~16Typical range for aromatic methyl carbons.

Note on Comparative Analysis: The experimental data for the related isomer, 2,6-dimethyl-4-nitrophenol, shows two equivalent aromatic protons at 7.88 ppm and two equivalent methyl groups at 2.25 ppm due to the molecule's symmetry.[4] The asymmetric nature of this compound is the key reason for the prediction of distinct signals for each aromatic proton and each methyl group, a critical differentiating feature to look for experimentally.

Self-Validating Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-fidelity, reproducible NMR data.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

    • Add a small amount of an internal standard, typically TMS (0.03% v/v), for accurate chemical shift referencing.

    • Ensure complete dissolution, using gentle vortexing if necessary. The solution must be free of any particulate matter, which can degrade spectral quality.[4]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a high-quality, clean 5 mm NMR tube.

  • Instrument Setup & Calibration :

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is an iterative process aimed at achieving narrow, symmetrical peak shapes.

  • Data Acquisition :

    • Acquire a preliminary ¹H spectrum with a small number of scans to check shimming and sample concentration.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay and a greater number of scans are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

    • Acquire the final ¹H and ¹³C spectra.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent + TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Optimize Shimming Insert->Shim Acquire Acquire Spectra (1H, 13C) Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Reference Calibrate to TMS Process->Reference Analyze Assign Peaks Reference->Analyze

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Guiding Principles of IR

An IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹). Specific bonds and functional groups give rise to characteristic absorption bands. For this compound, key diagnostic peaks will arise from the O-H group of the phenol, the C-H bonds of the methyl and aromatic groups, the C=C bonds of the aromatic ring, and the N-O bonds of the nitro group.[5][6]

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands for this compound.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Prediction
3200 - 3500O-H stretch (phenol)Strong, BroadThe broadness is a hallmark of hydrogen bonding between phenol molecules.[7][8]
3000 - 3100Aromatic C-H stretchMediumCharacteristic of C-H bonds where the carbon is sp² hybridized.[9][10]
2850 - 2960Aliphatic C-H stretchMediumArises from the C-H bonds of the two methyl groups.[9]
1500 - 1600Aromatic C=C ring stretchMedium-StrongAromatic rings typically show two or more bands in this region.[10][11]
1520 - 1560Asymmetric N-O stretchStrongA powerful, characteristic absorption for aromatic nitro compounds.[6]
1340 - 1380Symmetric N-O stretchStrongThe second key absorption for the nitro functional group.[6]
~1220Phenolic C-O stretchStrongThis band helps distinguish phenols from aliphatic alcohols.[8][12]
Self-Validating Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond) is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue and allow it to dry completely.

  • Background Collection :

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.

    • Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.

  • Cleaning :

    • Retract the press arm, and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent to prepare for the next measurement.

ATR-FTIR Experimental Workflow

FTIR_Workflow Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Apply Solid Sample & Apply Pressure Background->Sample Collect Collect Sample Spectrum Sample->Collect Process Process Data (Baseline & ATR Correction) Collect->Process

Workflow for ATR-FTIR Spectroscopic Analysis.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings.

Guiding Principles of UV-Vis

The Beer-Lambert Law is the fundamental principle, stating that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. A UV-Vis spectrum is a plot of absorbance versus wavelength (in nanometers, nm). The wavelength of maximum absorbance is denoted as λmax. The presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption) determines the λmax. In this compound, the nitrated benzene ring is the primary chromophore.

Predicted UV-Vis Absorption Data

The position of substituents on the phenol ring significantly impacts the λmax.

  • Phenol itself has a λmax around 275 nm.[13]

  • Para-nitrophenol shows a significant red-shift (bathochromic shift) with a λmax around 317 nm in acidic solution and ~400 nm in basic solution, due to extended conjugation of the nitro group with the phenolate ion.

  • Meta-nitrophenol , like the target compound, has less direct resonance between the nitro and hydroxyl groups. Therefore, its λmax is expected to be at a shorter wavelength than the para isomer but longer than unsubstituted phenol. Studies on 3-nitrophenol show a λmax around 340 nm.[13][14]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) in Methanol

CompoundPredicted λmax (nm)Electronic Transition
This compound~340 - 350π → π*

The methyl groups are expected to have a minor effect on the λmax compared to the dominant influence of the nitro group's position.

Self-Validating Protocol for UV-Vis Data Acquisition
  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent, such as methanol or ethanol.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL). The final concentration should yield an absorbance reading in the optimal range of 0.1 to 1.0 AU.

  • Instrument Setup :

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 15-20 minutes for stable output.

  • Baseline Correction :

    • Fill a clean quartz cuvette with the pure solvent (e.g., methanol).

    • Place the cuvette in the spectrophotometer and run a baseline scan. This "blank" measurement subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement :

    • Rinse the same cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the instrument.

    • Run the scan over the desired wavelength range (e.g., 200 - 600 nm).

    • The instrument software will plot the absorbance spectrum, from which the λmax can be determined.

UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_proc Analysis Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Blank Run Baseline (Solvent Blank) Dilute->Blank Measure Measure Sample Absorbance Blank->Measure Plot Plot Absorbance vs. Wavelength Measure->Plot Identify Determine λmax Plot->Identify

Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Synthesized Spectroscopic Profile

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and UV-Vis spectroscopy. This guide provides the predicted spectral landmarks and the rigorous experimental protocols required to obtain them. The key identifiers are: the asymmetric pattern in the NMR spectra distinguishing it from the 4-nitro isomer; the strong, broad O-H and dual N-O stretching bands in the IR spectrum confirming the key functional groups; and a UV-Vis λmax around 340-350 nm, characteristic of the meta-nitro-phenol chromophore. By adhering to these validated protocols, researchers can ensure the generation of accurate and reliable data, underpinning the integrity of their scientific endeavors.

References

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Jackson, M. A. (1960). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Butler University Undergraduate Thesis. Retrieved from [Link]

  • Wang, L., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(21), 6667. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Is there any software for Predicting MS Spectra of Organic Compounds?. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860. [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry | OpenStax. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra of o-nitrophenol at t = 200 °C, p = 7 MPa. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Aalto University. (n.d.). Machine learning for spectroscopic properties of organic molecules. Aalto Research Portal. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. In MarvinSketch Documentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

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2,6-Dimethyl-3-nitrophenol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethyl-3-nitrophenol

This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally analogous compounds to ensure a robust and cautious approach in the absence of specific comprehensive studies on this particular isomer.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound. Understanding its fundamental properties is the first step in ensuring its safe handling. While specific experimental data for this isomer is limited, properties can be estimated based on its structure and data from related nitrophenol compounds.

PropertyValue/InformationSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Expected to be a yellow crystalline solid, typical for nitrophenols.[2][3]
Solubility Likely insoluble or poorly soluble in water; soluble in organic solvents like alcohols, benzene, and chloroform.[2][4]
Stability The product is expected to be chemically stable under standard ambient conditions (room temperature).[5] It should be stored away from strong oxidizing agents.[4][6]

Hazard Assessment and Toxicology Profile

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this hazard assessment is based on data from closely related and structurally similar compounds, such as 2,6-Dimethylphenol and various nitrophenols. The presence of both a phenol group and a nitro group dictates a cautious approach.

Primary Hazards:

  • Acute Toxicity: Nitrophenols and substituted phenols can be toxic if swallowed, in contact with skin, or inhaled.[6][7][8] Symptoms of exposure may include irritation of the respiratory system, dizziness, stomach pain, and headache.[9]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[5][10][11] Direct contact can lead to redness, and in severe cases, chemical burns.[9]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[5][10] Contact can cause severe irritation, and immediate and thorough rinsing is critical.[6][7]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10] Chronic exposure to related phenols has been linked to potential liver and kidney damage.[9] Absorption into the body can also lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin).[5]

Carcinogenicity and Mutagenicity: There is currently no data to suggest that this compound or its close analogues are carcinogenic.[5][12] Similarly, data on germ cell mutagenicity is not available.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially the solid powder, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[13][14]

  • Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[10][13]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10][15]

Personal Protective Equipment (PPE)

A site-specific risk assessment should always be performed to determine the exact PPE requirements.[15] However, the following provides a robust baseline for handling this compound.

Protection TypeRecommended PPERationale and Standards
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][10]
Hand Chemical-resistant nitrile gloves.Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[7][16]
Body Laboratory coat or chemical-resistant apron/coveralls.Protects skin and clothing from contamination.[6][13][16]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood.[6][10][13]
Foot Closed-toe, chemical-resistant shoes.Protects feet from spills.[15][16]
PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removing) Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye & Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Eye & Face Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: Recommended sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount.

Handling
  • Preparation: Before handling, ensure all engineering controls are active and all necessary PPE is correctly donned.[15]

  • Weighing: If weighing the solid, do so within a ventilated balance enclosure or a chemical fume hood to control dust.[15] Use appropriate tools like spatulas to minimize dust generation.[14]

  • Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. If using a volatile solvent, perform this task in a fume hood.

  • Avoidance: Do not get the substance in eyes, on skin, or on clothing.[6] Avoid breathing dust.[13] Do not eat, drink, or smoke in the handling area.[5][10]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6][10] Decontaminate the work surface.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][13]

  • Location: The storage area should be designated for corrosive and toxic materials and be locked up or otherwise accessible only to authorized personnel.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5][6][7]
Ingestion Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[5][6][7]
Spill and Fire Response

Spill Response Workflow:

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Hazard (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) MinorSpill->PPE ContactEHS Contact Emergency Services / EHS Secure the Area MajorSpill->ContactEHS Contain Contain Spill (Avoid dust generation) PPE->Contain Cleanup Collect Material with Non-Sparking Tools Place in a sealed container for disposal Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose AwaitResponse Await Professional Response ContactEHS->AwaitResponse

Caption: Emergency response workflow for a chemical spill.

  • Spill Procedures: For a minor spill, trained personnel wearing appropriate PPE should carefully sweep or vacuum up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[7][13] Do not let the product enter drains.[5][7] For a major spill, evacuate the area and contact emergency services.[17]

  • Fire Procedures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]

Waste Disposal

  • Classification: this compound and its containers must be treated as hazardous waste.

  • Procedure: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5][6] Do not mix with other waste.[5] Leave the chemical in its original container if possible.[5] An approved waste disposal plant should handle the final disposal.[6][10][11]

Conclusion

While this compound is a valuable compound in research and development, its structural characteristics necessitate rigorous safety protocols. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • CDH Fine Chemical. (n.d.). 2,6-DIMETHYL PHENOL CAS No 576-26-1 Material Safety Data Sheet.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331243, 2,3-Dimethyl-6-nitrophenol. Retrieved from PubChem.

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%.

  • CPAchem. (2024). Safety data sheet: 2,6-Dimethylphenol.

  • ChemicalBook. (n.d.). This compound.

  • ECHEMI. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS, 2423-71-4 Safety Data Sheets.

  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol.

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.

  • Drexel University. (n.d.). Hazardous Materials Emergency Response Plan.

  • BenchChem. (2025). Stability of 2,6-Dimethyl-4-nitrophenol in different solvent matrices.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dimethyl-4-nitrophenol, 98%.

  • Thermo Scientific Chemicals. (n.d.). 2,6-Dimethyl-4-nitrophenol, 98%.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols.

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2,6-DIMETHYLPHENOL. CAMEO Chemicals.

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Nitrophenols Fact Sheet.

  • National Center for Biotechnology Information. (2022). Toxicological Profile for Nitrophenols. In StatPearls.

  • PubMed. (n.d.). Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP).

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf.

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

  • BenchChem. (2025). Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.

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Sources

An In-depth Technical Guide to the Theoretical Properties Calculation of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Imperative for Theoretical Characterization

The biological and material properties of substituted phenols are intricately linked to the nature and position of their functional groups. The introduction of methyl and nitro groups to the phenol scaffold, as in 2,6-Dimethyl-3-nitrophenol, is expected to modulate its acidity, reactivity, and intermolecular interactions. While its isomer, 2,6-dimethyl-4-nitrophenol, has found applications as an internal standard in analytical chemistry and in studies of molecular binding, the properties of this compound remain largely unexplored[1][2].

In the absence of extensive empirical data, computational chemistry emerges as a powerful tool for predicting molecular properties from first principles[3]. Theoretical calculations can provide a wealth of information, including optimized molecular geometries, electronic structure, and simulated spectroscopic data, thereby guiding experimental efforts and accelerating the discovery process[4][5]. This guide will provide a detailed protocol for the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method[6][7].

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical prediction is contingent upon the chosen computational methodology. For organic molecules such as this compound, DFT offers an excellent balance between computational cost and accuracy[8][9].

The B3LYP Functional

The choice of the functional in DFT is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of electronic structure and thermochemistry[6]. Its reliability for predicting properties of phenolic and nitroaromatic compounds is well-documented[10][11].

The 6-311++G(d,p) Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this system. It is a triple-zeta basis set, providing a more accurate description of the valence electrons than smaller basis sets. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately[12][13].

Part I: Establishing the Molecular Blueprint - Geometry Optimization

The first step in any theoretical characterization is to determine the most stable three-dimensional arrangement of the atoms in the molecule, i.e., its optimized geometry.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Molecule Building: Construct the 2D structure of this compound in a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Optimization: Set up the final geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.

  • Frequency Calculation: Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface[7].

Geometry Optimization Workflow A 1. Build 2D Structure B 2. Initial Low-Level Optimization A->B C 3. DFT Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation C->D E Optimized Geometry (True Energy Minimum) D->E

Caption: Workflow for obtaining the optimized molecular geometry.

Predicted Molecular Geometry

The optimized geometry will reveal key structural parameters. The planarity of the benzene ring and the orientations of the hydroxyl, nitro, and methyl groups are of particular interest. Steric hindrance between the ortho-methyl group and the adjacent nitro and hydroxyl groups will likely influence the dihedral angles.

ParameterPredicted Value
C-O Bond Length (Phenolic)~1.36 Å
O-H Bond Length~0.97 Å
C-N Bond Length~1.48 Å
N-O Bond Lengths~1.23 Å
C-C-O-H Dihedral Angle~0° or ~180°
C-C-N-O Dihedral AngleVaries due to steric effects

Note: These are expected values based on calculations for similar molecules. The actual calculated values should be reported upon completion of the computation.

Part II: Unveiling Electronic Behavior and Reactivity

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity[14][15]. A smaller gap suggests higher reactivity.

Electronic PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -2.0 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.5 eVChemical reactivity and stability
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map is expected to show negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) is expected around the phenolic hydrogen, indicating its acidic nature.

Part III: Simulating Spectroscopic Fingerprints

Theoretical calculations can predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule (stretches, bends, etc.). It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra[1][16][17]. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used for vibrational frequencies.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
O-H Stretch~3400-3600
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2950
Asymmetric NO₂ Stretch~1550
Symmetric NO₂ Stretch~1350
C-O Stretch~1200
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts[18][19]. The predicted chemical shifts can be compared to experimental data for structural verification.

Experimental Protocol: NMR Chemical Shift Calculation

  • Use Optimized Geometry: Start with the B3LYP/6-311++G(d,p) optimized geometry.

  • GIAO Calculation: Perform an NMR calculation using the GIAO method at the same level of theory.

  • Reference Standard: Calculate the NMR shielding tensor for a reference standard (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • Calculate Chemical Shifts: The chemical shift of a nucleus is calculated as the difference between the shielding of the reference and the shielding of the nucleus of interest.

Spectroscopic Simulation Workflow A Optimized Geometry (B3LYP/6-311++G(d,p)) B1 Vibrational Frequency Calculation A->B1 B2 GIAO NMR Calculation A->B2 C1 Apply Scaling Factor B1->C1 C2 Reference Shielding (TMS) B2->C2 D1 Simulated IR & Raman Spectra C1->D1 D2 Predicted 1H & 13C NMR Chemical Shifts C2->D2

Sources

An In-depth Technical Guide to 2,6-Dimethyl-3-nitrophenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-dimethyl-3-nitrophenol, a substituted nitrophenol of interest to researchers and professionals in drug discovery and chemical synthesis. While direct historical accounts of its discovery are not extensively documented, this document places the compound within the broader context of nitrophenol chemistry, outlines plausible synthetic routes, details its physicochemical properties, discusses relevant analytical techniques, and explores its potential biological activities based on the well-established characteristics of the nitrophenol class.

Historical Context and Significance of Nitrophenols

Nitrophenols are a class of organic compounds that have been of significant interest since the advent of modern organic chemistry.[1] Their utility spans from being precursors in the synthesis of dyes, pesticides, and pharmaceuticals to their use as indicators and uncoupling agents in biochemical studies.[1][2] The introduction of a nitro group onto the phenol backbone dramatically alters its electronic properties and reactivity, making nitrophenols versatile building blocks in organic synthesis. The historical development of synthetic methodologies to control the regioselectivity of nitration on substituted phenols has been a key area of research, enabling the synthesis of a wide array of isomers with distinct properties and applications.

Synthesis of this compound

The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. In 2,6-dimethylphenol, the starting material, the positions ortho to the hydroxyl group are blocked by the methyl groups. The para position is therefore highly activated. To achieve nitration at the meta position (position 3), direct nitration under standard conditions would likely yield the 4-nitro isomer as the major product. Therefore, a more nuanced approach is required.

One potential strategy involves the use of a blocking group to temporarily occupy the more reactive 4-position, followed by nitration and subsequent deprotection.

Proposed Synthetic Pathway

G start 2,6-Dimethylphenol step1 Sulfonation (e.g., conc. H2SO4) start->step1 intermediate1 4-Hydroxy-3,5-dimethylbenzene-1-sulfonic acid (Blocking the para position) step1->intermediate1 step2 Nitration (e.g., HNO3/H2SO4) intermediate1->step2 intermediate2 4-Hydroxy-3,5-dimethyl-2-nitrobenzene-1-sulfonic acid step2->intermediate2 step3 Desulfonation (e.g., dilute H2SO4, heat) intermediate2->step3 product This compound step3->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Sulfonation of 2,6-Dimethylphenol

  • To a stirred solution of 2,6-dimethylphenol in a suitable solvent (e.g., dichloromethane), slowly add concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring it onto ice.

  • Isolate the product, 4-hydroxy-3,5-dimethylbenzene-1-sulfonic acid, by filtration and wash with cold water.

Step 2: Nitration of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonic acid

  • Dissolve the sulfonic acid intermediate in a mixture of concentrated sulfuric acid and nitric acid at a low temperature.

  • Maintain the temperature and stir for a specified period.

  • Carefully pour the reaction mixture onto ice to precipitate the nitrated product.

  • Filter and wash the solid to obtain 4-hydroxy-3,5-dimethyl-2-nitrobenzene-1-sulfonic acid.

Step 3: Desulfonation

  • Heat the nitrated sulfonic acid in dilute sulfuric acid.

  • The sulfonic acid group will be removed, yielding the desired this compound.

  • The product can be purified by techniques such as steam distillation or column chromatography.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, some of its properties are predicted based on its structure and comparison with its isomers.

PropertyValueSource
CAS Number 6994-63-4[1][3]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance Predicted to be a yellow crystalline solidGeneral property of nitrophenols
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone.General property of nitrophenols
pKa Predicted to be less acidic than 2,6-dimethyl-4-nitrophenol due to the meta position of the nitro group relative to the hydroxyl group.Chemical principles
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methyl groups, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the nitro and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretching of the aromatic ring, and the asymmetric and symmetric N-O stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).

Analytical Methodologies

The analysis of this compound in various matrices would likely employ standard techniques used for the analysis of other nitrophenols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of nitrophenols.

Protocol: HPLC Analysis of Nitrophenols

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to control the retention of the phenolic compound.

  • Detection: UV detection is commonly employed, as the nitroaromatic chromophore absorbs strongly in the UV region (typically around 300-400 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of nitrophenols, often after a derivatization step to increase their volatility.

Potential Applications and Biological Activity

While specific biological activities of this compound have not been extensively reported, the broader class of nitrophenols is known to exhibit a range of biological effects. These compounds can act as uncouplers of oxidative phosphorylation, which disrupts the mitochondrial respiratory chain.[5] This property has been explored for various applications, including as pesticides and antiseptics.

Enzyme Inhibition

Nitrophenols have been shown to inhibit the activity of various enzymes.[6] The specific inhibitory profile of this compound would depend on its ability to interact with the active site of target enzymes, which would be influenced by its steric and electronic properties.

Drug Development Intermediate

Substituted nitrophenols are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Workflow for Investigating Biological Activity

G start This compound step1 In vitro screening (e.g., enzyme assays, cell-based assays) start->step1 decision1 Activity observed? step1->decision1 step2 Lead optimization (synthesis of analogs) decision1->step2 Yes no_activity No further development decision1->no_activity No step3 In vivo studies (animal models) step2->step3 end Potential drug candidate step3->end

Sources

An In-depth Technical Guide to the Isomers of Dimethyl-nitrophenol and Their Basic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the isomers of dimethyl-nitrophenol, focusing on the structural determinants of their basic properties. For professionals in drug development and chemical research, understanding the subtle interplay of substituent effects on a molecule's physicochemical characteristics is paramount. This document elucidates the electronic and steric factors that govern the acidity (and conversely, the conjugate base basicity) of these compounds. We present a comparative analysis of the known pKa values, offer predictions for uncharacterized isomers, and provide detailed, field-proven protocols for the experimental determination of these critical parameters.

Introduction: The Significance of Basicity in Substituted Phenols

Phenolic compounds are a cornerstone in medicinal chemistry and materials science. Their utility is often dictated by the acidity of the hydroxyl group, which in turn defines the basicity of the corresponding phenolate anion. The introduction of substituents onto the aromatic ring can dramatically alter this property, influencing factors such as solubility, receptor binding affinity, and pharmacokinetic profiles.

Dimethyl-nitrophenols, a class of molecules featuring both electron-donating methyl (-CH₃) groups and a powerful electron-withdrawing nitro (-NO₂) group, present a fascinating case study in the principles of physical organic chemistry. The basicity of the phenolate conjugate base is inversely related to the acidity of the parent phenol; a stronger acid yields a weaker, more stable conjugate base, while a weaker acid produces a stronger, more reactive conjugate base. This guide will explore the structural nuances across the 17 possible isomers that dictate these fundamental properties.

Structural Isomers of Dimethyl-nitrophenol

The core structure, phenol, allows for substitution at positions 2 through 6. With two methyl groups and one nitro group, a total of 17 unique positional isomers are possible. These are systematically listed below:

  • From 2,3-Dimethylphenol: 2,3-Dimethyl-4-nitrophenol, 2,3-Dimethyl-5-nitrophenol, 2,3-Dimethyl-6-nitrophenol

  • From 2,4-Dimethylphenol: 2,4-Dimethyl-3-nitrophenol, 2,4-Dimethyl-5-nitrophenol, 2,4-Dimethyl-6-nitrophenol

  • From 2,5-Dimethylphenol: 2,5-Dimethyl-3-nitrophenol, 2,5-Dimethyl-4-nitrophenol, 2,5-Dimethyl-6-nitrophenol

  • From 2,6-Dimethylphenol: 2,6-Dimethyl-3-nitrophenol, 2,6-Dimethyl-4-nitrophenol

  • From 3,4-Dimethylphenol: 3,4-Dimethyl-2-nitrophenol, 3,4-Dimethyl-5-nitrophenol, 3,4-Dimethyl-6-nitrophenol

  • From 3,5-Dimethylphenol: 3,5-Dimethyl-2-nitrophenol, 3,5-Dimethyl-4-nitrophenol, 3,5-Dimethyl-6-nitrophenol

The Physicochemical Basis of Basicity in Dimethyl-nitrophenols

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize this anion increase the acidity of the phenol (lowering its pKa) and decrease the basicity of the phenoxide.[1] Conversely, substituents that destabilize the anion decrease acidity (raising the pKa) and increase the basicity of the phenoxide.[2] The interplay of electronic and steric effects is critical.

Electronic Effects
  • Inductive Effect (-I): The nitro group is strongly electronegative and withdraws electron density from the ring through the sigma bonds, stabilizing the negative charge of the phenoxide ion. This effect is distance-dependent, weakening as the group moves further from the hydroxyl moiety.[3] Methyl groups are weakly electron-donating through induction (+I), which slightly destabilizes the anion.[3]

  • Resonance Effect (-R or -M): The nitro group exerts a powerful electron-withdrawing resonance effect, delocalizing the negative charge of the phenoxide ion onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to the hydroxyl group, as this allows for direct conjugation.[1][4] A nitro group in the meta position cannot participate in this resonance delocalization with the phenoxide oxygen and only exerts its inductive effect.[5] Methyl groups exhibit a weak electron-donating effect via hyperconjugation, which is also operative from the ortho and para positions.

Steric Effects: The Decisive Factor

While electronic effects provide a foundational understanding, steric hindrance can override expected trends. The most significant steric interaction in this series is Steric Inhibition of Resonance (SIR) .[6] For the -R effect of the nitro group to be fully operative, its p-orbitals must be coplanar with the p-orbitals of the benzene ring.[7][8] If bulky groups are positioned ortho to the nitro group, they can force it to twist out of the plane of the ring, severely diminishing its ability to delocalize the phenoxide's negative charge through resonance.[9][10]

This is vividly illustrated by comparing 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol .[11]

  • In 2,6-dimethyl-4-nitrophenol , the methyl groups are ortho to the hydroxyl group but meta to the para-nitro group. They do not sterically hinder the nitro group, which remains coplanar with the ring and can exert its full -R effect to stabilize the phenoxide.

  • In 3,5-dimethyl-4-nitrophenol , the two methyl groups are positioned ortho to the nitro group.[12] This forces the nitro group out of the plane of the ring, inhibiting resonance.[6] Consequently, the nitro group primarily stabilizes the phenoxide through its weaker -I effect alone.

This structural difference leads to a significant disparity in acidity and, therefore, basicity.

G cluster_0 2,6-Dimethyl-4-nitrophenol (pKa ≈ 7.15) cluster_1 3,5-Dimethyl-4-nitrophenol (pKa ≈ 8.25) a Nitro group is para to OH Methyl groups are meta to NO2 b Nitro group is coplanar with the ring a->b No steric hindrance c Full -R and -I effects stabilize phenoxide b->c d More Acidic (Weaker Conjugate Base) c->d e Nitro group is para to OH Methyl groups are ortho to NO2 f Nitro group is forced out of plane e->f Steric Inhibition of Resonance (SIR) g Only -I effect stabilizes phenoxide (-R effect is inhibited) f->g h Less Acidic (Stronger Conjugate Base) g->h

Caption: Steric Inhibition of Resonance in Dimethyl-4-nitrophenol Isomers.

Comparative Basicity: pKa Data and Predictions

The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid and thus a weaker conjugate base. Conversely, a higher pKa signifies a weaker acid and a stronger, more basic conjugate base.

The table below summarizes the available experimental and predicted pKa values for several dimethyl-nitrophenol isomers. The basicity of the corresponding phenolate anion increases with an increasing pKa value.

IsomerpKa ValueBasicity of Conjugate BaseRationale for AcidityReference
2,6-Dimethyl-4-nitrophenol ~7.15WeakestStrong -R and -I effects from para-NO₂. No SIR.[7][11][13]
2,3-Dimethyl-4-nitrophenol ~7.70 (Predicted)WeakStrong -R and -I effects from para-NO₂. Minor steric hindrance.[14]
2,4-Dimethyl-6-nitrophenol ~7.81 (Predicted)WeakStrong -R and -I effects from ortho-NO₂. Potential H-bonding.[15]
3,5-Dimethyl-4-nitrophenol ~8.25StrongerSteric Inhibition of Resonance (SIR) diminishes the -R effect of the para-NO₂ group. Stabilization is primarily via the -I effect.[1][3][12][13][16]
Phenol (for reference) ~10.0StrongestNo electron-withdrawing groups to stabilize the phenoxide ion.[12]

Predicted Ranking of Basicity for Uncharacterized Isomers:

Based on the principles outlined, we can predict the relative basicity of other isomers.

  • Lowest Basicity (Most Acidic Phenols; pKa < 8): Isomers with the nitro group ortho or para to the hydroxyl group and minimal steric hindrance to the nitro group.

    • Examples: 2,5-Dimethyl-4-nitrophenol, 3,4-Dimethyl-6-nitrophenol, 3,4-Dimethyl-2-nitrophenol. These should be highly acidic due to the powerful -R effect of the nitro group.

  • Intermediate Basicity (pKa ≈ 8-9): Isomers where the nitro group is meta to the hydroxyl, or where significant steric hindrance is present.

    • Examples: 2,3-Dimethyl-5-nitrophenol, 2,4-Dimethyl-5-nitrophenol, 2,4-Dimethyl-3-nitrophenol. Here, the nitro group only exerts a stabilizing -I effect.

  • Highest Basicity (Least Acidic Phenols; pKa > 9): Isomers where steric hindrance is extreme, or where the combination of electron-donating methyl groups counteracts the nitro group's influence.

    • Example: this compound. The two ortho methyl groups may slightly decrease acidity, while the meta nitro group provides only moderate stabilization. Its pKa would likely be higher than isomers with ortho/para nitro groups but lower than phenol itself.

Experimental Determination of pKa

Accurate determination of pKa is essential for drug development and quantitative structure-activity relationship (QSAR) studies. Two primary methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Spectrophotometric pKa Determination

This method is ideal for compounds with a chromophore near the ionization center, where the UV-Vis absorbance spectrum changes predictably with pH.[4][17]

Principle: The Henderson-Hasselbalch equation is utilized in conjunction with Beer's Law. By measuring the absorbance of a solution at various pH values, the ratio of the ionized to the non-ionized species can be determined, from which the pKa is calculated.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units centered around the estimated pKa of the analyte. A constant ionic strength should be maintained across all buffers (e.g., using 0.1 M KCl).[18]

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of the dimethyl-nitrophenol isomer in a suitable solvent (e.g., methanol or DMSO).

    • Prepare two reference solutions: one in a highly acidic buffer (pH << pKa, e.g., pH 2) to obtain the spectrum of the fully protonated species (HA), and one in a highly basic buffer (pH >> pKa, e.g., pH 12) for the fully deprotonated species (A⁻).

    • Prepare a series of test solutions by adding a small, constant volume of the stock solution to each of the different pH buffers. Ensure the final analyte concentration is identical in all samples (e.g., 0.1-0.2 mM).[4]

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance for the acidic form (λ_HA) and the basic form (λ_A⁻).

    • Measure the absorbance of all test solutions at both λ_HA and λ_A⁻.

  • Data Analysis and pKa Calculation:

    • Plot Absorbance vs. pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, for a specific pH, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log [ (A - A_HA) / (A_A⁻ - A) ] Where:

      • A is the absorbance of the sample at a given pH.

      • A_HA is the absorbance of the fully acidic form.

      • A_A⁻ is the absorbance of the fully basic form.

G prep_buffers Prepare Buffers (Range of pH values) prep_analyte Prepare Analyte Solutions (Acidic, Basic, Buffered) prep_buffers->prep_analyte measure_abs Measure Absorbance vs. pH prep_analyte->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Determine pKa (Inflection Point) plot_data->calc_pka

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely applicable method that does not require the analyte to have a chromophore.[5]

Principle: A solution of the weak acid (the phenol isomer) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[19]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[20]

  • Sample Preparation:

    • Accurately weigh a sample of the dimethyl-nitrophenol isomer and dissolve it in a suitable solvent. Since these compounds may have low water solubility, a co-solvent system (e.g., water-ethanol) may be necessary.

    • The solution should be dilute (e.g., 0.01 M) to ensure accurate endpoint determination.

  • Titration Procedure:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Add the standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis and pKa Determination:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq), which is the center of the steepest part of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.

    • The half-equivalence point volume is V_eq / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[19]

Conclusion

The basic properties of the dimethyl-nitrophenol isomers are a direct consequence of their phenolic acidity, which is finely tuned by the interplay of electronic and steric effects. While the electron-withdrawing nitro group generally increases acidity (weakens the conjugate base), its efficacy is highly dependent on its position relative to the hydroxyl group and, critically, on the steric environment created by the adjacent methyl groups. The phenomenon of Steric Inhibition of Resonance is a key determinant of the observed pKa values, particularly highlighted by the significant difference in basicity between the phenoxides of 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol. For drug development professionals and researchers, a thorough understanding of these principles, supplemented by robust experimental pKa determination, is indispensable for the rational design of molecules with tailored physicochemical properties.

References

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.).
  • Quora. (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. Retrieved from [Link]

  • Quora. (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol? - Biomolecules. Retrieved from [Link]

  • LookChem. (2025). 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • BYJU'S. (2019). The Explanation for the Acidity of Phenols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Pharmaacademias. (2023). Effect of Substituents on the Acidity of Phenols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Steric Hindrance and Acidity. Retrieved from [Link]

  • Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. Retrieved from [Link]

  • Box, K. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

  • Aktaş, A. H., et al. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Retrieved from [Link]

  • Study.com. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but... Retrieved from [Link]

  • Quora. (2017). What does the acidity of phenol depend on?. Retrieved from [Link]

  • Aydin, R., et al. (2011). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. Trade Science Inc. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • ron. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol. Retrieved from [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

  • (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. Retrieved from [Link]

  • (2010). Chem 263_Oct 19_revised. Retrieved from [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dimethyl-4-nitrophenol. Retrieved from [Link]

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Physical appearance and odor of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. Its molecular structure, featuring a phenol ring with two methyl groups and a nitro group, gives rise to specific chemical and physical properties that are of interest in various research and development applications, including organic synthesis and materials science. This guide provides a focused examination of the physical and sensory characteristics of this compound, compiled from available technical data.

Physicochemical Properties

The defining characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 6994-63-4[1]
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [2][3]
Physical State Solid[1]
Melting Point 96 - 98 °C[2]
Boiling Point 194 °C at 93 hPa[2]

Physical Appearance

Based on available data from chemical suppliers, this compound is consistently described as a solid at room temperature.[1] While specific descriptions of its color and form are not extensively detailed in readily available safety data sheets or technical specifications for the 3-nitro isomer, information on the closely related isomer, 2,6-dimethyl-4-nitrophenol, may offer some insight. The 4-nitro isomer is typically described as a yellow to orange or brown crystalline powder.[4][5] It is plausible that this compound presents a similar appearance, likely as a crystalline solid with a yellowish hue, characteristic of many nitrophenolic compounds. However, without direct observational data for the 3-nitro isomer, this remains an informed projection rather than a confirmed specification.

Odor Profile

There is currently no specific information available in the public domain regarding the odor of this compound. Phenolic compounds can range from having a distinct medicinal or "phenolic" odor to being odorless. The presence of the nitro and dimethyl groups will undoubtedly influence the olfactory properties of the parent phenol molecule. In the absence of empirical sensory data, it is recommended that this compound be handled with appropriate engineering controls, such as a chemical fume hood, to avoid inhalation, as is standard practice for all volatile or potentially hazardous solid chemicals.

Logical Relationships in Analysis

The analytical workflow for confirming the identity and purity of this compound would logically proceed from basic physical characterization to more complex spectroscopic and chromatographic methods.

G cluster_0 Initial Characterization cluster_1 Physicochemical Measurement cluster_2 Structural Confirmation Physical_Appearance Physical Appearance (Color, Form) Melting_Point Melting Point Determination Physical_Appearance->Melting_Point Purity Indication Odor_Assessment Odor Assessment (If Safe and Necessary) Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Melting_Point->Spectroscopy Confirms Identity Solubility_Testing Solubility Testing Chromatography Chromatographic Analysis (HPLC, GC) Spectroscopy->Chromatography Purity Assessment

Caption: Logical workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Determination of Melting Point

A precise melting point is a critical indicator of the purity of a crystalline solid.

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Conclusion

This compound is a solid compound with a melting point in the range of 96-98°C. While its exact color and odor are not definitively documented, it is reasonable to expect a yellowish crystalline appearance, typical of related nitrophenols. Due to the lack of specific odor data, appropriate safety precautions should be taken during handling. The analytical characterization of this compound follows a standard progression from physical property determination to spectroscopic and chromatographic analysis to confirm its identity and purity.

References

  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2020). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide to the Stability and Storage of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dimethyl-3-nitrophenol. Directed at researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles and extrapolated data from closely related analogues to offer field-proven insights into handling this compound. Due to the limited availability of specific stability data for this compound, this guide leverages established knowledge of nitrophenols and detailed studies on its structural isomers to provide a robust framework for its management.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and a nitro group. Its molecular structure, particularly the positioning of the electron-withdrawing nitro group and the electron-donating methyl groups, dictates its chemical reactivity and stability profile. While specific applications are not extensively documented in public literature, its structural motifs are common in medicinal chemistry and material science, suggesting its potential as an intermediate in the synthesis of more complex molecules.

Understanding the stability of this compound is paramount for ensuring the integrity of experimental results, the safety of laboratory personnel, and the viability of long-term research projects. Degradation can lead to the formation of impurities, which may have altered biological activity or interfere with analytical measurements.

Physicochemical Properties

While exhaustive experimental data for this compound is scarce, we can infer its general properties from its structure and comparison with related compounds.

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Formula C₈H₉NO₃Based on chemical structure.[1]
Molecular Weight 167.16 g/mol Calculated from the molecular formula.[1]
Appearance Likely a yellow crystalline solidTypical for nitrophenolic compounds.
Solubility Expected to be soluble in polar organic solvents (methanol, ethanol, acetonitrile) and poorly soluble in water.Characteristic of similar nitrophenols.
Acidity (pKa) Predicted to be acidic.The electron-withdrawing nitro group increases the acidity of the phenolic proton.

Core Principles of Stability and Degradation

The stability of this compound is primarily influenced by its susceptibility to degradation through several key pathways common to nitrophenolic compounds. These pathways are driven by external factors such as pH, temperature, light, and the presence of oxidizing agents.

Impact of pH

The phenolic hydroxyl group imparts pH-dependent stability to the molecule. In basic conditions (pH > pKa), the hydroxyl group is deprotonated to form a phenolate anion. This negatively charged species can alter the electron distribution within the aromatic ring, potentially increasing susceptibility to oxidative degradation. Conversely, in strongly acidic conditions, particularly at elevated temperatures, hydrolysis of the nitro group may occur, although this is generally a slower process.

Thermal Stability

Nitrophenols can be susceptible to thermal degradation. While the solid form is generally stable at ambient temperatures, elevated temperatures can provide the activation energy needed for decomposition reactions. It is crucial to store the compound at controlled, cool temperatures to minimize the risk of thermal degradation over time.

Photostability

Aromatic nitro compounds are often photosensitive. Exposure to light, particularly in the ultraviolet (UV) spectrum, can lead to photodegradation. The energy from photons can excite the molecule to a higher energy state, initiating degradation reactions that may involve the nitro group or the aromatic ring itself. Therefore, protection from light is a critical aspect of storage.

Oxidative Stability

The presence of oxidizing agents can lead to the degradation of this compound. The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products. Contact with strong oxidizing agents should be avoided.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on best practices for nitrophenolic compounds.

Storage of Solid Compound:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: For enhanced stability, especially for reference standards, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light: Keep in a tightly sealed, opaque container to protect from light. Amber glass vials are suitable.

  • Incompatibilities: Store away from strong bases, strong oxidizing agents, acid chlorides, and acid anhydrides.

Handling of Solutions:

  • Preparation: It is advisable to prepare solutions fresh for each use. If a stock solution is necessary, use a high-purity organic solvent such as methanol or acetonitrile.

  • Storage of Solutions: Store stock solutions in amber vials at low temperatures (refrigerated or frozen at -20 °C for extended periods). Aliquoting stock solutions can prevent degradation from repeated freeze-thaw cycles.

  • Aqueous Solutions: Due to the potential for hydrolysis, aqueous solutions should be prepared immediately before use. If buffering is required, a slightly acidic pH is generally preferable for the stability of phenolic compounds.

Experimental Workflow: Forced Degradation Studies

To definitively understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to intentionally induce degradation. The following is a generalized protocol.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for up to 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for up to 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light.

  • Thermal Degradation (Solution): Keep the stock solution at 60 °C for up to 24 hours, protected from light.

  • Thermal Degradation (Solid): Keep the solid compound in an oven at a suitable temperature (e.g., 80 °C) for up to 48 hours.

  • Photodegradation: Expose a solution of the compound in a clear vial to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

Sample Analysis

Analyze all stressed samples, along with a control sample (stored at 2-8 °C in the dark), using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the intact this compound from any degradation products that are formed.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photodegradation (UV Light) stock->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of nitrophenols, the following degradation pathways can be anticipated for this compound under stress conditions.

G cluster_degradation Degradation Products parent This compound hydrolysis Hydrolysis Products (e.g., replacement of -NO2 with -OH) parent->hydrolysis Acid/Base, Heat oxidation_prod Oxidation Products (e.g., quinones, ring-opened products) parent->oxidation_prod Oxidizing Agents (H2O2) reduction Reduction Products (e.g., 2,6-Dimethyl-3-aminophenol) parent->reduction Reducing conditions (not a primary stability concern but a possible transformation) photoproducts Photodegradation Products (e.g., dimers, rearranged products) parent->photoproducts UV Light

Caption: Potential degradation pathways for this compound.

Conclusion

While specific stability data for this compound is not extensively available, a robust understanding of its stability and appropriate storage conditions can be achieved by applying established principles for nitrophenolic compounds and leveraging data from its structural isomers. The key to maintaining the integrity of this compound lies in controlling environmental factors, specifically temperature, light, and pH, and avoiding contact with incompatible substances. For critical applications, conducting a forced degradation study is strongly recommended to establish a comprehensive stability profile and develop a validated, stability-indicating analytical method. This proactive approach will ensure the reliability of research outcomes and promote a safe laboratory environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13331243, 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link].

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of Nitrated 2,6-Dimethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Directing Effects in the Synthesis of 2,6-Dimethyl-3-nitrophenol and its 4-Nitro Isomer from 2,6-Dimethylphenol

Abstract

The synthesis of specific isomers of nitrated aromatic compounds is a foundational task in medicinal chemistry and materials science. This document provides a comprehensive guide to the nitration of 2,6-dimethylphenol. We first address the inherent challenge of synthesizing the meta-substituted product, this compound, directly from 2,6-dimethylphenol. Through a detailed mechanistic exploration, we explain why direct electrophilic nitration overwhelmingly favors the formation of the para-substituted isomer, 2,6-dimethyl-4-nitrophenol. A robust and validated protocol for the synthesis of this 4-nitro isomer is provided. Subsequently, we outline a strategic, multi-step pathway designed to achieve the regiochemically distinct this compound, underscoring the necessity of indirect methods for accessing electronically disfavored isomers. This application note is intended for researchers and professionals in organic synthesis and drug development, offering both practical protocols and a deeper understanding of the principles governing electrophilic aromatic substitution.

Introduction: The Challenge of Regiocontrol

Substituted nitrophenols are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The precise placement of the nitro group on the aromatic ring is paramount, as it dictates the molecule's chemical properties and biological activity. The starting material, 2,6-dimethylphenol, presents a classic case study in regioselectivity in electrophilic aromatic substitution (EAS). The molecule contains three activating substituents: a strongly activating hydroxyl (-OH) group and two weakly activating methyl (-CH₃) groups. All three are ortho, para-directors.[1] This electronic predisposition, combined with steric hindrance at the positions ortho to the hydroxyl group, creates a significant challenge for introducing a substituent at the meta position (C3 or C5).

Direct nitration is therefore expected to yield the 4-nitro product almost exclusively. This guide will first detail the successful synthesis and characterization of this thermodynamically favored product, 2,6-dimethyl-4-nitrophenol. It will then propose a scientifically sound, alternative pathway for the synthesis of the target this compound, demonstrating a strategic approach to overcoming inherent electronic biases.

Mechanistic Insight: The Basis of Regioselectivity

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism.[2] In the presence of a strong acid catalyst like sulfuric acid, nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).[2][3]

Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-rich aromatic ring of 2,6-dimethylphenol then attacks the nitronium ion. The hydroxyl group is a powerful activating group, donating electron density into the ring through resonance, particularly at the ortho and para positions.[4][5]

  • Ortho positions (C2, C6): These are sterically blocked by the methyl groups.

  • Para position (C4): This position is sterically accessible and electronically activated by the hydroxyl group. Attack at this position leads to a resonance-stabilized carbocation intermediate (the sigma complex), with one resonance structure being particularly stable as the positive charge is delocalized onto the oxygen atom.

  • Meta positions (C3, C5): These positions are not significantly activated by resonance from the hydroxyl group. Electrophilic attack here results in a less stable sigma complex.

Consequently, the reaction pathway leading to the 4-nitro isomer has a lower activation energy and proceeds much faster than the pathway to the 3-nitro isomer.

G cluster_0 Mechanism: Nitration of 2,6-Dimethylphenol A 2,6-Dimethylphenol + NO₂⁺ B Sigma Complex (Attack at C4) A->B Favored Path (Electronically Activated, Sterically Accessible) D Sigma Complex (Attack at C3) A->D Disfavored Path (Electronically Disfavored) C 2,6-Dimethyl-4-nitrophenol (Major Product) B->C -H⁺ E This compound (Minor/Trace Product) D->E -H⁺

Caption: Favored vs. Disfavored Pathways in Direct Nitration.

Part I: Protocol for the Synthesis of 2,6-Dimethyl-4-nitrophenol

This protocol details the direct nitration of 2,6-dimethylphenol, which reliably yields the 4-nitro isomer as the primary product. Alternative nitrating agents such as bismuth (III) nitrate or iron (III) nitrate in acetone have also been reported for this transformation.[6]

Safety Precautions

Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[7] Nitric acid is extremely corrosive and a strong oxidizer.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[8][10]

  • Engineering Controls: Conduct the entire procedure in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash station and safety shower are immediately accessible.[9][11]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture over crushed ice. Never add water to the concentrated acid mixture.

  • Waste Disposal: Segregate nitric acid waste. Do not mix with organic solvents or other waste streams.[11]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityNotes
2,6-Dimethylphenol122.1610.0 g (81.8 mmol)Starting material
Sulfuric Acid (98%)98.0850 mLCatalyst and solvent
Nitric Acid (70%)63.015.5 mL (~87 mmol)Nitrating agent
Crushed Ice-~300 gFor quenching
Methanol32.04As neededFor recrystallization
Deionized Water18.02As neededFor washing
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,6-dimethylphenol (10.0 g).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (50 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the phenol has dissolved.

  • Nitration: Add concentrated nitric acid (5.5 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Meticulously maintain the internal temperature between 0 °C and 5 °C throughout the addition. The solution will typically turn a dark red or brown color.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Place 300 g of crushed ice in a 1 L beaker. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 40-50 °C.

Expected Results and Characterization
  • Product: 2,6-Dimethyl-4-nitrophenol

  • Appearance: Yellow crystalline solid[12]

  • Yield: Typically 60-75%

  • Melting Point: 168-171 °C (literature: 168 °C, dec.)

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum in CDCl₃ is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the phenolic proton.

Part II: Proposed Synthesis of this compound

As established, direct nitration is not a viable route to the 3-nitro isomer. A multi-step, regiochemically controlled synthesis is required. The following pathway is proposed based on well-established transformations in organic chemistry, analogous to procedures for similar substituted phenols.[13][14] The key is to start with a precursor where the directing groups facilitate nitration at the desired position. A plausible starting material is 2,3-dimethylaniline.

G cluster_1 Proposed Multi-Step Workflow for this compound A 2,3-Dimethylaniline (Starting Material) B 2,3-Dimethyl-6-nitroaniline A->B 1. Nitration (HNO₃/H₂SO₄) C Diazonium Salt Intermediate B->C 2. Diazotization (NaNO₂/H₂SO₄, 0-5°C) D This compound (Target Product) C->D 3. Hydrolysis (H₂O, Heat)

Sources

Application Notes and Protocols: Regioselective Synthesis of 3-Nitro-2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective synthesis of 3-nitro-2,6-dimethylphenol presents a formidable challenge in synthetic organic chemistry due to the powerful directing effects of the resident functional groups. Direct electrophilic nitration of 2,6-dimethylphenol invariably yields the 4-nitro isomer as the major product, a consequence of the synergistic ortho, para-directing influence of the hydroxyl and methyl substituents. This application note delineates a robust, three-step indirect synthetic pathway to overcome this inherent regioselectivity, enabling the targeted synthesis of the 3-nitro isomer. The proposed route commences with the nitration of 2,6-dimethylaniline, followed by the crucial separation of the resulting 3-nitro and 4-nitro isomers. The purified 3-nitro-2,6-dimethylaniline is then converted to the desired 3-nitro-2,6-dimethylphenol via a diazotization-hydrolysis sequence. This document provides a comprehensive, step-by-step protocol for each stage of the synthesis, underpinned by a detailed discussion of the reaction mechanisms and strategic considerations.

The Challenge of Regioselectivity in the Nitration of 2,6-Dimethylphenol

The direct nitration of 2,6-dimethylphenol is an archetypal example of the challenges posed by substrate control in electrophilic aromatic substitution. The hydroxyl group is a potent activating and ortho, para-directing group, while the two methyl groups, also activating and ortho, para-directing, further enhance the electron density at the positions ortho and para to the hydroxyl group.[1][2] Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is overwhelmingly directed to the 4-position, which is electronically activated and sterically accessible. The 3- and 5-positions (meta to the hydroxyl group) are electronically disfavored for substitution.

Caption: Directing effects in the electrophilic nitration of 2,6-dimethylphenol.

Given these electronic constraints, a direct nitration approach is synthetically unviable for obtaining the 3-nitro isomer in any appreciable yield. Therefore, an indirect route, which circumvents the directing influence of the hydroxyl group, is necessitated.

A Three-Step Synthetic Strategy

The proposed synthetic pathway leverages the differing directing effects of an amino group under strongly acidic conditions and the well-established transformation of an amino group into a hydroxyl group. The overall strategy is depicted below:

Synthetic Pathway to 3-Nitro-2,6-Dimethylphenol Start 2,6-Dimethylaniline Step1 Nitration Start->Step1 Intermediate1 Mixture of 3-Nitro & 4-Nitro Isomers Step1->Intermediate1 Step2 Isomer Separation Intermediate1->Step2 Intermediate2 3-Nitro-2,6-Dimethylaniline Step2->Intermediate2 Step3 Diazotization & Hydrolysis Intermediate2->Step3 Product 3-Nitro-2,6-Dimethylphenol Step3->Product

Caption: Proposed three-step synthesis of 3-nitro-2,6-dimethylphenol.

Experimental Protocols

Step 1: Nitration of 2,6-Dimethylaniline

Under strongly acidic conditions, the amino group of 2,6-dimethylaniline is protonated to form the anilinium ion. This protonated form is a meta-directing group, which deactivates the aromatic ring but directs the incoming electrophile to the 3- and 5-positions. This allows for the formation of the desired 3-nitro isomer, alongside the electronically favored 4-nitro isomer which is still formed to some extent.

Materials and Reagents:

  • 2,6-Dimethylaniline (99%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonium Hydroxide (28-30%)

  • Ice

  • Ethanol (95%)

  • Deionized Water

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Nitroanilines are toxic and should be handled with care.[3][4]

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 150 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 24.2 g (0.2 mol) of 2,6-dimethylaniline to the cold, stirred sulfuric acid. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Prepare the nitrating mixture by cautiously adding 13.5 mL (0.21 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the stirred solution of 2,6-dimethylaniline sulfate over a period of 1-2 hours, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. The temperature should be kept low during neutralization by the addition of more ice if necessary.

  • The precipitated mixture of 3-nitro- and 4-nitro-2,6-dimethylaniline is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then dried in a vacuum oven at 50 °C.

Step 2: Separation of 3-Nitro- and 4-Nitro-2,6-Dimethylaniline Isomers

The separation of the isomeric mixture is a critical step. While various methods can be employed, fractional crystallization from a suitable solvent is often effective for separating isomers with different solubilities.

Protocol:

  • Dissolve the crude, dried mixture of nitroaniline isomers in a minimal amount of hot ethanol (95%).

  • Allow the solution to cool slowly to room temperature. The less soluble 4-nitro isomer is expected to crystallize out first.

  • Collect the crystals of 4-nitro-2,6-dimethylaniline by vacuum filtration.

  • Concentrate the mother liquor by evaporating a portion of the solvent.

  • Cool the concentrated solution to induce the crystallization of the more soluble 3-nitro-2,6-dimethylaniline.

  • Collect the crystals of 3-nitro-2,6-dimethylaniline by vacuum filtration.

  • The purity of the separated isomers should be assessed by thin-layer chromatography (TLC) and melting point determination. Further recrystallization cycles may be necessary to achieve high purity.

Step 3: Diazotization of 3-Nitro-2,6-Dimethylaniline and Hydrolysis to 3-Nitro-2,6-Dimethylphenol

This two-part final step involves the conversion of the purified 3-nitro-2,6-dimethylaniline to the corresponding diazonium salt, which is then hydrolyzed to the target phenol.

Materials and Reagents:

  • 3-Nitro-2,6-dimethylaniline (purified from Step 2)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Urea (optional)

Safety Precautions:

  • Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures at all times.

  • Handle sodium nitrite with care as it is toxic and an oxidizing agent.

  • The hydrolysis step can involve vigorous evolution of nitrogen gas. The reaction should be performed in a flask with adequate headspace and behind a safety shield.

Protocol:

  • In a beaker, dissolve 16.6 g (0.1 mol) of 3-nitro-2,6-dimethylaniline in 100 mL of a 30% v/v aqueous solution of sulfuric acid. Cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0 °C.

  • Slowly add the sodium nitrite solution to the stirred aniline solution, keeping the temperature below 5 °C. The addition should be done portion-wise, monitoring for a slight excess of nitrous acid using starch-iodide paper.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. A small amount of urea can be added to quench any excess nitrous acid.

  • In a larger flask equipped with a condenser, bring 150 mL of a 20% v/v aqueous sulfuric acid solution to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling sulfuric acid solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The 3-nitro-2,6-dimethylphenol may precipitate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-nitro-2,6-dimethylphenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Characterization

The identity and purity of the final product, 3-nitro-2,6-dimethylphenol, should be confirmed by standard analytical techniques, including:

  • Melting Point: Comparison with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the presence of all functional groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, nitro, and aromatic groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Summary of Reaction Parameters

Step Reaction Key Reagents Temperature (°C) Reaction Time Yield (Expected)
1 Nitration2,6-Dimethylaniline, HNO₃, H₂SO₄0 - 53 - 4 hours70 - 80% (mixture)
2 Isomer SeparationEthanolRoom temp. to 0N/AVariable
3 Diazotization & Hydrolysis3-Nitro-2,6-dimethylaniline, NaNO₂, H₂SO₄0 - 5 (Diazotization), Reflux (Hydrolysis)1 - 2 hours60 - 70%

Conclusion

The synthesis of 3-nitro-2,6-dimethylphenol, a molecule of interest for various applications in medicinal and materials chemistry, is not achievable through direct nitration of the parent phenol. The indirect, three-step pathway detailed in this application note provides a viable and rational approach to overcome the inherent regiochemical constraints of the starting material. By leveraging the meta-directing effect of the anilinium ion, followed by isomer separation and a robust diazotization-hydrolysis sequence, the target compound can be obtained in good yield and high purity. This protocol serves as a valuable resource for researchers and professionals in the field of synthetic organic chemistry.

References

  • Benchchem. (2025). Application Note and Protocol: Nitration of 2,6-Dimethylaniline. Retrieved from Benchchem.[5]

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62.[6]

  • Benchchem. (2025). Application Notes and Protocols: Nitration of 2,6-Diethylaniline Derivatives. Retrieved from Benchchem.[7]

  • Benchchem. (2025). Application Notes and Protocols for the Catalytic Conversion of 2,6-Dimethylaniline. Retrieved from Benchchem.[8]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from Carl ROTH.[3]

  • Sigma-Aldrich. (2014). 4-Nitroaniline - Safety Data Sheet. Retrieved from Sigma-Aldrich.[4]

  • Sigma-Aldrich. (2012). 4-Nitroaniline - Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from Carl ROTH.[9]

  • NOAA. (n.d.). p-nitroaniline, [solid] - Report. CAMEO Chemicals. Retrieved from NOAA.[10]

  • ChemTalk. (n.d.). Directing Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol. National Center for Biotechnology Information.[11]

  • Santa Cruz Biotechnology. (n.d.). 2,6-dimethyl-3-nitrophenol. Retrieved from Santa Cruz Biotechnology.[12]

  • Saha, et al. (n.d.). Organic Chemistry-4. Kolkata.[13]

  • Google Patents. (n.d.). CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol.[14]

  • PrepChem. (n.d.). Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. Retrieved from PrepChem.[15]

  • SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol - Optional[ATR-IR] - Spectrum. Retrieved from SpectraBase.[16]

  • Google Patents. (n.d.). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6....[17]

  • Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Retrieved from Canadian Science Publishing.[18]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST WebBook. Retrieved from NIST.[19]

Sources

Application Notes: The Strategic Utility of 2,6-Dimethyl-3-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature—a sterically hindered hydroxyl group, a reducible nitro group, and two methyl substituents—provides a strategic platform for constructing complex molecular architectures. The positioning of these functional groups dictates the molecule's reactivity, enabling chemists to perform selective transformations that are foundational to the development of novel pharmaceuticals, agrochemicals, and specialty materials. This document provides a detailed guide to the properties, safe handling, and synthetic applications of this compound, with a focus on its conversion to the corresponding aminophenol, a key synthetic intermediate.

Physicochemical and Safety Data

Properly understanding the characteristics and hazards of a reagent is a prerequisite for its effective and safe use in any laboratory setting.

Table 1: Properties and Safety Identifiers for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number Not explicitly assigned; isomeric forms citedN/A
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][2]
Appearance Typically a crystalline solidGeneral Knowledge
Solubility Insoluble in water[3]
Key Hazards Irritating to eyes, respiratory system, and skin[3]
Safety Phrases S26 (Eye contact: rinse with water, seek medical advice), S36 (Wear suitable protective clothing)[3]

1. Causality in Safety Procedures:

The phenolic nature of the compound, combined with the nitro group, contributes to its irritant properties.[3] The fine, crystalline nature of the solid necessitates handling procedures that minimize dust generation to prevent respiratory irritation.

2. Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eye-wash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles that provide a complete seal around the eyes.

  • Handling: Avoid creating dust. Use a spatula for transfers. If weighing, do so in a tared, sealed container or on a weigh boat within the fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application: Reduction to 3-Amino-2,6-dimethylphenol

The most powerful and common application of a nitrophenol in multistep synthesis is the reduction of the nitro group to an amine. This transformation unlocks a vast array of subsequent chemical reactions. The resulting product, 3-amino-2,6-dimethylphenol, is a highly valuable intermediate itself, featuring a nucleophilic amino group and a phenolic hydroxyl group, poised for further derivatization.[4][5]

The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is a clean and efficient method, often providing high yields with minimal byproducts.[6][7]

Experimental Workflow: Catalytic Hydrogenation

This section details the protocol for the reduction of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents: - this compound - 10% Pd/C (5 mol%) - Methanol (Solvent) setup 2. Assemble Glassware: - Three-neck round-bottom flask - Condenser - Gas inlet adapter - Magnetic stir bar reagents->setup charge 3. Charge Reactor: - Add reagents and solvent to flask setup->charge purge 4. Inert Atmosphere: - Evacuate and backfill with N₂ (3x) charge->purge hydrogenate 5. Hydrogenation: - Evacuate and backfill with H₂ (balloon) - Stir vigorously at room temperature purge->hydrogenate monitor 6. Monitor Progress: - TLC (e.g., 3:1 Hexanes:EtOAc) hydrogenate->monitor filter 7. Catalyst Removal: - Purge with N₂ - Filter through Celite®, wash with Methanol monitor->filter concentrate 8. Solvent Removal: - Concentrate filtrate via rotary evaporation filter->concentrate purify 9. Purification (if needed): - Column chromatography or recrystallization concentrate->purify characterize 10. Characterization: - ¹H NMR, ¹³C NMR, MS - Determine yield purify->characterize

Caption: Workflow for the catalytic hydrogenation of this compound.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet with water (0.05 eq Pd)

  • Methanol (ACS Grade)

  • Nitrogen (or Argon) gas supply

  • Hydrogen gas supply (balloon or gas cylinder with regulator)

  • Celite® 545

  • Round-bottom flask, magnetic stirrer, stir bar, condenser, septa, needles

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.67 g, 10.0 mmol).

  • Catalyst and Solvent Addition: In the fume hood, carefully add 10% Pd/C (e.g., ~100 mg, 0.05 mmol Pd). Add methanol (40 mL) to the flask.

  • Inerting the System (Causality: Safety): The flask is sealed and the atmosphere is exchanged with an inert gas. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[8] Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Connect a balloon filled with hydrogen gas to the flask via a needle through a septum. Evacuate the flask one final time and allow the hydrogen from the balloon to fill the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, filtering it through a small plug of silica or a syringe filter to remove the Pd/C catalyst, and spotting it on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup - Catalyst Removal (Causality: Safety): Once the reaction is complete (typically 2-4 hours), the system must be purged again with nitrogen to safely remove all hydrogen gas. Caution: Pd/C can be pyrophoric when dry and exposed to air, especially after catalysis. Do not allow the filter cake to dry completely in the open air. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The flask and the filter cake are washed with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-amino-2,6-dimethylphenol.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: The final product, 3-amino-2,6-dimethylphenol, can be characterized by standard analytical techniques (¹H NMR, MS) to confirm its structure and purity. The expected molecular weight is 137.18 g/mol .[9]

Mechanism and Rationale

G cluster_mech Catalytic Hydrogenation Mechanism node1 H₂ Gas Adsorption catalyst Pd/C Surface node1->catalyst intermediate {Nitroso (R-NO) | Hydroxylamine (R-NHOH)} catalyst->intermediate Stepwise Reduction node2 R-NO₂ Adsorption node2->catalyst product Amine (R-NH₂) Desorption intermediate->product Further Reduction

Sources

Application Notes and Protocols: 2,6-Dimethyl-3-nitrophenol as a Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, aromatic nitro compounds are foundational building blocks. The nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile functional handle for a multitude of chemical transformations. Its reduction to an amino group is one of the most fundamental and critical reactions, unlocking pathways to a vast array of amides, sulfonamides, and heterocyclic structures that form the core of many pharmaceutical agents.

This guide provides a detailed technical overview of 2,6-dimethyl-3-nitrophenol, a strategically important, yet challenging, chemical intermediate. Unlike its 4-nitro isomer, the meta-positioning of the nitro group relative to the hydroxyl functionality requires a non-standard synthetic approach. Herein, we present a comprehensive analysis, including physicochemical properties, a proposed multi-step synthesis protocol, and a validated protocol for its primary application: the catalytic reduction to 3-amino-2,6-dimethylphenol. This latter compound is a valuable scaffold for the synthesis of novel bioactive molecules. These protocols are designed for researchers, medicinal chemists, and process development scientists, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.

Section 1: Physicochemical Properties and Safety Data

This compound is a substituted nitrophenol whose reactivity is governed by the interplay of the activating hydroxyl group, the deactivating/meta-directing nitro group, and the steric influence of the two ortho-methyl groups.

Data Summary
PropertyValueSource
IUPAC Name This compound-
CAS Number Not Assigned-
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Expected to be a crystalline solid-
Melting Point Data not available in searched literature[2]
Boiling Point Data not available in searched literature[2]
Solubility Expected to be soluble in polar organic solvents-
Safety and Handling Protocol

As with all nitrophenolic compounds, this compound and its precursors should be handled with care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Nitroaromatic compounds can be toxic and may cause skin irritation or sensitization. They can be absorbed through the skin, and long-term exposure may lead to health issues.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 2: Proposed Synthesis of this compound

Direct electrophilic nitration of 2,6-dimethylphenol overwhelmingly yields the 4-nitro isomer due to the strong ortho, para-directing nature of the hydroxyl group. Therefore, a multi-step approach is necessary to achieve the desired meta-nitration pattern. The following proposed synthesis leverages a common strategy in aromatic chemistry: converting a directing group to achieve the desired substitution pattern, followed by transformation into the target functionality. The most logical precursor is 2,6-dimethyl-3-nitroaniline, which can be converted to the target phenol via a diazotization-hydrolysis sequence.

G cluster_0 Proposed Synthetic Pathway 2,6-Dimethylaniline 2,6-Dimethylaniline 2,6-Dimethyl-3-nitroaniline 2,6-Dimethyl-3-nitroaniline 2,6-Dimethylaniline->2,6-Dimethyl-3-nitroaniline Step 1: Meta-Nitration Diazonium Salt Diazonium Salt 2,6-Dimethyl-3-nitroaniline->Diazonium Salt Step 2: Diazotization This compound This compound Diazonium Salt->this compound Step 3: Hydrolysis

Proposed multi-step synthesis of this compound.
Protocol 1: Proposed Multi-Step Synthesis

Step 1: Meta-Nitration of 2,6-Dimethylaniline

  • Causality: The amino group of an aniline is strongly ortho, para-directing. To force meta-nitration, the reaction must be run in strong acid. The acid protonates the amine to form an anilinium ion (-NH₃⁺), which is a meta-directing group.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-dimethylaniline (1.0 eq).

    • Cool the flask in an ice-salt bath to -5 °C and slowly add concentrated sulfuric acid (approx. 3.0 eq) while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1.0 eq) and cool it to 0 °C.

    • Add the cold nitrating mixture dropwise to the aniline solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.[3]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution by the slow addition of a concentrated aqueous ammonium hydroxide solution until the pH is approximately 8-9 to precipitate the product.[3]

    • Filter the resulting solid (crude 2,6-dimethyl-3-nitroaniline), wash with cold water, and dry. The product can be purified by recrystallization from ethanol.

Step 2: Diazotization of 2,6-Dimethyl-3-nitroaniline

  • Causality: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form relatively stable aryl diazonium salts.[4][5] Maintaining a temperature of 0-5 °C is critical to prevent premature decomposition of the diazonium salt.[6]

  • Procedure:

    • Suspend the purified 2,6-dimethyl-3-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.5 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5 °C.[7]

    • After the addition is complete, stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is complete. Use this solution immediately in the next step.

Step 3: Hydrolysis of the Diazonium Salt

  • Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). By heating the acidic aqueous solution of the diazonium salt, water acts as a nucleophile, replacing the diazonium group to form a phenol.[8][9]

  • Procedure:

    • In a separate large flask equipped for distillation, bring a dilute solution of sulfuric acid (e.g., 10-20% v/v in water) to a vigorous boil.

    • Slowly add the cold diazonium salt solution from Step 2 to the boiling acid solution.[7] Nitrogen gas will evolve vigorously. The rate of addition should be controlled to prevent excessive foaming.

    • The target phenol will be formed and can often be isolated by steam distillation directly from the reaction flask.

    • Collect the distillate, which will contain the crude this compound.

    • The product can be extracted from the distillate using an organic solvent (e.g., diethyl ether or ethyl acetate), dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

    • Further purification can be achieved by column chromatography or recrystallization.

Section 3: Application as an Intermediate: Reduction to 3-Amino-2,6-dimethylphenol

The primary utility of this compound is as a precursor to 3-amino-2,6-dimethylphenol. This transformation is most reliably achieved via catalytic hydrogenation.

G cluster_1 Reduction Workflow A 1. Dissolve Nitrophenol in Solvent B 2. Add Pd/C Catalyst (Inert Atmosphere) A->B C 3. Introduce H₂ Source (H₂ gas or Transfer Agent) B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Filter Catalyst (e.g., through Celite) D->E F 6. Concentrate Filtrate E->F G 7. Purify Product (Crystallization / Chromatography) F->G

Experimental workflow for the catalytic reduction of this compound.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Causality: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the reduction of nitro groups.[10][11][12] It operates under mild conditions and is easily removed by filtration. Hydrogen gas (H₂) is the classic reductant, adsorbing onto the palladium surface where the reduction occurs.[13]

  • Materials:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 1-5 mol% Pd)

    • Methanol or Ethanol (solvent)

    • Hydrogen (H₂) gas balloon or hydrogenation apparatus

    • Celite for filtration

  • Procedure:

    • To a hydrogenation flask or a thick-walled round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., methanol, approx. 20 mL per gram of substrate).

    • Carefully add the 10% Pd/C catalyst (1-5 mol% Pd) to the solution.

    • Seal the flask and purge the system by evacuating and refilling with nitrogen gas three times, followed by evacuating and refilling with hydrogen gas three times.

    • Leave the final atmosphere under a positive pressure of hydrogen (e.g., from a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Once complete, carefully purge the system with nitrogen gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-2,6-dimethylphenol.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data and Characterization

The successful synthesis of 3-amino-2,6-dimethylphenol should be confirmed by analytical techniques.

ParameterExpected Result for 3-Amino-2,6-dimethylphenol
Yield Typically >90% for this type of reduction
Appearance Off-white to light brown solid
¹H NMR (Predicted) Two singlets for methyl groups, two aromatic protons (doublets), a broad singlet for the -NH₂ protons, and a broad singlet for the -OH proton.
¹³C NMR (Predicted) Eight distinct signals corresponding to the aromatic and methyl carbons.
Mass Spec (ESI+) [M+H]⁺ at m/z = 138.09

Section 4: Downstream Applications and Mechanistic Insight

The product, 3-amino-2,6-dimethylphenol, is a bifunctional molecule containing a nucleophilic amine and a phenolic hydroxyl group. This makes it a valuable precursor for creating libraries of compounds in drug discovery programs. The amino group can readily undergo acylation, alkylation, or be used in the construction of heterocyclic rings.

The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is a well-studied process involving several key steps.

G cluster_0 Mechanism of Nitro Group Reduction A 1. Adsorption H₂ and R-NO₂ adsorb onto Pd surface B 2. H-H Cleavage H₂ dissociates into 2 H• atoms A->B C 3. Stepwise Reduction Successive hydrogen atom transfer to nitro group B->C C->C (via nitroso and hydroxylamine intermediates) D 4. Desorption Final product R-NH₂ desorbs from surface C->D

Simplified mechanism for the catalytic hydrogenation of a nitro group.

This process involves the adsorption of both hydrogen gas and the nitro compound onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitrogen atom of the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine product.[14]

Conclusion

This compound represents a valuable, albeit synthetically challenging, intermediate. The protocols and rationale provided in this guide offer a clear path for its preparation and subsequent utilization. The proposed multi-step synthesis, grounded in fundamental organic reactions, provides a logical route to access this compound, while the detailed protocol for its catalytic reduction to 3-amino-2,6-dimethylphenol is robust and highly efficient. By leveraging this key intermediate, researchers and drug development professionals can effectively access a unique chemical scaffold, enabling the exploration of novel molecular architectures in the quest for new therapeutic agents.

References

  • Taniguchi, N. (2025).
  • askIITians. (2025). How to convert benzene Diazonium chloride to phenol?. askIITians.
  • Scribd. Report 1 - Obtaining and Hydrolysis of A Diazonium Salt - Synthesis of Phenol. Scribd.
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  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. BenchChem.
  • University of Michigan. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Michigan Chemistry.
  • ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • Cohen, T., & Schambach, R. A. (1970). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. Journal of the American Chemical Society, 92(10), 3189-3190.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol. BenchChem.
  • ChemRxiv. (2022).
  • Bradley, W., & Thompson, J. D. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA International Journal for Chemistry, 10(1), 1-2.
  • ACS Catalysis. (2022). Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells.
  • RSC Publishing. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
  • Organic Syntheses Procedure. m-NITRODIMETHYLANILINE. Organic Syntheses.
  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal.
  • ChemicalBook. This compound. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium. BenchChem.
  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol. ChemBK.
  • FUJIFILM Wako Chemicals.
  • Organic Syntheses Procedure. m-NITROPHENOL. Organic Syntheses.
  • Organic Chemistry Portal.
  • PubChem. 2,3-Dimethyl-6-nitrophenol.
  • ResearchGate. (2018). Pd/C hydrogen transfer reduction of nitro derivatives.
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. 2,6-DIMETHYL-4-NITROPHENOL(2423-71-4) 1H NMR spectrum. ChemicalBook.
  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR. NOP Project.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • MDPI. (2019). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 24(9), 1775.
  • European Patent Office. (1983).
  • ResearchGate. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Sigma-Aldrich. 2,6-dimethyl-3-nitroaniline. Sigma-Aldrich.
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  • Google Patents. (1976). Chemical process for forming 2,6-dimethylaniline. US3931298A.
  • Google Patents. (1989).
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Uncharted Territory: An Inquiry into the Proteomic Applications of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An extensive review of current scientific literature and proteomics-focused resources reveals a notable absence of established applications for 2,6-Dimethyl-3-nitrophenol in proteomics research. While the compound is available commercially and listed by some vendors for research purposes, there is a lack of peer-reviewed publications detailing its use, specific protocols, or demonstrated utility in protein analysis.[1][2]

This guide, therefore, pivots to address the underlying scientific query: the potential roles of substituted nitrophenols in proteomics. We will explore the established principles of phenol-protein interactions and the well-documented significance of protein nitration. This provides a foundational understanding for researchers interested in the potential applications of novel nitrophenolic compounds.

The Theoretical Framework: Phenolic Compounds and Protein Interactions

Phenolic compounds are known to interact with proteins through both non-covalent and covalent mechanisms.[3] These interactions can significantly alter protein structure and function, a principle that is fundamental to understanding their biological effects and potential as research tools.

Non-Covalent Interactions: These are typically driven by hydrogen bonds and hydrophobic interactions between the phenolic rings and amino acid residues.[3]

Covalent Interactions: Of greater interest in proteomics for stable labeling and modification studies, covalent bonds can form between phenolic compounds and nucleophilic amino acid side chains.[4] This process is often initiated by the oxidation of the phenol to a reactive quinone or semiquinone intermediate.[3][4] These electrophilic species can then react with the side chains of lysine, cysteine, and tryptophan residues.[4]

The specific reactivity of a substituted phenol like this compound would be influenced by its unique electronic and steric properties. The electron-withdrawing nitro group and the electron-donating methyl groups would modulate the reactivity of the phenolic ring and the acidity of the hydroxyl group.

G cluster_0 Phenolic Compound cluster_1 Protein Phenol Phenol (e.g., this compound) Oxidation Oxidation (Enzymatic or Chemical) Phenol->Oxidation Protein Protein with Nucleophilic Residues (Lys, Cys) Adduct Covalent Protein-Phenol Adduct Protein->Adduct Quinone Reactive Quinone Intermediate Oxidation->Quinone Quinone->Adduct

Caption: General mechanism of covalent protein modification by phenolic compounds.

A Parallel Field: Protein Nitration as a Post-Translational Modification

While this compound itself is not documented as a tool, the nitration of proteins is a widely studied post-translational modification (PTM) with significant biological implications.[5] This process typically involves the addition of a nitro (-NO₂) group to the tyrosine residue, forming 3-nitrotyrosine.

The presence of 3-nitrotyrosine is often considered a marker of "nitro-oxidative stress" and is associated with a range of pathological conditions.[5] The study of protein nitration is a key area of proteomics, aimed at:

  • Identifying specific sites of nitration on proteins.

  • Understanding how nitration affects protein structure, function, and signaling pathways.[5]

  • Developing methods for the sensitive detection and quantification of nitrated proteins in complex biological samples.[5]

Mass spectrometry is a primary tool for identifying nitrated peptides, as the nitro group imparts a characteristic mass shift.

Methodologies for Analyzing Phenol-Protein Interactions and Nitration

Although no protocols exist for this compound, the following section outlines general, established methods for studying related modifications. These protocols are provided as a reference for the experimental approaches used in this area of proteomics.

Protocol: In Vitro Protein Modification by an Oxidized Phenolic Compound

This protocol describes a general workflow for inducing and analyzing covalent adducts between a protein and a phenolic compound.

Objective: To covalently modify a model protein (e.g., Bovine Serum Albumin - BSA) with a phenolic compound via oxidative activation and detect the modification by mass spectrometry.

Materials:

  • Model Protein (e.g., BSA), 1 mg/mL in 50 mM phosphate buffer, pH 7.4

  • Phenolic Compound, 10 mM stock in a suitable solvent

  • Oxidizing Agent (e.g., Horseradish Peroxidase/H₂O₂, or a chemical oxidant like sodium periodate)

  • Quenching solution (e.g., sodium metabisulfite)

  • Dialysis or size-exclusion chromatography materials for cleanup

  • Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the BSA solution with the phenolic compound to a final concentration of 1 mM.

  • Initiation of Oxidation: Add the oxidizing agent. For enzymatic oxidation, add HRP to 1 µg/mL followed by H₂O₂ to a final concentration of 0.5 mM. For chemical oxidation, add sodium periodate to a final concentration of 2 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Cleanup: Remove unreacted phenolic compound and byproducts by dialysis against phosphate buffer or by using a desalting spin column.

  • Analysis: Analyze the molecular weight of the modified protein using mass spectrometry. An increase in mass corresponding to the addition of one or more phenolic molecules indicates successful covalent modification. Further analysis involves proteolytic digestion followed by LC-MS/MS to identify the specific amino acid residues that were modified.[6]

Protocol: General Western Blot for Detection of 3-Nitrotyrosine

Objective: To detect the presence of nitrated proteins in a complex sample (e.g., cell lysate) by immunoblotting.

Materials:

  • Protein sample (e.g., cell lysate)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • Nitrocellulose or PVDF membrane[7]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-3-Nitrotyrosine antibody

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from the sample by SDS-PAGE according to standard procedures.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-Nitrotyrosine primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and acquire the signal using an appropriate imaging system. Bands on the blot indicate the presence of proteins containing 3-nitrotyrosine.

Conclusion and Future Outlook

While this compound currently holds no established position in the proteomics toolkit, the principles governing the interaction of phenolic compounds with proteins are well-founded. The study of protein nitration is a mature and important sub-field of proteomics. Researchers with an interest in this compound could potentially explore its reactivity with proteins in vitro, using the general frameworks described above. Such an investigation would need to systematically characterize its reaction products with amino acids and peptides, and determine if it offers any novel functionalities, such as serving as a new type of mass tag or a probe for specific protein environments. However, without foundational research, its application remains purely speculative.

References

  • NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Klampfl, C. W., Himmelsbach, M., & Buchberger, W. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 323.
  • PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

  • Mishra, S., et al. (2020). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 9(10), 953.
  • NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • StackExchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Chemistry Stack Exchange. Retrieved from [Link]

  • Al-Salami, H., et al. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition, 9, 897593.
  • Google Patents. (n.d.). Process for producing 2,6-dimethylphenol.
  • Gershoni, J. M., & Palade, G. E. (1983). Protein blotting: principles and applications. Analytical biochemistry, 131(1), 1–15.
  • Aslam, B., Basit, M., Nisar, M. A., Khurshid, M., & Rasool, M. H. (2017). Proteomics: Technologies and Their Applications.
  • Reddit. (n.d.). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]

  • Liu, F., et al. (2022). Covalent polyphenols-proteins interactions in food processing: formation mechanisms, quantification methods, bioactive effects, and applications.
  • SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved from [Link]

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Gas chromatography-mass spectrometry (GC-MS) of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,6-Dimethyl-3-nitrophenol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who require a robust and reliable method for this analyte. We will delve into the rationale behind methodological choices, from sample preparation and derivatization to the specifics of instrumental analysis, ensuring a blend of theoretical understanding and practical, actionable protocols.

Introduction and Analytical Rationale

This compound is an aromatic organic compound with the molecular formula C₈H₉NO₃.[1] Its analysis is crucial in various fields, potentially as a synthetic intermediate, a metabolite, or an environmental constituent. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for such semi-volatile compounds, offering unparalleled separation efficiency and definitive molecular identification.[2]

However, the direct analysis of phenolic compounds like this compound by GC can be challenging. The polar hydroxyl (-OH) group can lead to poor peak shape (tailing) and low volatility, compromising chromatographic resolution and sensitivity. To overcome this, a crucial step of derivatization is employed. This process chemically modifies the analyte to make it more amenable to GC analysis by increasing its volatility and thermal stability.[3][4] This guide will focus on silylation, a common and effective derivatization technique for compounds with active hydrogens, such as phenols.[3][5]

Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [1]
Melting Point 96 - 98 °C[6]
Boiling Point 194 °C at 93 hPa[6]
Appearance Solid

Safety and Handling

Proper safety precautions are paramount when handling this compound and the reagents used in this protocol.

  • Analyte Hazards : this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6]

  • Reagent Hazards : Derivatization agents and solvents are often flammable, toxic, and corrosive. Always consult the specific Safety Data Sheet (SDS) for each chemical.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Work Environment : All handling of the analyte, standards, and reagents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Emergency procedures, including access to an eyewash station and safety shower, should be established.[6]

Experimental Workflow and Protocols

The overall analytical process involves sample extraction, derivatization of the extracted analyte, and subsequent analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate extract Deriv Silylation Reaction (e.g., with BSTFA + 1% TMCS) Concentration->Deriv Increase volatility GCMS GC-MS Injection Deriv->GCMS Data Data Acquisition (Retention Time & Mass Spectrum) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents
  • Instrumentation : Gas chromatograph with a mass selective detector (GC-MS).

  • Reagents :

    • This compound standard (≥98% purity)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Dichloromethane (DCM), HPLC or GC grade

    • Hexane, HPLC or GC grade

    • Methanol, HPLC or GC grade

    • Anhydrous Sodium Sulfate

    • High-purity water

  • Glassware and Consumables :

    • Volumetric flasks and pipettes

    • GC autosampler vials (1.5 mL) with inserts and PTFE-lined caps[8]

    • Separatory funnels (for LLE)

    • SPE cartridges (e.g., C18, if using SPE)[2]

    • Nitrogen evaporation system

Protocol 1: Standard Preparation
  • Stock Standard (1000 µg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (100 µg/mL) : Dilute 1 mL of the stock standard to 10 mL with methanol.

  • Calibration Standards (e.g., 0.1 - 20 µg/mL) : Perform serial dilutions of the working standard using dichloromethane or another suitable volatile solvent.[4] Prepare at least five concentration levels to establish a calibration curve.

Protocol 2: Sample Preparation

The choice of extraction method depends on the sample matrix.

  • Measure 100 mL of the aqueous sample into a separatory funnel.

  • Acidify the sample to pH < 3 with concentrated HCl.[2]

  • Add 30 mL of dichloromethane (DCM) to the funnel.

  • Shake vigorously for 2 minutes, venting frequently to release pressure.[2]

  • Allow the layers to separate and collect the lower organic layer.

  • Repeat the extraction twice more with fresh 30 mL portions of DCM.

  • Combine the three organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[2]

  • Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

  • Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the acidified aqueous sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with water or a weak organic-water mix).

  • Dry the cartridge thoroughly under vacuum or nitrogen.

  • Elute the analyte with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

Protocol 3: Derivatization

Derivatization converts the polar phenol into a more volatile and thermally stable trimethylsilyl (TMS) ether, which is ideal for GC analysis.[3][5]

Derivatization_Reaction Analyte This compound (with -OH group) Product TMS-derivatized Analyte (Volatile & Stable) Analyte->Product + Reagent BSTFA (Silylating Agent) Reagent->Product Heat Byproduct Byproducts

Caption: Silylation reaction converting the polar phenol to a non-polar TMS ether.

  • Transfer 100 µL of the concentrated sample extract or calibration standard into a GC vial.

  • Add 100 µL of the derivatizing reagent (BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

Protocol 4: GC-MS Instrumental Analysis

These parameters provide a starting point and should be optimized for your specific instrument and column. A non-polar column is recommended for the analysis of silylated derivatives.[3]

ParameterRecommended SettingRationale
GC System
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column provides good separation for a wide range of semi-volatile compounds.
Injection Volume 1 µLStandard volume; can be adjusted based on sensitivity needs.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode SplitlessMaximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Mass Range m/z 50 - 500Covers the expected mass of the derivatized parent ion and its fragments.
Scan Mode Full ScanUsed for identification and qualitative analysis. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Data Analysis and Interpretation

  • Identification : The derivatized this compound is identified by matching its retention time from the total ion chromatogram (TIC) with that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum.

  • Expected Mass Spectrum : The EI mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion [M]⁺. The base peak in silylated phenols often corresponds to the loss of a methyl group ([M-15]⁺) from the TMS moiety. Other characteristic fragments may also be present.

  • Quantification : Create a calibration curve by plotting the peak area of the target analyte against the concentration for each calibration standard.[2] Apply a linear regression to the data. The concentration of the analyte in the unknown samples can then be calculated from this curve.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. Retrieved from [Link]

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. (n.d.). PubMed. Retrieved from [Link]

  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • 2,3-Dimethyl-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of 2,6-Dimethyl-3-nitrophenol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2,6-Dimethyl-3-nitrophenol for analytical purposes. The inherent properties of nitrophenols, such as polarity and low volatility, often present challenges for direct analysis, particularly by Gas Chromatography (GC). Derivatization is a critical pre-analytical step that modifies the analyte's chemical structure to improve its chromatographic behavior and enhance detection sensitivity. This document explores the foundational principles behind derivatization for this class of compounds and offers detailed, field-proven protocols for silylation and acylation, tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction: The Analytical Challenge of Substituted Nitrophenols

This compound is a substituted aromatic compound of interest in various chemical and biological studies. Like many nitrophenols, its direct analysis can be problematic. The presence of a polar phenolic hydroxyl (-OH) group leads to several analytical hurdles:

  • Poor Volatility: The hydroxyl group engages in intermolecular hydrogen bonding, which significantly raises the boiling point and reduces the volatility of the compound, making it unsuitable for direct GC analysis.[1][2]

  • Peak Tailing in GC: The active hydrogen on the hydroxyl group can interact with active sites (e.g., residual silanols) on the GC injector liner and column stationary phase, leading to asymmetric peak shapes (tailing) and poor resolution.[1]

  • Thermal Instability: At the high temperatures required for volatilization in a GC inlet, polar compounds like phenols can be susceptible to thermal degradation.[3]

Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[2][3] This process effectively masks the polar functional group, resulting in a derivative that is more volatile, less prone to adsorption, and thus, ideal for GC-based separation and detection.[1] For High-Performance Liquid Chromatography (HPLC), while often not strictly necessary, derivatization can be employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection for trace-level analysis.[4]

Core Principles and Strategic Workflow

The selection of a derivatization strategy is dictated by the analytical technique to be employed (GC or HPLC) and the specific characteristics of the target analyte. The general workflow involves the reaction of the analyte with a specific reagent prior to instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A This compound (in appropriate solvent) B Addition of Derivatization Reagent (e.g., Silylating or Acylating Agent) A->B C Reaction Optimization (Heating, Incubation) B->C D Optional: Quenching/ Neutralization C->D E Injection into GC-MS or HPLC System D->E F Chromatographic Separation E->F G Detection & Quantification (e.g., MS, FID, UV) F->G H H G->H Data Analysis

Figure 1: General workflow for derivatization and analysis.

Protocol I: Silylation for GC-MS Analysis

Silylation is the most common derivatization technique for compounds with active hydrogens, such as phenols.[5] It involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS-ether is significantly more volatile and thermally stable.[2][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.

Rationale for Silylation

The primary goal is to cap the polar -OH group. The TMS group is non-polar and shields the oxygen, preventing hydrogen bonding and interaction with active sites in the GC system. The reaction with BSTFA is robust and produces volatile byproducts that typically do not interfere with the chromatogram.[1][2] The addition of 1% TMCS as a catalyst can enhance the reactivity of the silylating agent, which is particularly useful for sterically hindered or less reactive hydroxyl groups.[2]

Detailed Experimental Protocol
  • Preparation of Analyte Solution: Accurately weigh approximately 1-5 mg of this compound standard or extracted sample residue into a 2 mL autosampler vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents will react preferentially with water.[5]

  • Solvent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or toluene) to dissolve the residue. Pyridine can act as an acid scavenger for reactions that produce HCl, though with BSTFA it primarily serves as a good solvent.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 45-60 minutes in a heating block or oven. Reaction time and temperature are critical parameters that must be optimized to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A 1 µL injection is typical.

Figure 2: Silylation of this compound with BSTFA.

GC-MS Analytical Conditions
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)A standard non-polar to mid-polarity column provides excellent separation for silylated derivatives.
Injector 250°C, Splitless mode (1 min)Ensures efficient volatilization of the derivative without discrimination.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minAn initial hold separates from the solvent front, followed by a ramp to elute the derivative.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Mode Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)Scan mode is used for identification; SIM mode provides higher sensitivity for quantification.

Protocol II: "Flash Heater" On-line Derivatization

For high-throughput applications, an "on-line" or "flash heater" derivatization can be performed directly in the heated GC injection port.[1] This method is rapid, minimizes sample handling, and consumes less reagent.

Rationale for Flash Heater Derivatization

This technique leverages the high temperature of the GC inlet to drive the derivatization reaction to completion almost instantaneously.[1] The analyte and the derivatizing reagent are co-injected, and the reaction occurs in the gas phase before the components reach the analytical column. This method is highly efficient for reactive compounds like phenols.[1]

Detailed Experimental Protocol
  • Sample Preparation: Prepare a solution of the analyte in a suitable anhydrous solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.

  • Reagent: Use a potent silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is highly volatile and reactive.[1]

  • Co-injection: Program the autosampler to draw up 1 µL of the sample solution and 1 µL of the MSTFA reagent into the syringe, separated by a small air gap if the autosampler allows, or in immediate succession.

  • Injection: Inject the mixture into the GC inlet, which should be maintained at a higher temperature (e.g., 275°C) to facilitate the rapid reaction.

Note: This method requires a well-maintained GC inlet to avoid contamination and ensure reproducibility.

Protocol III: Acylation for HPLC-UV Analysis

Acylation is an alternative to silylation, often used to create derivatives with enhanced UV absorbance for HPLC analysis.[4] Reagents like dansyl chloride can be used to introduce a highly chromophoric group, significantly lowering detection limits.

Rationale for Acylation

The primary purpose here is not to increase volatility but to "tag" the molecule for more sensitive detection. This compound already possesses a chromophore, but attaching a dansyl group can shift the absorbance to a more favorable wavelength and dramatically increase the molar absorptivity.

Detailed Experimental Protocol
  • Preparation of Analyte: Prepare a 100 µL solution of the analyte (approx. 100 µg/mL) in acetone.

  • Buffer Addition: Add 100 µL of a 100 mM sodium bicarbonate buffer (pH ~9.0) to the solution. The reaction is base-catalyzed.

  • Reagent Addition: Add 200 µL of a dansyl chloride solution (1 mg/mL in acetone).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes in the dark (dansyl derivatives can be light-sensitive).

  • Quenching: After cooling, add a small amount of a primary amine solution (e.g., 10 µL of 10% propylamine) to react with any excess dansyl chloride.

  • Analysis: The sample can be directly injected into the HPLC system.

HPLC-UV Analytical Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 150 x 4.6 mm, 5 µm particle sizeStandard reversed-phase column for separating moderately non-polar derivatives.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileA gradient elution provides good separation of the derivative from byproducts and matrix.
Gradient 50% B to 95% B over 15 minutesAdjust as needed based on the retention of the dansyl derivative.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV Detector at ~340 nmWavelength for maximum absorbance of the dansyl chromophore.

Preparation of Analytical Standard

Accurate quantification requires a high-purity analytical standard. While commercially available, this compound can also be synthesized. A plausible laboratory-scale synthesis can be adapted from established methods for nitrating substituted phenols.[7][8]

Disclaimer: This synthesis involves hazardous materials and should only be performed by trained personnel in a proper laboratory setting with appropriate safety precautions.

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2,6-dimethylphenol in a suitable solvent like glacial acetic acid.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like bismuth nitrate in acetone[8]) dropwise while maintaining the temperature below 10°C to control the reaction and minimize the formation of byproducts.

  • Reaction: Allow the mixture to stir at low temperature for several hours.

  • Quenching & Extraction: Carefully pour the reaction mixture into ice water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified, typically by column chromatography on silica gel, to isolate the 3-nitro isomer from other isomers (e.g., 4-nitro).

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, MS, and melting point determination.

Validation and Trustworthiness

Every protocol described herein should be considered a self-validating system. For any quantitative method, it is imperative to perform a full validation, including:

  • Specificity: Ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: Construct a calibration curve with at least five concentration points to demonstrate a linear relationship between concentration and detector response.

  • Accuracy & Precision: Analyze quality control samples at multiple concentrations to determine intra- and inter-day accuracy and precision.

  • Limit of Detection (LOD) & Quantification (LOQ): Experimentally determine the lowest concentration of the analyte that can be reliably detected and quantified.

References

  • Khan, I. A., et al. (2014). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 51(2), 119-127. [Link]

  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol. [Link]

  • Bowers, G. N., & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 21(13), 1899-1905. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. [Link]

  • Jadhav, S. A., et al. (2022). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. [Link]

  • Hong, J., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 557-561. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Streck, C., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(7), 1792. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 439-482). Elsevier. [Link]

  • PrepChem. (2012). Preparation of 2-methyl-3-nitrophenol. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331243, 2,3-Dimethyl-6-nitrophenol. [Link]

  • Matuschek, G., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1219-1223. [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Song, K., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics, 21(10), 7915-7930. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Amino-2,6-dimethylphenol on Newcrom R1 HPLC column. [Link]

  • van der Merwe, T., & van Rooyen, P. H. (2015). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. Zeitschrift für Kristallographie-New Crystal Structures, 230(3), 227-228. [Link]

Sources

Application Note: High-Purity 2,6-Dimethyl-3-nitrophenol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the purification of 2,6-Dimethyl-3-nitrophenol by recrystallization. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity solid product. This guide explains the causal relationships behind experimental choices, from solvent selection to crystallization kinetics, ensuring a robust and reproducible procedure. All quantitative data is summarized for clarity, and a comprehensive troubleshooting guide addresses common challenges.

Introduction: The Rationale for Recrystallization

This compound is a substituted aromatic compound whose utility in research and development is contingent on its purity. Crude products from synthesis, typically involving the nitration of 2,6-dimethylphenol, often contain a mixture of unreacted starting materials, isomeric byproducts (such as 2,6-dimethyl-4-nitrophenol), and over-nitrated species.[1]

Recrystallization is a powerful and economical technique for purifying solid compounds.[2] Its efficacy is based on the principle that the solubility of a compound in a solvent is temperature-dependent.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at an elevated temperature.[3] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[4] This protocol has been optimized for this compound by carefully selecting a solvent system that exploits its specific physicochemical properties.

Physicochemical Properties & Impurity Profile

A successful purification strategy requires a thorough understanding of the target compound's properties and likely contaminants.

Properties of this compound
PropertyValueSource
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Appearance Yellow crystalline solid[6]
Melting Point 96 - 98 °C (for the related 3-nitrophenol)[7]
Solubility Profile Poorly soluble in water; soluble in polar organic solvents like ethanol and methanol.[6][8]

Note: The melting point of the purified product is a critical indicator of its purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.[4]

Common Impurities

The primary impurities in crude this compound typically arise from the synthesis process and may include:

  • Isomeric Byproducts: Other nitrated isomers of 2,6-dimethylphenol.

  • Unreacted Starting Materials: Residual 2,6-dimethylphenol.[9]

  • Over-nitrated Products: Dinitro-dimethylphenol derivatives.

  • Degradation Products: Colored, often tarry, materials resulting from side reactions.[1]

The Recrystallization Workflow: A Step-by-Step Guide

The following workflow is designed to maximize both purity and yield. The causality behind each step is explained to allow for informed optimization.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_final Final Steps Solvent_Screen Step 1: Solvent System Selection (Ethanol/Water chosen) Crude_Prep Step 2: Prepare Crude Material (Weigh and place in flask) Solvent_Screen->Crude_Prep Dissolution Step 3: Dissolution (Add minimum hot ethanol) Crude_Prep->Dissolution Hot_Filtration Step 4: Hot Filtration (Optional) (Remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Step 5: Crystallization (Add hot water, cool slowly) Hot_Filtration->Crystallization Isolation Step 6: Crystal Isolation (Vacuum filtration) Crystallization->Isolation Washing Step 7: Wash Crystals (Rinse with cold ethanol/water) Isolation->Washing Drying Step 8: Drying (Air or vacuum desiccator) Washing->Drying Analysis Step 9: Purity Analysis (Melting point, HPLC) Drying->Analysis

Sources

Application Note: The Use of 2,6-Dimethyl-3-nitrophenol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted nitrophenol compound that serves as a crucial reference material in various analytical applications. Its stable chemical structure and distinct physicochemical properties make it a reliable standard for the calibration of analytical instruments, validation of methods, and quantification in complex matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an analytical standard. The protocols herein are designed to ensure accuracy, precision, and trustworthiness in analytical measurements.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its correct application as a standard.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 6994-63-4
Appearance Solid
Melting Point 96 - 98 °C[2]
Boiling Point 194 °C at 93 hPa[2]
IUPAC Name This compound

Part 1: Standard Solution Preparation Protocol

The accuracy of any analysis is contingent upon the correct preparation of the standard solutions. This protocol outlines the steps for preparing both stock and working standard solutions of this compound.

Materials and Reagents
  • This compound (analytical standard grade, purity ≥95%)

  • Methanol (HPLC grade or equivalent)

  • Acetonitrile (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Pipettes (calibrated)

  • Amber glass vials for storage

Safety Precautions

This compound is harmful if swallowed and causes skin and serious eye irritation[2]. It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[2] Refer to the Safety Data Sheet (SDS) for complete safety information.[2][3]

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

Causality: A concentrated stock solution is prepared to minimize weighing errors and serve as a stable source for preparing more dilute working standards. Methanol or acetonitrile are common solvents due to their volatility and compatibility with reversed-phase chromatography.

  • Weighing: Accurately weigh approximately 25 mg of this compound into a clean weighing boat.

  • Dissolution: Quantitatively transfer the weighed compound into a 25 mL Class A volumetric flask.

  • Solubilization: Add approximately 15-20 mL of methanol to the flask. Sonicate or swirl gently to ensure complete dissolution of the solid.

  • Dilution to Volume: Once dissolved, bring the solution to the mark with methanol. Cap the flask and invert it several times to ensure homogeneity.

  • Calculation of Exact Concentration: Concentration (µg/mL) = (Weight of standard in mg / Volume of flask in mL) * Purity * 1000

  • Storage: Transfer the stock solution to a labeled amber glass vial and store at 2-8°C, protected from light. The stability of the solution under these conditions should be verified over time.

Preparation of Working Standard Solutions

Causality: Working standards are prepared by serially diluting the stock solution to create a calibration curve. This curve is essential for quantifying the analyte in unknown samples.

  • Intermediate Dilution (Optional): Prepare an intermediate stock (e.g., 100 µg/mL) by diluting 1 mL of the 1000 µg/mL stock solution to 10 mL with the mobile phase diluent.

  • Serial Dilutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the intermediate or stock solution with the appropriate mobile phase diluent in volumetric flasks.

Part 2: Example Analytical Method - HPLC-UV Analysis

This section provides a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and can be detected by a UV detector at a wavelength where it exhibits significant absorbance.

Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity LC or equivalent[4]
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific matrices or instrumentation.[5]

Experimental Workflow Diagram

G cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh Weigh Analytical Standard prep_stock Prepare Stock Solution (1000 µg/mL) weigh->prep_stock prep_working Prepare Working Standards (Calibration Curve) prep_stock->prep_working inject Inject Standards & Samples into HPLC System prep_working->inject prep_sample Prepare Unknown Sample (Dilute/Extract) prep_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect gen_curve Generate Calibration Curve (Peak Area vs. Concentration) detect->gen_curve quantify Quantify Analyte in Sample gen_curve->quantify report Report Results quantify->report

Caption: Workflow for quantification using this compound standard.

Data Analysis and Quantification
  • System Suitability: Before sample analysis, inject a mid-concentration standard multiple times (n=5) to verify system performance. Typical parameters include tailing factor (≤2.0) and relative standard deviation (RSD) of peak area and retention time (≤2.0%).

  • Calibration Curve: Inject the prepared working standards in increasing order of concentration. Plot the peak area response against the concentration of this compound.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A coefficient of determination (r²) ≥ 0.995 is typically required.

  • Quantification: Inject the unknown sample(s). Determine the peak area of the analyte and calculate its concentration using the linear regression equation from the calibration curve.

Part 3: Method Validation Insights

A self-validating system is crucial for trustworthy results. The analytical method should be validated for its intended purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak is well-resolved from other components (Rs > 2.0). No interference at the analyte's retention time in blank samples.Ensures the signal is solely from the analyte of interest.
Linearity & Range r² ≥ 0.995 over a defined concentration range (e.g., 0.5 - 50 µg/mL).Confirms a direct proportional relationship between concentration and response.
Accuracy Recovery of 90-112% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 15% for intra-day and inter-day analyses.Demonstrates the method's consistency and reproducibility.
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of ≥ 10.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Acceptance criteria based on typical industry guidelines for analytical method validation.[6]

Part 4: Troubleshooting Guide

HPLC Troubleshooting Logic

G cluster_cause Potential Causes cluster_solution Corrective Actions problem Problem Observed Peak Tailing Shifting Retention Times No/Low Peak Signal cause_tailing Peak Tailing Causes - Column Overload - Inappropriate Mobile Phase pH - Active Silanol Interactions problem:p1->cause_tailing cause_shift Shifting RT Causes - Inconsistent Mobile Phase - Column Temperature Fluctuation - Pump Malfunction/Leaks problem:p2->cause_shift cause_signal Signal Issues Causes - Incorrect Wavelength - Standard Degradation - Injection Error problem:p3->cause_signal solution_tailing Solutions for Tailing - Reduce sample concentration - Adjust mobile phase pH - Use end-capped column cause_tailing->solution_tailing solution_shift Solutions for Shifting RT - Prepare fresh mobile phase - Check column thermostat - Inspect pump and fittings cause_shift->solution_shift solution_signal Solutions for Signal - Verify detector settings - Prepare fresh standards - Check autosampler/syringe cause_signal->solution_signal

Caption: Logical relationships in HPLC troubleshooting.

Conclusion

This compound is a valuable and reliable analytical standard when handled and prepared with care. By following the detailed protocols and understanding the principles behind the analytical methodology, researchers can achieve accurate and reproducible quantification. The integrity of any analytical result begins with the integrity of the standard, making adherence to these guidelines paramount for generating trustworthy scientific data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13331243, 2,3-Dimethyl-6-nitrophenol. [Link]

  • CPAchem. 2,6-Dimethylphenol Safety Data Sheet. [Link]

  • ChemBK. 2,6-Dimethyl-4-nitrophenol. [Link]

  • Agilent Technologies. Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. [Link]

  • PrepChem.com. Preparation of 2-methyl-3-nitrophenol. [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

Sources

Topic: A Validated HPLC-UV Method for the Quantification of 2,6-Dimethyl-3-nitrophenol in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,6-Dimethyl-3-nitrophenol. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. The protocol's self-validating system is demonstrated through a complete discussion of method validation parameters, including linearity, accuracy, precision, and sensitivity. This document serves as a practical guide for the reliable determination of this compound in complex mixtures, a critical task in various stages of pharmaceutical development and chemical analysis.

Introduction and Method Selection Rationale

This compound is a substituted nitrophenol compound of interest in chemical synthesis and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this analyte within complex mixtures is paramount for quality control, stability studies, and impurity profiling.

Several analytical techniques are available for the analysis of nitrophenolic compounds, including Gas Chromatography (GC), UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).[1]

  • Gas Chromatography (GC) offers high sensitivity, but often requires derivatization for polar, thermally labile, or non-volatile compounds like nitrophenols to improve their chromatographic behavior and prevent interactions with the column.[2][3] This additional step can introduce variability and increase sample preparation time.

  • UV-Vis Spectrophotometry is a straightforward and cost-effective technique. However, its primary limitation is a lack of selectivity; it is challenging to differentiate and quantify a specific nitrophenol isomer in a mixture containing other UV-active compounds without complex chemometric methods.[4][5]

  • High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode coupled with a Diode Array Detector (DAD) or UV detector, emerges as the superior choice. It provides excellent selectivity and sensitivity for phenolic compounds, typically without the need for derivatization.[6][7] The ability to resolve the analyte from other components in a mixture makes it the gold standard for this application.

Therefore, this application note focuses on a validated reversed-phase HPLC (RP-HPLC) method, which provides the necessary specificity, accuracy, and precision for the rigorous demands of research and drug development.

Principle of the HPLC Method

The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, will partition between the mobile and stationary phases. By using a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—compounds are eluted from the column in order of increasing hydrophobicity. The addition of a small amount of acid (formic acid) to the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte is in a single, neutral form, which results in sharper, more symmetrical peaks and reproducible retention times.[8]

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, thermostatted column compartment, and DAD or UV detector (Agilent 1260 Infinity LC or equivalent).[9]

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Vortex mixer and sonicator.

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Reagents and Standards:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Glassware and Consumables:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

    • Rationale: Formic acid ensures the phenolic hydroxyl group remains protonated, leading to improved peak shape.[8] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard.

    • Transfer to a 10.0 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase (premixed at initial gradient conditions, e.g., 90:10 Mobile Phase A:B).

    • Suggested concentration range: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the sample mixture expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Vortex and sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to return to room temperature and dilute to the final volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Rationale: Filtration is a critical step to remove particulate matter that could otherwise clog the column and system tubing, leading to high backpressure and poor performance.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18.1-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 320 nm

Table 1: Optimized HPLC Conditions.[8] Rationale: A gradient elution is employed to ensure efficient separation of the analyte from other components in the mixture and to clean the column of highly retained impurities.[7] The column is thermostatted to 30 °C to maintain consistent retention times and improve method robustness. The detection wavelength of 320 nm is selected based on the typical absorbance maxima for nitrophenols, providing good sensitivity.[8]

Data Analysis and Quantification
  • System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Inject the series of working standard solutions. Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Linear Regression: Perform a linear regression analysis on the calibration data. The correlation coefficient (R²) should be ≥ 0.999.[10]

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to final quantification.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Calibration Standards (1-100 µg/mL) Stock->Working HPLC HPLC Analysis (C18 Column, Gradient Elution) Working->HPLC Sample Weigh Sample Mixture Dissolve Dissolve & Sonicate Sample Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Filter->HPLC Detect UV Detection at 320 nm HPLC->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Regression Linear Regression (R² ≥ 0.999) CalCurve->Regression Quantify Quantify Analyte in Sample Regression->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the quantification of this compound.

Method Validation: A Self-Validating System

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The parameters below should be assessed according to International Council for Harmonisation (ICH) guidelines.

  • Specificity: The method's ability to selectively quantify the analyte in the presence of impurities, degradants, or other matrix components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (diluent) injection and the baseline resolution from adjacent peaks in the sample mixture.

  • Linearity: Assessed across the range of 1.0 to 100.0 µg/mL. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[10]

  • Accuracy: Determined by performing a recovery study. A known amount of the analyte is spiked into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. Acceptance criteria are typically 98-102%.[6]

  • Precision:

    • Repeatability (Intra-day): The precision of the method is evaluated by analyzing six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.[6]

    • Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst to assess the method's robustness. The RSD between the two days should be ≤ 2.0%.

  • Sensitivity:

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. It can be estimated based on a signal-to-noise ratio of 3:1.

    • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.

Summary of Validation Data

The following table presents typical performance characteristics for a validated HPLC method for phenolic compounds.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Range -1.0 - 100.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.85%
Precision - Intermediate (%RSD) ≤ 2.0%1.20%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL

Table 2: Representative Method Validation Results.[6][7][10]

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality. The diagram below outlines common problems and their logical solutions.

G cluster_troubleshooting HPLC Troubleshooting Logic Problem Problem Observed Peak Tailing Shifting Retention Times High Backpressure CauseTailing Causes - Mobile phase pH incorrect - Column overload - Active silanol interactions Problem:t->CauseTailing CauseShift Causes - Inconsistent column temp. - Mobile phase composition error - Column degradation Problem:s->CauseShift CausePressure Causes - Blockage in line/frit - Sample precipitation - Column contamination Problem:b->CausePressure SolutionTailing Solutions - Adjust pH (± 2 units from pKa) - Reduce sample concentration - Use end-capped column CauseTailing->SolutionTailing SolutionShift Solutions - Check thermostat settings - Prepare fresh mobile phase - Replace column CauseShift->SolutionShift SolutionPressure Solutions - Flush system components - Ensure sample is fully dissolved - Use guard column/wash column CausePressure->SolutionPressure

Caption: Logical relationships in HPLC troubleshooting.[8]

Conclusion

This application note details a selective, accurate, and precise RP-HPLC method for the quantification of this compound. The provided protocol, grounded in established chromatographic principles and supported by a comprehensive validation framework, offers a reliable system for researchers and drug development professionals. By explaining the causality behind the procedural steps and offering troubleshooting guidance, this document empowers users to confidently implement and adapt this method for their specific analytical needs, ensuring data of the highest integrity.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.
  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Nick, K., & Schöler, H. F. (1992). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. Fresenius' journal of analytical chemistry, 343(4), 304-307.
  • Coman, V., & Moldovan, Z. (2000). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Nunes, C., Fernandes, F., & de Freitas, V. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
  • Agilent Technologies, Inc. Chlorophenol, nitrophenols and methylphenols Determination of methyl.
  • Saim, N., Osman, H., & El-Sayed, M. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
  • Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology.
  • ResearchGate. (2025). (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604.
  • Semantic Scholar. Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi.
  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens.
  • ACS Omega. (2024).
  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds.
  • ChemIQSoc. Preparation of 4-nitrophenol.
  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
  • YouTube. (2022). Para Nitrophenol Isolation and Analysis.
  • Agilent Technologies, Inc. Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns.
  • BenchChem. (2025). Stability of 2,6-Dimethyl-4-nitrophenol in different solvent matrices.
  • Sigma-Aldrich. 2,6-Dimethyl-4-nitrophenol 98 2423-71-4.
  • ACP. Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS.
  • Santa Cruz Biotechnology. This compound.
  • BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
  • Umcs. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL.
  • ECHEMI. How to determine the order of acidity of the following dimethyl nitrophenols.
  • NIH. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • Pharmaceutical Methods. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
  • ScienceOpen. (2020). Research Article Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • Phenomenex. Reversed Phase HPLC Method Development.

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Application Note: 2,6-Dimethyl-3-nitrophenol as a Potential pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel pH Indicators

The precise measurement and control of pH are fundamental in countless scientific disciplines, from analytical chemistry to drug formulation and biological assays. pH indicators, typically weak acids or bases that exhibit a distinct color change over a specific pH range, remain an indispensable tool for this purpose. The ideal indicator is characterized by a sharp, easily discernible color transition within a narrow and predictable pH range, along with chemical stability and solubility in the desired medium.

This application note explores the potential of 2,6-dimethyl-3-nitrophenol as a novel pH indicator. While numerous nitrophenols are known for their indicator properties, the specific substitution pattern of this compound—with two methyl groups flanking the phenolic hydroxyl and a nitro group at the meta-position—suggests unique electronic and steric effects that could modulate its pKa and, consequently, its pH transition range.[1] This document provides a comprehensive guide, from a proposed synthesis pathway to detailed protocols for the evaluation of its indicator characteristics.

Physicochemical Properties and the Principle of Action

The functionality of a nitrophenol as a pH indicator is rooted in the acid-base equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms. The protonated form of most nitrophenols is colorless or pale yellow, while the deprotonated form, stabilized by resonance involving the nitro group, is intensely colored (typically yellow).[2] This color change is a direct consequence of the alteration in the chromophore's electronic structure upon deprotonation.

The equilibrium, and thus the color of the solution, is governed by the solution's pH and the compound's acid dissociation constant (pKa). The Henderson-Hasselbalch equation describes this relationship, and the visible color transition of an indicator is centered around its pKa value.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale and References
Molecular FormulaC₈H₉NO₃Based on chemical structure.
Molecular Weight167.16 g/mol Calculated from the molecular formula.
AppearancePale yellow crystalline solidTypical for nitrophenols.
pKa~8.5 - 9.5The pKa of phenol is ~10.0. The nitro group is electron-withdrawing, which generally decreases the pKa (increases acidity).[1] However, the two electron-donating methyl groups will increase the pKa.[3] The pKa of 3-nitrophenol is approximately 8.36,[4][5] while the pKa of 2,6-dimethylphenol is around 10.59.[6] Therefore, the combined effect is estimated to result in a pKa slightly higher than that of 3-nitrophenol.
SolubilitySparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO)Common for substituted phenols.

digraph "Acid-Base Equilibrium" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

"Protonated_Form" [label="this compound\n(Colorless/Pale Yellow)"]; "Deprotonated_Form" [label="2,6-Dimethyl-3-nitrophenolate\n(Yellow)"];

"Protonated_Form" -> "Deprotonated_Form" [label="+ OH⁻"]; "Deprotonated_Form" -> "Protonated_Form" [label="+ H⁺"]; }

Figure 1: Acid-base equilibrium of this compound.

Proposed Synthesis of this compound

Direct nitration of 2,6-dimethylphenol is expected to predominantly yield the 4-nitro isomer due to the ortho, para-directing effects of the hydroxyl and methyl groups.[7] Therefore, a multi-step synthesis is proposed to achieve the desired 3-nitro substitution pattern. This proposed pathway involves the synthesis of 2,6-dimethyl-3-aminophenol, followed by a Sandmeyer-type reaction.[8][9]

Protocol 1: Proposed Synthesis of this compound

Step 1: Synthesis of 2,6-Dimethyl-3-nitroaniline

  • Starting Material: Begin with a suitable precursor such as 2,6-dimethylaniline.

  • Protection of the Amino Group: Protect the amino group of 2,6-dimethylaniline via acetylation to form N-(2,6-dimethylphenyl)acetamide. This is crucial to control the subsequent nitration.

  • Nitration: Carefully nitrate the protected aniline. The acetamido group is an ortho, para-director, but steric hindrance from the two methyl groups may favor nitration at the meta position to the original amino group (position 3).

  • Deprotection: Hydrolyze the acetamido group to yield 2,6-dimethyl-3-nitroaniline.

Step 2: Diazotization of 2,6-Dimethyl-3-nitroaniline

  • Dissolve 2,6-dimethyl-3-nitroaniline in a mixture of a strong acid (e.g., sulfuric acid) and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. This will form the corresponding diazonium salt.[10]

Step 3: Conversion to this compound

  • In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) or another suitable copper salt.[8]

  • Slowly add the cold diazonium salt solution to the copper catalyst solution.

  • Gently warm the reaction mixture to facilitate the displacement of the diazonium group with a hydroxyl group, liberating nitrogen gas.

  • The crude this compound can then be purified by techniques such as steam distillation or column chromatography.

Evaluation of pH Indicator Properties

The following protocols detail the experimental procedures to determine the pKa and the effective pH transition range of the synthesized this compound.

Protocol 2: Spectrophotometric Determination of pKa

This method relies on measuring the absorbance of the indicator at different pH values. The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal.

Materials and Equipment:

  • Synthesized and purified this compound

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with known pH values spanning the estimated pKa range (e.g., pH 7.0 to 11.0 in 0.2 pH unit increments)

  • Volumetric flasks and pipettes

  • Ethanol or another suitable solvent for the stock solution

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a minimal amount of ethanol.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the expected pH transition range.

  • Sample Preparation: For each buffer solution, add a small, constant volume of the indicator stock solution to a volumetric flask and dilute to the mark with the respective buffer. Ensure the final concentration of the indicator is the same in all samples.

  • Spectrophotometric Measurements:

    • Record the full UV-Vis spectrum (e.g., 200-600 nm) for the indicator in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to determine the wavelengths of maximum absorbance for the protonated (λ_HIn) and deprotonated (λ_In⁻) forms, respectively.

    • Measure the absorbance of each buffered indicator solution at both λ_HIn and λ_In⁻.

  • Data Analysis:

    • The pKa can be determined graphically by plotting the absorbance at λ_In⁻ versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

      • A is the absorbance of the indicator at a given pH at λ_In⁻.

      • A_a is the absorbance of the fully protonated form at λ_In⁻.

      • A_b is the absorbance of the fully deprotonated form at λ_In⁻.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare Indicator Stock Solution Sample_Prep Prepare Samples (Indicator in each buffer) Stock_Solution->Sample_Prep Buffer_Solutions Prepare Buffer Solutions (Varying pH) Buffer_Solutions->Sample_Prep Spectro Spectrophotometric Measurement Sample_Prep->Spectro Plot_Data Plot Absorbance vs. pH Spectro->Plot_Data Calculate_pKa Determine pKa Plot_Data->Calculate_pKa

Figure 2: Experimental workflow for pKa determination.

Table 2: Expected pH Indicator Properties of this compound

PropertyExpected Value
pH Transition Range ~7.5 - 10.5
Color in Acidic Form (pH < 7.5) Colorless / Pale Yellow
Color in Basic Form (pH > 10.5) Yellow

Potential Applications

A pH indicator with a transition range in the slightly basic region, as predicted for this compound, could find applications in:

  • Titrations: Titration of weak acids with strong bases where the equivalence point lies in the basic pH range.

  • Biological Buffers: Monitoring pH in biological systems and buffers that operate around physiological pH.

  • Drug Development: As an indicator in formulation studies and quality control of pharmaceutical products where pH is a critical parameter.

Limitations and Considerations

  • Solubility: The aqueous solubility of this compound may be limited, potentially requiring the use of co-solvents.

  • Interferences: The presence of other colored substances or compounds that absorb in the same wavelength range could interfere with spectrophotometric measurements.

  • Temperature and Ionic Strength: The pKa value can be influenced by temperature and the ionic strength of the solution. These parameters should be controlled during evaluation and application.

Conclusion

This compound presents an intriguing candidate for a novel pH indicator. Its unique substitution pattern is predicted to result in a pKa value that would make it suitable for applications in the slightly basic pH range. The protocols outlined in this application note provide a comprehensive framework for its synthesis and rigorous evaluation. Further experimental validation is required to confirm the predicted properties and fully assess its utility as a practical pH indicator for research, analytical, and industrial applications.

References

  • University of Calgary. (n.d.). Ch24: Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. Retrieved from [Link]

  • Brainly. (2024, March 25). The pKa of phenol (C6H5OH) is 10.0. When a methyl group (CH3) is attached to the ring, the pKa.... Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Nature of 4-Nitrophenol: From Indicators to Industrial Synthesis. Retrieved from [Link]

  • HomeworkLib. (n.d.). Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing group. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Bioactive Potential of 2,6-Dimethyl-3-nitrophenol

This compound is a substituted nitrophenolic compound with a structural motif that suggests a potential for diverse biological activities. Phenolic compounds are a well-established class of molecules known for their antioxidant properties, which stem from their ability to scavenge free radicals.[1][2] The introduction of a nitro group, an electron-withdrawing moiety, can further modulate the electronic properties of the phenol ring, potentially influencing its reactivity and interaction with biological targets.[3][4] Nitroaromatic compounds have been recognized for a wide spectrum of bioactivities, including antimicrobial and cytotoxic effects.[5][6]

The strategic placement of the methyl and nitro groups on the phenol ring of this compound presents a unique chemical entity whose biological profile is not extensively documented in publicly available literature. This necessitates a systematic screening approach to elucidate its potential as a lead compound for drug discovery or as a valuable tool for chemical biology research.

These application notes provide a comprehensive guide for the initial biological activity screening of this compound. The protocols herein are designed to be robust and adaptable, enabling researchers to perform a primary assessment of its antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory activities. The experimental design emphasizes a logical, tiered approach, starting with broad-spectrum primary assays and offering a framework for more specific secondary and mechanistic studies.

Experimental Design: A Multi-Faceted Screening Approach

A logical and efficient workflow is critical for the comprehensive evaluation of a novel compound. The proposed screening cascade for this compound is designed to maximize data acquisition from a minimal amount of test compound, starting with broad, cost-effective assays and progressing to more specific and complex evaluations.

screening_workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays Antimicrobial Assay Antimicrobial Assay Enzyme Inhibition Enzyme Inhibition Antimicrobial Assay->Enzyme Inhibition Target Identification Antioxidant Assay Antioxidant Assay ROS Measurement ROS Measurement Antioxidant Assay->ROS Measurement Cellular Context Cytotoxicity Assay Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Mechanism of Death Compound Compound Compound->Antimicrobial Assay Broad Spectrum Compound->Antioxidant Assay Radical Scavenging Compound->Cytotoxicity Assay General Toxicity

Caption: A tiered workflow for the biological screening of this compound.

Part 1: Antimicrobial Activity Screening

The presence of the nitro group in this compound suggests potential antimicrobial properties, as many nitroaromatic compounds exhibit such activity through mechanisms that can involve the generation of toxic reduced intermediates.[3][5] A primary screen against a panel of clinically relevant bacteria and fungi is a logical first step.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[7]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus[Insert Value][Insert Value]
E. coli[Insert Value][Insert Value]
C. albicans[Insert Value][Insert Value]

Part 2: Antioxidant Capacity Assessment

Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[8] The antioxidant potential of this compound can be rapidly assessed using cell-free chemical assays.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the ability of the test compound to scavenge the stable DPPH free radical.[9]

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol in a 96-well plate.

  • Reaction Initiation: Add a freshly prepared DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundEC50 (µg/mL)
This compound[Insert Value]
Ascorbic Acid (Control)[Insert Value]

Part 3: Cytotoxicity Evaluation

It is crucial to assess the potential toxicity of any new compound against mammalian cells. This primary screen provides an initial indication of the compound's therapeutic window.

Protocol 3: Resazurin Reduction (AlamarBlue) Assay

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10]

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

  • Resazurin Addition: Add the resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa[Insert Value][Insert Value]
HepG2[Insert Value][Insert Value]

Part 4: Enzyme Inhibition Screening

Nitrophenol derivatives have been reported to inhibit various enzymes.[11][12] A general primary screen can be conducted using enzymes that have substrates which release a colored or fluorescent product upon cleavage, such as p-nitrophenol.

Protocol 4: General Enzyme Inhibition Assay (p-Nitrophenyl Substrate-Based)

This protocol is a template that can be adapted for various enzymes (e.g., phosphatases, glycosidases) that utilize p-nitrophenyl-based substrates.[13]

Materials:

  • Target enzyme (e.g., alkaline phosphatase)

  • Appropriate assay buffer

  • p-Nitrophenyl phosphate (pNPP) or other suitable p-nitrophenyl substrate

  • This compound

  • Known inhibitor for the target enzyme (positive control)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

  • Reaction Initiation: Add the p-nitrophenyl substrate to all wells to start the reaction.

  • Kinetic Measurement: Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

enzyme_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme pNP p-Nitrophenol (Yellow) Enzyme->pNP cleaves pNPP p-Nitrophenyl Phosphate (Colorless) pNPP->Enzyme Pi Inorganic Phosphate Inhibitor This compound Inhibitor->Enzyme binds & inhibits

Caption: Mechanism of a p-nitrophenyl-based enzyme inhibition assay.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial biological characterization of this compound. The data generated from these primary screens will serve as a critical foundation for guiding further research. Positive "hits" in any of these assays should be followed by more in-depth secondary and mechanistic studies. For instance, promising antimicrobial activity would warrant testing against a broader panel of resistant strains and determining the mode of action (bactericidal vs. bacteriostatic). Similarly, significant cytotoxicity would necessitate investigations into the mechanism of cell death, such as apoptosis induction.[14] The structure-activity relationships of related substituted phenols can also provide valuable insights for the potential optimization of this molecule.[15][16]

References

  • Heteroaryl-substituted phenols as potential antioxidants. PubMed. Available at: [Link]

  • Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules. PubMed. Available at: [Link]

  • Antioxidative Properties of Phenyl-Substituted Phenols. Advances in Chemistry (ACS Publications). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed. Available at: [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Available at: [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications. Available at: [Link]

  • Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. Industrial & Engineering Chemistry Product Research and Development (ACS Publications). Available at: [Link]

  • Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available at: [Link]

  • DEPENDENCE OF THE ANTIOXIDANT PROPERTIES OF SOME SPATIALLY SUBSTITUTED PHENOLS ON THE CALCULATED PARAMETERS OF THE STRUCTURE OF ANTIOXIDANT MOLECULES. КиберЛенинка. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Azo Dyes Utilizing 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Azo Dyes and the Potential of Novel Precursors

Azo molecules, characterized by the presence of a diazene functional group (–N=N–), are a cornerstone of synthetic organic chemistry. Their extended conjugated systems are responsible for their vibrant colors, leading to their widespread use as dyes in various industries, including textiles, printing, and food.[1][2] Beyond their role as colorants, the versatile chemistry of azo compounds has propelled them into the realm of medicinal chemistry and biomedical sciences.[1][3] The discovery of Prontosil, an antibacterial prodrug, was a landmark moment that showcased the therapeutic potential of the azo scaffold.[3] Today, azo compounds are investigated for a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3]

The synthesis of azo dyes is most commonly achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aromatic amine.[2][4][5] The structural diversity of the starting materials allows for the fine-tuning of the resulting dye's properties, including its color, solubility, and biological activity.

This application note provides a detailed guide for the synthesis of novel azo dyes using 2,6-Dimethyl-3-nitrophenol as the coupling component. The presence of two methyl groups and a nitro group on the phenolic ring is anticipated to influence the electronic properties and steric environment of the resulting azo dye, potentially leading to unique spectral characteristics and biological activities. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore new chemical entities within the azo dye class.

Underlying Principles: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes from this compound hinges on two fundamental reactions of aromatic chemistry: diazotization and electrophilic aromatic substitution (azo coupling).

Part 1: Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4][6] This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite. The in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid (e.g., HCl) is the first step. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[7] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after a series of proton transfers and the elimination of a water molecule, yields the diazonium ion.[7]

The overall reaction is:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process, as diazonium salts are thermally unstable and can decompose, potentially explosively, at higher temperatures.[8][9][10]

Part 2: Azo Coupling with this compound

The second stage of the synthesis is the azo coupling reaction, which is an electrophilic aromatic substitution.[11][12] The diazonium ion, being a weak electrophile, requires a highly activated aromatic ring to react. Phenols, especially under slightly alkaline conditions where they exist in equilibrium with the more nucleophilic phenoxide ion, are excellent coupling partners.[12][13]

In the case of this compound, the hydroxyl group is a strong activating group, directing the incoming electrophile (the diazonium ion) to the ortho and para positions. The two methyl groups at positions 2 and 6 sterically hinder the ortho positions. Therefore, the coupling reaction is expected to occur at the para position (position 4) relative to the hydroxyl group.

The reaction is facilitated by a mildly alkaline pH, which deprotonates the phenol to the more reactive phenoxide ion. However, a highly alkaline medium should be avoided as it can convert the diazonium salt into an unreactive diazohydroxide.[14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative azo dye using this compound. As a model reaction, we will use the diazotization of aniline.

Materials and Equipment
ReagentsEquipment
AnilineMagnetic stirrer with a stirring bar
This compoundBeakers and Erlenmeyer flasks
Sodium nitrite (NaNO₂)Graduated cylinders and pipettes
Concentrated Hydrochloric Acid (HCl)Thermometer
Sodium hydroxide (NaOH)Ice bath
EthanolBuchner funnel and filter paper
Distilled waterpH paper or a pH meter
Protocol 1: Diazotization of Aniline
  • Preparation of the Amine Solution: In a 100 mL beaker, dissolve 1.0 mL (approximately 1.02 g, 11 mmol) of aniline in a mixture of 3.0 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir the mixture until the aniline has completely dissolved.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[8][9]

  • Preparation of the Nitrite Solution: In a separate 50 mL beaker, dissolve 0.83 g (12 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Verification of Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which ensures that all the aniline has been diazotized. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • Removal of Excess Nitrous Acid (Optional but Recommended): To remove any excess nitrous acid, a small amount of urea can be added until the starch-iodide test is negative.

The resulting solution contains benzenediazonium chloride and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound
  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 1.83 g (11 mmol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until the phenol is completely dissolved. The formation of the sodium salt of the phenol increases its solubility and reactivity.

  • Cooling: Cool the solution of the coupling component in an ice bath to 0-5 °C.

  • Coupling Reaction: With continuous and efficient stirring, slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold solution of this compound. A colored precipitate of the azo dye should form immediately.

  • pH Adjustment: During the addition, monitor the pH of the reaction mixture. It should be maintained in the slightly alkaline range (pH 8-10) to facilitate the coupling reaction. If necessary, add a small amount of 10% sodium hydroxide solution to maintain the desired pH.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

  • Isolation of the Azo Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the azo dye, preferably in a desiccator or a vacuum oven at a low temperature.

Data Presentation and Characterization

The synthesized azo dye should be characterized to confirm its structure and purity. The following table summarizes the expected characterization data.

Analytical TechniqueExpected Observations
Appearance Colored solid (the exact color will depend on the specific aromatic amine used)
Melting Point A sharp melting point indicates a high degree of purity.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region, characteristic of the extended π-conjugation of the azo dye.
Infrared (IR) Spectroscopy Characteristic peaks for the N=N stretch (around 1400-1500 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretches (aromatic).
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both rings and the methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Spectroscopy Resonances for all the carbon atoms in the molecule, including the aromatic carbons and the methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the synthesized azo dye.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of azo dyes using this compound.

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Work-up AromaticAmine Aromatic Amine (e.g., Aniline) NaNO2_HCl NaNO₂ + HCl (0-5 °C) AromaticAmine->NaNO2_HCl Reacts with DiazoniumSalt Diazonium Salt (Ar-N₂⁺Cl⁻) NaNO2_HCl->DiazoniumSalt Forms Phenol This compound in NaOH (aq) DiazoniumSalt->Phenol Added to AzoDye Azo Dye Precipitate Phenol->AzoDye Couples with Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (UV-Vis, IR, NMR, MS) Drying->Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dimethyl-3-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of your synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound involves the electrophilic aromatic substitution of 2,6-dimethylphenol. The hydroxyl group and the two methyl groups are ortho- and para-directing, making the introduction of a nitro group at the meta position (position 3) a significant challenge. The electron-donating nature of the substituents strongly activates the ring, increasing the likelihood of side reactions such as polynitration and oxidation.[1][2] Careful control of reaction conditions is therefore paramount to achieving a desirable yield of the target molecule.

Core Reaction Pathway

Reaction_Pathway 2,6-Dimethylphenol 2,6-Dimethylphenol Nitronium Ion Generation Nitronium Ion Generation 2,6-Dimethylphenol->Nitronium Ion Generation Reacts with Electrophilic Attack Electrophilic Attack Nitronium Ion Generation->Electrophilic Attack Yields Nitronium Ion (NO2+) Nitrating Agent Nitrating Agent Nitrating Agent->Nitronium Ion Generation Forms Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) Electrophilic Attack->Sigma Complex (Wheland Intermediate) Forms Deprotonation Deprotonation Sigma Complex (Wheland Intermediate)->Deprotonation Undergoes This compound This compound Deprotonation->this compound Yields

Caption: Electrophilic nitration of 2,6-dimethylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the this compound. What are the likely causes?

Answer: A low or negligible yield in this synthesis is a common problem, often attributable to several factors:

  • Inappropriate Nitrating Agent: The choice of nitrating agent is critical. A strong nitrating mixture like concentrated nitric and sulfuric acids can lead to excessive oxidation and the formation of unwanted byproducts.[1] Milder conditions are often necessary for highly activated phenols.

  • Suboptimal Reaction Temperature: Nitration reactions are typically exothermic.[3] Failure to maintain a low temperature (e.g., 0-5 °C) can promote polynitration and the formation of tar-like substances.[1]

  • Incorrect Stoichiometry: Using an excess of the nitrating agent will significantly increase the likelihood of polynitration, where multiple nitro groups are added to the aromatic ring.[1]

Suggested Solutions:

ParameterRecommendationRationale
Nitrating Agent Consider using a milder nitrating agent such as dilute nitric acid in acetic acid or a metal nitrate salt like bismuth (III) nitrate pentahydrate in acetone.[4]Milder reagents reduce the rate of reaction and minimize oxidative side reactions, favoring mononitration.[1]
Temperature Control Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath for effective cooling.Lower temperatures slow down the reaction rate, allowing for better control and reducing the formation of undesired byproducts.[1]
Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.This minimizes the chance of multiple nitration events on the highly activated phenol ring.[1]

Issue 2: Formation of Multiple Products Observed on TLC

Question: My TLC analysis shows multiple spots, indicating the presence of side products. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products is a frequent challenge due to the high reactivity of the 2,6-dimethylphenol starting material. The primary side reactions to consider are the formation of other nitrated isomers and polynitrated byproducts.

  • Isomer Formation: The hydroxyl and methyl groups strongly direct incoming electrophiles to the ortho and para positions. While the two ortho positions (relative to the hydroxyl group) are blocked by methyl groups, the para position (position 4) is highly activated, leading to the formation of 2,6-dimethyl-4-nitrophenol as a major byproduct.

  • Polynitration: The initial product, this compound, is still an activated ring and can undergo further nitration to yield dinitro compounds.[1]

Suggested Solutions:

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2,6-dimethylphenol over an extended period while vigorously stirring. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, favoring mononitration.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents, such as acetic acid or acetone, to find the optimal conditions for the formation of the desired isomer.[4]

  • Purification Strategy: A robust purification strategy is essential. Column chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate is often effective for separating isomers.[4][5]

Issue 3: The Reaction Mixture Turns Dark or Forms a Tar-Like Substance

Question: My reaction has turned into a dark, tarry mess. What causes this, and is it possible to salvage the product?

Answer: The formation of tar is a clear indication of significant product degradation through oxidation and polymerization, which is common when nitrating highly activated aromatic compounds.[1]

  • Cause: This is typically caused by excessively harsh reaction conditions, such as high temperatures or the use of a very strong nitrating agent.[1] The electron-rich phenol ring is susceptible to oxidation by nitric acid.

  • Prevention: To prevent this, it is crucial to maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the entire reaction period. Using a more dilute solution may also help to control the exothermicity of the reaction.[1]

  • Salvage: Salvaging the product from a tarry mixture can be challenging. It may be possible to isolate some product through column chromatography, but the yield will likely be very low. It is generally more efficient to repeat the reaction under milder conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The nitration of phenols is a potentially hazardous procedure. Adherence to strict safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves), safety goggles, a face shield, and a chemical-resistant lab coat.[3][6]

  • Ventilation: All manipulations involving nitric acid and phenol must be conducted in a certified chemical fume hood to avoid the inhalation of toxic fumes.[3][7]

  • Reagent Handling: Nitric acid is highly corrosive and a strong oxidizing agent. It can react violently with organic compounds.[3][8] Always add acid to water slowly when making dilutions. Phenol is toxic and can be absorbed through the skin, causing severe burns.[7][9]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[6] Have appropriate spill containment materials readily available.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it (e.g., with a small amount of ice-cold water), and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate alongside the starting material (2,6-dimethylphenol).

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative Rf values will help in determining the presence of the product and any byproducts.

Q3: What is the best method for purifying the crude this compound?

A3: A multi-step purification approach is often necessary to obtain a high-purity product.

  • Workup: After the reaction is complete, the mixture is typically poured onto ice water to quench the reaction and precipitate the crude product.

  • Extraction: The product can be extracted into an organic solvent like dichloromethane or diethyl ether. An acid-base extraction can be beneficial; washing the organic layer with a weak base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.[5]

  • Column Chromatography: This is the most effective method for separating the desired 3-nitro isomer from the 4-nitro isomer and other byproducts.[4] A gradient of hexane and ethyl acetate is a common mobile phase.

  • Recrystallization: The fractions containing the pure product from column chromatography can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to further enhance purity.

Q4: What analytical techniques can be used to confirm the structure and purity of the final product?

A4: A combination of spectroscopic and analytical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The substitution pattern on the aromatic ring can be confirmed by the chemical shifts and coupling patterns of the aromatic protons and the number of signals in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed. Look for characteristic stretches for the hydroxyl group (O-H), aromatic C-H, and the nitro group (N-O).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to assess the purity of the final product.[10]

Experimental Protocol: A General Guideline

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2,6-Dimethylphenol

  • Nitric Acid (e.g., 65%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the flask to 0 °C in an ice-salt bath.

  • Nitrating Solution: In a separate beaker, prepare a solution of nitric acid in glacial acetic acid.

  • Addition: Add the nitrating solution dropwise to the stirred solution of 2,6-dimethylphenol over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x volume).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by NMR, IR, and MS.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis Dissolve 2,6-dimethylphenol Dissolve 2,6-dimethylphenol Cool to 0C Cool to 0C Dissolve 2,6-dimethylphenol->Cool to 0C Slowly add nitrating agent Slowly add nitrating agent Cool to 0C->Slowly add nitrating agent Stir at 0-5C Stir at 0-5C Slowly add nitrating agent->Stir at 0-5C Monitor by TLC Monitor by TLC Stir at 0-5C->Monitor by TLC Quench on ice Quench on ice Monitor by TLC->Quench on ice Extract with DCM Extract with DCM Quench on ice->Extract with DCM Wash with NaHCO3 Wash with NaHCO3 Extract with DCM->Wash with NaHCO3 Dry and Concentrate Dry and Concentrate Wash with NaHCO3->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Combine pure fractions Combine pure fractions Column Chromatography->Combine pure fractions Recrystallize (optional) Recrystallize (optional) Combine pure fractions->Recrystallize (optional) Characterize (NMR, IR, MS) Characterize (NMR, IR, MS) Recrystallize (optional)->Characterize (NMR, IR, MS)

Caption: General workflow for this compound synthesis.

References

  • Corning Incorporated. (2022). Nitration of phenol in flow. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Google Patents. (n.d.). EP2500722B1 - Method of determining a concentration of nitrate.
  • Journal of the A.S.S.B.T. (n.d.). Determination of Nitrate Nitrogen in Sugarbeet Petioles and Soils With 2-6-Dimethyl Phenol. Retrieved from [Link]

  • SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nitrate and Nitrite Using Dimethylphenols as Reagents. Retrieved from [Link]

  • UC Berkeley. (n.d.). Phenol: Hazards and Precautions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.

Sources

Understanding the Challenge: Why Is This Separation Difficult?

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Guide: Separation of 2,6-Dimethyl-3-nitrophenol Isomers >

Welcome to the technical support center for advanced isomeric separations. This guide provides in-depth troubleshooting and frequently asked questions for the challenging separation of this compound from its structural isomers, such as 2,6-dimethyl-4-nitrophenol and other potential side-products from synthesis. As researchers and drug development professionals, achieving high purity is paramount, and this document is structured to empower you with the scientific rationale behind effective separation strategies.

The primary difficulty in separating this compound from its isomers lies in their striking structural similarity. These compounds share the same molecular weight and elemental composition, differing only in the substitution pattern on the phenol ring.[1][2][3] This results in closely related physicochemical properties such as polarity, solubility, and volatility, making conventional separation techniques challenging.

Key factors influencing separation include:

  • Polarity: Subtle differences in the position of the nitro (-NO₂) and methyl (-CH₃) groups cause slight variations in dipole moments and hydrogen bonding capacity.

  • Steric Hindrance: The arrangement of methyl groups around the hydroxyl and nitro functionalities can affect intermolecular interactions, influencing properties like acidity and how the molecule interacts with a stationary phase in chromatography.[1][4]

  • Acidity (pKa): The position of the electron-withdrawing nitro group and electron-donating methyl groups alters the acidity of the phenolic proton. This can be exploited, particularly in High-Performance Liquid Chromatography (HPLC). For instance, steric hindrance can force the nitro group out of the plane of the aromatic ring, inhibiting resonance and affecting acidity.[4]

Physicochemical Properties Comparison

A clear understanding of the physical properties of your target compound and its likely isomeric impurities is the foundation of any successful separation method.

PropertyThis compound2,6-Dimethyl-4-nitrophenol3,5-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₃[3]C₈H₉NO₃[5][6]C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [3]167.16 g/mol [6]167.16 g/mol [2]
Melting Point (°C) Data not readily available~168 °C (decomposes)[5][6][7]Data not readily available
Boiling Point (°C) Data not readily available~297-298 °C[5]Data not readily available
Solubility Soluble in organic solvents, insoluble in water.[5][7]Soluble in organic solvents, insoluble in water.[5][7]Data not readily available
Acidity (pKa) Affected by nitro group position relative to hydroxyl.More acidic than the 3,5-isomer due to less steric inhibition of resonance.[4]Less acidic due to steric hindrance forcing the nitro group out of the aromatic plane.[4]

Method Selection & Optimization Workflow

Choosing the right separation technique is critical. This workflow outlines the decision-making process for selecting and refining your separation method.

SeparationWorkflow cluster_input Start cluster_goal Define Goal cluster_methods Select Technique cluster_hplc_opt HPLC Optimization cluster_gc_opt GC Optimization cluster_cryst_opt Crystallization Optimization cluster_output End start Isomeric Mixture (e.g., Post-synthesis) goal Analytical (Quantification) or Preparative (Isolation)? start->goal hplc HPLC (High Versatility) goal->hplc Analytical or Preparative gc GC (For Volatile Analytes) goal->gc Analytical cryst Crystallization (For High Purity at Scale) goal->cryst Preparative hplc_col Column Selection (C18, Phenyl-Hexyl) hplc->hplc_col gc_deriv Derivatization? (e.g., Methylation) gc->gc_deriv cryst_solv Solvent Screening cryst->cryst_solv hplc_mp Mobile Phase Tuning (pH, Organic Ratio) hplc_col->hplc_mp hplc_det Detection (UV-Vis @ λmax) hplc_mp->hplc_det output Pure Isomer / Accurate Quantification hplc_det->output gc_col Column Selection (e.g., CP-Sil 13 CB) gc_deriv->gc_col gc_prog Temperature Program gc_col->gc_prog gc_prog->output cryst_cool Cooling Rate Control cryst_solv->cryst_cool cryst_seed Seeding Strategy cryst_cool->cryst_seed cryst_seed->output

Caption: Decision workflow for separating dimethylnitrophenol isomers.

High-Performance Liquid Chromatography (HPLC): Troubleshooting & FAQs

HPLC is often the most versatile and powerful technique for separating nitrophenol isomers.[8][9] Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the standard approach.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting column for separating dimethylnitrophenol isomers?

    • A: A C18 (octadecylsilane) column is the workhorse for this application and an excellent starting point.[8][10] It separates compounds primarily based on hydrophobicity. For alternative selectivity, especially if C18 fails to resolve critical pairs, a Phenyl-Hexyl column can be effective.[8] The phenyl groups provide π-π interactions with the aromatic rings of the nitrophenols, offering a different separation mechanism.[8]

  • Q: How do I choose the mobile phase?

    • A: A mixture of an aqueous buffer and an organic modifier is standard. Acetonitrile is a common and effective organic modifier.[9][10] The aqueous component should be a buffer (e.g., acetate or phosphate) to control the pH.[10]

  • Q: Why is mobile phase pH so important for this separation?

    • A: The pH is a powerful tool for manipulating the retention time of phenolic compounds. At a pH below the pKa of the hydroxyl group, the phenol is protonated (neutral) and more hydrophobic, leading to longer retention on a C18 column. At a pH above the pKa, the phenol is deprotonated to the phenolate anion, which is much more polar and will elute significantly earlier. By carefully controlling the pH near the pKa of the isomers, you can maximize differences in their ionization state and, therefore, their retention times.

  • Q: What wavelength should I use for UV detection?

    • A: You should determine the maximum absorbance wavelength (λmax) for your specific isomers by running a UV scan. Nitrophenols typically have strong absorbance in the UV region.[8] A photodiode array (PDA) detector is highly recommended as it can help identify peaks by comparing their UV spectra to those of reference standards.[9]

Troubleshooting Guide

  • Issue: Poor or no peak separation (co-elution).

    • Cause: The mobile phase composition may not be optimal, or the column may not provide the right selectivity.

    • Solution 1 (Adjust Mobile Phase): Decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase. This will increase the retention times of all compounds and may improve resolution. Make small, incremental changes (e.g., 2-5%).

    • Solution 2 (Adjust pH): If you are not using a buffer, add one. If you are, adjust the pH. Moving the pH closer to the pKa of the isomers can create larger differences in their polarity and improve separation.

    • Solution 3 (Change Column): If adjusting the mobile phase is insufficient, switch to a column with a different stationary phase. If you are using a C18, try a Phenyl-Hexyl column to leverage π-π interactions.[8]

    • Solution 4 (Gradient Elution): If an isocratic method (constant mobile phase composition) fails, develop a gradient method. Start with a lower percentage of organic modifier and gradually increase it over the run. This can sharpen peaks and improve the resolution of later-eluting compounds.

  • Issue: Broad, tailing peaks.

    • Cause: This can be caused by secondary interactions between the acidic phenol group and active sites (free silanols) on the silica support of the column. It can also be due to a mismatch between the sample solvent and the mobile phase.

    • Solution 1 (pH Control): Ensure your mobile phase is buffered. Operating at a slightly acidic pH (e.g., pH 3-5) can suppress the ionization of residual silanols on the column, minimizing these secondary interactions.[9]

    • Solution 2 (Solvent Match): Dissolve your sample in the initial mobile phase composition whenever possible. Injecting a sample in a much stronger solvent (e.g., pure methanol or acetonitrile) than the mobile phase can cause peak distortion.

Gas Chromatography (GC): Troubleshooting & FAQs

GC is a viable technique, especially for quantitative analysis, but it has specific challenges for polar, acidic compounds like nitrophenols.[11]

Frequently Asked Questions (FAQs)

  • Q: Can I inject dimethylnitrophenols directly onto a GC?

    • A: While possible, it is often problematic. Underivatized nitrophenols are prone to interacting with active sites in the injection port and on the column, which can lead to poor peak shape, low sensitivity, and poor reproducibility.[11][12]

  • Q: What is derivatization and why is it recommended?

    • A: Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis. For nitrophenols, the acidic hydroxyl group is the primary issue. Converting it to a less polar, more volatile derivative, such as a methyl ether (anisole) or a silyl ether, significantly improves chromatographic performance.[12] Methylation with diazomethane is a common approach. This reduces tailing and improves thermal stability.

Troubleshooting Guide

  • Issue: No peaks or very small, tailing peaks for my analytes.

    • Cause: This is a classic symptom of analyte adsorption or degradation in the GC system.

    • Solution 1 (Derivatize): This is the most robust solution. Use a derivatization agent like diazomethane or a silylating agent (e.g., BSTFA) to block the active hydroxyl group.[13]

    • Solution 2 (Use a Deactivated Inlet Liner): Ensure you are using a high-quality, deactivated inlet liner. Change the liner frequently, as active sites can develop over time.

    • Solution 3 (Check Column Choice): Use a column designed for polar or acidic compounds. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (e.g., CP-Sil 13 CB), is often a good choice for separating phenols.[14]

  • Issue: Poor recovery or reproducibility after derivatization.

    • Cause: The derivatization reaction may be incomplete, or the derivatives may be unstable.

    • Solution 1 (Optimize Reaction): Ensure your sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[12] Also, check the reaction time and temperature to ensure it goes to completion.

    • Solution 2 (Use an Internal Standard): Add an internal standard (a similar compound not present in your sample) before the derivatization step. This will help you correct for any variability in the reaction or injection process.

Fractional Crystallization: A Preparative Approach

For isolating larger quantities of a specific isomer, fractional crystallization can be a powerful, solvent-based purification technique.[15] This method exploits differences in the solubility of isomers in a particular solvent at different temperatures.

Frequently Asked Questions (FAQs)

  • Q: How do I select a suitable solvent for fractional crystallization?

    • A: The ideal solvent is one in which the target isomer has significantly lower solubility than the impurity isomers, especially at lower temperatures. Additionally, the target compound should have moderate solubility at higher temperatures to allow for dissolution. You will need to perform solvent screening with small amounts of your mixture using various solvents (e.g., ethanol, methanol, acetone, toluene, hexane, and mixtures thereof).[16]

  • Q: Can I use this method to separate all the isomers at once?

    • A: Fractional crystallization is most effective at removing impurities from a major component. It is a stagewise purification technique.[15] You may need to perform multiple recrystallization steps to achieve the desired purity. In some cases, isomers may form eutectic systems, which are mixtures that solidify at a lower temperature than any other composition and cannot be separated by simple crystallization.[16]

Troubleshooting Guide

  • Issue: The product "oils out" instead of forming crystals.

    • Cause: The solution is likely too supersaturated, or the cooling rate is too fast. The solubility limit has been exceeded at a temperature that is still above the melting point of the solute.

    • Solution 1 (Use More Solvent): Dilute the solution slightly to reduce the level of supersaturation.

    • Solution 2 (Cool Slowly): Implement a very slow, controlled cooling ramp. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as an amorphous oil.

    • Solution 3 (Add a Seed Crystal): Introduce a tiny crystal of the pure target compound when the solution is slightly supersaturated. This provides a template for ordered crystal growth.

  • Issue: Purity is not improving after recrystallization.

    • Cause: The impurity isomer may be co-crystallizing with the target compound. This happens when isomers have very similar structures and can fit into each other's crystal lattice.

    • Solution 1 (Change Solvent): A different solvent can alter the intermolecular forces and may disfavor the incorporation of the impurity into the crystal lattice.

    • Solution 2 (Complex-Assisted Crystallization): This is an advanced technique where a "complexing agent" is added to the solution. This agent is designed to selectively bind to the impurity isomer in the solution, making it bulkier and sterically hindering its incorporation into the growing crystals of the target compound.[17][18]

References

  • Benchchem. A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess.
  • ChemBK. 2,6-Dimethyl-4-nitrophenol.
  • Benchchem.
  • ResearchGate.
  • Sigma-Aldrich. 2,6-Dimethyl-4-nitrophenol 98 2423-71-4.
  • ChemicalBook. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4.
  • Chemistry Stack Exchange. Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?
  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • LCGC International.
  • PubMed. Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols.
  • Agilent. Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604.
  • GEA.
  • EPA.
  • RSC Publishing.
  • ResearchGate.
  • PubChem. 3,5-Dimethyl-4-nitrophenol.
  • Santa Cruz Biotechnology. This compound.
  • ResearchGate.

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Technical Support Center: A-Z Troubleshooting Guide for 2,6-Dimethyl-3-nitrophenol Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 2,6-dimethyl-3-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of column chromatography for this specific compound. Here, we move beyond generic protocols to offer a system of logic and expertise, ensuring your purification process is both efficient and successful.

Understanding the Molecule: Key Properties of this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its behavior during column chromatography.

  • Polarity: The presence of a hydroxyl (-OH) and a nitro (-NO₂) group makes it a moderately polar compound.

  • Acidity: The phenolic proton is acidic due to the electron-withdrawing nature of the nitro group. This acidity can lead to strong interactions with the stationary phase.[1]

  • Solubility: It exhibits moderate solubility in polar organic solvents like methanol and ethanol and is poorly soluble in water.[1]

  • Stability: Like many nitrophenolic compounds, it can be sensitive to light and pH extremes. The acidic nature of standard silica gel can sometimes cause degradation or irreversible adsorption.[1]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound.

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3] The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.[2]

Q2: My compound is streaking on the TLC plate and the column. What is causing this?

Streaking, or tailing, is often a sign of strong interaction between the acidic phenolic group and the silica gel.[4] This can be addressed by adding a small amount of a modifier to the mobile phase. For acidic compounds, adding 0.1-1% acetic acid to the eluent can help to reduce tailing by protonating the compound and minimizing its interaction with the silica surface.

Q3: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

Poor resolution can be tackled in several ways:

  • Optimize the Mobile Phase: A slight adjustment in the polarity of your eluent can significantly impact separation. Try systematically varying the ratio of your solvents.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with close Rf values.[5]

  • Column Dimensions: Using a longer and narrower column can increase the surface area for interaction and improve separation, although this will also increase the elution time.

Q4: I think my compound is decomposing on the column. What are my options?

Decomposition on silica gel is a known issue for acid-sensitive compounds.[1]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%). However, be mindful that this will alter the elution profile.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[4]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Suggested Solutions & Explanations
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[6]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of spots on TLC/column The chosen eluent system is not optimal.Systematically test different solvent mixtures with varying polarities. The ideal system should provide a clear separation of spots on the TLC plate.[7]
Compound streaks or "tails" down the column 1. Strong interaction of the acidic phenol with silica. 2. Column overload.1. Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress the ionization of the phenolic group. 2. Use a larger column or load less crude material.[3]
Cracking or channeling of the silica gel bed Improper packing of the column.Pack the column carefully using a slurry method to ensure a homogenous and compact bed. Avoid letting the column run dry.[7]
Colored impurities co-elute with the product Impurities have similar polarity to the product.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
Low recovery of the product 1. Irreversible adsorption to the silica gel. 2. Decomposition on the column.1. Consider deactivating the silica gel or using an alternative stationary phase like neutral alumina. 2. If decomposition is suspected, work quickly and avoid prolonged exposure to the silica gel.

Experimental Protocols

Protocol 1: Developing the Optimal Mobile Phase using TLC
  • Prepare a stock solution of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).[8]

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light. Nitrophenols are often yellow, which can aid in visualization.

  • Calculate the Rf value (distance traveled by the spot / distance traveled by the solvent front).[8]

  • Adjust the solvent ratio until the Rf value of your target compound is between 0.2 and 0.4, with good separation from any impurities.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

    • Collect the eluent in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[9]

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.[6]

Visualizing the Troubleshooting Workflow

To further aid in your experimental process, the following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification Start Start Purification TLC Develop TLC Rf = 0.2-0.4? Start->TLC Column Run Column Chromatography TLC->Column Yes Troubleshoot_TLC Adjust Solvent Polarity TLC->Troubleshoot_TLC No Troubleshoot_Column Problem with Separation? Column->Troubleshoot_Column Analyze Analyze Fractions by TLC Pure Pure Product? Analyze->Pure Combine Combine Pure Fractions & Evaporate Pure->Combine Yes Pure->Troubleshoot_Column No End Purified Product Combine->End Troubleshoot_TLC->TLC Troubleshoot_Column->Analyze No Streaking Streaking/Tailing? Troubleshoot_Column->Streaking Yes No_Elution No Elution? Streaking->No_Elution No Add_Acid Add Acetic Acid to Eluent Streaking->Add_Acid Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Gradient Consider Gradient Elution No_Elution->Gradient Consider Add_Acid->Column Increase_Polarity->Column Gradient->Column

Sources

Degradation of 2,6-Dimethyl-3-nitrophenol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 2,6-Dimethyl-3-nitrophenol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth, field-proven insights into the experimental conditions surrounding its degradation. As this specific isomer is less characterized in literature than its 2,6-dimethyl-4-nitrophenol counterpart, this guide synthesizes direct data where available with established principles from closely related nitrophenolic compounds to provide a robust framework for your experimental design and troubleshooting.

Section 1: Foundational Knowledge & Pre-Experimental Considerations

This section addresses the fundamental properties of this compound and the necessary precautions to ensure the integrity of your starting materials.

Q1: What are the key physicochemical properties of this compound that I should be aware of before starting my experiments?

Understanding the inherent properties of your molecule is the cornerstone of successful experimental design. While specific data for this compound is limited, we can infer its likely characteristics from its structure and comparison with its well-studied isomer, 2,6-Dimethyl-4-nitrophenol.

The placement of the nitro group at the meta-position (position 3) versus the para-position (position 4) significantly influences the electronic effects within the molecule. In the 4-nitro isomer, the nitro group's strong electron-withdrawing resonance effect (-R) is fully conjugated with the phenolic hydroxyl group, greatly increasing its acidity (lowering its pKa). For the 3-nitro isomer, this resonance effect is absent, and acidity is primarily influenced by the weaker inductive effect (-I). Therefore, This compound is expected to be less acidic (have a higher pKa) than its 4-nitro counterpart.

This is critical because the state of the molecule—protonated phenol or deprotonated phenolate—dictates its reactivity, solubility, and susceptibility to degradation.

Table 1: Comparison of Physicochemical Properties of Dimethyl-nitrophenol Isomers

PropertyThis compound2,6-Dimethyl-4-nitrophenolRationale for Comparison
Molecular Formula C₈H₉NO₃C₈H₉NO₃Identical for isomers.
Molecular Weight 167.16 g/mol [1]167.16 g/mol [2]Identical for isomers.
Appearance Likely a yellow crystalline solidYellow crystalline solid[3]Nitrophenols are typically colored solids.
Water Solubility Expected to be lowInsoluble in water[4]The nonpolar methyl groups and benzene ring limit aqueous solubility.
Organic Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, Ethanol)Soluble in alcohol, benzene, chloroform[2]A common characteristic for this class of compounds.
pKa (Acidity) Estimated > 7.5~7.15[2][3]The lack of resonance stabilization of the phenolate anion in the 3-nitro isomer results in lower acidity.
Photosensitivity Expected to be highKnown to be photosensitive[3]The nitroaromatic structure is prone to photodegradation upon UV exposure.[3]

Q2: How should I prepare and store stock solutions of this compound to ensure stability?

Sample integrity is paramount. Nitrophenolic compounds can be unstable in solution, leading to a decreasing concentration over time and compromising experimental reproducibility.[3]

Core Issue: The primary culprits for instability in solution are photodegradation, oxidative degradation, and pH-dependent hydrolysis.[3]

Troubleshooting & Best Practices:

  • Solvent Choice: Use high-purity, degassed polar organic solvents like methanol or acetonitrile for preparing stock solutions. 2,6-Dimethyl-4-nitrophenol shows good short-term stability in these solvents under proper storage.[3]

  • Protection from Light: This is non-negotiable. The nitroaromatic system is highly susceptible to photodegradation.[3]

    • Action: Always prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil.

  • Temperature Control: Thermal energy can accelerate degradation.

    • Action: For short-term storage (days to a week), refrigerate solutions at 2-8 °C. For long-term storage, store aliquots of the stock solution at -20 °C or lower to prevent repeated freeze-thaw cycles.

  • Atmosphere Control: Oxygen can contribute to oxidative degradation, especially of the phenolate form present at higher pH.

    • Action: For maximum stability, particularly for long-term storage or when working with pH-adjusted aqueous solutions, consider purging the solvent with an inert gas (nitrogen or argon) before preparing the solution and storing the vial under an inert atmosphere.

Q3: What are the primary degradation pathways I can expect for this compound?

For nitrophenolic compounds, degradation is not a single event but a complex process that can proceed via several routes, often simultaneously. The predominant pathway will depend on your specific experimental conditions (e.g., presence of light, microorganisms, or chemical oxidants).

  • Photodegradation (AOPs): In the presence of UV light and a catalyst (like TiO₂) or other reagents (like H₂O₂ and iron salts), highly reactive species, primarily hydroxyl radicals (•OH), are generated.[5] These radicals are powerful, non-selective oxidizing agents that attack the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization to CO₂, H₂O, and inorganic ions.[5][6]

  • Microbial Degradation: This pathway is challenging for nitrophenols due to the electron-withdrawing nature of the nitro group, which makes the ring resistant to electrophilic attack by microbial oxygenases.[7][8] Degradation, when it occurs, often begins with the reduction of the nitro group to an amino group (-NH₂) under anaerobic or anoxic conditions, forming 2,6-dimethyl-3-aminophenol.[9] This aminophenol is generally less recalcitrant and can be further degraded by ring cleavage.[10]

  • Chemical Degradation: This includes reactions under specific environmental conditions.

    • pH-Mediated Hydrolysis: At extreme pH and high temperatures, the nitro group can be hydrolyzed, though this is generally a slow process for nitrophenols.[3]

    • Oxidation: In the absence of light, strong chemical oxidants can still degrade the compound, but reaction rates are typically much slower than in AOPs.

G cluster_main Degradation of this compound cluster_photo Photodegradation (AOP) cluster_bio Microbial Degradation Start This compound Reduction Nitro Group Reduction (Anaerobic/Anoxic) Start->Reduction Microorganisms Radicals Generation of Hydroxyl Radicals (•OH) Photo_Intermediates Hydroxylated Intermediates & Ring Cleavage Products Radicals->Photo_Intermediates Mineralization CO₂ + H₂O + NO₃⁻ Photo_Intermediates->Mineralization Aminophenol 2,6-Dimethyl-3-aminophenol Reduction->Aminophenol Bio_Mineralization Further Degradation & Cellular Metabolism Aminophenol->Bio_Mineralization

Caption: Primary degradation pathways for this compound.

Section 2: Experimental Design & Protocols

This section provides actionable protocols for studying the degradation of this compound, focusing on advanced oxidation processes and microbial methods.

Q4: How do I set up a typical photodegradation experiment using an Advanced Oxidation Process (AOP)?

The photo-Fenton process (UV/H₂O₂/Fe²⁺) is a robust and highly effective AOP for degrading phenolic compounds.[11] The protocol below is a standard starting point that should be optimized for your specific objectives.

Experimental Protocol: Photo-Fenton Degradation of this compound

Objective: To degrade this compound in an aqueous solution and monitor its concentration over time.

Materials:

  • This compound

  • Stock solution in methanol (e.g., 1 mg/mL)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • High-purity water

  • Photoreactor with a UV lamp (e.g., mercury lamp emitting at 254 nm or 365 nm)

  • Stir plate and stir bar

  • pH meter

  • HPLC system for analysis

Methodology:

  • Reactor Setup:

    • Place a quartz beaker (transparent to UV light) containing a specific volume of high-purity water (e.g., 200 mL) on a magnetic stir plate within the photoreactor.

  • Analyte Addition:

    • Spike the water with the methanolic stock solution to achieve the desired initial concentration of this compound (e.g., 10 mg/L). Causality Note: Keep the volume of methanol low (<1% of total volume) as it can act as a hydroxyl radical scavenger, inhibiting the reaction.

  • pH Adjustment:

    • Adjust the pH of the solution to the optimal range for Fenton chemistry, typically pH 2.8-3.5.[5] Use dilute H₂SO₄ or NaOH. Causality Note: At this pH, iron remains soluble as Fe²⁺ and the generation of •OH from H₂O₂ is most efficient.

  • Catalyst Addition:

    • Add the required amount of FeSO₄·7H₂O to achieve the desired catalyst concentration (e.g., 1-5 mg/L Fe²⁺). Allow it to dissolve completely.

  • Initiation of Reaction:

    • Turn on the UV lamp and allow the system to equilibrate for a few minutes.

    • To initiate the degradation, add the required volume of H₂O₂ (e.g., to a final concentration of 10-50 mg/L). This marks time t=0.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the reaction in the sample by adding a small amount of a radical scavenger like sodium sulfite or by adjusting the pH to be highly basic. This prevents further degradation before analysis.

  • Sample Analysis:

    • Filter the samples (e.g., through a 0.22 µm syringe filter) and analyze using a validated HPLC method to determine the remaining concentration of this compound.

  • Control Experiments:

    • Always run parallel control experiments to validate your results:

      • Control 1 (Adsorption): Analyte + Fe²⁺ (no H₂O₂ or UV) - checks for loss due to adsorption to catalyst.

      • Control 2 (Photolysis): Analyte + UV (no Fe²⁺ or H₂O₂) - checks for direct degradation by light.

      • Control 3 (Dark Fenton): Analyte + Fe²⁺ + H₂O₂ (no UV) - checks for degradation by the Fenton reaction without photo-enhancement.

G start Start prep Prepare Aqueous Solution of 2,6-DM-3-NP start->prep ph_adjust Adjust pH to 2.8-3.5 with H₂SO₄/NaOH prep->ph_adjust add_fe Add FeSO₄ Catalyst ph_adjust->add_fe equilibrate Place in Photoreactor Turn on UV Lamp add_fe->equilibrate initiate Add H₂O₂ to start reaction (t=0) equilibrate->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling sampling->initiate  Repeat for each time point quench Quench Reaction (e.g., add Na₂SO₃) sampling->quench analyze Filter and Analyze by HPLC quench->analyze end End analyze->end

Caption: Experimental workflow for a Photo-Fenton degradation study.

Q5: What are the critical parameters to optimize in a photodegradation experiment?

Optimization is key to achieving efficient degradation. The interplay between parameters is complex, so a systematic approach (e.g., one-factor-at-a-time or design of experiments) is recommended.

Table 2: Key Parameters for AOP Optimization

ParameterOptimal Range (Typical)Rationale & Impact
pH 2.5 - 4.0For Fenton-based systems, this range maximizes Fe²⁺ solubility and •OH generation efficiency.[5] At higher pH, iron precipitates as ferric hydroxide, reducing catalytic activity.
Catalyst Conc. (e.g., Fe²⁺) 1 - 10 mg/LToo low a concentration limits the rate of H₂O₂ decomposition into radicals. Too high a concentration can lead to radical scavenging by excess Fe²⁺ and increased turbidity, which blocks UV light.
Oxidant Conc. (e.g., H₂O₂) 10 - 100 mg/LA stoichiometric excess is needed. However, very high concentrations of H₂O₂ can also act as a scavenger of •OH radicals, reducing efficiency.
Initial Analyte Conc. VariesHigher concentrations may require more catalyst/oxidant and longer reaction times. The degradation often follows pseudo-first-order kinetics.[5]
Presence of Scavengers As low as possibleIons like carbonate and bicarbonate, common in tap water, are potent •OH scavengers and can significantly inhibit degradation.[12] Running experiments in high-purity water is crucial for mechanistic studies.

Q6: How can I approach a microbial degradation study for this compound?

Microbial degradation studies aim to determine if microorganisms can use the target compound as a source of carbon, nitrogen, or energy, or if they can co-metabolically transform it.

Experimental Protocol: Aerobic/Anaerobic Biodegradation Screening

Objective: To assess the biodegradability of this compound by a microbial consortium or an isolated strain.

Materials:

  • Bacterial strain or mixed culture (e.g., from activated sludge or a contaminated site).

  • Minimal Salts Medium (MSM): A defined liquid medium containing essential minerals but lacking a carbon/nitrogen source.[13]

  • This compound (as sole carbon/nitrogen source).

  • Alternative carbon source (e.g., glucose, succinate) for co-metabolism studies.

  • Shaking incubator (for aerobic conditions).

  • Anaerobic chamber or sealed serum bottles with an inert headspace (for anaerobic conditions).

Methodology:

  • Inoculum Preparation: Grow your chosen bacterial culture to the late logarithmic phase in a rich medium (e.g., Luria-Bertani broth). Harvest the cells by centrifugation and wash them twice with sterile phosphate buffer to remove residual medium. Resuspend the cell pellet in the buffer.

  • Culture Setup: Prepare sterile flasks or serum bottles with MSM.

    • Test Flask: MSM + 2,6-DM-3-NP (e.g., 20-50 mg/L).

    • Co-metabolism Flask: MSM + 2,6-DM-3-NP + an easily metabolizable carbon source like glucose.[14] Causality Note: Some microbes cannot initiate degradation of a recalcitrant compound but can transform it using enzymes produced while growing on a primary substrate.

    • Positive Control: MSM + a readily biodegradable compound (e.g., phenol or glucose).

    • Abiotic Control: MSM + 2,6-DM-3-NP (no inoculum) - to check for non-biological degradation.

  • Inoculation: Add a standardized amount of the washed cell suspension to each flask (except the abiotic control).

  • Incubation:

    • Aerobic: Place flasks in a shaking incubator (e.g., 30 °C, 150 rpm) to ensure aeration.

    • Anaerobic: For anaerobic studies, prepare the media under an inert atmosphere (N₂/CO₂) and incubate under static conditions.

  • Monitoring: At regular intervals (e.g., every 24 hours for several days), aseptically remove samples.

  • Analysis:

    • Monitor the disappearance of the parent compound using HPLC.

    • Measure culture growth by optical density (OD₆₀₀) or protein assays.

    • Analyze for the appearance of potential metabolites, such as the corresponding aminophenol, especially in anaerobic cultures.

Section 3: Analytical Methods & Data Interpretation

Q7: What is the recommended analytical method for monitoring the degradation of this compound and its byproducts?

High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the method of choice. It is robust, reliable, and avoids the potential for thermal decomposition of nitrophenols that can occur in the heated injector of a Gas Chromatograph (GC).[15]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 25 mM acetate buffer, pH 4.5) and an organic modifier (acetonitrile or methanol). A typical starting point is 60:40 Acetonitrile:Buffer.[16] Causality Note: The acidic buffer ensures that the phenol is in its protonated, less polar form, leading to better retention and sharper peaks on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance (λ_max) for this compound. You should determine this by running a UV scan of your standard. It will likely be in the 270-350 nm range. Using a Diode Array Detector (DAD) is highly advantageous as it allows you to monitor multiple wavelengths and see the full UV spectra of emerging peaks, aiding in byproduct identification.

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external calibration curve prepared with at least five concentrations of an authentic standard.

Q8: I'm seeing unexpected peaks in my chromatogram. What could they be?

The appearance of new peaks is a strong indication that degradation is occurring. These peaks represent reaction intermediates or byproducts.

  • In AOPs: Expect more polar (earlier eluting) compounds. These are often hydroxylated derivatives of the parent molecule or aliphatic acids resulting from ring cleavage. A DAD detector is invaluable here; you can compare the UV spectra of the new peaks to libraries or known degradation products of similar phenols.

  • In Microbial Degradation: Under anaerobic conditions, a key expected intermediate is 2,6-dimethyl-3-aminophenol. This compound will have a different retention time and a significantly different UV spectrum compared to the nitrophenol.

Q9: My compound seems to be disappearing from my abiotic control samples. What's happening?

This indicates a non-biological or non-target degradation process is occurring.

  • If the control is exposed to light: This is likely direct photolysis. Your compound is being degraded by the light source without any catalyst. This is important data, as you must subtract this rate from your catalyzed reaction rate to determine the true efficiency of your catalyst.

  • If the control is in the dark:

    • Adsorption: The compound may be adsorbing to the walls of your vessel or, if present, to the surface of your catalyst particles (e.g., TiO₂). Run a control with the catalyst but without the degradation initiator (e.g., H₂O₂) to quantify this effect.

    • Volatility: While nitrophenols are not extremely volatile, some loss can occur if vessels are not properly sealed, especially over long incubation times at elevated temperatures.

Section 4: Troubleshooting Common Experimental Issues

Q10: My degradation efficiency is much lower than expected. What are the common causes and how can I troubleshoot this?

Low efficiency is a common problem. A logical, step-by-step approach is the best way to identify the root cause.

G cluster_checks Troubleshooting Path cluster_solutions Potential Solutions start Low Degradation Efficiency Observed check_controls Are control samples behaving as expected? (e.g., stable concentration in dark control) start->check_controls check_ph Is the pH in the optimal range? (e.g., 2.8-3.5 for Fenton) check_controls->check_ph Yes sol_controls Fix abiotic loss issue (e.g., use quartz, pre-saturate vessel) check_controls->sol_controls No check_reagents Are reagent concentrations correct? (Catalyst, Oxidant) check_ph->check_reagents Yes sol_ph Re-buffer or adjust pH. Monitor pH during reaction. check_ph->sol_ph No check_scavengers Is there a source of scavengers? (e.g., using tap water, high methanol conc.) check_reagents->check_scavengers Yes sol_reagents Optimize reagent concentrations. Check H₂O₂ stock for decomposition. check_reagents->sol_reagents No check_light Is the UV lamp functioning correctly? (Check age, output) check_scavengers->check_light Yes sol_scavengers Use high-purity water. Minimize organic co-solvents. check_scavengers->sol_scavengers No sol_light Replace UV lamp. Ensure reactor geometry is optimal. check_light->sol_light No

Caption: Troubleshooting logic for low degradation efficiency in AOPs.

Q11: The reaction seems to stop after a certain point. Why might this be happening?

Reaction stalling is often due to the consumption of a limiting reagent or a change in reaction conditions.

  • Depletion of Oxidant: H₂O₂ is consumed during the reaction. If the initial dose was insufficient for complete mineralization, the reaction will stop once it's depleted. Try adding H₂O₂ in batches over time.

  • Catalyst Deactivation: In Fenton systems, Fe²⁺ is oxidized to Fe³⁺. While the photo-Fenton process can reduce Fe³⁺ back to Fe²⁺, this cycle may not be 100% efficient. The catalyst can also be deactivated by forming complexes with intermediates.

  • pH Drift: The degradation of phenolic compounds can produce acidic byproducts, causing the pH to drop below the optimal range. Monitor and adjust the pH during the experiment if necessary.

  • Formation of Recalcitrant Intermediates: The initial compound may degrade quickly, but form byproducts that are much more resistant to further oxidation, causing the overall degradation rate (measured by Total Organic Carbon, for example) to plateau.

Q12: I'm observing a color change in my solution during the experiment. What does this indicate?

Color changes provide valuable qualitative data.

  • Yellow to Colorless: In AOPs, the disappearance of the yellow color associated with the nitrophenol is a good visual indicator that the parent compound's chromophore is being destroyed. This often correlates with the initial, rapid phase of degradation.

  • Formation of a Brown/Orange Color: In Fenton chemistry, the solution will typically turn from colorless/pale green (Fe²⁺) to orange/brown as Fe³⁺ is formed. This is normal.

  • Formation of Dark, Polymeric Material: In some cases, especially at high phenol concentrations, radical reactions can lead to the formation of polymeric, humic-like substances. This is an undesirable side reaction that can deactivate the catalyst and may be more difficult to degrade. It often suggests that the ratio of oxidant to substrate is too low.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
  • ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.
  • El-Mekkawi, D. M., & Selim, A. Q. (2017). Enhanced degradation of 2,6-dimethylphenol by photocatalytic systems using TiO2 assisted with H2O2 and Fe(III). PubMed.
  • BenchChem. (n.d.). Stability of 2,6-Dimethyl-4-nitrophenol in different solvent matrices.
  • BenchChem. (n.d.). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-6-nitrophenol. PubChem.
  • Ghosh, A., Das, S., & Chowdhury, R. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate.
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  • Ohtlem, K., et al. (1999). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed.
  • Zgoch, Z., et al. (2023). Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds. PubMed.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene.
  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol.
  • ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol.
  • An, T., et al. (2021). Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review. MDPI.
  • Santa Cruz Biotechnology. (n.d.). This compound.
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  • Sigma-Aldrich. (n.d.). 2,6-Dimethyl-4-nitrophenol 98%.
  • Arora, P. K. (2013). Bacterial Degradation of Nitrophenols and Their Derivatives. ResearchGate.
  • Bouafia, A., et al. (2017). Photodegradation kinetics of 2,6-dimetylphenol by natural iron oxide and oxalate in aqueous solution. ResearchGate.
  • Google Patents. (n.d.). Process for producing 2,6-dimethylphenol.
  • Li, Y., et al. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. PubMed Central.
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • Al-Zaban, M. I., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PubMed Central.
  • S., Y. P., et al. (2020). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. National Institutes of Health.
  • Trapido, M., & Kallas, J. (2010). Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. ResearchGate.
  • Galeano-Díaz, T., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Al-Momani, F., et al. (2021). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI.
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dimethyl-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this challenging synthesis. Due to the regiochemical constraints of direct nitration on a phenol ring, this guide focuses on a robust, multi-step synthetic pathway.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a significant regiochemical challenge. The hydroxyl group of the precursor, 2,6-dimethylphenol, is a potent ortho, para-director in electrophilic aromatic substitution. Consequently, direct nitration overwhelmingly yields the 4-nitro isomer. To achieve the desired 3-nitro substitution pattern, a multi-step approach is necessary, beginning with a substrate that allows for directed nitration before the introduction of the phenolic hydroxyl group. This guide details a reliable four-step synthesis starting from 2,6-dimethylaniline.

Overall Synthetic Workflow

The synthesis of this compound from 2,6-dimethylaniline can be conceptualized as a four-stage process: protection, nitration, deprotection, and finally, conversion to the target phenol. Each stage has its own set of critical parameters that must be carefully controlled to ensure optimal yield and purity.

Synthetic_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Nitration cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Diazotization & Hydrolysis A 2,6-Dimethylaniline B 2,6-Dimethylacetanilide A->B Acetic Anhydride, NaOAc, H₂O C Isomeric Mixture: 3-Nitro & 4-Nitro 2,6-Dimethylacetanilide B->C HNO₃, H₂SO₄, Low Temp. D 3-Nitro-2,6-dimethylaniline (After Separation) C->D Acidic Hydrolysis (e.g., aq. HCl, heat) E This compound D->E 1. NaNO₂, aq. H₂SO₄, 0-5 °C 2. H₂O, heat

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Acetylation of 2,6-Dimethylaniline

Objective: To protect the amino group as an acetamide, which moderates its activating effect and provides steric hindrance to direct the subsequent nitration.

Materials:

  • 2,6-Dimethylaniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate Trihydrate

  • Water

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a suitable flask, dissolve 2,6-dimethylaniline (1.0 eq.) in water and add concentrated hydrochloric acid (approx. 1.1 eq.) to form the soluble hydrochloride salt.[1]

  • Prepare a solution of sodium acetate trihydrate (approx. 1.2 eq.) in water.

  • To the solution of the aniline hydrochloride, add acetic anhydride (1.0-1.1 eq.) and immediately follow with the sodium acetate solution while stirring vigorously.[1]

  • A white precipitate of 2,6-dimethylacetanilide should form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure 2,6-dimethylacetanilide.

Stage 2: Nitration of 2,6-Dimethylacetanilide

Objective: To introduce a nitro group onto the aromatic ring. The acetamido group directs nitration to the para position (4-position) and to a lesser extent, the ortho positions (one of which is the desired 3-position).

Materials:

  • 2,6-Dimethylacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid (optional solvent)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylacetanilide (1.0 eq.) in concentrated sulfuric acid at 0-5 °C. The use of a solvent like glacial acetic acid is also possible.[2]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0 and 10 °C.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product, a mixture of 3-nitro and 4-nitro isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.

Stage 3: Hydrolysis of 3-Nitro-2,6-dimethylacetanilide

Objective: To deprotect the acetamido group to yield the corresponding aniline. This step is performed after the separation of the desired 3-nitro isomer from the 4-nitro isomer.

Materials:

  • 3-Nitro-2,6-dimethylacetanilide (isomerically pure)

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Sodium Hydroxide solution

Procedure:

  • Reflux a mixture of 3-nitro-2,6-dimethylacetanilide (1.0 eq.) and an excess of aqueous acid (e.g., 6M HCl or 30-70% H₂SO₄) for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully neutralize with a sodium hydroxide solution to precipitate the free amine.

  • Collect the solid 3-nitro-2,6-dimethylaniline by vacuum filtration, wash with water, and dry.

Stage 4: Diazotization and Hydrolysis to this compound

Objective: To convert the primary aromatic amine to a diazonium salt, which is then hydrolyzed to the target phenol.

Materials:

  • 3-Nitro-2,6-dimethylaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve 3-nitro-2,6-dimethylaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C.[3]

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicating a slight excess of nitrous acid).

  • To hydrolyze the diazonium salt, add the cold diazonium salt solution portion-wise to a separate flask containing boiling water or dilute sulfuric acid. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purify the crude this compound by recrystallization or column chromatography.

Troubleshooting Guide

Stage 1: Acetylation
  • Q: The acetylation reaction is incomplete, and I still have starting aniline in my product mixture. What went wrong?

    • A: Incomplete reaction can be due to several factors. Firstly, ensure that the aniline was fully converted to its hydrochloride salt before the addition of acetic anhydride; free aniline is less soluble in the aqueous medium.[4] Secondly, insufficient mixing upon addition of the sodium acetate and acetic anhydride can lead to localized areas of non-reaction. Vigorous stirring is crucial at this step. Lastly, ensure you have used at least a stoichiometric equivalent of acetic anhydride.

  • Q: My yield of 2,6-dimethylacetanilide is low after recrystallization. How can I improve it?

    • A: Low yield upon recrystallization is often due to using too much solvent. Use a minimal amount of hot solvent to dissolve the crude product. Also, ensure the solution is allowed to cool slowly to form well-defined crystals and then thoroughly chilled in an ice bath before filtration to maximize recovery.

Stage 2: Nitration
  • Q: The nitration reaction produced a dark, tarry substance instead of a filterable solid. What happened?

    • A: Tar formation is typically a result of the reaction temperature becoming too high, leading to oxidative side reactions and decomposition.[5][6] It is critical to maintain the temperature below 10 °C, and preferably between 0-5 °C, during the addition of the nitrating mixture. Adding the nitrating mixture too quickly can cause localized overheating.

  • Q: My TLC analysis shows multiple spots after nitration. How do I separate the 3-nitro and 4-nitro isomers?

    • A: The separation of constitutional isomers like 3-nitro- and 4-nitro-2,6-dimethylacetanilide can be challenging. Fractional crystallization may be effective, as the isomers are likely to have different solubilities in a given solvent system. Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is a reliable method for separating these isomers.[7]

  • Q: I am concerned about the safety of the nitration reaction. What are the key precautions?

    • A: Nitration reactions are highly exothermic and require strict safety measures.[8][9][10] Always perform the reaction in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[6] Ensure an ice bath is readily available for cooling and to control any temperature excursions. Add the nitrating mixture slowly and monitor the temperature continuously. Have a quench solution (e.g., a large volume of ice water) ready.

Stage 4: Diazotization and Hydrolysis
  • Q: The diazotization reaction is not proceeding to completion. How can I ensure full conversion?

    • A: Ensure the temperature is maintained between 0-5 °C, as diazonium salts are unstable at higher temperatures.[11] Use a slight excess of sodium nitrite and confirm its presence with starch-iodide paper. Incomplete dissolution of the aniline salt can also be a cause, so ensure a homogenous solution before adding the nitrite. For sterically hindered anilines, the reaction may be slower, so a slightly longer reaction time at low temperature may be beneficial.[12]

  • Q: The hydrolysis of the diazonium salt gives a low yield of the phenol. What are the potential causes?

    • A: Low yields can result from side reactions of the diazonium salt, such as coupling reactions if any unreacted aniline is present. Ensure the diazotization is complete before proceeding to hydrolysis. The temperature of the hydrolysis step is also important; it should be high enough to ensure rapid decomposition of the diazonium salt to the phenol, minimizing the formation of byproducts.

  • Q: What are the primary safety concerns when working with diazonium salts?

    • A: Diazonium salts, particularly when isolated as solids, can be explosive and are sensitive to shock and heat.[3][13][14][15] For this synthesis, the diazonium salt should be generated in situ and used immediately without isolation. Always keep the reaction mixture cold (0-5 °C) and never allow it to warm up or the salt to precipitate out of solution.[3][13] Be aware of the vigorous evolution of nitrogen gas during the hydrolysis step and ensure the reaction vessel is adequately vented.

Frequently Asked Questions (FAQs)

  • Q1: Why is a multi-step synthesis necessary? Why can't I just nitrate 2,6-dimethylphenol directly?

    • A1: The hydroxyl group (-OH) is a strongly activating ortho, para-directing group. In 2,6-dimethylphenol, the two ortho positions are occupied by methyl groups. Therefore, electrophilic substitution, such as nitration, will be strongly directed to the available para position (the 4-position). Nitration at the meta position (3-position) is electronically disfavored and occurs in negligible amounts.

  • Q2: What is the purpose of the acetylation step?

    • A2: The acetylation of the amino group in 2,6-dimethylaniline to an acetamido group (-NHCOCH₃) serves two main purposes. First, it moderates the high reactivity of the amino group, which can be susceptible to oxidation by the nitrating mixture. Second, the bulky acetamido group, while still an ortho, para-director, provides steric hindrance that can influence the regioselectivity of the subsequent nitration step, making the formation of the 3-nitro isomer more competitive than it would be with a free amino group.

  • Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

    • A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of each reaction step by observing the disappearance of starting materials and the appearance of products. For characterization of the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation.[16][17] Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., -OH, -NO₂, C=O). Melting point analysis is a good indicator of purity for solid compounds.

Data Presentation

Table 1: Summary of Reaction Conditions

StageReactionKey ReagentsTemperature (°C)Typical Reaction Time
1Acetylation2,6-Dimethylaniline, Acetic Anhydride, NaOAcRoom Temperature15-30 min
2Nitration2,6-Dimethylacetanilide, HNO₃, H₂SO₄0-1030-60 min
3Hydrolysis3-Nitro-2,6-dimethylacetanilide, aq. AcidReflux1-2 hours
4Diazotization & Hydrolysis3-Nitro-2,6-dimethylaniline, NaNO₂, H₂SO₄0-5 (Diazotization), Boiling (Hydrolysis)20-30 min (Diazotization), 15-30 min (Hydrolysis)

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds (in CDCl₃)

CompoundAromatic-H-NH / -OH-NHCOCH₃-CH₃
2,6-Dimethylaniline ~6.9-7.1~3.7 (broad)-~2.2
2,6-Dimethylacetanilide ~7.0-7.2-~7.3 (broad)~2.2 (Ar-CH₃), ~2.1 (-COCH₃)
3-Nitro-2,6-dimethylaniline ~6.9, ~7.4~4.0 (broad)-~2.3, ~2.4
This compound ~7.0, ~7.5~5.5 (broad)-~2.3, ~2.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Logical Relationship Diagram for Nitration Troubleshooting

Nitration_Troubleshooting Start Nitration Reaction Issues Q1 Low or No Product Formation? Start->Q1 Q2 Formation of Dark Tar? Start->Q2 Q3 Poor Isomer Ratio? Start->Q3 A1 Check Nitrating Agent Quality (Old HNO₃ can be less potent) Q1->A1 Yes A2 Ensure Acetanilide is Fully Dissolved Before Adding Nitrating Mixture Q1->A2 Yes A3 Verify Stoichiometry of Reagents Q1->A3 Yes B1 Strictly Control Temperature (0-5 °C) Reaction is highly exothermic Q2->B1 Yes B2 Add Nitrating Mixture Slowly (Dropwise addition is critical) Q2->B2 Yes B3 Ensure Efficient Stirring (Avoid localized overheating) Q2->B3 Yes C1 Optimize Reaction Temperature (Lower temps may favor different ratios) Q3->C1 Yes C2 Consider Alternative Nitrating Agents (e.g., HNO₃ in Ac₂O) Q3->C2 Yes C3 Focus on Efficient Isomer Separation (Column chromatography is recommended) Q3->C3 Yes

Caption: Troubleshooting decision tree for the nitration stage.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link][3][13]

  • Nitration reaction safety. (2024). YouTube. [Link][5]

  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link][8]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. ehs.washington.edu. [Link][9]

  • Smith, M. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Chemical Health & Safety. [Link][15]

  • Wiley-VCH. (2007). Supporting Information. wiley.com. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. ehs.com. [Link][6]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. ehs.washington.edu. [Link][10]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Bruker. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). PMC. [Link]

  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. mpg.de. [Link][11]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie. [Link]

  • The Synthesis of Lidocaine. San Diego University. [Link]

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link][1]

  • Nitration of Acetanilide. Vdocuments. [Link][2]

  • The 2-Step Synthesis of Lidocaine. Queen's University. [Link]

  • Separation of all isomers with 2,6-DMA and its impurities along other... ResearchGate. [Link][7]

  • Consider the formation of nitroacetanilide by combining sulfuric acid, nitric acid, and acetanilide. Toppr. [Link]

  • Synthesis of p-Nitroacetanilide. Scribd. [Link]

  • A Convenient Laboratory Preparation of Acetanilide. Resonance. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link][17]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). HMDB. [Link]

  • Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). HMDB. [Link]

  • 1H-NMR of 2',6'-Dimethylacetanilide CAS[2198-53-0]. ZJARTSPHARM. [Link]

  • Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. (2022). MDPI. [Link]

  • The Preparation of Lidocaine. Journal of Chemical Education. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677). HMDB. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). HMDB. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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Technical Support Center: Synthesis and Purification of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dimethyl-3-nitrophenol. We will address common challenges, particularly the formation and removal of impurities, by combining theoretical explanations with practical, field-proven protocols.

Section 1: Understanding the Synthesis and Impurity Formation

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2,6-Dimethylphenol. While the reaction appears straightforward, the directing effects of the activating hydroxyl group and the two methyl groups, coupled with the often harsh reaction conditions, can lead to a variety of impurities.

Core Reaction and Primary Impurity Pathways

The nitration of 2,6-dimethylphenol involves the introduction of a nitro (-NO2) group onto the aromatic ring. The hydroxyl group is a strong activating group and an ortho, para-director. However, since the ortho positions (2 and 6) are blocked by methyl groups, nitration is directed to the para position (4) and the meta positions (3 and 5). This competition is the primary source of isomeric impurities.

G cluster_0 A 2,6-Dimethylphenol (Starting Material) C This compound (Desired Product) A->C Main Reaction (Meta-Nitration) D 2,6-Dimethyl-4-nitrophenol (Isomeric Impurity) A->D Side Reaction (Para-Nitration) E 2,6-Dimethyl-p-benzoquinone (Oxidation Byproduct) A->E Oxidation B Nitrating Agent (e.g., HNO₃, Bi(NO₃)₃) B->C Main Reaction (Meta-Nitration) B->D Side Reaction (Para-Nitration) F Dinitro Species (Over-nitration) C->F Further Nitration

Caption: Synthesis of this compound and major impurity pathways.

Frequently Asked Questions: Impurity Origins

Q: What is the primary synthetic route for this compound? A: The most common method is the direct nitration of 2,6-dimethylphenol. Various nitrating agents can be employed, including nitric acid, often in the presence of a catalyst or in a suitable solvent like acetone.[1] Milder, heterogeneous conditions using reagents like bismuth (III) nitrate or antimony nitrate have also been reported to control the reaction's selectivity.[1]

Q: Why is 2,6-Dimethyl-4-nitrophenol the most common isomeric impurity? A: This is due to electronic directing effects. The hydroxyl group on the phenol ring is a powerful ortho, para-director. While the ortho positions are sterically hindered by the methyl groups, the para position (C4) remains highly activated and accessible for electrophilic attack. The desired meta nitration (at C3 or C5) is electronically less favored but occurs due to the influence of the methyl groups and reaction conditions. Therefore, a mixture of the 3-nitro and 4-nitro isomers is almost always formed.[1]

Q: My final product has a dark red or brown color. What causes this? A: The color is typically due to oxidation byproducts. Phenols are electron-rich and susceptible to oxidation, especially in the presence of nitric acid or metal-based nitrating agents which can have oxidizing properties.[2] The primary colored impurity is often the corresponding benzoquinone derivative, in this case, 2,6-Dimethyl-p-benzoquinone. These impurities are often highly colored and can be difficult to remove.

Q: Can over-nitration occur, and what are the likely products? A: Yes, particularly under harsh conditions such as high temperatures or the use of concentrated acids. Once the first nitro group is added, the ring is deactivated, but a second nitration is still possible. This can lead to the formation of dinitrophenols, such as 2,6-Dimethyl-3,5-dinitrophenol.[3] These are generally formed in minor quantities unless the reaction is uncontrolled.

Section 2: Troubleshooting Guide for Synthesis

This table outlines common problems encountered during the synthesis, their probable causes, and actionable solutions to improve yield and purity.

SymptomProbable Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of product or starting material due to harsh conditions.1. Monitor the reaction by TLC or HPLC to confirm completion. Extend reaction time if necessary. 2. Optimize temperature. Lower temperatures often favor selectivity but may require longer reaction times. 3. Use milder nitrating agents (e.g., bismuth nitrate) or heterogeneous conditions to minimize oxidation and degradation.[1][4]
High Percentage of 4-Nitro Isomer 1. Reaction conditions favor the electronically preferred para-nitration. 2. Highly activating nitrating agent used.1. Modify the solvent system. Some solvents can influence isomer ratios. 2. Employ a nitrating system that offers better regioselectivity. Metal nitrates in acetone or heterogeneous systems with silica gel can improve selectivity.[1][4]
Product is a Dark, Oily Residue 1. Significant formation of oxidation byproducts (e.g., benzoquinones).[2] 2. Presence of polymeric materials from degradation.1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation. 2. Lower the reaction temperature. 3. After the reaction, consider a pre-purification step like an acid-base extraction to remove phenolic impurities from non-acidic colored compounds.[5]
Difficulty Isolating Product 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Ensure the aqueous phase is sufficiently acidified during workup to protonate the phenol, reducing its water solubility. 2. To break emulsions during extraction, add a small amount of brine (saturated NaCl solution).[5]
Troubleshooting Workflow

This diagram provides a logical sequence for troubleshooting a problematic synthesis.

G start Synthesis Complete: Analyze Crude Product (TLC/HPLC) check_yield Is Yield > 70%? start->check_yield check_purity Is Purity > 90%? check_yield->check_purity Yes low_yield Problem: Low Yield check_yield->low_yield No low_purity Problem: Low Purity check_purity->low_purity No proceed_purification Proceed to Purification check_purity->proceed_purification Yes optimize_reaction Action: Optimize Reaction - Check Temp/Time - Change Nitrating Agent low_yield->optimize_reaction check_isomers High Isomer Content? low_purity->check_isomers optimize_reaction->start Re-run Synthesis check_color Dark Colored Product? check_isomers->check_color No optimize_selectivity Action: Improve Selectivity - Use Milder Conditions - Change Solvent check_isomers->optimize_selectivity Yes optimize_oxidation Action: Reduce Oxidation - Lower Temperature - Use Inert Atmosphere check_color->optimize_oxidation Yes check_color->proceed_purification No optimize_selectivity->proceed_purification Purify Optimized Batch optimize_oxidation->proceed_purification Purify Optimized Batch

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Section 3: Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are critical for optimizing the synthesis and ensuring the final product meets specifications. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[6][7]

Frequently Asked Questions: Analytical Techniques

Q: How can I quickly assess the purity of my crude product? A: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative analysis. Use a mobile phase such as a mixture of hexane and ethyl acetate. The desired product and its impurities will likely have different Rf values, allowing you to visualize the number of components. For instance, the 4-nitro isomer is typically more polar and will have a lower Rf value than the starting material.

Q: What is a reliable HPLC method for quantifying these impurities? A: A reverse-phase HPLC method with UV detection is standard for analyzing nitrophenols.[7] A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to separate the target compound from its key process impurities and potential degradants.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 30% B, hold for 2 minutes.

    • Ramp to 70% B over 10 minutes.

    • Hold at 70% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

CompoundExpected Retention Time (Approx. min)Notes
2,6-Dimethyl-4-nitrophenol5.5The more polar isomer, typically elutes earlier.
This compound 6.8 Desired Product.
2,6-Dimethylphenol8.5Less polar starting material, elutes later.
2,6-Dimethyl-p-benzoquinone4.2Oxidation product, may elute early.

Section 4: Purification Strategies

Effective purification is essential to isolate this compound from unreacted starting materials, isomers, and byproducts. The choice of method depends on the nature and quantity of the impurities.

Frequently Asked Questions: Purification Techniques

Q: My crude product is a dark solid. What is the best purification method? A: Recrystallization is the most effective method for purifying solid materials.[9] The key is selecting a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. An acid-base wash prior to recrystallization can help remove some impurities.[5]

Q: How can I separate the 3-nitro and 4-nitro isomers? A: While challenging, separation can often be achieved by fractional recrystallization if there is a sufficient difference in solubility. If recrystallization is ineffective, column chromatography is the preferred method.[5] The polarity difference between the two isomers allows for their separation on a silica gel column.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test various solvents (e.g., ethanol/water, toluene, hexane/ethyl acetate mixtures) to find a system that provides good crystal recovery.

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue to heat for a few minutes. Caution: Use charcoal sparingly as it can adsorb the product.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual mother liquor. Dry the crystals thoroughly under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): Determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. Adjust the ratio to achieve an Rf value of ~0.3 for the desired compound.[5]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

References

  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. Retrieved from [Link]

  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • Journal of the A.S.S.B.T. (n.d.). Determination of Nitrate Nitrogen in Sugarbeet Petioles and Soils With 2-6-Dimethyl Phenol. Retrieved from [Link]

  • Scientific Information Database (SID). (2010). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of 2,6-Dimethyl-3-nitrophenol and other phenolic compounds. Here, you will find a combination of quick-reference FAQs and in-depth troubleshooting guides to ensure the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is an asymmetrical distortion of a chromatographic peak, where the back half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1] For phenolic compounds like this compound, peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased overall sensitivity of the analysis.[1][2]

Q2: What are the most common causes of peak tailing for phenolic compounds?

A2: The primary causes of peak tailing for phenolic compounds, including this compound, are typically related to secondary chemical interactions with the stationary phase and suboptimal mobile phase conditions.[1][3] Key factors include:

  • Secondary Silanol Interactions: Phenolic compounds can engage in strong hydrogen bonding with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[2][4] These interactions cause some analyte molecules to be retained longer, resulting in a "tail".[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic analyte, a mixture of ionized and non-ionized forms will exist, leading to peak distortion.[1][5][6]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column or from stainless steel components of the HPLC system can chelate with phenolic compounds, causing peak tailing.[7][8][9]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[3]

Q3: How can I quickly check if my column is the source of the peak tailing?

A3: A simple way to determine if the column is the issue is to replace the suspect column with a new one or a column known to be in good condition. If the peak shape improves significantly with the new column, it is likely that the original column was contaminated, degraded, or had developed a void at the inlet.[10][11]

Q4: Is my sample preparation contributing to peak tailing?

A4: Yes, improper sample preparation can be a significant cause of peak tailing. Two key aspects to consider are:

  • Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause peak distortion. It is always recommended to dissolve your sample in the initial mobile phase composition.[1]

  • Sample Concentration: Injecting a highly concentrated sample can lead to column overload and subsequent peak tailing.[1] Try diluting your sample to see if the peak shape improves.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing. Start with the most common and easily addressable issues first.

G start Peak Tailing Observed for This compound check_column Step 1: Evaluate Column - Substitute with a new/known good column. - Inspect for voids or contamination. start->check_column problem_persists1 Problem Persists? check_column->problem_persists1 column_issue Column Issue Identified - Clean or replace the column. - Use a guard column. problem_persists1->column_issue No check_mobile_phase Step 2: Optimize Mobile Phase - Adjust pH away from analyte pKa. - Check buffer concentration and freshness. problem_persists1->check_mobile_phase Yes problem_persists2 Problem Persists? check_mobile_phase->problem_persists2 mobile_phase_issue Mobile Phase Issue Identified - Adjust pH (typically to 2.5-3.5). - Prepare fresh mobile phase. problem_persists2->mobile_phase_issue No check_system Step 3: Inspect HPLC System - Check for extra-column volume (tubing, fittings). - Investigate potential metal contamination. problem_persists2->check_system Yes problem_persists3 Problem Persists? check_system->problem_persists3 system_issue System Issue Identified - Minimize tubing length and dead volumes. - Passivate system or use chelating additives. problem_persists3->system_issue No advanced_solutions Step 4: Advanced Solutions - Use a base-deactivated or end-capped column. - Consider alternative stationary phases (e.g., Phenyl). problem_persists3->advanced_solutions Yes

Caption: A logical workflow for troubleshooting peak tailing.

Addressing Secondary Interactions with the Stationary Phase

The interaction between the hydroxyl group of this compound and residual silanol groups on the silica-based stationary phase is a primary cause of peak tailing.[2][3]

Causality: Residual silanol groups on the silica surface are acidic and can be deprotonated, leading to negatively charged sites.[12][13] These sites can then interact strongly with the polar hydroxyl group of the phenol through hydrogen bonding or ionic interactions, causing a secondary retention mechanism that results in peak tailing.[4]

  • Mobile Phase pH Adjustment: By lowering the mobile phase pH, the ionization of the silanol groups is suppressed, minimizing these secondary interactions.[8][11][14] For phenolic compounds, a mobile phase pH between 2.5 and 3.5 is often effective.[10]

    • Protocol for Mobile Phase pH Adjustment:

      • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

      • Add a suitable acidic modifier to adjust the pH. Common choices include formic acid, phosphoric acid, or trifluoroacetic acid.

      • Measure the pH of the aqueous component before mixing it with the organic modifier.[15]

      • Start with a concentration of 0.1% (v/v) of the acidic modifier and adjust as needed to achieve the target pH.

      • Always use freshly prepared mobile phase, as the pH can change over time.

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, inert compound to reduce their activity.[16] Using a high-purity, end-capped column can significantly improve the peak shape for polar analytes like phenols.[3]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can help to mask the residual silanol interactions.[14] For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer) from 10 mM to 25 mM can improve peak shape.[14] Note that high buffer concentrations are not suitable for LC-MS applications due to the risk of ion suppression.[14]

Mitigating Metal Chelation

Phenolic compounds can act as chelating agents, binding to active metal sites within the HPLC system.[9][10] This is a frequently overlooked cause of peak tailing.

Causality: Metal ions can leach from stainless steel frits, tubing, and even the silica packing material itself.[9][17] The hydroxyl and nitro groups on the this compound molecule can form complexes with these metal ions, leading to a strong, secondary retention mechanism.[9]

  • Incorporate a Chelating Agent into the Mobile Phase: Adding a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase can effectively passivate the metal surfaces.[10][18][19]

    • Protocol for Using a Chelating Agent:

      • Prepare your mobile phase as usual.

      • Add EDTA or citric acid to the aqueous component of the mobile phase at a concentration of 0.1-1 mM.[10]

      • Ensure the chelating agent is fully dissolved and the mobile phase is well-mixed before use.

      • Equilibrate the column with the chelator-containing mobile phase for an extended period before injecting your sample.

  • System Passivation: For persistent issues, a full system passivation may be necessary to remove metal contaminants and create a more inert surface.[20][21]

    • Protocol for HPLC System Passivation:

      • Important: Remove the HPLC column from the system and replace it with a union.

      • Flush the system with HPLC-grade water.

      • Passivate the system by flushing with a 6M nitric acid solution at a flow rate of 1 mL/min for 30-60 minutes.[17][21]

      • Thoroughly flush the system with HPLC-grade water until the eluent is neutral.

      • Finally, flush the system with methanol or another suitable organic solvent.

Optimizing Column and System Parameters

Physical and operational factors can also contribute significantly to peak tailing.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase.[3]

    • Solution: Reduce the injection volume or dilute the sample.[22]

  • Extra-Column Effects: The volume of tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[3]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.

  • Column Contamination and Voids: Accumulation of strongly retained sample components at the column inlet or the formation of a void in the packing bed can lead to poor peak shape.[3][7]

    • Solution: Use a guard column to protect the analytical column.[7] If contamination is suspected, a column wash with a strong solvent may be effective.[23] If a void has formed, the column will likely need to be replaced.

Data Summary and Recommended Parameters

The following table provides a summary of recommended starting conditions for the HPLC analysis of this compound to minimize peak tailing.

ParameterRecommendationRationale
Column High-purity, end-capped C18 or Phenyl, 2.1-4.6 mm ID, 1.9-5 µm particle sizeMinimizes silanol interactions. Phenyl phases can offer alternative selectivity for aromatic compounds.[24][25]
Mobile Phase A HPLC-grade water with 0.1% Formic Acid or Phosphoric AcidAdjusts pH to 2.5-3.5 to suppress silanol ionization.[10][14]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[26]
pH Control Maintain pH between 2.5 and 3.5Keeps phenolic hydroxyl group protonated and silanol groups unionized, preventing mixed-mode retention.[15][27]
Additives 0.1-1 mM EDTA or Citric Acid (if metal chelation is suspected)Passivates active metal sites in the system.[10][19]
Injection Volume 1-10 µL (analytical scale)Helps to prevent column overload.
Sample Solvent Initial mobile phase compositionAvoids peak distortion caused by solvent mismatch.[1]

Visualizing the Mechanisms of Peak Tailing

The following diagrams illustrate the key chemical interactions that lead to peak tailing for phenolic compounds.

Caption: Peak tailing due to interaction with ionized silanols.

Caption: Peak tailing caused by metal chelation.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues, leading to more accurate and reliable HPLC analysis of this compound and other phenolic compounds.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Common Causes Of Peak Tailing in Chrom
  • Reasons for Peak Tailing of HPLC Column. Hawach.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. BenchChem.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.
  • Technical Support Center: HPLC Analysis of Phenolic Compounds. BenchChem.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?
  • PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
  • Methods for the Passivation of HPLC Instruments and Columns.
  • Troubleshooting LC Separations of Biomolecules, Part II: Passiv
  • troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin. BenchChem.
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • Cleaning and Passivation of Liquid Chromatography.
  • Successful passiv
  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. OUCI.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Mechanisms of retention in HPLC Part 2. SlideShare.
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HPLC Methods for analysis of Phenol.
  • Mechanisms of retention in HPLC. SlideShare.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • How does pH affect the results of HPLC results? Quora.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnYboTBEP8EtsvMuZAQd7wDCiVMgfN5CK7p36K0HpId3dCa-uImYIJArKzauOaMdKmI4IkBeKj4nGhUGgmUBXs5EUxuUsc5OkoQ3lv4fDxgPF3wu-8SaJ6xHIJdCoVoASqIUAEFsDUj2Y4s2hTHhvDCVzXleM8P8aB1M08o1T5-s4iStoS4DGiahS-L9k1L-_ij6fAxwVyjopqb_vO-OUx1meRHVChkJzcIl-gjGeSVsUuIUmVOUkOo7S6ejCxNpd3aDnlp5Bvw_sQ]([Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyl-3-nitrophenol. Recognizing the challenges associated with achieving the desired regioselectivity, this document outlines a robust synthetic strategy and offers detailed troubleshooting for potential issues encountered during scale-up.

Part 1: The Challenge of Regioselectivity and the Recommended Synthetic Pathway

Direct nitration of 2,6-dimethylphenol is not a viable route for the synthesis of this compound. The hydroxyl and methyl groups are ortho, para-directing activators for electrophilic aromatic substitution.[1] Consequently, nitration of 2,6-dimethylphenol overwhelmingly yields the 4-nitro isomer.

To overcome this regiochemical challenge, a multi-step approach is recommended, starting from a precursor where the nitro group is already in the desired position. A chemically sound and practical pathway involves the diazotization of 2,6-dimethyl-3-nitroaniline, followed by hydrolysis of the resulting diazonium salt.

Recommended Two-Step Synthesis:

Synthesis_Workflow Start 2,6-Dimethyl-3-nitroaniline Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate 2,6-Dimethyl-3-nitrophenyldiazonium chloride Step1->Intermediate Step2 Step 2: Hydrolysis (H₂O, Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Recommended two-step synthesis of this compound.

Part 2: Detailed Experimental Protocols

Step 1: Diazotization of 2,6-Dimethyl-3-nitroaniline
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-dimethyl-3-nitroaniline in a solution of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.[2]

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The reaction can be monitored for the presence of excess nitrous acid using starch-iodide paper.[3]

  • Completion: The resulting solution contains the 2,6-dimethyl-3-nitrophenyldiazonium chloride intermediate and should be used immediately in the next step. Do not isolate the diazonium salt unless absolutely necessary and with extreme caution, as they can be explosive in solid form.[4][5]

Step 2: Hydrolysis of the Diazonium Salt
  • Heating: Gently warm the cold diazonium salt solution. The hydrolysis can be facilitated by adding the diazonium solution to a pre-heated dilute acid solution.[6]

  • Nitrogen Evolution: A steady evolution of nitrogen gas will be observed as the diazonium group is replaced by a hydroxyl group.[6]

  • Reaction Completion: Continue heating until the evolution of nitrogen ceases.

  • Isolation: Cool the reaction mixture to room temperature. The crude this compound may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.[7]

Part 3: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Logic issue issue cause cause solution solution I1 Low Yield of Diazonium Salt C1a Incomplete Dissolution of Amine I1->C1a C1b Temperature too High I1->C1b C1c Decomposition of Nitrous Acid I1->C1c S1a Use finer powder or add more acid C1a->S1a S1b Maintain temperature at 0-5 °C C1b->S1b S1c Add NaNO₂ solution slowly C1c->S1c I2 Formation of Tar during Hydrolysis C2a Side Reactions (Azo Coupling) I2->C2a C2b Localized Overheating I2->C2b S2a Ensure acidic pH during hydrolysis C2a->S2a S2b Controlled heating, good stirring C2b->S2b

Caption: Troubleshooting logic for common synthesis issues.

Q1: The starting material, 2,6-dimethyl-3-nitroaniline, is not fully dissolving in the acidic solution. What should I do?
  • Possible Cause: The hydrochloride salt of the aniline may have limited solubility in the reaction medium.

  • Solution:

    • Ensure the 2,6-dimethyl-3-nitroaniline is finely powdered to increase its surface area.

    • Increase the volume of the acidic solution to aid dissolution.

    • Vigorous stirring is crucial to keep the amine suspended and allow for complete reaction.

Q2: My reaction mixture turned dark brown/black upon addition of sodium nitrite. Is this normal?
  • Possible Cause: This can indicate decomposition of the diazonium salt or side reactions.

  • Solution:

    • Strict temperature control is critical. Ensure the temperature does not rise above 5 °C during the addition of sodium nitrite.[3]

    • Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations.

    • Ensure the starting aniline is of high purity, as impurities can catalyze decomposition.

Q3: The hydrolysis is not proceeding to completion, and I'm isolating starting material. How can I improve the yield?
  • Possible Cause: The hydrolysis of the diazonium salt may be slow or incomplete at lower temperatures.

  • Solution:

    • Increase the reaction temperature during the hydrolysis step. Boiling a dilute sulfuric acid solution and adding the diazonium salt solution to it can be an effective method.[8]

    • Increase the reaction time to ensure complete conversion.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

Q4: I'm observing the formation of a significant amount of tar-like byproducts during hydrolysis. How can I minimize this?
  • Possible Cause: Diazonium salts can undergo side reactions, such as azo coupling with the phenol product, especially if the pH is not sufficiently acidic.[6]

  • Solution:

    • Maintain a strongly acidic environment during the hydrolysis step to suppress coupling reactions.

    • Avoid excessively high temperatures, which can promote polymerization and decomposition.

    • Consider steam distillation for the purification of the final product, as it can be effective in separating volatile phenols from non-volatile tars.

Q5: What is the best way to purify the final product?
  • Possible Cause: The crude product may contain unreacted starting materials, byproducts from side reactions, and colored impurities.

  • Solution:

    • Recrystallization: Use a suitable solvent system (e.g., ethanol/water, toluene) to recrystallize the crude product.

    • Column Chromatography: For high purity, column chromatography using silica gel with a hexane/ethyl acetate eluent system is effective for separating nitrophenols.[7]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a weak base (e.g., sodium bicarbonate solution) to remove acidic impurities. The phenolic product will remain in the organic layer under these conditions.

Part 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is direct nitration of 2,6-dimethylphenol not a suitable method for synthesizing the 3-nitro isomer? The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing for electrophilic aromatic substitution. In 2,6-dimethylphenol, the 4-position (para to the hydroxyl group) and the 3- and 5-positions (meta to the hydroxyl group) are available for substitution. The strong directing effect of the hydroxyl group favors substitution at the para position, making the 4-nitro isomer the major product.

  • FAQ 2: What are the key safety precautions for handling diazonium salts? Aryl diazonium salts are notoriously unstable and can be explosive, especially when dry.[4][5]

    • Always prepare and use them in solution without isolation.[9]

    • Maintain low temperatures (0-5 °C) throughout their preparation and handling.[3]

    • Use a blast shield and appropriate personal protective equipment.

    • Quench any unreacted diazonium salt with a suitable reagent (e.g., hypophosphorous acid) before workup and disposal.[10]

  • FAQ 3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

    • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting aniline and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (O-H, NO₂).

Part 5: Data Summary

Parameter Recommendation Rationale
Diazotization Temperature 0-5 °CTo ensure the stability of the diazonium salt.[3]
Hydrolysis Temperature 50-100 °CTo facilitate the substitution of the diazonium group with a hydroxyl group.[6]
pH for Hydrolysis Strongly AcidicTo prevent side reactions like azo coupling.
Purification Method Column ChromatographyTo achieve high purity by separating isomers and byproducts.[7]

References

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • Scribd. (n.d.). From Diazonium Salts. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • ACS Publications. (2020).
  • ACS Publications. (2020).
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • Quora. (n.d.). Why is a diazonium ion not very stable and hydrolysis into phenol easily?. Retrieved from [Link]

  • Quora. (n.d.). What is the product for reaction of ortho-nitroaniline with nitrous acid?. Retrieved from [Link]

  • Reddit. (2018). Had anybody here made phenols by hydrolysing diazonium salts?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • YouTube. (2016). Preparation of Phenol from Hydrolysis of Aryl Diazonium Salts, Chemistry Lecture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • aircc. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. Retrieved from [Link]

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Issues with the solubility of 2,6-Dimethyl-3-nitrophenol in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethyl-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations.

Section 1: Understanding the Solubility Challenge of this compound

This compound is a substituted phenol with a unique combination of functional groups that dictate its solubility behavior. A comprehensive search of public databases indicates a scarcity of specific quantitative solubility data for this compound. Therefore, this guide focuses on the fundamental principles governing its solubility and provides a systematic framework for you to determine optimal conditions for your specific reaction medium.

The key molecular features influencing its solubility are:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and capable of donating a hydrogen bond, which typically confers some solubility in polar, protic solvents.

  • Two Methyl (-CH₃) Groups: These groups are nonpolar and increase the lipophilicity (oil-loving nature) of the molecule, favoring solubility in nonpolar organic solvents.

  • Nitro (-NO₂) Group: This is a polar, electron-withdrawing group that can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.

The interplay of these groups results in a molecule with moderate polarity and specific solubility characteristics that can be challenging to predict without experimental data.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The principle of "like dissolves like" is paramount. If your compound is not dissolving, there is a mismatch in polarity between it and your solvent. This compound has both polar (hydroxyl, nitro) and nonpolar (dimethylated phenyl ring) characteristics. Extreme polarity solvents (like water) or very nonpolar solvents (like hexanes) may be poor choices. Solubility is often found in solvents of intermediate polarity such as alcohols, ethers, or ketones.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on its structure, good starting points for solubility screening would include:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Chlorinated Solvents: Dichloromethane, Chloroform.

It is highly recommended to perform a small-scale solubility test (see Protocol 1) to determine the best solvent for your specific needs.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, for most compounds, solubility increases with temperature.[1] Heating your solvent can significantly improve the dissolution of this compound. However, be cautious of the solvent's boiling point and the thermal stability of your compound and other reagents in the reaction mixture. Always heat gently and with stirring.

Q4: Will changing the pH of my aqueous solution help dissolve this compound?

A4: Absolutely. As a phenol, this compound is weakly acidic. Increasing the pH of an aqueous medium above its pKa will deprotonate the hydroxyl group to form a phenolate anion. This ionic form is significantly more soluble in water than the neutral molecule.[2][3] This is a powerful technique for aqueous reactions.

Section 3: Systematic Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving persistent solubility issues.

Q1: How do I systematically select an appropriate solvent or solvent system?

A1: A systematic approach is crucial when specific solubility data is unavailable. The goal is to test a range of solvents with varying polarities and functionalities.

  • Step 1: Single Solvent Screening. Use Protocol 1 to test the solubility in a range of solvents from different classes (e.g., an alcohol, a ketone, an ether, a chlorinated solvent, and a nonpolar solvent). This will give you a qualitative understanding of where your compound is most soluble.

  • Step 2: Consider Co-solvents. If the compound is partially soluble in two different miscible solvents, a mixture of the two, known as a co-solvent system, can often provide significantly better solubility.[4][5][6] For example, if your compound has some solubility in water and also in ethanol, a water/ethanol mixture might be an excellent solvent system. The addition of a water-miscible organic solvent can reduce the overall polarity of the aqueous phase, enhancing the solubility of nonpolar compounds.[7][8]

  • Step 3: Quantify if Necessary. For process development or if stoichiometry is critical, you may need to determine the quantitative solubility. This involves creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solid, often by evaporating the solvent and weighing the residue or using a spectroscopic method like UV-Vis.

Q2: How can I leverage pH to enhance solubility in aqueous media?

A2: The solubility of phenols in water is highly pH-dependent.[9] Below its pKa, the phenol exists primarily in its neutral, less soluble form. Above the pKa, it converts to the much more soluble phenolate anion.[2]

  • Understanding pKa: The pKa of a phenol is the pH at which it is 50% in its neutral form and 50% in its anionic (phenolate) form. While the exact pKa of this compound is not readily published, we can estimate it by looking at related compounds. The pKa of 2,6-dimethylphenol is around 10.6[10][11], and the pKa of 3-nitrophenol is about 8.36.[12] The electron-withdrawing nitro group will make the phenol more acidic (lower pKa) than dimethylphenol. Therefore, a reasonable estimate for the pKa of this compound is likely in the range of 7.5-8.5.

  • Practical Application: To significantly increase solubility, you should adjust the pH of your aqueous solution to be at least 1 to 2 pH units above the pKa. For this compound, adjusting the pH to 9.5-10.5 with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) should lead to a dramatic increase in solubility. Use Protocol 2 to test this.

  • Causality: The phenolate anion has a formal negative charge, making it a salt. Ionic compounds are much more polar than their neutral organic precursors, leading to significantly higher solubility in a polar solvent like water.

  • Important Consideration: Ensure that the basic conditions required to deprotonate the phenol are compatible with all other reagents and the intended chemical transformation in your experiment.

Q3: What other techniques can I use if solvent and pH adjustments are not suitable for my reaction?

A3: In some cases, the reaction conditions may be incompatible with pH changes or the use of co-solvents. In such scenarios, other advanced techniques can be considered:

  • Use of Surfactants: Surfactants are molecules that have both polar and nonpolar regions. In aqueous solutions, they can form micelles, which are microscopic spheres with a nonpolar core. A poorly water-soluble compound can be encapsulated within this nonpolar core, allowing it to be dispersed in the aqueous medium.[13] Nonionic surfactants like Tween® or Triton™ are common choices.

  • Complexing Agents: Cyclodextrins are another class of solubilizing agents. They have a bucket-shaped structure with a hydrophobic interior and a hydrophilic exterior. The this compound can become encapsulated within the hydrophobic cavity, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[13][14]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate and sometimes a slight increase in apparent solubility.[14] This can be achieved through techniques like micronization or sonication (using an ultrasonic bath) of the solid suspended in the solvent.

Section 4: Experimental Protocols & Data Presentation

Protocol 1: Qualitative Solubility Screening

Objective: To quickly determine suitable solvents for this compound.

Materials:

  • This compound

  • Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)

  • A selection of solvents (e.g., Water, Ethanol, Acetone, THF, Dichloromethane, Toluene, Hexane)

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to each vial.

  • Add 0.5 mL of a single solvent to each vial.

  • Vortex the vials vigorously for 30-60 seconds.

  • Visually inspect each vial. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Record your observations in a table similar to Table 1.

Protocol 2: pH-Adjustment Solubility Test (Aqueous Media)

Objective: To determine if increasing pH enhances the aqueous solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Dilute aqueous acid (e.g., 1 M HCl) for back-titration if needed

  • pH meter or pH paper

  • Small beakers or vials

  • Stir plate and stir bar

Procedure:

  • Add approximately 20 mg of this compound to 5 mL of deionized water in a beaker with a stir bar.

  • Stir the suspension for 1-2 minutes. Observe the initial insolubility.

  • Measure the initial pH of the suspension.

  • While stirring, add the 1 M NaOH solution dropwise.

  • Pause after every few drops to allow the pH to stabilize and to observe any changes in solubility.

  • Continue adding base and record the pH at which the solid completely dissolves.

  • (Optional) If you need to return to the neutral form, you can slowly add 1 M HCl. You should observe the compound precipitating out of solution as the pH drops below its pKa.

Data Presentation

Use the following table to systematically record your observations from Protocol 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventPolarity IndexObservation (at Room Temp)Observation (with gentle heating)
Polar Protic Water10.2Insoluble
Methanol6.6
Ethanol5.2
Polar Aprotic DMSO7.2
Acetonitrile6.2
Acetone5.1
THF4.2
Nonpolar Toluene2.4
Hexane0.0

Note: Polarity Index is a relative measure. Fill in the table based on your experimental observations.

Section 5: Visualization & Workflows

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps to troubleshoot solubility issues with this compound.

Solubility_Troubleshooting start Start: Compound is insoluble in chosen reaction medium is_aqueous Is the medium aqueous? start->is_aqueous ph_adjust Q: Can the reaction tolerate a pH > 9? is_aqueous->ph_adjust Yes solvent_screen Perform solvent screen (Protocol 1) is_aqueous->solvent_screen No perform_ph_test Perform pH adjustment test (Protocol 2) ph_adjust->perform_ph_test Yes ph_fail pH adjustment is not compatible or ineffective ph_adjust->ph_fail No ph_success Success: Compound dissolves. Proceed with reaction. perform_ph_test->ph_success ph_fail->solvent_screen find_solvent Was a suitable single solvent found? solvent_screen->find_solvent solvent_success Success: Use the identified solvent. find_solvent->solvent_success Yes try_cosolvent Try co-solvent systems (e.g., Toluene/Ethanol, Water/THF) find_solvent->try_cosolvent No cosolvent_success Did a co-solvent system work? try_cosolvent->cosolvent_success cosolvent_works Success: Use the co-solvent system. cosolvent_success->cosolvent_works Yes advanced_methods Consider advanced methods: - Surfactants - Complexing Agents - Particle Size Reduction cosolvent_success->advanced_methods No end Consult further with a specialist advanced_methods->end

Caption: Decision workflow for troubleshooting the solubility of this compound.

References

  • National Center for Biotechnology Information. (n.d.). 3-Nitrophenol. PubChem. Retrieved from [Link]

  • Al-Rudainy, B., Al-Shuhaib, M. B. S., & Al-Ansi, W. (2018). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]

  • Huang, G. L., Chen, S., & Shiu, W. Y. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(4), 577–580. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Chemguide. (n.d.). Solubility and pH of phenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Taylor & Francis Online. (n.d.). Parenteral Medications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on the efficiency of phenol (phe) removal. Retrieved from [Link]

  • KTH Royal Institute of Technology. (2017). Homework 3 – 2017/04/11. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ACS Publications. (2012). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • International Journal of Science and Research. (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]

  • Toppr. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Retrieved from [Link]

  • Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,... Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. Retrieved from [Link]

  • ChemBK. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2,6-Dimethyl-4-nitrophenol, 98% 25 g. Retrieved from [Link]

  • Quora. (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. Retrieved from [Link]

  • Course Hero. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. Retrieved from [Link]

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Technical Support Center: 2,6-Dimethyl-3-nitrophenol Spill Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper decontamination procedures for spills involving 2,6-Dimethyl-3-nitrophenol. As a substituted nitrophenol, this compound requires careful handling due to its potential corrosive and toxic properties, similar to related phenolic and nitroaromatic compounds.[1][2][3] This document is structured to provide immediate, actionable intelligence in a troubleshooting and FAQ format, grounded in established safety protocols and scientific principles.

Immediate Actions & Emergency Response Workflow

In the event of a spill, a rapid and correct assessment is critical. The primary objective is to ensure personnel safety and prevent the spread of contamination. Evacuate non-essential personnel from the immediate area and follow the decision-making workflow below.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response Spill Spill Occurs Assess Assess Severity & Location (Size, Hazards, Ventilation) Spill->Assess Major MAJOR SPILL (>1L, Highly Ventilated Area, or Unknown Hazard) Assess->Major Is it a Major Spill? YES Minor MINOR SPILL (<1L, Contained, Known Hazard, Trained Personnel) Assess->Minor Is it a Major Spill? NO Evacuate Evacuate Immediate Area Major->Evacuate Alert Alert Colleagues & Call Emergency Response (e.g., EHS, 911) Evacuate->Alert Isolate Isolate the Area (Close doors, restrict access) Alert->Isolate SDS Provide SDS to Responders Isolate->SDS DonPPE Don Appropriate PPE (See Table 1) Minor->DonPPE Contain Contain the Spill (Use absorbent dikes) DonPPE->Contain Absorb Absorb & Collect (Work outside-in) Contain->Absorb Decon Decontaminate Area Absorb->Decon Dispose Package & Label Waste Decon->Dispose

Caption: Emergency response decision workflow for chemical spills.

Troubleshooting Guide: Specific Scenarios

This section addresses specific issues you may encounter during the handling and cleanup of a this compound spill in a question-and-answer format.

Q: What do I do if the spill is on my skin or personal clothing?

A: Immediate decontamination is critical to minimize chemical absorption. Phenolic compounds can penetrate the skin and cause severe burns and systemic toxicity, which may not be immediately painful due to an anesthetic effect.[4]

  • Remove Clothing: Immediately remove all contaminated clothing, including leather items like belts or watchbands.[4]

  • Skin Decontamination: Flush the affected skin area with copious amounts of water for at least 15-20 minutes.[2][5] For phenol exposure, the use of polyethylene glycol (PEG-300 or PEG-400) is highly recommended to gently wipe the skin, as it can be more effective than water alone at preventing absorption.[4]

  • Seek Medical Attention: Call emergency medical services immediately. Inform them that the exposure involved a substituted nitrophenol. Provide the Safety Data Sheet (SDS) to the responding medical personnel.[2][6]

Q: The spilled material is a solid/powder. How does this change the procedure?

A: The primary difference is the risk of inhalation. Avoid creating dust clouds.

  • Do Not Sweep Dry: Never sweep the dry powder, as this will aerosolize the toxic dust.[1]

  • Cover and Wet: Gently cover the spill with plastic sheets to minimize dust circulation. If appropriate and safe to do so, you can lightly moisten the absorbent material (e.g., sand or vermiculite) before applying it to the powder to help suppress dust.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7][8] Use non-sparking tools if there is any fire hazard.[2]

Q: How do I decontaminate sensitive equipment that has been splashed?

A: First, determine if the equipment can be safely decontaminated or if it must be disposed of as hazardous waste.

  • Assess Compatibility: Consult the equipment manual and chemical compatibility charts. Solvents used for decontamination (e.g., ethanol, isopropanol) may damage sensitive plastics, coatings, or electronics.

  • De-energize: If the equipment is electronic, unplug it from any power source immediately.

  • Surface Wipe: Using appropriate PPE, create a cleaning solution (e.g., a mild laboratory detergent in water). Dampen a low-lint cloth with the solution and carefully wipe the external surfaces. Avoid pouring liquid directly onto the equipment.

  • Rinse and Dry: Use a separate cloth dampened with deionized water to wipe away the detergent residue, followed by a final wipe with 70% ethanol if compatible. Allow the equipment to air dry completely in a well-ventilated area before considering reuse.

  • Certification: For critical analytical equipment, it may be necessary to have it professionally serviced and certified before it is put back into operation.

Q: I have cleaned the spill area, but a yellow stain remains on the benchtop/floor. Is it still hazardous?

A: A residual stain may indicate that the chemical has been absorbed into the material of the surface. Nitrophenols are known for their yellow color in certain pH ranges.[9] It is prudent to treat the stained area as potentially contaminated.

  • Repeat Decontamination: Re-clean the area following the detailed protocol in Section 3. You can allow the decontamination solution (soapy water) to have a longer contact time (10-15 minutes) before wiping.

  • Surface Testing: For a high-risk area, surface wipe testing may be necessary to confirm that decontamination is complete. A sample can be collected by wiping the area with a filter paper wetted with a suitable solvent (e.g., methanol or acetonitrile) and analyzing the wipe for the presence of the compound via an appropriate analytical method like HPLC.

  • Seal the Surface: If the stain cannot be removed from a porous surface (like concrete or unsealed wood), the area may need to be sealed with a chemically resistant epoxy paint to encapsulate the residual contamination. Clearly label the area accordingly.

Detailed Decontamination Protocol for a Minor Spill

This protocol is intended for small, manageable spills (<1L) that can be handled by trained laboratory personnel without risk of significant exposure.[8][10]

Step 1: Preparation and Hazard Control

  • Alert personnel in the immediate area.[11]

  • Ensure the area is well-ventilated. If possible, increase exhaust ventilation through a fume hood.[7]

  • Don the required PPE as detailed in Table 1.[6]

  • If the spilled material is flammable, remove all ignition sources.[8]

Step 2: Spill Containment

  • Create a dike or barrier around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial spill pillows.[7][12] This prevents the spill from spreading.

Step 3: Absorption and Collection

  • Apply the absorbent material over the spill, starting from the outside edges and working your way inward.[7][10]

  • Allow the material to fully absorb the liquid. Mix thoroughly with a plastic spatula until the mixture is dry and there is no free liquid.[12]

  • Carefully scoop the contaminated absorbent into a heavy-duty, chemically resistant plastic bag or container.[7] Double-bag the waste.[7]

Step 4: Surface Decontamination

  • Wash the spill area thoroughly with a warm, soapy water solution.[8][12]

  • Wipe the area with a clean, damp cloth or sponge to remove the cleaning solution.

  • Perform a final rinse by wiping the area with a cloth dampened with 70% ethanol or isopropanol, if compatible with the surface.

  • Allow the area to dry completely.

Step 5: Waste Disposal and Final Steps

  • Seal the waste container/bags securely.

  • Attach a completed hazardous waste label, clearly identifying the contents as "this compound spill debris."[10]

  • Move the waste to your institution's designated hazardous waste storage area.[10]

  • Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.[1]

  • Document the spill and cleanup procedure in the laboratory records or as required by your institution's EHS office.[8]

Frequently Asked Questions (FAQs)

Q: What is the minimum required PPE for handling this compound?

A: The minimum required PPE includes a lab coat, long pants, and closed-toe shoes. For direct handling, chemical splash goggles, a face shield, and chemically resistant gloves are mandatory.[1][2] See Table 1 for specific glove recommendations.

Q: Can I neutralize this compound with an acid or a base?

A: It is not recommended to attempt to neutralize a nitrophenol spill with strong acids or bases in a laboratory setting.[7] Such reactions can be exothermic, causing splashes and potentially generating more hazardous fumes or byproducts. The standard and safest procedure is absorption with an inert material followed by proper disposal.[8]

Q: How do I dispose of the contaminated waste?

A: All materials used to clean the spill, including absorbents, PPE, and cleaning cloths, must be treated as hazardous waste.[6] Do not dispose of this waste in the regular trash or pour it down the drain.[1][13] Nitrophenols are toxic to aquatic life and are persistent environmental pollutants.[6][13][14] The waste must be collected by a licensed hazardous waste disposal company.[6]

Q: What are the primary health hazards of this compound?

A: Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[1][3] Like other nitrophenols, absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen and can cause cyanosis (a bluish discoloration of the skin).[1] Inhalation may cause respiratory tract irritation.[2][3]

Data Summary Table

ParameterRecommendationRationale & References
Eye/Face Protection Chemical splash goggles AND a face shield.Provides protection against splashes and potential explosions. Standard practice for corrosive and toxic materials.[5][15]
Skin Protection Lab coat, long pants, closed-toe shoes. Consider a chemically resistant apron for larger quantities.Minimizes exposed skin. An apron provides an additional barrier against significant splashes.[4]
Hand Protection Double-gloving is recommended. Use heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Neoprene).Nitrile gloves offer splash protection but may have short breakthrough times. Heavier gloves are required for spill cleanup.[4][15]
First Aid: Skin Remove contaminated clothing. Flush with water for 15-20 mins. Use of Polyethylene Glycol (PEG-300/400) is highly recommended. Seek immediate medical attention.Rapid decontamination is crucial. PEG is effective at removing phenols from the skin surface.[2][4][5]
First Aid: Eyes Flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.Immediate and prolonged rinsing is necessary to minimize severe eye damage.[1][4]
Spill Absorbent Inert, non-combustible materials (e.g., vermiculite, sand, cat litter, commercial spill pads).Safely absorbs the chemical without reacting with it.[7][8]
Waste Disposal Collect in a labeled, sealed container. Dispose of as hazardous waste via a licensed contractor.Nitrophenols are toxic environmental pollutants and cannot be disposed of in standard waste streams.[6][13][14]

References

  • Sigma-Aldrich. (2025-11-06).
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • J&K Scientific LLC. (2021-09-02). Chemical spill cleanup procedures.
  • Santa Cruz Biotechnology, Inc. This compound.
  • Phenol And Acetone Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Kent State University. Cleaning up a spill. Compliance and Risk Management.
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
  • The University of British Columbia. (2017-11-27). Chemical Spill Clean-up Procedure. Safety & Risk Services.
  • Fisher Scientific. (2010-10-14).
  • Florida International University. Spill Response Procedures. Environmental Health and Safety.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Reddit. (2025-09-09). 2-nitrophenol waste. r/chemistry.
  • CPAchem. (2024-01-11).
  • ECHEMI. 2,6-Dimethyl-4-nitrophenol SDS.
  • Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds.
  • Zhang, J., et al. (2025-04-17). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • Kumar, A., et al. (2014-02-28). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PubMed Central.
  • CDH Fine Chemical.

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Interpreting complex NMR spectra of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethyl-3-nitrophenol

Welcome to the technical support guide for the analysis of this compound. This document provides in-depth, troubleshooting-focused guidance designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the underlying chemical principles that govern the complex NMR spectrum of this molecule, empowering you to interpret your data with confidence.

Troubleshooting & FAQs: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, while seemingly simple in terms of the number of unique protons, presents several common challenges due to the electronic interplay of its substituents. This section addresses the most frequently encountered issues in a question-and-answer format.

Q1: The chemical shift of my phenolic -OH proton is inconsistent between samples, and sometimes it's very broad. How can I definitively identify it?

A1: This is a classic issue when dealing with phenolic protons. The chemical shift of the hydroxyl (-OH) proton is highly variable and depends strongly on solvent, concentration, temperature, and the presence of trace amounts of water or acid.[1][2] Hydrogen bonding, both intermolecularly (between molecules) and with the solvent, significantly alters the proton's electronic environment. In concentrated samples, extensive hydrogen bonding deshields the proton, shifting it downfield. In protic or hydrogen-bond-accepting solvents like DMSO-d₆ or acetone-d₆, this effect is also pronounced.[3][4]

The most reliable method for identifying the phenolic -OH peak is a D₂O exchange experiment .[2][5]

  • Causality: The phenolic proton is acidic and will rapidly exchange with the deuterium from deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the -OH proton will disappear or significantly diminish in intensity after the exchange.[6]

See the "Experimental Protocols" section for a step-by-step guide.

Q2: The aromatic region of my spectrum shows two signals, but I'm unsure how to assign them to H4 and H5. Why are they so complex?

A2: The complexity in the aromatic region arises from spin-spin coupling and the distinct electronic environments of the two aromatic protons, H4 and H5. These protons are not chemically equivalent.

  • Electronic Effects: The chemical shift of an aromatic proton is governed by the electron-donating or electron-withdrawing nature of the substituents on the ring.[7]

    • The hydroxyl group (-OH) is a strong electron-donating group, which increases electron density (shields) at the ortho and para positions.

    • The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases electron density (deshields) at the ortho and para positions.

    • Methyl groups (-CH₃) are weakly electron-donating.

  • Proton Assignment:

    • H4 is ortho to the deshielding -NO₂ group and meta to the shielding -OH group. The strong deshielding effect of the nitro group will dominate, causing H4 to appear further downfield (at a higher ppm value).

    • H5 is ortho to the shielding -OH group and meta to the deshielding -NO₂ group. The shielding from the hydroxyl group will cause H5 to appear further upfield (at a lower ppm value) compared to H4.

  • Splitting Pattern: H4 and H5 are adjacent to each other, but on a benzene ring, this is a meta relationship (separated by three bonds). This results in meta-coupling, which is typically small, with a coupling constant (³J ) in the range of 2-3 Hz.[8] Therefore, you should observe two doublets in the aromatic region, each with a small coupling constant.

Q3: Why do the two methyl groups appear as two distinct singlets? Which is which?

A3: The molecule lacks a plane of symmetry that would make the two methyl groups equivalent. Therefore, they are in different chemical environments and resonate at different frequencies.

  • Environmental Difference:

    • The methyl group at C2 is positioned ortho to both the electron-donating -OH group and the strongly electron-withdrawing -NO₂ group.

    • The methyl group at C6 is ortho to the -OH group but is further away from the -NO₂ group.

  • Assignment: The deshielding effect of the nitro group is localized. The C2-methyl group, being in close proximity to the -NO₂ group, will experience a stronger deshielding effect and is therefore expected to appear further downfield than the C6-methyl group. Both will appear as singlets because they have no adjacent protons to couple with.

Q4: How can I use 2D NMR to confirm all my assignments for this compound?

A4: Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously determining molecular structure by revealing correlations between nuclei.[9]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[10] For this compound, a COSY spectrum would show a cross-peak connecting the signals of H4 and H5, definitively confirming their meta-coupling relationship. It will not show correlations for the methyl or hydroxyl protons, as they do not couple to other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹J C-H coupling). It would allow you to assign the carbon signals for C4, C5, and the two methyl groups based on your proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is extremely useful for assigning quaternary (non-protonated) carbons. For example, the H4 proton signal would show a correlation to the C2, C6, and C5 carbon signals, while the protons of the C6-methyl group would show correlations to C1, C5, and C6.

See the "Experimental Protocols" section for a guide to setting up a COSY experiment.

Data Summary

The following table provides expected chemical shift ranges and multiplicities for this compound. Note that actual values can vary based on the solvent and experimental conditions.[11]

Assignment Proton Label Expected ¹H Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Expected ¹³C Shift (δ ppm)
Phenolic OH-OH4.5 - 10.0 (highly variable)singlet (broad)N/AN/A
Aromatic HH47.3 - 7.6doublet (d)~2-3120 - 125
Aromatic HH56.8 - 7.1doublet (d)~2-3115 - 120
MethylC2-CH₃2.3 - 2.5singlet (s)N/A15 - 20
MethylC6-CH₃2.1 - 2.3singlet (s)N/A14 - 18
Quaternary CC1 (-OH)N/AN/AN/A150 - 155
Quaternary CC2 (-CH₃)N/AN/AN/A125 - 130
Quaternary CC3 (-NO₂)N/AN/AN/A145 - 150
Quaternary CC6 (-CH₃)N/AN/AN/A130 - 135

Visualizations

G Structure of this compound cluster_ring cluster_substituents a C b C a->b OH O-H (1) a->OH c C b->c CH3_2 H₃C (2) b->CH3_2 d C c->d NO2 NO₂ (3) c->NO2 e C d->e H4 H (4) d->H4 f C e->f H5 H (5) e->H5 f->a CH3_6 H₃C (6) f->CH3_6 g

Caption: Molecular structure of this compound with numbered positions.

G Troubleshooting Workflow for Complex Spectra Start Complex Spectrum Observed CheckSample 1. Verify Sample Purity & Concentration 2. Check NMR Solvent for Water Start->CheckSample D2O Perform D₂O Exchange CheckSample->D2O IdentifyOH Identify Labile -OH Proton (Disappearing Peak) D2O->IdentifyOH Analyze1D Analyze ¹H 1D Spectrum: - Chemical Shifts - Integration - Splitting Patterns (J-values) IdentifyOH->Analyze1D Tentative Make Tentative Assignments Analyze1D->Tentative NeedMore Assignments Ambiguous? Tentative->NeedMore Run2D Acquire 2D NMR (COSY, HSQC) NeedMore->Run2D Yes Final Final Structure Confirmation NeedMore->Final No Analyze2D Analyze Cross-Peaks to Confirm Connectivity Run2D->Analyze2D Analyze2D->Final

Caption: Logical workflow for troubleshooting and assigning a complex NMR spectrum.

G Expected Key ¹H-¹H COSY Correlations Protons H5 (~7.0 ppm) H4 (~7.4 ppm) C2-CH₃ (~2.4 ppm) C6-CH₃ (~2.2 ppm) Protons:H5->Protons:H4  ³J (meta-coupling)

Caption: Diagram showing the expected ³J meta-coupling between H4 and H5 in a COSY spectrum.

Experimental Protocols

Protocol 1: D₂O Exchange for -OH Proton Identification

This protocol is a definitive method to identify the signal corresponding to the labile phenolic proton.[5]

  • Initial Spectrum: Dissolve 5-10 mg of your this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube securely and invert it 10-15 times to ensure thorough mixing. A brief, gentle vortexing can also be used. You may see a separate D₂O layer; this is acceptable.

  • Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need minor readjustment) and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analysis: Compare the "before" and "after" spectra. The signal that has disappeared or significantly decreased in intensity corresponds to the phenolic -OH proton. A new, broad peak for HOD may appear elsewhere in the spectrum.[12]

Protocol 2: Acquiring a 2D COSY Spectrum

This experiment will confirm the coupling between H4 and H5.

  • Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time. The sample should be free of solid particulates.

  • Initial Setup: Acquire a standard high-resolution ¹H spectrum of your sample. Optimize the shimming for the best possible resolution.

  • Set Up COSY Experiment:

    • Load the standard COSY pulse sequence from the spectrometer's library (e.g., cosygpqf on a Bruker instrument).

    • Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals, typically from 0 to 10 ppm.

    • The number of increments in the F1 dimension (indirect dimension) will determine the resolution; 256 or 512 increments are usually sufficient for this simple molecule.

    • Set the number of scans (NS) per increment. For a concentrated sample, 2 to 8 scans should be adequate.

  • Acquisition: Start the experiment. A COSY experiment will take longer than a simple 1D spectrum, typically ranging from 20 minutes to a few hours depending on the chosen parameters.

  • Processing and Analysis:

    • After acquisition, process the data using the spectrometer software. This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.

    • Analyze the resulting 2D plot. The 1D spectrum appears along the diagonal. Off-diagonal peaks, known as cross-peaks, indicate coupling between the two protons at those respective chemical shifts on the diagonal. Look for the cross-peak that correlates the signals assigned to H4 and H5.[13]

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts . Organic & Biomolecular Chemistry. [Link]

  • Bálint, E., et al. (2001). Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons . Journal of Computational Chemistry. [Link]

  • Short Summary of 1H-NMR Interpretation . Michigan State University, Department of Chemistry. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . (2021). YouTube. [Link]

  • 1H proton nmr spectrum of phenol . Doc Brown's Chemistry. [Link]

  • Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts . (2013). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) . Human Metabolome Database. [Link]

  • Troubleshooting 1H NMR Spectroscopy . University of Rochester, Department of Chemistry. [Link]

  • 7.6: Interpreting 2-D NMR Spectra . Chemistry LibreTexts. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. [Link]

  • Phenol OH Proton NMR Question . Reddit. [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

  • 14.21: Two-Dimensional NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032150) . Human Metabolome Database. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organometallics. [Link]

Sources

Technical Support Center: Single Crystal Growth of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the single crystal growth of 2,6-Dimethyl-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality single crystals of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your crystallization experiments effectively.

The successful growth of a single crystal is often described as more of an art than a science, requiring patience and meticulous attention to detail.[1] For this compound, its specific molecular structure—featuring a phenolic hydroxyl group, a nitro group, and two methyl groups—presents a unique set of challenges related to solvent selection, nucleation control, and impurity management. This guide consolidates field-proven insights and established crystallographic principles to address these issues directly.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I not getting any crystals at all?

Answer: This is one of the most common frustrations in crystal growth and almost always points to an issue with supersaturation.[2] A solution must be supersaturated for crystals to form, meaning it must contain more dissolved solute than it can thermodynamically hold at equilibrium.[3]

Probable Causes & Solutions:

  • The solution is not saturated or is undersaturated: Your starting material may not have fully dissolved, or you may have used too much solvent.

    • Solution: Add more solute to the solution and stir until a small amount of undissolved material remains at the bottom. Alternatively, slowly evaporate some of the solvent to increase the concentration.[2] Heating the solution can also help dissolve more solute, after which it can be slowly cooled to achieve supersaturation.[4]

  • Incorrect Solvent Choice: The compound may be excessively soluble in your chosen solvent, making it difficult to achieve supersaturation under normal conditions.[5]

    • Solution: Select a solvent in which this compound is only moderately soluble.[1] This allows for a finer control over the point of saturation. Refer to the solvent selection guide in the FAQ section.

  • Vibrations or Disturbances: The crystallization vessel is in a location with excessive vibrations (e.g., near a vacuum pump or fume hood sash), which can disrupt the nucleation process.[1][2]

    • Solution: Relocate your experiment to a quiet, undisturbed area where it can remain untouched for several days to weeks.[5]

Q2: I'm getting a lot of very small, needle-like, or clustered crystals instead of a few large single crystals. What's wrong?

Answer: This outcome indicates that the rate of nucleation (the formation of new crystal seeds) is far exceeding the rate of crystal growth. The goal is to create conditions that favor the slow and steady growth on a few nucleation sites.[5]

Probable Causes & Solutions:

  • Evaporation is too rapid: If using the slow evaporation method, an uncovered or loosely covered vial will allow the solvent to evaporate too quickly. This causes the solution to become highly supersaturated, triggering massive spontaneous nucleation.[6]

    • Solution: Control the rate of evaporation by covering the container with parafilm and piercing it with one or two small holes from a needle.[7] This slows the process from hours to days or weeks, favoring growth over nucleation.

  • Too many nucleation sites: Dust particles, scratches on the glass, or undissolved impurities can all act as sites for new crystals to form.[1]

    • Solution: Ensure your glassware is impeccably clean. Filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) into the final crystallization vessel to remove any particulate matter.[4][5]

  • Solution cooled too quickly: If using a slow cooling method, a rapid drop in temperature will have the same effect as rapid evaporation, causing a sudden spike in supersaturation.

    • Solution: Insulate the crystallization vessel (e.g., by placing it in a Dewar flask filled with warm water or wrapped in glass wool) to slow the rate of cooling.

Q3: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. How can I fix this?

Answer: "Oiling out" occurs when the concentration of the solute exceeds the supersaturation limit so drastically that the system enters a labile region, causing the solute to separate as a liquid phase rather than an ordered crystalline solid.[8]

Probable Causes & Solutions:

  • Extreme Supersaturation: This is the primary cause, often resulting from using a solvent in which the compound is extremely soluble and then attempting to crash it out with an anti-solvent or rapid cooling.

    • Solution: Use a more dilute solution. Slow down the process of reaching supersaturation. If using an anti-solvent (vapor or liquid diffusion), ensure the anti-solvent is added much more slowly. Try a solvent system where the compound's solubility is lower to begin with.

  • Incorrect Solvent Polarity: The solvent system may not be suitable for stabilizing the crystal lattice.

    • Solution: Experiment with solvents of different polarities. Sometimes, a mixture of two solvents (one in which the compound is soluble, one in which it is less soluble) can prevent oiling out by providing a more favorable environment for crystal packing.[7]

Q4: The crystals I grew are opaque, cloudy, or have visible defects. What causes this?

Answer: The optical clarity of a crystal is a good indicator of its internal order and purity. Opacity or cloudiness is often due to solvent inclusions or internal fractures.

Probable Causes & Solutions:

  • Growth Rate is Too High: When crystals grow too quickly, solvent molecules can become trapped within the crystal lattice, creating imperfections known as solvent inclusions.[6]

    • Solution: Slow down the crystallization process. This can be achieved by reducing the evaporation rate, slowing the cooling rate, or using a slightly less concentrated solution.

  • Presence of Impurities: Impurities can be incorporated into the growing crystal lattice, disrupting its regularity and causing defects.[9][10] They can also alter the crystal habit or shape.[11]

    • Solution: Ensure the starting material is of the highest possible purity (ideally >95%).[4] If necessary, purify the this compound by recrystallization or column chromatography before attempting single crystal growth.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing common crystallization problems.

G start Experiment Start result Observe Result start->result no_xtal Problem: No Crystals result->no_xtal No growth after >1 week small_xtal Problem: Many Small Crystals result->small_xtal Microcrystalline powder oil_out Problem: Oiling Out / Precipitate result->oil_out Amorphous solid/liquid good_xtal Success: Good Quality Crystals result->good_xtal Clear, well-formed crystals no_xtal_q1 Is solution saturated? no_xtal->no_xtal_q1 small_xtal_q1 Is evaporation/cooling too fast? small_xtal->small_xtal_q1 oil_out_q1 Is solution too concentrated? oil_out->oil_out_q1 no_xtal_a1_no Action: Increase Concentration (Add solute or evaporate solvent) no_xtal_q1->no_xtal_a1_no No no_xtal_a1_yes Action: Change Solvent / Check for Vibrations no_xtal_q1->no_xtal_a1_yes Yes small_xtal_a1_yes Action: Slow Down Rate (Cover vial, insulate) small_xtal_q1->small_xtal_a1_yes Yes small_xtal_a1_no Action: Filter Solution (Remove nucleation sites) small_xtal_q1->small_xtal_a1_no No oil_out_a1_yes Action: Dilute Solution / Slow Anti-Solvent Addition oil_out_q1->oil_out_a1_yes Yes oil_out_a1_no Action: Change Solvent System oil_out_q1->oil_out_a1_no No

Caption: A troubleshooting workflow for common crystal growth failures.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best crystal growth method for this compound?

Answer: For most organic molecules, including substituted nitrophenols, the most successful methods are solution-based.[12] The optimal choice depends on the compound's solubility and thermal stability.

  • Slow Evaporation: This is often the most successful and simplest method.[7] It is ideal if you can find a solvent in which the compound is moderately soluble at room temperature.

  • Slow Cooling: This method is effective if the compound's solubility is significantly higher in a particular solvent at an elevated temperature compared to room temperature.

  • Vapor Diffusion: This is a very successful technique where an "anti-solvent" (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, gradually decreasing its solubility.[8]

Q: How do I select the right solvent system?

Answer: Solvent selection is the most critical variable in the process.[5] While specific solubility data for this compound is not widely published, we can make educated predictions based on its structure and data from similar compounds like 2,6-dimethyl-4-nitrophenol.[13][14] The molecule has polar groups (-OH, -NO2) capable of hydrogen bonding, but also nonpolar regions (benzene ring, -CH3 groups). A good solvent will strike a balance.

General Strategy:

  • Start with small-scale tests: Test the solubility of a few milligrams of your compound in 0.5 mL of various solvents.

  • Aim for moderate solubility: A good candidate solvent is one that dissolves the compound completely upon slight warming but shows some precipitation upon cooling back to room temperature.[1]

  • Consider a binary solvent system: If the compound is too soluble in one solvent and insoluble in another, a mixture of the two can provide the ideal moderate solubility.[7] For example, dissolving the compound in a small amount of a good solvent like acetone or ethanol and then slowly adding a poor solvent like hexane or water until the solution becomes slightly turbid is a common technique.

Table 1: Expected Solubility Profile of this compound

Note: This table is predictive and based on chemical principles and data from analogous compounds. Experimental verification is required.

SolventTypeExpected SolubilityRationale
WaterPolar ProticLow to ModerateThe polar -OH and -NO2 groups allow for some water solubility, but the hydrophobic aromatic ring and methyl groups limit it. Solubility may be pH-dependent.[13][15]
Methanol / EthanolPolar ProticSolubleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the nitrophenol functional groups.[14]
AcetonePolar AproticVery SolubleA strong hydrogen bond acceptor that readily dissolves many nitrophenols.
Ethyl AcetateModerately PolarSolubleIts moderate polarity makes it a good candidate for achieving the desired "moderately soluble" state.[16]
DichloromethaneNon-polarModerately SolubleThe organic character of the molecule suggests reasonable solubility in this common non-polar solvent.[16]
TolueneNon-polarModerately SolubleThe aromatic nature of toluene can interact favorably with the benzene ring of the solute.
HexaneNon-polarSparingly SolubleLikely to be a poor solvent, but could be effective as an anti-solvent in diffusion experiments.
Q: How important is the purity of the starting material?

Answer: Extremely important. The purer your compound, the higher your chance of growing high-quality single crystals.[4] Impurities can inhibit crystal growth, be incorporated as defects, and increase the solubility of your compound, leading to lower yields.[11] It is strongly recommended to start with material that is at least 95% pure, and ideally higher.[4]

Q: What is the role of a seed crystal and should I use one?

Answer: A seed crystal is a small, pre-existing single crystal that is introduced into a saturated solution to promote the growth of a larger crystal and control nucleation. If you are struggling with excessive spontaneous nucleation (getting many small crystals), using a seed crystal is an excellent strategy.[17]

When to use a seed crystal:

  • When you have previously obtained small but well-formed crystals.

  • When you want to grow a single, large crystal for a specific analysis.

  • When spontaneous nucleation is difficult to control.

To use a seed crystal, prepare a solution that is just barely saturated. Select the best small crystal from a previous batch, tie it to a fine hair or thread, and suspend it in the solution. The solute will then deposit onto this single seed rather than forming new nuclei.

Method Selection Decision Tree

This diagram can help you choose an appropriate crystallization method based on the properties of your compound.

G start Start: Have Purified Compound q1 Find a solvent with moderate room temp solubility? start->q1 q2 Solubility increases significantly with temperature? q1->q2 No m1 Method: Slow Evaporation (Single or Binary Solvent) q1->m1 Yes q3 Find a 'good' solvent and a miscible 'poor' solvent? q2->q3 No m2 Method: Slow Cooling q2->m2 Yes m3 Method: Vapor or Liquid Diffusion q3->m3 Yes fail Re-evaluate Solvent Choices q3->fail No

Caption: A decision tree for selecting a suitable crystallization method.

Part 3: Experimental Protocols

Protocol 1: Slow Evaporation from a Single Solvent

This is the most straightforward method and an excellent starting point.[7]

Materials:

  • High-purity (>95%) this compound

  • Candidate solvent (e.g., Ethanol, Ethyl Acetate)

  • Small, clean glass vial (1-4 mL) with a cap or parafilm

  • Syringe filter (0.22 µm, PTFE or appropriate for your solvent)

  • Heating plate (optional)

Procedure:

  • Place approximately 10-20 mg of the compound into the vial.

  • Add the chosen solvent dropwise while stirring or swirling until the compound completely dissolves. If needed, gently warm the vial to aid dissolution.[7]

  • Add a few more drops of solvent to ensure the solution is just below saturation.

  • Filter the solution using the syringe filter into a new, clean vial to remove any dust or undissolved impurities.[4]

  • Cover the vial. If using a screw cap, leave it slightly loose. If using parafilm, stretch it over the opening and puncture it with 1-2 small holes using a fine needle.[7] The size and number of holes will control the evaporation rate.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor the vial without disturbing it over the next several days to weeks. Be patient; good crystals take time to grow.[1]

Protocol 2: Slow Cooling Method

This method is ideal for compounds that are much more soluble in a hot solvent than a cold one.[3]

Materials:

  • High-purity (>95%) this compound

  • Solvent with a high-temperature coefficient of solubility for the compound

  • Small beaker or conical flask

  • Heating plate with stirring function

  • Insulating container (e.g., Dewar flask, or a larger beaker filled with vermiculite or glass wool)

Procedure:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 50-60°C). Add the solute to the heated solvent until a small amount no longer dissolves.

  • Add a few more drops of hot solvent to dissolve the remaining solid, ensuring the solution is saturated at that temperature.

  • Hot-filter the solution into a pre-warmed clean vial or flask to remove any impurities.

  • Cover the container and place it into the insulating container. This will ensure the cooling process is very slow (over 24-48 hours).

  • Allow the setup to cool undisturbed to room temperature. Crystals should form as the solubility of the compound decreases.

References

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1). Available at: [Link]

  • ResearchGate. (n.d.). Temperature Gradient: A Simple Method for Single Crystal Growth. Retrieved January 3, 2026, from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. 119(12), 5743-5758.
  • Slideshare. (n.d.). Methods for single crystal growth97. Retrieved January 3, 2026, from [Link]

  • VNU Journal of Science. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. 35(1).
  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Slow Evaporation Method. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Organic single crystals grown by slow evaporation method. Retrieved January 3, 2026, from [Link]

  • Helmenstine, A. M. (2025). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved January 3, 2026, from [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 3, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Growth and characterization of Piperine (PPN) single crystal grown by slow evaporation solution growth technique.
  • Scribd. (n.d.). Single Crystal Growth Techniques Guide. Retrieved January 3, 2026, from [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 1. ChemistryViews. Available at: [Link]

  • ResearchGate. (2025). Impact of impurities on crystal growth. Retrieved January 3, 2026, from [Link]

  • Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Solubility of ortho- and para-nitrophenol in benzene. Retrieved January 3, 2026, from [Link]

  • Evans, A. M., et al. (2018). Seeded growth of single-crystal two-dimensional covalent organic frameworks. Science, 361(6397), 52-57. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Acidity of 2,6-Dimethyl-3-nitrophenol and 3,5-dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the acidity of phenolic compounds, quantified by the acid dissociation constant (pKa), is a cornerstone property. It governs a molecule's solubility, lipophilicity, and interaction with biological targets. This guide provides an in-depth comparative analysis of the acidity of two structural isomers: 2,6-Dimethyl-3-nitrophenol and 3,5-dimethyl-4-nitrophenol. We will dissect the nuanced interplay of electronic and steric effects that lead to significant differences in their acidity, supported by experimental data and a detailed protocol for pKa determination.

Understanding Phenol Acidity: A Quick Primer

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion, formed upon deprotonation of the hydroxyl group.[1] Substituents on the benzene ring can dramatically influence this stability. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), tend to increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[2][3] Conversely, electron-donating groups (EDGs), like methyl groups (-CH₃), generally decrease acidity by concentrating the negative charge and destabilizing the phenoxide ion.[4] The position of these substituents relative to the hydroxyl group is critical in dictating their effect.

Structural and Electronic Analysis

The key to understanding the differing acidities of this compound and 3,5-dimethyl-4-nitrophenol lies in the positioning of their methyl and nitro substituents and the resulting electronic and steric consequences.

3,5-dimethyl-4-nitrophenol: A Case of Steric Inhibition of Resonance

At first glance, with a powerful electron-withdrawing nitro group at the para-position, one might expect 3,5-dimethyl-4-nitrophenol to be a strong acid, comparable to 4-nitrophenol. However, experimental data reveals a significantly higher pKa, indicating weaker acidity.[5]

The explanation lies in a phenomenon known as Steric Inhibition of Resonance (SIR) .[6][7] For the nitro group to exert its full electron-withdrawing resonance effect (-R effect), its p-orbitals must be aligned with the p-orbitals of the benzene ring, meaning the group must be coplanar with the ring.[8] In 3,5-dimethyl-4-nitrophenol, the two bulky methyl groups at the ortho-positions relative to the nitro group create significant steric hindrance.[9][10] This steric clash forces the nitro group to twist out of the plane of the benzene ring.[11]

This loss of planarity severely diminishes the resonance effect, which is the primary mechanism by which the para-nitro group stabilizes the phenoxide ion.[12][13] While the inductive effect (-I effect) of the nitro group, which operates through the sigma bonds, remains, its influence is less pronounced than the resonance effect.[12] The electron-donating nature of the two methyl groups further contributes to destabilizing the phenoxide ion. The result is a less stable conjugate base and, consequently, a weaker acid than would be predicted without considering steric effects.

This compound: Inductive Effects and the Ortho Position

In this compound, the substituents are arranged differently, leading to a distinct electronic environment.

  • Meta-Nitro Group : The nitro group is in the meta-position relative to the hydroxyl group. From this position, the nitro group cannot participate in resonance delocalization of the negative charge of the phenoxide ion.[14] Therefore, its primary influence on acidity is through its electron-withdrawing inductive effect (-I effect). This effect stabilizes the phenoxide ion, but to a lesser extent than a para or ortho-nitro group that can also engage in resonance.

  • Ortho-Methyl Groups : The two methyl groups are positioned ortho to the hydroxyl group. These groups have an electron-donating inductive effect (+I effect) and also contribute to electron density via hyperconjugation, both of which tend to decrease acidity by destabilizing the phenoxide ion.[4] Additionally, the presence of bulky groups ortho to the small hydroxyl group does not typically inhibit the hydroxyl group's ability to deprotonate.

In this isomer, there is no steric inhibition of resonance for the nitro group. The acidity is a balance between the acid-strengthening inductive effect of the meta-nitro group and the acid-weakening effects of the two ortho-methyl groups.

Caption: Key electronic and steric factors influencing the acidity of the two isomers.

Quantitative Comparison

The difference in acidity is stark when comparing the experimental pKa values. A lower pKa value signifies a stronger acid.

CompoundStructureKey Acidity-Influencing FactorsExperimental pKaRelative Acidity
Phenol C₆H₅OHBaseline~9.98Weakest
4-Nitrophenol p-NO₂-C₆H₄OH-R and -I effects of NO₂ (strong stabilization)~7.15Strong
2,6-Dimethyl-4-nitrophenol -R and -I effects of NO₂; +I of CH₃ (No SIR)~7.15[10]Strong
3,5-dimethyl-4-nitrophenol Steric Inhibition of Resonance ; -I of NO₂; +I of CH₃~8.25[5][10]Moderate
This compound -I of meta-NO₂; +I of CH₃Not readily availablePredicted to be more acidic than 3,5-dimethyl-4-nitrophenol

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly suitable for nitrophenols, as the protonated (phenol) and deprotonated (phenoxide) forms exhibit distinct UV-Vis absorbance spectra.[3] The phenoxide ion, with its extended conjugation, typically absorbs at a longer wavelength.[15]

I. Principle

The pKa is the pH at which the concentrations of the acidic (HA) and basic (A⁻) forms of the compound are equal. By measuring the absorbance of a solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation in a graphical or regression analysis.

II. Materials and Equipment
  • This compound and 3,5-dimethyl-4-nitrophenol

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

  • Calibrated pH meter with a combination electrode

  • Volumetric flasks (100 mL, 50 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Buffer solutions covering a range from pH 6 to 10 (e.g., phosphate and borate buffers)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Deionized water

  • Methanol or Ethanol (for initial stock solution)

III. Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10-15 mg of the phenol derivative.

    • Dissolve in a small amount of methanol (e.g., 2 mL) in a 100 mL volumetric flask.

    • Dilute to the mark with deionized water to create an aqueous stock solution of approximately 1 mM. This minimizes the use of organic solvent which can affect pKa.

  • Determination of λmax for Acidic and Basic Species:

    • Prepare a highly acidic solution by adding a known volume of the stock solution (e.g., 1 mL) to a 50 mL volumetric flask and diluting with 0.1 M HCl. This ensures the compound is fully protonated (HA form).

    • Prepare a highly basic solution by adding the same volume of stock solution to another 50 mL flask and diluting with 0.1 M NaOH. This ensures complete deprotonation (A⁻ form).

    • Scan the UV-Vis spectrum (e.g., from 250-500 nm) for both solutions to determine the λmax for each species and to find an isosbestic point.

  • Preparation of Buffer Solutions for Titration:

    • Prepare a series of at least 10 buffer solutions with known pH values spanning the expected pKa (e.g., from pH 6.5 to 9.5 in 0.2-0.3 pH unit increments).

    • To a series of 50 mL volumetric flasks, add the same precise amount of the phenol stock solution used in step 2.

    • Dilute each flask to the mark with a different buffer solution.

  • Spectrophotometric Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the phenoxide (basic) form.

    • Use the corresponding buffer solution as a blank for each measurement.

    • Measure the absorbance of each of the buffered phenol solutions.

    • Simultaneously, measure the exact pH of each solution using the calibrated pH meter.

  • Data Analysis and pKa Calculation:

    • The pKa can be determined graphically. Plot the measured absorbance versus the measured pH. The resulting curve will be sigmoidal. The pKa is the pH at the inflection point of the curve.

    • Alternatively, use the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH - log[(A - A_HA) / (A_A - A)] Where:

      • A is the absorbance of the sample at a given pH.

      • A_HA is the absorbance of the fully protonated (acidic) form.

      • A_A is the absorbance of the fully deprotonated (basic) form.

    • Calculate the pKa for each data point and determine the average value. A more robust method is to perform a non-linear regression fit of the absorbance vs. pH data to a sigmoidal binding equation.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock 1. Prepare Phenol Stock Solution (~1 mM) acid_base_sol 2. Prepare Fully Acidic (HA) and Basic (A⁻) Solutions stock->acid_base_sol buffer_series 3. Prepare Series of Buffered Solutions with Phenol stock->buffer_series scan_lambda 4. Scan Spectra of HA and A⁻ to Determine λmax acid_base_sol->scan_lambda measure_abs 5. Measure Absorbance of Buffered Solutions at λmax buffer_series->measure_abs measure_ph 6. Measure Exact pH of Each Solution buffer_series->measure_ph scan_lambda->measure_abs plot 7. Plot Absorbance vs. pH measure_abs->plot measure_ph->plot calculate 8. Calculate pKa via Non-linear Regression or Inflection Point plot->calculate

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The comparison between this compound and 3,5-dimethyl-4-nitrophenol serves as an excellent illustration of how subtle changes in molecular architecture can have profound effects on chemical properties. The acidity of 3,5-dimethyl-4-nitrophenol is significantly attenuated by steric inhibition of resonance, a crucial concept for any scientist working with substituted aromatic systems. In contrast, the acidity of this compound is dictated by the interplay of inductive effects from a meta-nitro group and ortho-methyl groups. Based on these principles, This compound is predicted to be the more acidic compound . This guide provides both the theoretical framework and a practical experimental protocol for verifying these principles in the laboratory, offering valuable insights for the design and development of new chemical entities.

References

  • Quora. (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol? Quora. [Link]

  • Sathee NEET. (n.d.). Chemistry Phenol Acidity. Sathee NEET. [Link]

  • Glaser, R. (n.d.). Applications of UV/Vis Spectra: The pKa of Para-Nitrophenol. University of Missouri. [Link]

  • Aktaş, A. H., et al. (2007). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Süleyman Demirel University. [Link]

  • Physics Wallah. (n.d.). Factors Affecting Acidity of Phenols. Physics Wallah. [Link]

  • Quora. (2018). Which is more acidic, o-nitrophenol or p-nitrophenol according to the ortho effect? Quora. [Link]

  • BYJU'S. (2019). The Explanation for the Acidity of Phenols. BYJU'S. [Link]

  • LibreTexts Chemistry. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. LibreTexts. [Link]

  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Chemistry Stack Exchange. [Link]

  • Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. Filo. [Link]

  • Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,5-dimethyl-4-nitrophenol has pKa 5 8.25. Filo. [Link]

  • Filo. (2022). Q. (31) 2,6-Dimeftyl 4-Nitrophenol ​3,5-Dimethyt 4. Filo. [Link]

  • YouTube. (2024). Steric Inhibition of Resonance|o, p-nitro picryl iodide|Organic Chemistry| Electronic effect. YouTube. [Link]

  • Chegg. (n.d.). Why should 2,6-Dimethyl-4-nitrophenol be more acidic than 3,5-Dimethyl-4-nitrophenol. Chegg. [Link]

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A Comparative Guide to the Reactivity of 2,6-Dimethyl-3-nitrophenol and 2,6-Dimethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structural isomers is paramount for predictable and efficient molecular design. This guide provides an in-depth comparison of two such isomers: 2,6-Dimethyl-3-nitrophenol and 2,6-Dimethyl-4-nitrophenol. While sharing the same molecular formula, the seemingly minor shift in the nitro group's position from the meta to the para position relative to the hydroxyl group instigates a profound divergence in their chemical properties and reactivity.

This document moves beyond a simple datasheet comparison, offering a mechanistic exploration of why these differences arise. We will dissect their electronic and steric profiles, supported by experimental data and detailed protocols, to provide a comprehensive resource for your research endeavors.

I. Physicochemical Properties: A Tale of Two Isomers

The fundamental differences in reactivity between these two molecules are rooted in their distinct physicochemical properties, most notably their acidity (pKa). The substitution pattern on the aromatic ring governs the electronic environment of the phenolic proton.

PropertyThis compound2,6-Dimethyl-4-nitrophenol
Molecular Structure this compound Structure2,6-Dimethyl-4-nitrophenol Structure
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol [1]
Melting Point Data not readily available~114-116 °C / 168 °C (dec.)[2]
pKa Estimated ~8.3-8.5~7.15[2]
Solubility Data not readily availableSoluble in alcohol, benzene, chloroform; insoluble in water.[2]

The most striking difference lies in their acidity. 2,6-Dimethyl-4-nitrophenol is significantly more acidic (lower pKa) than its 3-nitro counterpart. This critical distinction is a direct consequence of the electronic effects exerted by the nitro group from different positions on the aromatic ring.

II. The Decisive Factor: Electronic Effects on Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups on the ring stabilize this anion by delocalizing the negative charge, thereby increasing acidity.

  • 2,6-Dimethyl-4-nitrophenol: The nitro group is in the para-position relative to the hydroxyl group. From this position, it exerts a powerful electron-withdrawing effect through both the inductive effect (-I) (through the sigma bonds) and, more importantly, the resonance effect (-M or -R) (through the pi system).[3] The resonance effect allows the negative charge of the phenoxide oxygen to be delocalized directly onto the nitro group, creating a highly stable quinoid-type resonance structure. This extensive delocalization is the primary reason for its enhanced acidity compared to phenol.

  • This compound: The nitro group is in the meta-position. While it still exerts an electron-withdrawing inductive effect (-I), it cannot participate in resonance delocalization with the phenoxide oxygen.[3] When drawing the resonance structures for the 3-nitro-phenoxide anion, the negative charge resides only on the ortho and para carbons and the oxygen atom; it never reaches the meta-position where the nitro group is located. Consequently, the stabilization of the conjugate base is far less pronounced, resulting in a weaker acid (higher pKa).

Caption: Resonance delocalization in the 2,6-dimethyl-4-phenoxide anion.

III. Comparative Reactivity

The electronic differences outlined above dictate the isomers' reactivity in key chemical transformations.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The outcome is governed by the directing effects of the existing substituents. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director, while the nitro group (-NO₂) is a strong deactivating group and a meta-director.[4][5]

  • 2,6-Dimethyl-4-nitrophenol: The ring is strongly deactivated by the nitro group. Furthermore, the positions ortho to the activating hydroxyl group are sterically blocked by the methyl groups, and the para position is occupied by the nitro group. The remaining positions (3 and 5) are meta to the hydroxyl group. Therefore, electrophilic substitution on this isomer is highly disfavored and would require harsh conditions.

  • This compound: The situation is more complex. The powerful -OH group directs incoming electrophiles to the ortho (position 2, blocked) and para (position 5) positions. The nitro group directs to the meta positions (positions 1, 5). Both major directing effects converge on position 5 . Therefore, electrophilic substitution (e.g., bromination) is predicted to occur selectively at the C5 position.

Caption: Predicted outcomes for electrophilic substitution on the two isomers.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental reaction, often carried out by catalytic hydrogenation or with metals in acidic media. The rate of this reduction is highly dependent on the electronic environment. The general reactivity trend for nitrophenol isomers is: para > ortho > meta.[6]

  • 2,6-Dimethyl-4-nitrophenol: The strong resonance effect of the para-nitro group makes the nitro-substituted carbon more electron-deficient and thus more susceptible to reduction. This isomer is expected to undergo reduction relatively quickly.

  • This compound: Lacking the resonance effect, the nitro group is less electron-withdrawing overall. The reduction of this meta-isomer is predicted to be significantly slower than the 4-nitro isomer under identical conditions.[6]

IV. Synthesis Protocols

Achieving regioselective synthesis of these isomers requires different strategies, underscoring their distinct chemical nature.

Protocol 1: Synthesis of 2,6-Dimethyl-4-nitrophenol

This protocol utilizes the direct nitration of 2,6-dimethylphenol, where the ortho, para-directing nature of the hydroxyl and methyl groups strongly favors substitution at the unhindered para position.[7]

Synthesis_4_Nitro Synthesis Workflow for 2,6-Dimethyl-4-nitrophenol start Mix 2,6-dimethylphenol and Bi(NO₃)₃·5H₂O suspend Suspend solids in acetone start->suspend react Stir at room temp (2-24 hours) suspend->react filter1 Filter through Celite, wash with acetone react->filter1 neutralize Treat filtrate with NaHCO₃ filter1->neutralize filter2 Filter to remove insoluble material neutralize->filter2 concentrate Concentrate under reduced pressure filter2->concentrate purify Purify by silica gel chromatography concentrate->purify product Obtain pure 2,6-Dimethyl-4-nitrophenol purify->product

Caption: Experimental workflow for the synthesis of the 4-nitro isomer.

Methodology:

  • Mixing: Prepare a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and Bismuth(III) nitrate pentahydrate (1 equivalent).[7]

  • Suspension: Add acetone (approx. 10 mL per mmol of phenol) to the solid mixture.

  • Reaction: Stir the resulting suspension at room temperature for 2-24 hours, monitoring by TLC.

  • First Filtration: Upon completion, filter the mixture through a pad of Celite to remove insoluble materials. Wash the filter cake with acetone.

  • Neutralization: Treat the filtrate with solid sodium bicarbonate portion-wise until the cessation of CO₂ evolution.[7]

  • Second Filtration: Filter the mixture again to remove any remaining insoluble material.

  • Concentration: Remove the acetone solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 2,6-dimethyl-4-nitrophenol.

Protocol 2: Proposed Synthesis of this compound

Direct nitration of 2,6-dimethylphenol is not a viable route to the 3-nitro isomer due to the strong directing effects mentioned earlier. A multi-step approach starting from 2,6-dimethylaniline is a more plausible strategy.

Proposed Synthetic Scheme:

  • Nitration of 2,6-dimethylaniline: The amino group is a powerful ortho, para-director. Nitration would likely yield 2,6-dimethyl-4-nitroaniline as the major product. To obtain the desired 3-nitro isomer, a different starting material like 2,6-dimethyl-3-nitroaniline would be required, or a more complex synthetic route.

  • Diazotization: Assuming 2,6-dimethyl-3-nitroaniline is available, it can be converted to a diazonium salt. This involves treating the amine with a cold, acidic solution of sodium nitrite (e.g., NaNO₂ in HCl at 0-5 °C).

  • Hydrolysis: The resulting diazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group is an excellent leaving group and is displaced by water to form the desired this compound.[8] This is a standard method for converting aromatic amines to phenols.

V. Conclusion

The comparative analysis of this compound and 2,6-Dimethyl-4-nitrophenol serves as a compelling illustration of how substituent position fundamentally dictates molecular behavior.

  • 2,6-Dimethyl-4-nitrophenol is the more acidic isomer due to potent resonance stabilization of its conjugate base. It is readily synthesized via direct nitration but is relatively unreactive towards further electrophilic substitution. Its nitro group is more susceptible to reduction.

  • This compound is significantly less acidic as its stability relies solely on the weaker inductive effect of the meta-nitro group. Its synthesis is less direct, requiring a multi-step approach. However, its aromatic ring is more amenable to controlled electrophilic substitution, predicted to occur at the C5 position.

For the medicinal chemist or process developer, these differences are not academic. They directly impact properties like solubility and ionization state at physiological pH, influence the design of synthetic routes, and determine the potential for subsequent functionalization of the aromatic ring. A thorough understanding of these structure-reactivity relationships is indispensable for the rational design of complex molecules.

References

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A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethyl-3-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of chemical entities is paramount. 2,6-Dimethyl-3-nitrophenol, a nitrophenolic compound, demands rigorous analytical scrutiny due to its potential biological activities and environmental presence. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The selection of an appropriate analytical technique is a critical decision, influenced by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This document will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Pillar 1: The "Why" - Causality Behind Experimental Choices

The validation of an analytical procedure is the cornerstone of reliable quantitative analysis, ensuring that the chosen method is fit for its intended purpose.[5][6][7] The parameters assessed in this guide—specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)—are not arbitrary. They are mandated by regulatory bodies like the FDA and EMA to guarantee the quality, reliability, and consistency of analytical data.[8][9][10][11]

  • Specificity is fundamental to demonstrate that the analytical signal is solely attributable to the analyte of interest, this compound, without interference from matrix components, impurities, or degradation products.[5][9]

  • Linearity and Range establish the proportional relationship between the analytical signal and the concentration of the analyte over a defined span, ensuring the method's ability to provide accurate results across a spectrum of concentrations.

  • Accuracy and Precision are the ultimate indicators of a method's reliability. Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.[12][13]

  • LOD and LOQ define the lower limits of the method's performance, indicating the smallest amount of analyte that can be reliably detected and quantified, respectively.

Comparison of Analytical Methodologies

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound hinges on a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the analysis of nitrophenols.[14][15][16] It relies on the separation of the analyte from other components in a liquid mobile phase as it passes through a stationary phase, followed by detection based on the analyte's absorption of UV light.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[17][18] For nitrophenols, a derivatization step is often necessary to increase their volatility.[17][19] The gas chromatograph separates components in the vapor phase, and the mass spectrometer provides highly specific detection and structural information.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[20][21][22][23][24] It couples the separation power of liquid chromatography with the highly specific detection of tandem mass spectrometry, allowing for the quantification of compounds at very low concentrations with minimal sample cleanup.[20][21]

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the hypothetical performance data for the three analytical methods in the quantification of this compound. This data is representative of what a researcher might expect to achieve under optimized conditions.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity (r²) > 0.998> 0.999> 0.999
Range 0.1 - 50 µg/mL0.01 - 10 µg/mL0.001 - 5 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Precision (% RSD) < 2.5%< 1.8%< 1.2%
LOD 0.03 µg/mL0.003 µg/mL0.0003 µg/mL
LOQ 0.1 µg/mL0.01 µg/mL0.001 µg/mL
Specificity ModerateHighVery High

Experimental Protocols: A Self-Validating System

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are summaries of methodologies for the analytical techniques discussed.

HPLC-UV Method Protocol
  • Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase. Prepare quality control (QC) samples at low, medium, and high concentrations. Extract the analyte from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Validation Experiments:

    • Specificity: Analyze blank matrix samples to check for interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area versus concentration.

    • Accuracy and Precision: Analyze the QC samples in replicate on three different days to determine intra- and inter-day accuracy and precision.

GC-MS Method Protocol
  • Derivatization, Standard, and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate. Prepare calibration standards and QC samples. Extract the analyte from the matrix. Evaporate the solvent and perform a derivatization reaction (e.g., silylation) to increase volatility. Reconstitute the derivatized sample in a suitable solvent.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode.

    • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic ions for the derivatized analyte.

  • Validation Experiments: Follow a similar validation procedure as described for the HPLC-UV method, focusing on the specificity provided by the mass spectrometric detection.

LC-MS/MS Method Protocol
  • Standard and Sample Preparation: Prepare stock, calibration, and QC solutions as described for the HPLC-UV method. A simpler sample preparation, such as protein precipitation followed by dilution, may be sufficient due to the high selectivity of the method.

  • LC-MS/MS Conditions:

    • LC System: Utilize a similar LC setup as for HPLC-UV, potentially with a faster gradient elution to reduce run times.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring a specific precursor ion to product ion transition for this compound.

  • Validation Experiments: Conduct the full suite of validation experiments as outlined in regulatory guidelines.[8][10] The high selectivity of MRM will be a key aspect to demonstrate in the specificity experiments.

Visualization of the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of a comprehensive analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Initial Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: Logical workflow for analytical method validation.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. For instance, the analysis of QC samples alongside unknown samples in every analytical run provides continuous verification of the method's performance. Any deviation of the QC sample results from their nominal values would immediately flag a potential issue with the analytical run, ensuring the integrity of the data generated for the unknown samples. Furthermore, the systematic evaluation of validation parameters as prescribed by ICH and FDA guidelines ensures that the method is robust and reliable for its intended purpose.[1][2][4]

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific analytical challenge.

  • HPLC-UV offers a cost-effective and reliable solution for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides enhanced selectivity and is suitable for volatile compounds, though it may require a derivatization step for nitrophenols.

  • LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for trace-level analysis in complex biological or environmental matrices.[20][21]

Ultimately, a thoroughly validated analytical method, regardless of the technology employed, is the foundation for generating high-quality, reliable, and defensible data in research, drug development, and environmental monitoring.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Spectroscopy Online. The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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A Comparative Study of the Biological Activity of Dimethyl-nitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of four dimethyl-nitrophenol isomers: 2,3-dimethyl-4-nitrophenol, 2,5-dimethyl-4-nitrophenol, 2,6-dimethyl-4-nitrophenol, and 3,5-dimethyl-4-nitrophenol. For researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate the cytotoxic, antimicrobial, and metabolic effects of these compounds. Where direct comparative experimental data is limited, this guide employs established structure-activity relationship (SAR) principles to logically forecast the biological profiles of these isomers. Detailed experimental protocols and data visualizations are provided to facilitate further investigation in this promising area of research.

Introduction: The Intricacies of Isomeric Differences

Nitrophenolic compounds have long been recognized for their diverse biological activities, ranging from antimicrobial to metabolic modulation.[1][2] The addition of methyl groups to the phenol ring introduces further complexity, with the isomeric position of these substituents profoundly influencing the molecule's physicochemical properties and, consequently, its interaction with biological systems. This guide focuses on four isomers of dimethyl-nitrophenol, exploring how the positioning of two methyl groups relative to the hydroxyl and nitro functionalities dictates their biological efficacy.

A key determinant of the biological activity of these isomers is the steric hindrance exerted by the methyl groups, particularly on the nitro group.[3][4] This steric strain can affect the planarity of the nitro group with the benzene ring, thereby influencing its electron-withdrawing capabilities and, subsequently, the molecule's acidity (pKa) and its ability to interact with biological targets.[3][5]

Physicochemical Properties: A Tale of Two Isomers

The positioning of the methyl groups significantly impacts the acidity of the dimethyl-nitrophenol isomers. A notable difference is observed between 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol.[3]

In 3,5-dimethyl-4-nitrophenol, the two methyl groups flank the nitro group, forcing it out of the plane of the benzene ring. This steric hindrance diminishes the nitro group's ability to withdraw electrons through resonance, which in turn destabilizes the phenoxide anion and results in a higher pKa (lower acidity).[3][4] Conversely, in 2,6-dimethyl-4-nitrophenol, the methyl groups are adjacent to the hydroxyl group, leading to less steric hindrance for the nitro group, allowing for better resonance stabilization of the phenoxide anion and a lower pKa (higher acidity).[3]

Property2,3-Dimethyl-4-nitrophenol2,5-Dimethyl-4-nitrophenol2,6-Dimethyl-4-nitrophenol3,5-Dimethyl-4-nitrophenol
Molecular Formula C₈H₉NO₃[6]C₈H₉NO₃[7]C₈H₉NO₃[3]C₈H₉NO₃[8]
Molecular Weight 167.16 g/mol [6]167.16 g/mol [7]167.16 g/mol [3]167.16 g/mol [8]
Predicted pKa ~7.5~7.8~7.2[3]~8.2[3]

Note: pKa values for 2,3- and 2,5- isomers are estimated based on electronic and steric effects relative to the known values of 2,6- and 3,5-isomers.

Comparative Biological Activity

The structural and electronic differences among the dimethyl-nitrophenol isomers are hypothesized to translate into distinct biological activity profiles. The less sterically hindered isomers are generally expected to exhibit more potent interactions with biological targets.[3]

Cytotoxicity

Nitrophenols are known to exert cytotoxic effects, and the position of the nitro group is a key determinant of this activity.[9] The mechanism often involves the induction of apoptosis and interference with cell cycle regulation.[10]

Hypothetical Comparative Cytotoxicity Data (IC50, µM) on a representative cancer cell line (e.g., HeLa):

IsomerPredicted IC50 (µM)Rationale
2,3-Dimethyl-4-nitrophenol75Moderate steric hindrance from one ortho-methyl group.
2,5-Dimethyl-4-nitrophenol90Less steric hindrance compared to the 3,5-isomer, but the 5-methyl group may have a moderate electronic effect.
2,6-Dimethyl-4-nitrophenol50Minimal steric hindrance on the nitro group, allowing for strong electronic effects and potent activity.
3,5-Dimethyl-4-nitrophenol120Significant steric hindrance from two ortho-methyl groups, reducing the activity of the nitro group.

Disclaimer: The IC50 values presented in this table are hypothetical and are intended for illustrative purposes to demonstrate the expected trend based on structure-activity relationships. Actual experimental values may vary.

Antimicrobial Activity

Nitroaromatic compounds, including nitrophenols, are known for their antimicrobial properties.[1] The mechanism is often initiated by the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components, including DNA.[11]

Hypothetical Comparative Antimicrobial Activity Data (MIC, µg/mL):

IsomerE. coli (Gram-negative)S. aureus (Gram-positive)Rationale
2,3-Dimethyl-4-nitrophenol12864Moderate activity expected due to some steric hindrance.
2,5-Dimethyl-4-nitrophenol256128Potentially lower activity due to the electronic contribution of the 5-methyl group.
2,6-Dimethyl-4-nitrophenol6432Higher predicted activity due to minimal steric hindrance of the nitro group.
3,5-Dimethyl-4-nitrophenol>256256Lower predicted activity due to significant steric hindrance of the nitro group.

Disclaimer: The MIC values presented in this table are hypothetical and are intended for illustrative purposes to demonstrate the expected trend based on structure-activity relationships. Actual experimental values may vary.

Metabolic Effects: Mitochondrial Uncoupling

A well-documented biological activity of nitrophenols is their ability to act as mitochondrial uncouplers.[12][13] They function as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient, which uncouples electron transport from ATP synthesis.[14][15] The efficiency of a nitrophenol as an uncoupler is related to its acidity and lipophilicity.

Hypothetical Comparative Mitochondrial Uncoupling Activity (EC50, µM) in isolated mitochondria:

IsomerPredicted EC50 (µM)Rationale
2,3-Dimethyl-4-nitrophenol25Moderate uncoupling activity.
2,5-Dimethyl-4-nitrophenol35Potentially weaker uncoupling activity.
2,6-Dimethyl-4-nitrophenol15Expected to be the most potent uncoupler due to its higher acidity and favorable electronic properties.
3,5-Dimethyl-4-nitrophenol50Expected to be the least potent uncoupler due to its lower acidity caused by steric hindrance.

Disclaimer: The EC50 values presented in this table are hypothetical and are intended for illustrative purposes to demonstrate the expected trend based on structure-activity relationships. Actual experimental values may vary.

Mechanistic Insights and Signaling Pathways

The biological activities of dimethyl-nitrophenol isomers are rooted in their ability to interfere with fundamental cellular processes.

Cytotoxicity Signaling Pathway

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. This can be triggered by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade.

G cluster_0 Cellular Exposure cluster_1 Mitochondrial Disruption cluster_2 Apoptotic Cascade Dimethyl-nitrophenol Isomer Dimethyl-nitrophenol Isomer Mitochondrial Stress Mitochondrial Stress Dimethyl-nitrophenol Isomer->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production MMP Collapse MMP Collapse Mitochondrial Stress->MMP Collapse Cytochrome c Release Cytochrome c Release MMP Collapse->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for dimethyl-nitrophenol-induced cytotoxicity.

Antimicrobial Mechanism of Action

The antimicrobial activity is believed to be initiated by the reduction of the nitro group by bacterial nitroreductases, generating cytotoxic reactive nitrogen species.

G cluster_0 Bacterial Cell Isomer Entry Isomer Enters Cell Nitroreduction Nitroreductase-mediated Reduction Isomer Entry->Nitroreduction Reactive Species Reactive Nitrogen Species (RNS) Formation Nitroreduction->Reactive Species Cellular Damage DNA and Protein Damage Reactive Species->Cellular Damage Cell Death Cell Death Cellular Damage->Cell Death

Caption: Proposed mechanism of antimicrobial action for dimethyl-nitrophenol isomers.

Mitochondrial Uncoupling Workflow

The process of mitochondrial uncoupling involves the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force.

G cluster_0 Mitochondrial Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) Protonation Isomer Protonation Diffusion Diffusion Across Membrane Protonation->Diffusion Deprotonation Isomer Deprotonation (H+ Release) Diffusion->Deprotonation

Caption: Workflow of mitochondrial uncoupling by dimethyl-nitrophenol isomers.

Experimental Protocols

The following are generalized protocols that can be adapted for the comparative evaluation of the biological activities of dimethyl-nitrophenol isomers.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the compounds against a chosen cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl-nitrophenol isomer stock solutions (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-nitrophenol isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against specific microorganisms.

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl-nitrophenol isomer stock solutions (in DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Assessment of Mitochondrial Uncoupling (Oxygen Consumption Rate)

This protocol measures the effect of the compounds on the oxygen consumption rate (OCR) of isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES)

  • Substrates (e.g., pyruvate, malate)

  • ADP

  • Oligomycin

  • Dimethyl-nitrophenol isomer stock solutions (in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Respirometry Setup: Add isolated mitochondria to the respirometer chamber containing respiration buffer at a final concentration of 0.1-0.5 mg/mL.

  • State 2 Respiration: Add substrates (e.g., pyruvate and malate) to initiate State 2 respiration (substrate-dependent respiration without ADP).

  • State 3 Respiration: Add a saturating amount of ADP to induce State 3 respiration (ADP-stimulated respiration).

  • State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to State 4 (resting state).

  • Uncoupling Assessment: Add successive small aliquots of the dimethyl-nitrophenol isomer to the chamber and record the resulting increase in OCR. The concentration that elicits the maximal uncoupled respiration rate is determined.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the EC50 for the uncoupling effect of each isomer.

Conclusion and Future Directions

The isomeric position of methyl groups on the nitrophenol scaffold significantly influences the biological activity of dimethyl-nitrophenol compounds. Structure-activity relationship principles suggest that isomers with less steric hindrance around the nitro group, such as 2,6-dimethyl-4-nitrophenol, are likely to exhibit more potent cytotoxic, antimicrobial, and mitochondrial uncoupling effects. This guide provides a framework for the systematic evaluation of these isomers, including detailed experimental protocols and a rationale for their predicted activities.

Further research should focus on obtaining direct comparative experimental data for a wider range of dimethyl-nitrophenol isomers to validate these hypotheses. Elucidating the precise molecular targets and further downstream signaling effects will be crucial for the potential development of these compounds as therapeutic agents or research tools.

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Acidity comparison of 2,6-dimethyl-3-nitrophenol with other nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Acidity of 2,6-dimethyl-3-nitrophenol in Comparison to Other Nitrophenols

For researchers and professionals in drug development and chemical sciences, a precise understanding of a molecule's acidity, quantified by its pKa value, is fundamental. This property governs a compound's behavior in different pH environments, influencing its solubility, membrane permeability, and receptor-binding interactions. This guide provides a detailed comparative analysis of the acidity of this compound against a series of structurally related nitrophenols. We will dissect the intricate interplay of electronic and steric effects that dictate the acidic strength of these compounds and provide a robust experimental protocol for pKa determination.

Comparative Acidity: A Quantitative Overview

The acidity of phenols is profoundly influenced by the nature and position of substituents on the aromatic ring. A lower pKa value signifies a stronger acid. The table below presents the experimental pKa values for a range of nitrophenols, providing a clear quantitative basis for our comparison.

CompoundStructurepKa Value
PhenolC₆H₅OH~10.0[1][2][3]
2-NitrophenolC₆H₄(NO₂)OH~7.2[4]
3-NitrophenolC₆H₄(NO₂)OH~8.4[4]
4-NitrophenolC₆H₄(NO₂)OH~7.15[5][6]
2,4-DinitrophenolC₆H₃(NO₂)₂OH~4.1
2,6-DinitrophenolC₆H₃(NO₂)₂OH~3.7
2,4,6-Trinitrophenol (Picric Acid)C₆H₂(NO₂)₃OH0.38[7][8][9]
2,6-dimethyl-4-nitrophenolC₈H₉(NO₂)OH~7.15[5][6]
3,5-dimethyl-4-nitrophenolC₈H₉(NO₂)OH~8.25[5][10]

Note: pKa values can vary slightly depending on experimental conditions such as temperature and solvent.

Dissecting the Structural Determinants of Acidity

The wide range of pKa values observed in the table can be rationalized by considering two primary factors: electronic effects and steric effects.

Pillar 1: Electronic Effects (Inductive vs. Resonance)

The acidity of phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize this anion by delocalizing its negative charge will increase the acidity (lower the pKa).[3][11]

  • Inductive Effect (-I): The nitro group (NO₂) is highly electronegative and exerts a powerful electron-withdrawing inductive effect. It pulls electron density through the sigma bonds of the ring, which helps to stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity. This effect is distance-dependent, weakening as the substituent moves further from the hydroxyl group.[12][13]

  • Resonance Effect (-M): When a nitro group is positioned ortho or para to the hydroxyl group, it can participate in resonance, directly delocalizing the negative charge of the phenoxide ion onto its own oxygen atoms.[14] This is a much stronger stabilizing influence than the inductive effect. For a nitro group in the meta position, direct resonance delocalization with the phenoxide oxygen is not possible, so it can only exert its weaker inductive effect.[14] This explains why 3-nitrophenol (pKa ≈ 8.4) is significantly less acidic than 2-nitrophenol (pKa ≈ 7.2) and 4-nitrophenol (pKa ≈ 7.15).[4]

Resonance delocalization in the 4-nitrophenoxide anion.
Pillar 2: Steric Effects and the "Ortho Effect"

Steric hindrance can dramatically alter the electronic behavior of substituents.

  • Steric Inhibition of Resonance (SIR): For a resonance effect to be maximal, the participating p-orbitals must be coplanar. If bulky groups are placed ortho to a group like -NO₂, they can force it to twist out of the plane of the benzene ring.[15] This misalignment disrupts the p-orbital overlap, inhibiting its ability to participate in resonance. The classic example is the comparison between 2,6-dimethyl-4-nitrophenol (pKa ≈ 7.15) and 3,5-dimethyl-4-nitrophenol (pKa ≈ 8.25).[5][6] In the latter, the two methyl groups flanking the nitro group force it out of plane, nullifying its strong -M effect.[10][15] Its acid-strengthening contribution is reduced primarily to the weaker -I effect, making the compound much less acidic.

G A Prepare Buffer Solutions (pH 2-12) C Aliquot Stock & Buffers into 96-Well Plate A->C B Prepare Analyte Stock Solution B->C D Measure UV-Vis Spectra for each pH C->D E Identify λmax for Acidic & Basic Forms D->E F Plot Absorbance vs. pH E->F G Determine pKa from Inflection Point of Curve F->G

Workflow for pKa determination via UV-Vis Spectrophotometry.

Conclusion

The acidity of nitrophenols is a textbook example of how substituent effects modulate chemical properties. While the electron-withdrawing nitro group universally increases acidity compared to phenol, its efficacy is dictated by its position (para/ortho > meta) due to the dominance of the resonance effect. Furthermore, steric factors, such as those predicted in this compound, can introduce complex counteracting effects by hindering solvation or inhibiting resonance. This guide demonstrates that a predictive understanding of a molecule's pKa is achievable through a systematic analysis of its structure, an understanding that can be validated and quantified through precise experimental methods like UV-Vis spectrophotometry.

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A Senior Application Scientist's Guide to Assessing Cross-reactivity of 2,6-Dimethyl-3-nitrophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Variable in Immunoassay Specificity

This guide focuses on a specific small molecule, 2,6-Dimethyl-3-nitrophenol (2,6-DM-3-NP) , a nitrophenolic compound whose potential for interference is often overlooked. While dedicated immunoassays for 2,6-DM-3-NP are not common, its structural similarity to other environmentally or metabolically relevant nitrophenols makes it a prime candidate for cross-reactivity in assays designed for those targets.

This document provides a comprehensive framework for researchers to proactively assess the cross-reactivity of 2,6-DM-3-NP. We will delve into the rationale behind selecting the appropriate assay format, provide detailed experimental protocols for generating robust data, and compare the immunoassay approach with alternative analytical methods.

The Basis of Cross-Reactivity: A Structural Perspective

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[5] Cross-reactivity occurs when an antibody, raised against a specific target, encounters another molecule that shares a sufficiently similar epitope.[6] For small molecules (haptens) like nitrophenols, the entire molecule or significant portions of it constitute the epitope recognized by the antibody.

Consider the structure of this compound compared to other common nitrophenolic compounds:

Compound NameChemical StructureMolecular Weight
This compound O=N(=O)c1c(C)cc(C)c(O)c1167.16 g/mol [7]
4-Nitrophenol (p-nitrophenol) O=N(=O)c1ccc(O)cc1139.11 g/mol [8]
2,6-Dimethyl-4-nitrophenol O=N(=O)c1cc(C)c(O)c(C)c1167.16 g/mol [9]
3-Methyl-4-nitrophenol O=N(=O)c1ccc(C)c(O)c1153.14 g/mol [10]

The shared phenol ring, the nitro group (-NO₂), and methyl groups (-CH₃) create common structural motifs. An antibody developed for 4-Nitrophenol, for instance, might possess a binding pocket that can also accommodate the substituted ring of 2,6-DM-3-NP, albeit likely with a different affinity. Understanding this potential interaction is the first step in ensuring assay specificity.

Strategic Assay Selection: Why Competitive ELISA is the Gold Standard

For assessing the cross-reactivity of small molecules like 2,6-DM-3-NP, the Competitive ELISA is the most appropriate format.[6][11]

Causality behind the choice:

  • Small Molecule Limitation: Small molecules (haptens) typically have only one epitope. This makes them unsuitable for "sandwich" ELISAs, which require the simultaneous binding of two different antibodies (a capture and a detection antibody) to distinct epitopes on the antigen.[12]

  • Principle of Competition: The competitive format is designed around the principle of a binding competition. In this setup, the sample analyte (e.g., 2,6-DM-3-NP) competes with a fixed amount of a labeled or immobilized antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less of the labeled antigen binding, leading to a weaker signal. This inverse relationship is ideal for quantifying small molecules and assessing the binding strength of structural analogs.[3][11]

Below is a workflow diagram illustrating the competitive ELISA process for cross-reactivity assessment.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Competition & Detection cluster_analysis Data Analysis P1 Coat plate with Target-Protein Conjugate P2 Block non-specific binding sites P1->P2 P3 Prepare serial dilutions of Target Analyte (Standard) & 2,6-DM-3-NP (Test) P2->P3 A1 Add Primary Antibody and Standards/Test Compound to wells P3->A1 Introduce competitors A2 Incubate to allow competition for antibody binding A1->A2 A3 Wash to remove unbound reagents A2->A3 A4 Add Enzyme-conjugated Secondary Antibody A3->A4 A5 Wash again A4->A5 A6 Add Substrate A5->A6 A7 Measure Signal (e.g., OD at 450nm) A6->A7 D1 Plot Inhibition Curves (Signal vs. Concentration) A7->D1 Provide data D2 Determine IC50 values for Target and Test Compound D1->D2 D3 Calculate Percent Cross-Reactivity D2->D3

Caption: Workflow for assessing cross-reactivity using Competitive ELISA.

Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for quantifying the cross-reactivity of 2,6-DM-3-NP against a hypothetical commercial ELISA kit for 4-Nitrophenol (4-NP) .

4.1. Materials

  • Commercial 4-Nitrophenol ELISA Kit (containing 4-NP-protein conjugate pre-coated microtiter plates, primary antibody against 4-NP, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Analytical Standard of 4-Nitrophenol (for standard curve)

  • Analytical Standard of this compound (Test Compound)[13]

  • Assay Buffer (typically provided in the kit or PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[6]

  • Microplate reader capable of measuring absorbance at 450 nm

4.2. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare all reagents as per the ELISA kit manufacturer's instructions.

    • Standard Preparation (4-NP): Perform a serial dilution of the 4-NP analytical standard in Assay Buffer to create concentrations ranging from, for example, 0.1 ng/mL to 1000 ng/mL. Also include a zero-concentration blank (B₀).

    • Test Compound Preparation (2,6-DM-3-NP): Prepare a parallel serial dilution of the 2,6-DM-3-NP standard in Assay Buffer across a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL). The wider range is necessary as the affinity is unknown.

  • Competition Reaction:

    • Add 50 µL of each standard dilution (4-NP) or test compound dilution (2,6-DM-3-NP) to the appropriate wells of the pre-coated microtiter plate.

    • Immediately add 50 µL of the diluted primary anti-4-NP antibody to every well.

    • Seal the plate and incubate for 1-2 hours at room temperature (or as specified by the kit) on a plate shaker. This step is critical as it allows the free analyte (either 4-NP or 2,6-DM-3-NP) to compete with the plate-bound 4-NP for binding to the primary antibody.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the plate 3-5 times with 200 µL of Wash Buffer per well, ensuring complete removal of unbound antibody and analyte.

  • Detection:

    • Add 100 µL of the HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Repeat the washing step (4.3) to remove unbound secondary antibody.

  • Signal Generation:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops in the zero-concentration wells.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

5.1. Calculating Inhibition First, normalize the data by calculating the percent binding (%B/B₀) for each concentration point: %B/B₀ = (OD_sample - OD_blank) / (OD_zero_standard - OD_blank) * 100 Where:

  • OD_sample is the OD of the well for a given concentration.

  • OD_blank is the OD of a well with no antibody (non-specific binding).

  • OD_zero_standard is the maximum signal from the well with zero analyte.

5.2. Determining the IC₅₀ Plot %B/B₀ against the logarithm of the analyte concentration for both 4-NP and 2,6-DM-3-NP. Use a four-parameter logistic (4-PL) curve fit to generate inhibition curves. The IC₅₀ is the concentration of analyte that causes a 50% reduction in the maximum signal.

5.3. Calculating Percent Cross-Reactivity (%CR) The cross-reactivity is calculated using the IC₅₀ values as follows: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) * 100

The logic of this calculation is visualized below.

CR_Calculation_Logic cluster_input Inputs cluster_process Process cluster_output Output IC50_Target IC50 (4-Nitrophenol) e.g., 10 ng/mL Calculation Divide IC50_Target by IC50_Test IC50_Target->Calculation IC50_Test IC50 (2,6-DM-3-NP) e.g., 500 ng/mL IC50_Test->Calculation Multiply Multiply by 100 Calculation->Multiply Result % Cross-Reactivity (10 / 500) * 100 = 2% Multiply->Result

Caption: Logical flow for calculating percent cross-reactivity from IC50 values.

5.4. Comparative Data Table

To provide a comprehensive guide, one should test multiple structurally related compounds. Below is a table with hypothetical data illustrating how to present the final comparison.

CompoundIC₅₀ (ng/mL)% Cross-Reactivity vs. 4-NP
4-Nitrophenol (Target) 10.2 100%
This compound 485.5 2.1%
2,6-Dimethyl-4-nitrophenol 95.8 10.6%
3-Methyl-4-nitrophenol 33.1 30.8%
2,6-Dimethylphenol >10,000<0.1%

Interpretation: In this hypothetical example, 2,6-DM-3-NP shows low but non-negligible cross-reactivity (2.1%). The absence of the nitro group in 2,6-Dimethylphenol results in a near-complete loss of binding, highlighting the nitro group's importance as an epitope. The closer structural analog, 2,6-Dimethyl-4-nitrophenol, shows significantly higher cross-reactivity.

Beyond the Protocol: Factors that Modulate Cross-Reactivity

It is a critical insight, often missed by junior scientists, that cross-reactivity is not an immutable property of an antibody. It is a characteristic of the entire assay system.[14][15] Researchers have demonstrated that the observed cross-reactivity can be modulated by changing the concentrations of the immunoreactants (antibody and labeled antigen).[15] Assays that operate at lower antibody and tracer concentrations tend to be more specific, exhibiting lower cross-reactivity.[14] Therefore, when developing an in-house assay, optimizing these concentrations is a key step in minimizing potential interferences.

Alternative and Confirmatory Methods

While immunoassays offer excellent screening capabilities, they are not infallible. For regulatory submissions or in cases where significant cross-reactivity is detected, orthogonal methods are necessary for confirmation.

MethodAdvantagesDisadvantages
Immunoassay (ELISA) High throughput, cost-effective, high sensitivity, simple sample preparation.Susceptible to cross-reactivity and matrix effects, provides no structural information.[1][2]
LC-MS/MS High specificity (mass-based detection), can quantify multiple analytes simultaneously, provides structural confirmation.Lower throughput, higher cost per sample, requires more complex sample preparation and specialized expertise.[9]

The best practice is to use ELISA for initial high-throughput screening and to confirm any positive or ambiguous results using a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Conclusion

The potential for this compound to cross-react in immunoassays designed for other nitrophenols is a valid concern rooted in structural similarity. Ignoring this potential can jeopardize data integrity. By employing a systematic approach using competitive ELISA, researchers can confidently quantify this interaction. This guide provides the strategic rationale, a detailed experimental protocol, and the data analysis framework necessary to generate reliable and defensible cross-reactivity data. Proactively assessing and understanding the specificity of an immunoassay is not merely a validation exercise; it is a cornerstone of sound scientific research.

References

  • Abcam. "Sandwich ELISA protocol". Abcam.
  • Sittampalam, G.S., et al. (2012). "Immunoassay Methods". Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • SeraCare. "Technical Guide for ELISA - Protocols". SeraCare.
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  • Tang, D., et al. (2011). "Enzyme-free Electrochemical Immunoassay With Catalytic Reduction of P-Nitrophenol and Recycling of P-Aminophenol Using Gold Nanoparticles-Coated Carbon Nanotubes as Nanocatalysts". PubMed. [Link]

  • Zangheri, M., et al. (2019). "Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles". PubMed. [Link]

  • Darwish, I.A. (2006). "Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances". PMC - PubMed Central. [Link]

  • Smeds, E., & El-Sagheer, A.H. (2012). "Enzyme-linked small-molecule detection using split aptamer ligation". PubMed. [Link]

  • U.S. Environmental Protection Agency. "Guidelines for Revalidation of Existing Immunoassay Based Analytical Products". EPA. [Link]

  • Gyros Protein Technologies. (2020). "Solutions to immunoassay interference, cross reactivity and other challenges". Gyros Protein Technologies. [Link]

  • Andreasson, U., et al. (2015). "A Practical Guide to Immunoassay Method Validation". Frontiers in Neurology. [Link]

  • U.S. Food and Drug Administration. "Guidance for Industry". FDA. [Link]

  • Kalinitchenko, V.Y., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". MDPI. [Link]

  • Kalinitchenko, V.Y., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". ResearchGate. [Link]

  • Boster Bio. "Antibody Cross-Reactivity: How to Assess & Predict Binding". Boster Bio. [Link]

  • Lauk, K., et al. (2022). "Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives". PMC - NIH. [Link]

  • Adkins, J.A., et al. (2020). "Paper-Based Enzyme Competition Assay for Detecting Falsified β-Lactam Antibiotics". ACS Sensors. [Link]

  • National Center for Biotechnology Information. "2,3-Dimethyl-6-nitrophenol". PubChem. [Link]

  • Panten, J., & Englert, U. (2020). "The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3". ResearchGate. [Link]

  • Ismail, A.A. (2017). "Interferences in Immunoassay". PMC - PubMed Central - NIH. [Link]

  • Lee, H.J., et al. (2014). "Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits". PubMed. [Link]

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  • Creative Diagnostics. (2021). "Competitive ELISA". Creative Diagnostics. [Link]

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Navigating the Nuances of Phenolic Quantification: A Comparative Guide to 2,6-Dimethyl-3-nitrophenol as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical research and environmental monitoring, the accuracy of quantitative analysis is paramount. The use of an internal standard (IS) is a cornerstone of robust chromatographic methods, compensating for variations in sample preparation and instrument response.[1] This guide provides an in-depth evaluation of 2,6-Dimethyl-3-nitrophenol as a potential internal standard, comparing its theoretical and practical performance against established alternatives in the context of Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic compounds.

The Lynchpin of Precision: The Role of the Internal Standard

An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[2] Its primary function is to correct for variability during the analytical process.[2] By comparing the analyte's response to the internal standard's response, a ratio is obtained that is used for quantification.[1] This ratiometric approach significantly enhances the precision and accuracy of the results.[2] The ideal internal standard should be chemically similar to the analyte, well-resolved chromatographically, and not naturally present in the sample.[3] For GC-MS applications, isotopically labeled analogs of the analyte are often considered the gold standard.[4]

A Critical Look at this compound

This compound is a member of the nitrophenol family. While specific data on its use as an internal standard is limited in readily available literature, we can infer its potential performance based on its chemical structure and the well-documented behavior of related isomers.

Chemical and Physical Properties:

PropertyThis compoundJustification/Comment
Molecular FormulaC₈H₉NO₃[5]
Molecular Weight167.16 g/mol [6]
AppearanceLikely a crystalline solidBased on related isomers.[7]
SolubilityExpected to have moderate solubility in polar organic solvents like methanol and acetonitrile, and low solubility in water.Inferred from the properties of 2,6-Dimethyl-4-nitrophenol.[8][9]
StabilityGenerally stable in solid form. In solution, stability can be influenced by pH, light, and temperature.Nitrophenolic compounds can be photosensitive.[8]

The presence of methyl groups and a nitro group on the phenol ring influences its polarity, volatility (after derivatization), and chromatographic retention, making it a plausible candidate for the analysis of other substituted phenols.

Performance Comparison: this compound vs. Alternative Internal Standards

For the GC-MS analysis of a representative panel of phenolic compounds (e.g., phenol, o-cresol, 2,4-dichlorophenol), the choice of an internal standard is critical. Here, we compare the anticipated performance of this compound with two commonly used internal standards: 2,4,6-Tribromophenol and d₆-Phenol (isotopically labeled).

Performance MetricThis compound2,4,6-Tribromophenold₆-Phenol (Deuterated Phenol)
Chemical Similarity Good. Shares the phenolic hydroxyl group and aromatic ring structure with target analytes. The nitro and methyl groups provide unique mass spectral fragments.Fair. Also a halogenated phenol, which can mimic the behavior of chlorinated phenol analytes.Excellent. Chemically identical to phenol, ensuring very similar extraction, derivatization, and chromatographic behavior.
Chromatographic Resolution Expected to be well-resolved from common, less substituted phenols due to its higher molecular weight and specific substitution pattern.Typically well-resolved from non-halogenated and mono/di-halogenated phenols.Co-elutes with native phenol, which is ideal for MS detection where they are distinguished by mass.
Mass Spectral Signature Provides a distinct mass spectrum, allowing for selective detection without interference from many common analytes.Characteristic isotopic pattern of bromine provides a unique and easily identifiable mass spectrum.Mass-to-charge ratio is shifted by 6 amu from native phenol, providing clear differentiation in the mass spectrometer.
Potential for Matrix Interference Low, as it is not a naturally occurring compound in most matrices.Low. Not typically found in environmental or biological samples.None. Any detected d₆-Phenol must have been added.
Commercial Availability Available from chemical suppliers, though may be less common than established standards.[5][10]Readily available as a certified reference material for environmental analysis.Readily available for use in isotope dilution mass spectrometry.
Suitability for Derivatization The phenolic hydroxyl group is available for derivatization (e.g., silylation or acetylation) in the same manner as the target analytes.The phenolic hydroxyl group is readily derivatized.Derivatizes identically to native phenol.

Expert Rationale:

While this compound presents a viable option due to its structural similarity to substituted phenols and its distinct mass spectrum, its performance is largely theoretical without direct comparative studies. d₆-Phenol represents the ideal internal standard for the quantification of phenol itself, embodying the principle of isotope dilution mass spectrometry.[4] 2,4,6-Tribromophenol is a robust and widely accepted internal standard for broader phenol analysis, particularly in environmental methods, due to its excellent chromatographic and mass spectrometric properties.

The choice of this compound would be most justifiable when analyzing a specific set of dimethylated or nitrated phenolic compounds where its structural analogy would be most beneficial for tracking recovery and response.

Experimental Protocol: GC-MS Analysis of Phenols with an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of a mixture of phenols in a water matrix using an internal standard and derivatization.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate phenolic compounds from the aqueous matrix.

  • Procedure:

    • Acidify a 1 L water sample to pH < 2 with concentrated sulfuric acid.

    • Spike the sample with a known concentration of the internal standard (e.g., this compound, 2,4,6-Tribromophenol, or d₆-Phenol).

    • Condition a C18 SPE cartridge with methanol followed by acidified deionized water.

    • Pass the water sample through the SPE cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained phenols and the internal standard with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Objective: To increase the volatility and thermal stability of the phenolic compounds for GC analysis.[4]

  • Procedure:

    • Transfer a 100 µL aliquot of the concentrated extract to a GC vial.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each derivatized phenol and the internal standard.

    • Mass Range (for full scan): 50-550 amu.

4. Quantification

  • Calibration: Prepare a series of calibration standards containing known concentrations of the target phenols and a constant concentration of the internal standard. Process these standards through the derivatization procedure.

  • Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analytes in the samples by applying their peak area ratios to this calibration curve.

Visualizing the Workflow and Chemical Structures

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1L Water Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Concentrate Concentrate to 1mL SPE->Concentrate Deriv Silylation (BSTFA) Concentrate->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Quantification GCMS->Quant

Caption: A generalized workflow for the GC-MS analysis of phenols using an internal standard.

Sources

A Comparative Guide to the Synthesis of 2,6-Dimethyl-3-nitrophenol for Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for obtaining 2,6-dimethyl-3-nitrophenol, a valuable substituted phenol for researchers in drug development and materials science. We will dissect the regiochemical challenges inherent in its synthesis, compare plausible synthetic routes, and provide detailed experimental protocols grounded in established chemical principles.

Introduction: The Regiochemical Challenge

This compound presents a significant synthetic challenge due to the directing effects of its substituents. In electrophilic aromatic substitution, the powerful activating hydroxyl (-OH) group, along with the two methyl (-CH3) groups, are strong ortho, para-directors. This electronic predisposition means that direct nitration of the parent 2,6-dimethylphenol overwhelmingly favors the introduction of the nitro group at the C-4 position, which is para to the hydroxyl group and ortho to both methyl groups. Consequently, achieving substitution at the C-3 position, which is meta to the hydroxyl group, requires a more nuanced, multi-step approach to overcome these electronic biases.

This guide will compare two primary approaches: the direct (but flawed) nitration pathway and a more strategic, regioselective route involving the transformation of a pre-functionalized aniline precursor.

Route 1: Direct Nitration of 2,6-Dimethylphenol - A Lesson in Regioselectivity

The most straightforward, single-step approach to synthesizing a nitrophenol is the direct nitration of the corresponding phenol. However, for this compound, this pathway is fundamentally inefficient.

Mechanistic Analysis

The reaction of 2,6-dimethylphenol with a nitrating agent (typically a mixture of nitric and sulfuric acid) proceeds via electrophilic aromatic substitution. The hydroxyl group's lone pairs strongly stabilize the arenium ion intermediate when the electrophile (NO₂⁺) attacks the ortho or para positions. The C-4 position is both electronically favored and sterically accessible, leading to the formation of 2,6-dimethyl-4-nitrophenol as the major product. While trace amounts of the 3-nitro isomer might be formed, its isolation from the dominant 4-nitro isomer is exceptionally difficult, rendering this route impractical for targeted synthesis.

Several studies focusing on the nitration of phenols under various conditions consistently report the formation of ortho and para isomers, with conditions often optimized to favor one over the other, but rarely the meta product.[1][2]

Workflow Diagram: Direct Nitration

Caption: Direct nitration of 2,6-dimethylphenol leads to a mixture of isomers.

Route 2: Multi-Step Synthesis via Diazotization - The Regioselective Solution

To bypass the unfavorable directing effects of the hydroxyl group, a superior strategy involves installing the key functional groups in a different order. By starting with an aniline precursor where the nitro group is already in the correct position, the amino group can be cleanly converted to a hydroxyl group via a diazonium salt. This approach offers complete regiochemical control. The key intermediate for this route is 2,6-dimethyl-3-nitroaniline .

Overall Strategy

This pathway is a two-stage process:

  • Synthesis of 2,6-Dimethyl-3-nitroaniline: This precursor is synthesized by the nitration of N-acetyl-2,6-dimethylaniline, followed by hydrolysis. The acetylation step is crucial to moderate the activating strength of the amino group and improve the yield of the desired 3-nitro isomer relative to the 4-nitro isomer.

  • Diazotization and Hydrolysis: The amino group of 2,6-dimethyl-3-nitroaniline is converted into a diazonium salt, which is then hydrolyzed in boiling aqueous acid to yield the target phenol. This transformation is a classic and reliable method known as the Sandmeyer-type hydroxylation reaction.[3][4][5]

Workflow Diagram: Diazotization Route

Caption: A multi-step but highly selective route to the target compound.

Experimental Protocols

Protocol for Route 2: Diazotization of 2,6-Dimethyl-3-nitroaniline

This protocol details the conversion of the key intermediate, 2,6-dimethyl-3-nitroaniline, to the final product.

Materials:

  • 2,6-Dimethyl-3-nitroaniline (CAS: 67083-28-7)[6]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Sulfate Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10.0 g of 2,6-dimethyl-3-nitroaniline to a mixture of 50 mL of water and 15 mL of concentrated sulfuric acid. Stir the mixture until the aniline is fully dissolved.

  • Diazotization: Cool the solution to 0-5 °C using an ice-salt bath. While maintaining this temperature, slowly add a pre-cooled solution of 4.5 g of sodium nitrite in 20 mL of water dropwise. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the full formation of the diazonium salt.

  • Hydrolysis: Carefully and slowly heat the diazonium salt solution. The reaction can be vigorous. It is advisable to add the cold diazonium solution to a separate flask containing boiling dilute sulfuric acid. As the diazonium salt decomposes, nitrogen gas will evolve, and the phenol will form, often as an oil or solid.

  • Isolation and Purification: After the nitrogen evolution has ceased, cool the reaction mixture. The product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water or hexane).

Causality and Trustworthiness:

  • Why cool to 0-5°C? Aryl diazonium salts are thermally unstable and can decompose prematurely if not kept cold.[7] Maintaining a low temperature is critical for maximizing the yield of the desired product.

  • Why add nitrite slowly? The diazotization reaction is exothermic. Slow addition allows for effective temperature control, preventing unwanted side reactions and decomposition.

  • Self-Validation: The successful formation of the diazonium salt can be qualitatively checked by adding a small drop of the reaction mixture to a solution of 2-naphthol, which should produce a vibrant azo dye. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Comparative Analysis

ParameterRoute 1: Direct NitrationRoute 2: Diazotization
Starting Material 2,6-Dimethylphenol2,6-Dimethyl-3-nitroaniline
Number of Steps 12 (from intermediate)
Regioselectivity Very Poor (favors C-4)Excellent (exclusive C-3)
Yield of 3-Nitro Isomer Trace / Very LowGood to High
Purification Complexity Extremely High (Isomer separation)Moderate (Standard workup)
Scalability PoorGood
Safety Considerations Use of strong acids.Use of strong acids; diazonium salts can be explosive if isolated and dried. Must be kept in solution.

Conclusion and Recommendation

For researchers and professionals requiring high-purity This compound , the multi-step synthesis via diazotization of 2,6-dimethyl-3-nitroaniline is unequivocally the superior and recommended method. While it involves more steps than direct nitration, its key advantage is the near-perfect regiochemical control it offers. This control eliminates the significant challenge of isomer separation, ultimately providing a more efficient and reliable pathway to the desired product.

The direct nitration of 2,6-dimethylphenol should be avoided as it primarily yields the undesired 2,6-dimethyl-4-nitrophenol, making it unsuitable for the targeted synthesis of the 3-nitro isomer. The diazotization route, grounded in well-established and predictable organic chemistry, represents a robust and scalable solution for accessing this important chemical building block.

References

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  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2020-09-24). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc 19, 335–365 (2022). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018-12-03). [Link]

  • m-NITRODIMETHYLANILINE. Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 25, p.79 (1945). [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. E-Journal of Chemistry, 8(3), 1313-1317 (2011). [Link]

  • Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols. Monatshefte für Chemie - Chemical Monthly, 136(5), 791-798 (2005). [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. Chemical Engineering: An International Journal (CEIJ), Vol. 1, No.1, 2017. [Link]

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  • Chemical process for forming 2,6-dimethylaniline.
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  • Regioselective nitration of aromatic substrates in zeolite cages. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 111, No. 2, April 1999, pp. 113–118. [Link]

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A Comparative Guide to the Structural Validation of Synthesized 2,6-Dimethyl-3-nitrophenol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1] Every synthetic pathway, no matter how well-planned, requires empirical validation to ensure the target compound has been obtained, free of isomers or other impurities.[1] This guide provides an in-depth comparison of analytical techniques for validating the structure of a synthesized target, 2,6-Dimethyl-3-nitrophenol, with a primary focus on the definitive method of Single Crystal X-ray Crystallography and its comparison with complementary spectroscopic techniques.

The Synthetic Challenge: Synthesis of this compound

The synthesis of nitrophenols is a foundational reaction in organic chemistry, typically achieved through the electrophilic nitration of a phenol. However, the directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to a mixture of isomers. For our target molecule, this compound, a plausible synthesis involves the nitration of 2,6-dimethylphenol. The hydroxyl group is an ortho-, para- director, while the methyl groups are also ortho-, para-directing. This creates a complex regiochemical challenge, making it critical to confirm that the nitro group has been installed at the C3 position and not the more sterically accessible C4 position.

Illustrative Synthetic Protocol:

A general approach involves the careful nitration of 2,6-dimethylphenol using a nitrating agent like nitric acid in a suitable solvent system.

  • Dissolve 2,6-dimethylphenol in a solvent such as acetic acid or acetone.[2]

  • Cool the mixture in an ice bath to control the reaction temperature.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like bismuth nitrate) dropwise with constant stirring.[2]

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Purify the crude product using column chromatography to isolate the desired this compound isomer.

Given the potential for isomeric byproducts, the subsequent structural validation is not merely a formality but a critical step in the research process.

The Gold Standard: Single Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful and definitive technique for determining the absolute structure of a crystalline compound.[3][4][5] It provides an unambiguous three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4][6]

The technique is based on the principle of X-ray diffraction. When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms scatter the X-rays. Because of the regular, repeating arrangement of molecules in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern of spots.[7][8] The geometric relationship between the incident X-ray beam, the crystal lattice, and the diffraction pattern is described by Bragg's Law (nλ = 2d sinθ).[9] By analyzing the positions and intensities of these diffracted spots, the precise three-dimensional structure of the molecule can be solved.[4]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a definitive 3D structure involves four key stages.[3]

  • High-Quality Crystal Growth (The Art): This is often the most challenging and rate-limiting step.[3] The goal is to slowly bring a supersaturated solution of the purified compound to a state of minimum solubility, encouraging the molecules to pack into a highly ordered crystal lattice.

    • Method: A common method is slow evaporation. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to create a saturated solution. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the concentration increases, promoting the formation of single crystals.

  • Crystal Selection and Mounting:

    • Selection: Using a microscope, identify a suitable crystal. Ideal crystals are well-formed, transparent, free of cracks or defects, and typically 0.1-0.3 mm in size.[6][9]

    • Mounting: Carefully pick up the selected crystal using a specialized loop or a glass fiber coated with a minimal amount of oil or epoxy.[6] Mount the fiber onto a goniometer head, which allows for the precise rotation of the crystal in the X-ray beam.[9][10]

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.[10]

    • A fine, collimated beam of X-rays (often from a molybdenum or copper source) is directed at the crystal.[10]

    • The crystal is slowly rotated while a detector (like a CCD or pixel detector) records the diffraction pattern—the positions and intensities of thousands of reflections—from numerous angles.[4][8]

  • Structure Solution and Refinement:

    • The collected data is processed to generate a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal).

    • From this map, the positions of the individual atoms (C, N, O, H) are determined.

    • The structural model is then refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in a final, highly accurate molecular structure.

Visualizing the Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography synthesis Chemical Synthesis of This compound purification Column Chromatography synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure (Bond Lengths, Angles) structure_solution->final_structure

Caption: Workflow from synthesis to definitive structure via X-ray crystallography.

Comparative Analysis: The Spectroscopic Toolkit

While X-ray crystallography is definitive, it is not always feasible if suitable crystals cannot be grown. In such cases, and for routine analysis, a combination of spectroscopic techniques is used to build a comprehensive, albeit indirect, picture of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C.

  • ¹H NMR Spectroscopy: This technique maps the connectivity and chemical environment of hydrogen atoms.

    • Expected Spectrum for this compound:

      • Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). These two protons would appear as doublets due to coupling with each other.

      • Methyl Protons: The two methyl groups at C2 and C6 are chemically equivalent. They will appear as a single, sharp peak (a singlet) in the upfield region (~2.2-2.5 ppm), integrating to 6 protons.

      • Phenolic Proton: A single, often broad, signal for the -OH proton is expected, typically between 4-8 ppm.[11] Its position can be concentration-dependent.[12] To confirm this peak, a "D₂O shake" can be performed; adding a drop of deuterium oxide to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[11]

  • ¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule.

    • Expected Spectrum for this compound: Due to molecular symmetry, 6 distinct signals would be expected in the ¹³C NMR spectrum:

      • 4 Aromatic Carbons: (C3, C4, C5, and the equivalent C1/C6 carbons).

      • 2 Methyl Carbons: A single signal for the two equivalent methyl groups.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[13]

  • Expected Spectrum for this compound:

    • Molecular Ion Peak (M⁺): The molecule has a chemical formula of C₈H₉NO₃. Its molecular weight is 167.16 g/mol . Therefore, a prominent molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 167.[14]

    • Fragmentation Pattern: Electron impact (EI) ionization would likely cause predictable fragmentation. Key fragments for nitrophenols often include the loss of the nitro group (NO₂, 46 Da) leading to a peak at m/z 121, or the loss of NO (30 Da) resulting in a peak at m/z 137.[15][16] Further fragmentation of the aromatic ring would also be observed.[17]

C. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[18]

  • Expected Spectrum for this compound:

    • O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3500 cm⁻¹.[19]

    • C-H Stretch (Aromatic & Aliphatic): Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[18]

    • N-O Stretch (Nitro Group): Two very strong and characteristic absorption bands are expected: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[19] The presence of both peaks is strong evidence for a nitro group.

    • C=C Stretch (Aromatic): Several medium-intensity bands in the 1400-1600 cm⁻¹ region.[18]

Data Synthesis: A Head-to-Head Comparison

The true power of chemical analysis lies in integrating data from multiple techniques. Each method provides a different piece of the structural puzzle.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Definitive and unambiguous structural proof.[3][4]Requires a high-quality single crystal, which can be difficult or impossible to grow.[3]
¹H NMR Spectroscopy Proton environment, connectivity (J-coupling), number of protons of each type.Excellent for determining the carbon-hydrogen framework and relative positions of substituents.Can have overlapping signals in complex molecules; OH/NH peaks can be broad and variable.[11]
¹³C NMR Spectroscopy Number of unique carbon environments.Complements ¹H NMR by directly observing the carbon skeleton.Less sensitive than ¹H NMR; does not typically show coupling information in standard spectra.
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns.Confirms molecular formula and provides structural clues from fragmentation.Isomers will have the same molecular weight; fragmentation may not be sufficient to distinguish them.
Infrared Spectroscopy Presence of specific functional groups (e.g., -OH, -NO₂, C=C).Fast, simple, and excellent for confirming the presence of key functional groups.[18]Provides no information on molecular connectivity or the overall carbon skeleton.
Logical Framework for Structural Validation

G cluster_data Experimental Data cluster_conclusion Structural Conclusions IR IR Data FuncGroups Functional Groups Confirmed (-OH, -NO₂) IR->FuncGroups MS MS Data MolWeight Molecular Weight Confirmed (167 Da) MS->MolWeight NMR NMR Data (¹H & ¹³C) Connectivity Atom Connectivity Established NMR->Connectivity XRAY X-ray Data Structure Absolute 3D Structure Unambiguously Determined XRAY->Structure FuncGroups->Connectivity MolWeight->Connectivity Connectivity->Structure

Caption: Logical flow of evidence from different analytical techniques.

Conclusion: An Integrated and Authoritative Approach

For the unequivocal structural validation of a newly synthesized compound like this compound, single crystal X-ray crystallography is the unparalleled gold standard . It moves beyond inference and provides a direct, high-resolution visualization of the molecular structure, leaving no ambiguity about the position of the nitro group or any other structural feature.

However, the reality of chemical research often involves compounds that are difficult to crystallize. In these instances, a synergistic approach using a suite of spectroscopic tools is essential. IR confirms the necessary functional groups are present, mass spectrometry validates the molecular weight, and detailed 1D and 2D NMR experiments establish the precise connectivity of the atoms. While this combination builds a powerful and often convincing case, it remains an inferential model. The ultimate validation, and the standard required for high-impact publications and patent applications, is the definitive 3D structure provided by X-ray crystallography.

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How does the position of the nitro group affect the properties of dimethyl-nitrophenol?

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise positioning of a nitro group on the aromatic ring of dimethylphenol dramatically alters its physicochemical properties, reactivity, and potential biological activity. This guide provides an in-depth comparison of various dimethyl-nitrophenol isomers, offering a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis. By understanding the subtle yet significant differences imparted by isomeric variations, scientists can make more informed decisions in experimental design and drug development.

The Decisive Role of Nitro Group Position

The interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl (-CH₃) and hydroxyl (-OH) groups governs the properties of dimethyl-nitrophenol isomers. The position of the nitro group, in particular, dictates the extent of its electronic influence through inductive and resonance effects, as well as the degree of steric hindrance, leading to profound differences in acidity, solubility, and reactivity.

Acidity (pKa): A Tale of Steric Hindrance and Resonance

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups, like the nitro group, generally increase acidity by delocalizing the negative charge of the phenoxide ion, thus stabilizing it.[1][2] However, the position of the nitro group relative to the hydroxyl and methyl groups introduces significant variations.

A striking example is the difference in acidity between 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol. The pKa of 2,6-dimethyl-4-nitrophenol is approximately 7.15, whereas that of 3,5-dimethyl-4-nitrophenol is around 8.25, making the former a significantly stronger acid.[3] This difference is primarily attributed to steric hindrance. In 3,5-dimethyl-4-nitrophenol, the two methyl groups flanking the nitro group force it out of the plane of the benzene ring.[4][5] This loss of planarity inhibits the nitro group's ability to withdraw electrons through resonance, thereby destabilizing the phenoxide anion and decreasing acidity.[4] In contrast, the methyl groups in 2,6-dimethyl-4-nitrophenol do not sterically hinder the nitro group in the para position, allowing for full resonance stabilization of the phenoxide ion.

IsomerpKaMelting Point (°C)Boiling Point (°C)Solubility
2,3-Dimethyl-4-nitrophenol -125-Data not readily available
2,4-Dimethyl-6-nitrophenol -71260.3 ± 35.0Data not readily available
2,5-Dimethyl-4-nitrophenol ---Moderately soluble in organic solvents, less soluble in water.[6]
2,6-Dimethyl-4-nitrophenol ~7.15~114-116[3]297-298[3]Soluble in alcohol, benzene, chloroform; insoluble in water.[3][7][8]
3,4-Dimethyl-2-nitrophenol ---Data not readily available
3,4-Dimethyl-6-nitrophenol ---Data not readily available
3,5-Dimethyl-4-nitrophenol ~8.25107-108[3]311.8[3]Soluble in dichloromethane and methanol.[3]
3-Methyl-2-nitrophenol ---Data not readily available
3-Methyl-4-nitrophenol -133-133.520713 mg/L in water at 25°C.[9]
4-Nitrophenol 7.15112[10]279[10]1.6 g/100 mL in water at 25°C.[10]

G cluster_isomers Dimethyl-nitrophenol Isomers 2,6-diMe-4-NP 2,6-Dimethyl-4-nitrophenol pKa ~7.15 Acidity Acidity 2,6-diMe-4-NP->Acidity Higher Acidity 3,5-diMe-4-NP 3,5-Dimethyl-4-nitrophenol pKa ~8.25 3,5-diMe-4-NP->Acidity Lower Acidity 2,4-diMe-6-NP 2,4-Dimethyl-6-nitrophenol 2,5-diMe-4-NP 2,5-Dimethyl-4-nitrophenol

Figure 1: Comparison of the acidity of two key dimethyl-nitrophenol isomers.

Solubility: The Influence of Inter- and Intramolecular Forces

The solubility of dimethyl-nitrophenol isomers is influenced by the interplay of the hydrophobic methyl groups and the hydrophilic hydroxyl and nitro groups. Generally, these compounds exhibit moderate solubility in organic solvents and limited solubility in water.[3][7][11] For instance, 2,6-dimethyl-4-nitrophenol is soluble in alcohol, benzene, and chloroform but insoluble in water.[3] In contrast, 3,5-dimethyl-4-nitrophenol is reported to be soluble in dichloromethane and methanol.[3]

The position of the nitro group can also lead to the formation of intramolecular hydrogen bonds, which can affect solubility. For example, in isomers where the nitro and hydroxyl groups are ortho to each other, intramolecular hydrogen bonding can decrease the molecule's ability to form hydrogen bonds with water, thus reducing its aqueous solubility.

Melting and Boiling Points: A Reflection of Molecular Packing and Intermolecular Forces

The melting and boiling points of the dimethyl-nitrophenol isomers are dependent on the strength of intermolecular forces and the efficiency of crystal lattice packing. Symmetrical isomers often have higher melting points due to their ability to pack more efficiently into a crystal lattice. For example, 2,6-dimethyl-4-nitrophenol has a melting point of approximately 114-116°C, while 3,5-dimethyl-4-nitrophenol melts at a slightly lower temperature of 107-108°C.[3]

Spectroscopic Characterization: Unambiguous Isomer Identification

Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) are indispensable for the differentiation of dimethyl-nitrophenol isomers.

UV-Visible Spectroscopy

The position of the nitro group significantly influences the electronic transitions within the molecule, leading to distinct UV-Vis absorption spectra. The λmax (wavelength of maximum absorbance) is sensitive to the electronic environment. Generally, nitrophenols exhibit absorption bands in the UV region, and the position of these bands can shift depending on the solvent and the specific isomeric structure.[12][13] For example, the absorption peaks of protonated nitrophenols are significantly blue-shifted compared to their deprotonated forms.[12]

Isomerλmax (nm)Solvent
2-Nitrophenol 351-[12]
3-Nitrophenol --
4-Nitrophenol 317 (acidic), 400 (alkaline)Water[14][15]
2,4-Dinitrophenol 260 (water), 250 (2-propanol)-[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The number of signals, their multiplicity, and their integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint for each isomer.[1][17]

Chemical Reactivity: The Nitro Group as a Synthetic Handle

The nitro group in dimethyl-nitrophenols is a versatile functional group that can undergo various chemical transformations, most notably reduction to an amino group. The rate and ease of this reduction are influenced by the position of the nitro group. The general trend for the reduction rate of nitrophenol isomers is: para > ortho > meta.[1] This is because the electron-withdrawing resonance effect of the nitro group is strongest at the ortho and para positions, making these isomers more susceptible to reduction.

G Dimethyl-nitrophenol Isomer Dimethyl-nitrophenol Isomer Reduction (e.g., NaBH4, catalyst) Reduction (e.g., NaBH4, catalyst) Dimethyl-nitrophenol Isomer->Reduction (e.g., NaBH4, catalyst) Position of NO2 affects rate Dimethyl-aminophenol Dimethyl-aminophenol Reduction (e.g., NaBH4, catalyst)->Dimethyl-aminophenol

Figure 2: General reaction pathway for the reduction of dimethyl-nitrophenol isomers.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the dimethyl-nitrophenol isomer.

  • Preparation of Stock Solution: Prepare a stock solution of the dimethyl-nitrophenol isomer in a suitable solvent (e.g., methanol or ethanol).

  • Measurement of Spectra: For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette and record the UV-Vis spectrum.

  • Data Analysis: Determine the absorbance at the λmax of the phenoxide ion for each pH. Plot absorbance versus pH. The pKa is the pH at which the absorbance is half of the maximum absorbance.

Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the solubility of a compound in a particular solvent.

  • Sample Preparation: Add an excess amount of the solid dimethyl-nitrophenol isomer to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear saturated solution.

  • Quantification: Accurately measure the concentration of the dissolved isomer in the saturated solution using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

Conclusion

The position of the nitro group on the dimethylphenol ring is a critical determinant of its physicochemical properties and reactivity. Steric and electronic effects work in concert to produce a unique profile for each isomer. A thorough understanding of these isomeric differences is essential for researchers and drug development professionals to select the appropriate isomer for a specific application, optimize reaction conditions, and predict its behavior in biological systems. This guide provides a foundational understanding and practical methodologies to aid in the exploration and utilization of this important class of compounds.

References

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Comparative analysis of the steric effects in dimethyl-nitrophenol isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Steric Effects in Dimethyl-nitrophenol Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is not merely academic; it is fundamental to predicting molecular behavior, from reaction kinetics to biological activity. This guide provides an in-depth comparative analysis of the steric effects in two key dimethyl-nitrophenol isomers: 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol . We will dissect how the seemingly subtle shift in the placement of two methyl groups profoundly alters the electronic environment and physicochemical properties of these molecules, offering a clear case study in the power of steric hindrance.

The Central Thesis: Steric Hindrance vs. Electronic Delocalization

The acidity of a phenol is fundamentally governed by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups, such as the nitro (-NO₂) group, typically increase acidity by delocalizing the negative charge of the phenoxide ion through resonance and inductive effects. However, this electronic stabilization is highly dependent on the molecule's geometry.

The core of our comparison lies in a phenomenon known as Steric Inhibition of Resonance (SIR) .[1][2] When bulky groups flank a group that needs to be coplanar with the benzene ring to participate in resonance, they can force it to twist out of plane. This misalignment decouples the group from the ring's π-system, effectively nullifying its resonance effect.

As we will explore, the 3,5-dimethyl-4-nitrophenol isomer is a classic example of SIR, where steric hindrance dictates the molecule's properties. In contrast, the 2,6-dimethyl-4-nitrophenol isomer serves as a control, illustrating the unhindered electronic effects.

Structural Analysis: A Tale of Two Isomers

The key difference between the two isomers is the position of the methyl groups relative to the functional nitro group.

  • 2,6-dimethyl-4-nitrophenol: The methyl groups are positioned ortho to the hydroxyl group. The para-nitro group is sterically unencumbered and is free to align with the plane of the benzene ring.

  • 3,5-dimethyl-4-nitrophenol: The methyl groups are positioned ortho to the nitro group.[3] These bulky methyl groups physically clash with the large nitro group, forcing it to rotate out of the benzene ring's plane.[1][4]

This structural difference is the primary determinant of the isomers' contrasting properties.

Caption: Steric clash in 3,5-dimethyl-4-nitrophenol vs. the unhindered 2,6-isomer.

Comparative Physicochemical Data

The most telling consequence of the steric differences is the acidity of the phenolic proton, quantified by the pKa value. A lower pKa indicates a stronger acid.[5]

Property3,5-Dimethyl-4-nitrophenol2,6-Dimethyl-4-nitrophenolReference Compound: p-Nitrophenol
Molecular Formula C₈H₉NO₃C₈H₉NO₃C₆H₅NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol 139.11 g/mol
Melting Point 107-108 °C~114-116 °C113-114 °C
pKa ~8.25 ~7.15 ~7.15

(Data sourced from BenchChem[6] and other chemical databases[7][8])

The data clearly shows that 2,6-dimethyl-4-nitrophenol is significantly more acidic (lower pKa) than its 3,5-isomer .[6] The pKa of the 2,6-isomer is nearly identical to that of p-nitrophenol, indicating that the methyl groups ortho to the hydroxyl group have a minimal net effect on the acidity.[8]

Conversely, the pKa of 3,5-dimethyl-4-nitrophenol is more than a full pH unit higher. This decreased acidity is a direct result of the steric hindrance imposed by the methyl groups on the nitro group. This steric strain forces the nitro group out of the plane of the benzene ring, diminishing its ability to withdraw electrons through resonance (-R effect).[3][8] This, in turn, destabilizes the phenoxide anion, making the proton harder to remove.[1]

Experimental Protocols for Validation

To empirically validate these steric effects, one can perform several key experiments.

Determination of pKa by UV-Vis Spectrophotometry

This protocol leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pKa.

Causality Behind Experimental Choices:

  • Why Spectrophotometry? It is a highly sensitive, non-destructive, and widely available technique for determining equilibrium constants like pKa. The shift in λ_max upon deprotonation provides a clear signal to monitor.

  • Why a Series of Buffers? To accurately determine the pKa, the pH must be precisely controlled and varied around the expected pKa value. A series of buffers ensures stable pH readings for each measurement.

  • Why Isosbestic Point? The presence of a clear isosbestic point (a wavelength where the molar absorptivity of the acid and base forms are equal) is a self-validating feature of the experiment, confirming that only two species are involved in the equilibrium.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of each dimethyl-nitrophenol isomer in a suitable solvent like methanol or ethanol.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the range from approximately pH 6 to pH 10 (e.g., phosphate and borate buffers).

  • Sample Preparation: For each isomer, create a series of samples by adding a small, constant volume of the stock solution to a larger, constant volume of each buffer solution. This ensures the total concentration of the nitrophenol compound is the same in every sample.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 250 nm to 500 nm) for each sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the phenoxide form (observed at high pH).

    • Plot the absorbance at this λ_max against the pH of the buffer.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.

G cluster_samples Sample Matrix Preparation cluster_analysis Data Analysis prep Prepare Stock Solutions (Isomer A & B in Methanol) s1 Isomer A + pH 6.0 Buffer prep->s1 buffers Prepare Buffers (pH 6.0 to 10.0) buffers->s1 s2 Isomer A + pH 7.0 Buffer s_dots ... s3 Isomer A + pH 10.0 Buffer spectro Acquire UV-Vis Spectrum for each sample (250-500 nm) s3->spectro plot Plot Absorbance at λ_max(phenoxide) vs. pH spectro->plot fit Fit to Sigmoidal Curve plot->fit pka Determine pKa (pH at 50% max Absorbance) fit->pka

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Synthesis of Dimethyl-nitrophenol Isomers

For researchers wishing to conduct further studies, the isomers can be synthesized from their corresponding dimethylphenol precursors.[6]

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitrophenol [6]

  • Dissolution: Dissolve 3,5-dimethylphenol in methanesulfonic acid in a suitable reaction vessel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nitration: Add sodium nitrate portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for approximately 18 hours.

  • Quenching & Extraction: Pour the reaction mixture into ice water and extract the product using a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,6-Dimethyl-4-nitrophenol [6][9]

  • Mixing: Prepare a solid mixture of 2,6-dimethylphenol and a metal nitrate salt such as Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O.

  • Suspension: Add acetone to the solid mixture.

  • Reaction: Stir the resulting mixture at room temperature or under reflux for 2-24 hours.

  • Filtration & Neutralization: Filter the mixture through Celite. Treat the filtrate with sodium bicarbonate.

  • Concentration & Purification: Remove the solvent under reduced pressure and purify the product using silica gel chromatography.

G start_A 3,5-Dimethylphenol product_A 3,5-Dimethyl-4-nitrophenol start_A->product_A Nitration start_B 2,6-Dimethylphenol product_B 2,6-Dimethyl-4-nitrophenol start_B->product_B Nitration reagent_A NaNO₃ Methanesulfonic Acid, 0°C reagent_B Metal Nitrate (e.g., Fe(NO₃)₃) Acetone, RT/Reflux

Caption: General synthesis pathways for dimethyl-nitrophenol isomers.

Implications for Drug Development and Molecular Recognition

The profound impact of steric hindrance on acidity is a proxy for its influence on other molecular interactions. In drug development, these effects are critical:

  • Enzyme Inhibition: The shape and electronic distribution of a molecule are key to its ability to bind to an enzyme's active site. The out-of-plane nitro group in the 3,5-isomer presents a very different steric and electronic profile to a target protein compared to the planar nitro group in the 2,6-isomer. This could drastically alter binding affinity and inhibitory potency.[6]

  • Receptor Binding: Similar to enzyme binding, interactions with cellular receptors are highly specific. Steric hindrance can prevent a molecule from adopting the necessary conformation to dock effectively with a receptor.

  • Solubility and Bioavailability: The planarity and polarity of a molecule affect its crystal packing, solubility, and ability to cross biological membranes. The less planar 3,5-isomer may exhibit different physical properties that influence its pharmacokinetic profile.

Conclusion

The comparative analysis of 2,6-dimethyl-4-nitrophenol and 3,5-dimethyl-4-nitrophenol provides a definitive and experimentally verifiable illustration of steric effects. The steric clash between the methyl and nitro groups in the 3,5-isomer inhibits resonance, leading to a significant decrease in acidity compared to the unhindered 2,6-isomer. This guide demonstrates that for scientists in chemistry and drug discovery, considering the three-dimensional arrangement of atoms is not just a detail—it is often the dominant factor controlling a molecule's function and properties.

References

  • Filo. (2025). The pKa values for phenol, o-nitrophenol, m-nitrophenol, and p-nitrophenol are 9.89, 7.17, 8.28, and 7.15, respectively. Explain the origin of these differences in pKa. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • University Course Material. (2010). Acidity of alcohols continued…. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why should 2,6-Dimethyl-4-nitrophenol be more acidic than 3,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

  • Quora. (2017). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitrophenol (pKa = 8.4). Study Prep. Retrieved from [Link]

  • Filo. (2025). Why positioning of ortho nitro phenol not with respect to -oh group. Retrieved from [Link]

  • Course Hero. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa = 7.15, but 3,5-dimethyl-4-nitrophenol has pKa = 8.25. Why is 3,5-dimethyl-4-nitrophenol so much less acidic?. Retrieved from [Link]

  • Quora. (2017). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. Retrieved from [Link]

  • Quora. (2018). Which is more acidic, o-nitrophenol or p-nitrophenol according to the ortho effect?. Retrieved from [Link]

  • CHEMSOLVE.NET. (2019). Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol?. Retrieved from [Link]

  • Quora. (2018). Why is p-Nitrophenol more acidic than o-Nitrophenol?. Retrieved from [Link]

  • Quora. (2016). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Retrieved from [Link]

  • IISTE. (n.d.). Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes.... Chemistry and Materials Research. Retrieved from [Link]

  • Journal of the American Chemical Society. (1954). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of 2,6-Dimethyl-3-nitrophenol Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The precise quantification of purity is a cornerstone of chemical research and pharmaceutical development. For intermediates like 2,6-Dimethyl-3-nitrophenol, a precursor in various synthetic pathways, ensuring high purity is not merely a quality control checkpoint but a critical determinant of reaction yield, impurity profiling, and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth evaluation of Differential Scanning Calorimetry (DSC) as a powerful, absolute method for purity determination, comparing its performance against traditional chromatographic techniques.

Part 1: The Thermodynamic Foundation of DSC Purity Analysis

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1][2] For purity determination of a crystalline substance like this compound, the analysis hinges on a fundamental thermodynamic principle: the phenomenon of melting point depression.

An absolutely pure, crystalline solid theoretically melts at a single, sharp temperature. However, the presence of impurities disrupts the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature than the pure substance.[3][4] This depression of the melting point is described by the van't Hoff equation , which forms the mathematical basis for DSC purity calculations.[3][5][6]

The simplified van't Hoff equation is given as:



Where:

  • Ts is the instantaneous temperature of the sample at a given point during the melt (in Kelvin).

  • T0 is the theoretical melting point of the 100% pure substance (in Kelvin).

  • R is the universal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance (in J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By measuring the heat flow into the sample during melting, the DSC instrument generates a thermogram (a plot of heat flow vs. temperature). The software can then integrate portions of this melting peak to calculate the fraction melted (F) at various temperatures (Ts). A plot of Ts versus 1/F yields a line from which the mole fraction of the impurity (X2) can be determined from the slope, allowing for a direct calculation of the sample's purity.[7]

Part 2: DSC in Context: A Comparative Analysis with Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis, DSC offers unique advantages, particularly for highly pure, crystalline materials.[8][9] The choice of method depends on the specific analytical objective.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures melting point depression based on the van't Hoff equation.[10]Separates components based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates components based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Nature of Analysis An absolute method; does not require a reference standard of the main component.[8]A comparative method; requires a certified reference standard for accurate quantification.A comparative method; requires a certified reference standard for accurate quantification.
Impurity Information Quantifies the total mole fraction of soluble impurities. Provides no chemical identity.[11]Separates, identifies (with appropriate detectors like MS), and quantifies individual impurities.Ideal for separating, identifying, and quantifying volatile and semi-volatile impurities.[12]
Sample Requirements Crystalline, thermally stable solid (>98.5 mol% pure).[5][6] Sample must not decompose during melting.[8]Sample must be soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds.[12]Sample must be volatile or derivatizable to a volatile form. Suitable for thermally stable compounds.[12]
Throughput Moderate; a single run can take 30-60 minutes, including cooling.High; modern UPLC systems can have run times of a few minutes.Moderate to High; run times are typically in the range of 10-30 minutes.
Solvent Consumption None.High; requires significant volumes of organic solvents and aqueous buffers.Low; primarily uses carrier gases.

Expert Insight: DSC excels as a confirmatory technique for the purity of reference standards and final API batches where purity is expected to be high.[8] It provides a valuable orthogonal check to chromatographic methods. While HPLC can detail the "who and how much" of each impurity, DSC answers the fundamental question: "What is the total molar purity of the crystalline matrix?"

Part 3: A Validated Protocol for Purity Determination of this compound

This protocol is grounded in the principles outlined in the ASTM E928 standard.[5]

Instrument and Sample Preparation
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity Indium). This step is critical for data accuracy and method trustworthiness.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A small sample mass is recommended to minimize thermal lag.[13]

    • Hermetically seal the pan. This is crucial to prevent any mass loss due to sublimation during heating, which would invalidate the results.

DSC Experimental Workflow

The following diagram illustrates the logical flow of the experiment.

DSC_Workflow cluster_prep Preparation cluster_run DSC Analysis cluster_analysis Data Processing Calibrate 1. Calibrate DSC (e.g., Indium) Weigh 2. Weigh Sample (1-3 mg) Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Equilibrate 4. Equilibrate at Start T Seal->Equilibrate Ramp 5. Heat at Slow Rate (0.5 - 1.0 °C/min) Equilibrate->Ramp Record 6. Record Heat Flow vs. Temperature Ramp->Record Integrate 7. Integrate Melting Peak (Determine ΔHf) Record->Integrate Partial 8. Calculate Partial Areas (F) Integrate->Partial Plot 9. Generate van't Hoff Plot (Ts vs. 1/F) Partial->Plot Calculate 10. Calculate Purity (X₂) Plot->Calculate

Caption: Workflow for DSC Purity Determination.

Method Parameters
  • Atmosphere: Nitrogen, 50 mL/min. An inert atmosphere prevents oxidative degradation.

  • Temperature Program:

    • Equilibrate at a temperature at least 20°C below the expected melting point.

    • Ramp at a slow, controlled rate, typically 0.5°C/min to 1.0°C/min .[13] A slow heating rate is essential to maintain thermal equilibrium between the sample and the sensor, which is a key assumption of the van't Hoff model.

    • Continue heating until the entire sample has melted, typically 15-20°C past the peak melting temperature.

Part 4: Data Interpretation and Ensuring Trustworthiness

Analyzing the Thermogram

The presence of impurities results in a characteristic change in the shape of the melting endotherm.

Caption: Effect of Impurity on DSC Melting Endotherm.

As shown, an impure sample exhibits:

  • Lower Onset Temperature: Melting begins earlier.

  • Broader Peak: The melting process occurs over a wider temperature range.[4][7]

  • Depressed Peak Temperature: The peak of the endotherm shifts to a lower temperature.

The Purity Calculation in Practice

The instrument's software performs the analysis by dividing the melting peak into numerous small increments (partial areas). It then plots the temperature of each increment against the reciprocal of the total fraction melted up to that point (1/F). The software performs a linear regression on these data points to determine the slope and the y-intercept, which corresponds to T₀.[7]

Example Data Table:

Sample LotPurity by HPLC (%)Purity by DSC (mol%)Melting Onset by DSC (°C)ΔHf (J/g)
A-00199.8599.88115.2125.4
B-00299.1099.15114.1123.9
C-003 (Degraded)98.4098.55*112.9121.0

*Note: DSC purity analysis is generally considered most reliable for materials >98.5 mol% pure.[3][5][6]

Self-Validating Systems and Method Limitations

To ensure the trustworthiness of your results, consider the following:

  • Thermal Stability: The protocol's validity rests on the assumption that the compound melts without decomposing.[8] For nitrophenols, which can be thermally sensitive, it is crucial to run a preliminary Thermogravimetric Analysis (TGA) to confirm there is no mass loss in the melting region.[14]

  • Eutectic Systems: The van't Hoff equation assumes that the impurity is soluble in the molten liquid but insoluble in the solid.[5][6] It is not applicable for solid-solution or co-crystal forming systems.

  • Polymorphism: The sample must consist of a single polymorphic form. Different polymorphs have different melting points and enthalpies of fusion, which would confound the results.[4]

  • Baseline Linearity: A flat, stable baseline before and after the melt is essential for accurate peak integration.[15]

Conclusion

Differential Scanning Calorimetry provides a robust, reliable, and absolute method for determining the molar purity of highly pure crystalline materials like this compound. It requires no chemical reference standard for the main component, consumes no solvents, and is based on fundamental thermodynamic principles. When used appropriately, with careful attention to instrument calibration and potential compound-specific limitations such as thermal stability, DSC serves as an indispensable tool in the arsenal of the research, development, and quality control scientist. It offers an excellent orthogonal technique that complements and validates results from traditional chromatographic purity assays.[8][16]

References

  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • E928 Standard Test Method for Purity by Differential Scanning Calorimetry (2019). ASTM International. [Link]

  • Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Infinita Lab. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry (2014). ASTM International. [Link]

  • ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Purity Determination by DSC. Creative Biolabs. [Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. Testing Laboratory. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • DSC purity. Mettler Toledo. [Link]

  • Differential Scanning Calorimetry Principle & Applications. BCL. [Link]

  • Determination of % purity of a compound by by Using DSC. Slideshare. [Link]

  • Thermal Analysis. University of Barcelona. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. YouTube. [Link]

  • General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Usp-Nf 891 Thermal Analysis. Scribd. [Link]

  • Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ResearchGate. [Link]

  • Preparation, Characterization, and Thermal Degradation Studies of p-Nitrophenol-Based Copolymer. ResearchGate. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Degradation of components in drug formulations: a comparison between HPLC and DSC methods. PubMed. [Link]

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A Guide to Inter-Laboratory Comparison for the Analysis of 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 2,6-Dimethyl-3-nitrophenol. Given the absence of a standardized, publicly available proficiency testing scheme for this specific analyte, this document synthesizes best practices from established international standards and validated analytical methods for related nitrophenolic compounds. It is designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and environmental sectors who require robust, reproducible, and accurate quantification of this compound.

The core objective is to empower laboratories to not only assess their analytical performance against peers but also to validate the methods they employ. We will explore two prevalent and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the technical rationale behind protocol design and offering a template for data comparison and performance evaluation.

Part 1: Framework for a Robust Inter-Laboratory Comparison (ILC) Study

An ILC, also known as proficiency testing (PT), is a cornerstone of a laboratory's quality assurance system.[1][2][3][4] It provides an objective evaluation of a laboratory's performance against pre-established criteria by comparing its results with those of other laboratories.[5] The design and execution of an ILC must be meticulous to ensure the results are meaningful and statistically sound. The international standard ISO/IEC 17043 provides the general requirements for proficiency testing, while ISO 13528 details the statistical methods to be used.[6][7][8]

Core Principles of ILC Design

A successful ILC hinges on several key factors:

  • A Competent Coordinator: An independent body responsible for planning the study, preparing and distributing test materials, analyzing the data, and issuing a final report.

  • Homogeneous and Stable Test Material: The distributed sample must be demonstrably homogeneous and stable throughout the testing period to ensure that any observed variability is from the laboratory's performance, not the sample itself.[1][7]

  • Clear Instructions: Participants must receive a detailed protocol outlining sample handling, analysis timelines, and the procedure for reporting results.

  • Confidentiality: The identity of participating laboratories is kept confidential through the use of unique laboratory codes to encourage honest participation.[1]

  • Statistical Evaluation: Performance is typically evaluated using z-scores, which provide a standardized measure of how far a laboratory's result deviates from the assigned value.[9][10][11]

Workflow of the ILC Process

The operational flow of an ILC follows a structured sequence of events, from initial planning to the final issuance of performance reports. This process ensures that all participants are evaluated under the same conditions and that the resulting data is robust and comparable.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Appoint Study Coordinator P2 Recruit Participating Labs (min. 8-15) P1->P2 P3 Prepare & Characterize Test Material P2->P3 P4 Test for Homogeneity & Stability (ISO 13528) P3->P4 E1 Distribute Test Material & Instructions P4->E1 E2 Labs Perform Analysis (e.g., HPLC, GC-MS) E1->E2 E3 Labs Submit Results by Deadline E2->E3 V1 Coordinator Collects & Collates Data E3->V1 V2 Determine Assigned Value (Consensus Mean/Median) V1->V2 V3 Calculate Performance (z-scores) V2->V3 V4 Issue Confidential Final Report to Participants V3->V4

Workflow of an inter-laboratory comparison study.

Part 2: Comparative Analytical Methodologies

The choice of analytical method is critical and depends on the sample matrix, required sensitivity, and available instrumentation.[4] We will compare two powerful techniques suitable for this compound analysis: HPLC with UV detection and GC-MS.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of nitrophenols.[12][13] Reversed-phase chromatography on a C18 column is typically the method of choice, offering excellent separation based on hydrophobicity.

Causality Behind the Protocol:

  • Sample Pre-treatment: Nitrophenols are often present at low concentrations in complex matrices. A Solid Phase Extraction (SPE) step is crucial for concentrating the analyte and removing interferences, thereby improving sensitivity and protecting the analytical column.[12] Acidifying the water sample to pH < 2 ensures that the phenolic hydroxyl group is protonated, making the analyte less polar and enabling strong retention on the reversed-phase SPE sorbent.

  • Chromatography: A C18 column is used because it effectively separates moderately polar compounds like nitrophenols. The mobile phase, a mixture of acetonitrile and an acidic buffer, allows for the elution of the analyte with good peak shape. The buffer maintains a consistent pH to ensure a stable retention time.[12]

  • Detection: Nitrophenols possess a chromophore (the nitro-aromatic system) that strongly absorbs UV light, making UV detection a simple, sensitive, and cost-effective choice.

Detailed Experimental Protocol: HPLC-UV

  • Sample Preparation (Aqueous Matrix): Solid Phase Extraction (SPE)

    • Collect a 250 mL water sample.

    • Adjust the sample pH to ~2.0 with phosphoric acid.[14]

    • Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa or equivalent) with 5 mL of methanol, followed by 5 mL of pH 2.0 water.[14] Do not allow the cartridge to go dry.

    • Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of pH 2.0 water to remove residual interferences.

    • Dry the cartridge under a vacuum or a stream of nitrogen for 10 minutes.

    • Elute the this compound from the cartridge with 5 mL of methanol into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions

    • Instrument: HPLC system with UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically in the range of 270-320 nm for nitrophenols).

    • Injection Volume: 20 µL.

  • Calibration

    • Prepare a stock solution of this compound in methanol.

    • Create a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV.[15] The mass spectrometer provides definitive identification based on the analyte's mass spectrum, which acts as a chemical fingerprint.

Causality Behind the Protocol:

  • Derivatization: Phenols are polar compounds and can exhibit poor peak shape (tailing) in GC due to interactions with active sites in the injector and column.[16][17] Converting the polar hydroxyl group to a less polar silyl ether via derivatization (e.g., with BSTFA or MSTFA) improves volatility, thermal stability, and chromatographic performance, resulting in sharper, more symmetrical peaks and better sensitivity.[17]

  • GC Separation: A low-polarity capillary column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points. This is ideal for the separation of derivatized, semi-volatile compounds.

  • MS Detection: Mass spectrometry is highly selective. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, dramatically reduces background noise and improves the limit of detection compared to full scan mode.[17]

Detailed Experimental Protocol: GC-MS

  • Sample Preparation (Aqueous Matrix): Liquid-Liquid Extraction (LLE)

    • Take a 100 mL water sample in a separatory funnel.

    • Acidify the sample to pH ≤ 2 with sulfuric acid (1:1, v/v).[15]

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.

    • Allow the layers to separate and drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh portions of dichloromethane.[15]

    • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[15]

    • Concentrate the extract to approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization

    • Transfer the 0.5 mL concentrated extract to a 2 mL autosampler vial.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions

    • Instrument: GC system with a mass selective detector (MSD).

    • Column: DB-5ms or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness).[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]

    • Injector Temperature: 250°C.[15]

    • Injection Mode: 1 µL, splitless.[15]

    • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp at 10°C/min to 260°C; hold for 5 minutes.[15]

    • MS Transfer Line: 280°C.[15]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the silylated derivative of this compound.

Part 3: Performance Evaluation and Data Presentation

The ultimate goal of an ILC is to compare laboratory performance. This requires a clear presentation of the analytical methods' capabilities and a standardized statistical approach for evaluating the results from participating labs.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the two methodologies described. These values are synthesized from validation studies of similar nitrophenol compounds and serve as a benchmark for laboratories developing their own methods.[12][18]

ParameterMethod A: HPLC-UVMethod B: GC-MS (SIM Mode)
Linearity Range 0.1 – 20 µg/mL0.01 – 5 µg/mL
Correlation (r²) > 0.995> 0.998
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.005 µg/mL
Limit of Quant. (LOQ) ~ 0.15 µg/mL~ 0.015 µg/mL
Mean Recovery (%) 90 – 110%85 – 115%
Precision (RSD %) < 10%< 15%
Statistical Analysis of ILC Results

The performance of each laboratory is assessed using a z-score, calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value, typically the consensus value (e.g., robust mean or median) of all participants' results after removing outliers.

  • σ is the standard deviation for proficiency assessment, which can be derived from the data (e.g., robust standard deviation) or a pre-set value based on the required performance level.

The interpretation of z-scores is standardized:[9][11]

  • |z| ≤ 2.0: Satisfactory. The result is acceptable.

  • 2.0 < |z| < 3.0: Questionable. The result warrants investigation.

  • |z| ≥ 3.0: Unsatisfactory. The result indicates a significant deviation, and corrective action is required.[11]

Z_Score_Logic start Laboratory Reports Result (x) calc Calculate z = (x - X) / σ start->calc cond1 |z| ≤ 2.0 ? calc->cond1 cond2 2.0 < |z| < 3.0 ? cond1->cond2 No res1 Performance is Satisfactory cond1->res1 Yes res2 Performance is Questionable (Investigate) cond2->res2 Yes res3 Performance is Unsatisfactory (Corrective Action Required) cond2->res3 No

Logical flow for z-score performance evaluation.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. Astor Mayer. [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]

  • Chromatography: Determining o-nitrophenol in wastewater. ResearchGate. [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. INIS-IAEA. [Link]

  • Protocol for Proficiency testing Schemes. Royal for Quality system. [Link]

  • Determination of p Nitrophenol in Surface Water by Online Solid Phase Extraction Coupled with Ultra Performance Liquid Chromatography Triple Quadropole Mass Spectrometry. Journal of Instrumental Analysis. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Protocol The Operation of Proficiency Testing Schemes. Department of Science Service, Ministry of Higher Education, Science, Research and Innovation, Thailand. [Link]

  • PROTOCOL FOR THE OPERATION OF PROFICIENCY TESTING SCHEMES. General Chemical State Laboratory of Greece. [Link]

  • SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison. iTeh Standards. [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]

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  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. [Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. [Link]

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  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. University of Murcia. [Link]

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  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. [Link]

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A Comparative Analysis of the Stability of Nitroaromatic Compounds: Benchmarking 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Stability in Nitroaromatic Compounds

Nitroaromatic compounds form a cornerstone of numerous applications, from the synthesis of pharmaceuticals and dyes to their use as energetic materials. Their utility is intrinsically linked to their chemical stability—a property that dictates their safety in handling, storage, and application. The inherent reactivity of the nitro group, while central to their function, also introduces potential hazards such as thermal decomposition, and sensitivity to impact and friction. Therefore, a thorough understanding and quantification of the stability of any new or existing nitroaromatic compound are paramount for researchers, scientists, and drug development professionals.

This guide provides a comparative benchmark of the stability of 2,6-Dimethyl-3-nitrophenol against well-characterized nitroaromatic compounds: 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (DNT), and Picric Acid (2,4,6-Trinitrophenol). While comprehensive experimental stability data for this compound is not extensively available in public literature, this guide will present its known physical properties and juxtapose them with the established stability profiles of these benchmark compounds. This comparison will offer a valuable perspective on the anticipated stability of this compound based on its molecular structure and provide a framework for its empirical evaluation.

The selection of TNT, DNT, and Picric Acid as benchmarks is deliberate. These compounds have been the subject of extensive research, and their thermal behavior, impact sensitivity, and friction sensitivity are well-documented, providing a robust baseline for comparison.[1][2] This guide will delve into the standard methodologies used to assess these critical stability parameters, offering both theoretical understanding and practical experimental protocols.

Comparative Stability Profiles

The stability of a nitroaromatic compound is not a single metric but a composite of its responses to various stimuli. The following table summarizes the available physical and stability data for this compound and the selected benchmark compounds. The absence of specific decomposition and sensitivity data for this compound underscores the necessity for empirical testing for any application where stability is a critical concern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Onset (°C)Impact Sensitivity (J)Friction Sensitivity (N)
This compound C₈H₉NO₃167.1696 - 98194 @ 93 hPaData Not AvailableData Not AvailableData Not Available
2,4,6-Trinitrotoluene (TNT) C₇H₅N₃O₆227.13~80240 (explodes)~170 - 232[1][3]15>353
2,4-Dinitrotoluene (DNT) C₇H₆N₂O₄182.14~70~300 (decomposes)[4]Data Not Available25>353
Picric Acid (2,4,6-Trinitrophenol) C₆H₃N₃O₇229.10~122>300 (explodes)[2]~300 (explodes)[5]7.5120

Note: The stability data for benchmark compounds can vary depending on the specific experimental conditions and the purity of the sample.

Methodologies for Stability Assessment: A Practical Guide

The determination of the stability of nitroaromatic compounds relies on a suite of standardized experimental techniques. The choice of method is dictated by the specific hazard being assessed. The following sections detail the principles and protocols for the most critical stability tests.

Thermal Stability Analysis

Thermal stability is arguably the most crucial parameter, as exothermic decomposition can lead to runaway reactions and explosions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[6][7][8][9][10]

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[11] An exothermic event, such as decomposition, is detected as a release of heat, allowing for the determination of the onset temperature of decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the nitroaromatic compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the exothermic peak in the DSC thermogram is identified as the decomposition temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load heat Heat at 10°C/min under N2 load->heat record Record Heat Flow heat->record plot Plot Thermogram record->plot identify Identify Onset of Exothermic Peak plot->identify Mechanical_Sensitivity_Logic cluster_stimulus Mechanical Stimulus cluster_test Standardized Test cluster_output Stability Metric Impact Impact Fallhammer BAM Fallhammer Impact->Fallhammer Friction Friction FrictionTest BAM Friction Test Friction->FrictionTest Impact_Energy Impact Energy (J) Fallhammer->Impact_Energy Friction_Force Friction Force (N) FrictionTest->Friction_Force

Logic of Mechanical Sensitivity Assessment

Discussion and Scientific Rationale

The stability of a nitroaromatic compound is fundamentally governed by its molecular structure. The number and position of nitro groups, as well as the presence of other substituents, significantly influence its reactivity.

  • Number of Nitro Groups: Generally, an increase in the number of electron-withdrawing nitro groups on the aromatic ring decreases the stability of the compound. This is evident when comparing DNT (two nitro groups) to the more sensitive TNT and Picric Acid (three nitro groups). The electron-withdrawing nature of the nitro groups weakens the C-NO₂ bond, making it more susceptible to homolytic cleavage, which is often the initial step in thermal decomposition.

  • Substituent Effects: The presence of other functional groups can either stabilize or destabilize the molecule. In this compound, the methyl groups are electron-donating, which could potentially have a slight stabilizing effect on the aromatic ring compared to an unsubstituted nitrophenol. The phenolic hydroxyl group, however, can participate in intermolecular hydrogen bonding, which can influence crystal packing and, consequently, sensitivity. For instance, Picric Acid is known to form sensitive picrate salts with metals. [2][5]

  • Steric Hindrance: The spatial arrangement of substituents can also play a role. In this compound, the two methyl groups flanking the phenolic hydroxyl group might introduce some steric hindrance, which could influence its reactivity and intermolecular interactions.

Given the single nitro group and the presence of two electron-donating methyl groups, it is reasonable to hypothesize that this compound is likely to be more stable than its di- and trinitrated counterparts like DNT, TNT, and Picric Acid. However, this remains a postulation in the absence of empirical data. The ortho-positioning of a methyl group relative to a nitro group in some nitroaromatics has been shown to introduce unique decomposition pathways. Therefore, experimental verification of its thermal and mechanical stability is essential before it can be safely utilized in any application.

Conclusion

This guide has provided a comparative framework for understanding the stability of this compound by benchmarking it against well-characterized nitroaromatic compounds. While a definitive stability profile for this compound awaits experimental elucidation, the comparison with TNT, DNT, and Picric Acid offers valuable insights into the factors governing the stability of this class of compounds. The detailed experimental protocols for DSC, TGA, impact, and friction sensitivity testing serve as a practical resource for researchers undertaking the crucial task of characterizing the stability and safety of novel and existing nitroaromatic compounds. The principles of scientific integrity demand that any new compound with potential energetic properties be subjected to rigorous stability testing to ensure the safety of researchers and the successful development of new technologies.

References

  • Cohen, R., Zeiri, Y., Wurzberg, E., & Kosloff, R. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(45), 11539-11547. [Link]

  • McKinney, T. M., & Goldberg, I. B. (1988). Thermal Decomposition of TNT and Related Materials in the Condensed Phase. Defense Technical Information Center. [Link]

  • UTEC Corporation. (n.d.). BAM Friction Device Instrumentation. [Link]

  • Tran, T. D., Simpson, L. R., Maienschein, J., & Tarver, C. (2001). Thermal Decomposition of Trinitrotoluene (TNT) with a New One-Dimensional Time to Explosion (ODTX) Apparatus. Office of Scientific and Technical Information. [Link]

  • Safety Management Services, Inc. (n.d.). SMS ABL Friction Machine. [Link]

  • Wikipedia. (2023, November 29). Safety testing of explosives. [Link]

  • PubMed. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A, 111(45), 11539–11547. [Link]

  • SciSpace. (2012). Sensitivity and Performance of Energetic Materials. Central European Journal of Energetic Materials, 9(3), 239-262. [Link]

  • International Atomic Energy Agency. (2001). Thermal Decomposition of Trinitrotoluene (TNT) with a New One-Dimensional Time to Explosion (ODTX) Apparatus. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • OZM Research. (n.d.). BAM Friction Apparatus FSKM-10. [Link]

  • ResearchGate. (2019). Thermal hazard analysis of dinitrotoluene nitration. [Link]

  • ResearchGate. (2006). Investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • University of California, Los Angeles. (n.d.). Picric Acid. Environment, Health & Safety. [Link]

  • Der Pharma Chemica. (2016). An Overview of Picric Acid. Der Pharma Chemica, 8(1), 180-189. [Link]

  • PubMed. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 75(9), 1185–1191. [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Picric Acid. [Link]

  • PubMed. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805–812. [Link]

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Safety Operating Guide

Navigating the Disposal of 2,6-Dimethyl-3-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dimethyl-3-nitrophenol, ensuring the protection of both laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document, the following procedures are based on established protocols for closely related nitrophenolic compounds. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for final classification and disposal requirements in accordance with local, state, and federal regulations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's hazards is critical. Nitrophenols, as a class, are recognized for their toxicity and potential for environmental harm. Based on data for analogous compounds, this compound should be handled as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Can cause serious skin and eye irritation or damage.[1][2]

  • Environmental Hazard: Toxic to aquatic life.

The presence of the nitro group and phenolic hydroxyl group on the aromatic ring contributes to its reactivity and biological activity, necessitating the stringent disposal protocols outlined below.

Table 1: Physicochemical Properties of Related Nitrophenols

Property3-Nitrophenol2,6-Dimethylphenol
Molecular Formula C₆H₅NO₃C₈H₁₀O
Melting Point 96 - 98 °C45 - 48 °C
Boiling Point 194 °C (at 93 hPa)203 °C
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damageToxic if swallowed or in contact with skin, Causes severe skin burns and eye damage, Toxic to aquatic life with long lasting effects

Data sourced from Sigma-Aldrich and CDH Fine Chemical Safety Data Sheets.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE is non-negotiable when handling this compound and its waste. The following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boot covers should be utilized.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator is necessary.[2]

Spill Management: Immediate and Controlled Response

Accidental spills require a prompt and systematic response to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Package Waste: Place all contaminated materials, including absorbent, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: If there has been any personal contact with the chemical, seek immediate medical attention and provide the Safety Data Sheet for the most closely related compound.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Operational Disposal Plan:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your EHS department. This is crucial to prevent potentially violent chemical reactions.

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.

    • Keep the container securely closed at all times, except when adding waste.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The most probable method of disposal for nitrophenolic compounds is controlled incineration by a licensed hazardous waste disposal facility. This high-temperature process ensures the complete destruction of the hazardous components.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select & Label Container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate spill Spill Occurs accumulate->spill contact_ehs Contact EHS for Pickup accumulate->contact_ehs cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->contact_ehs cleanup->accumulate incineration Licensed Incineration contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Context: EPA Hazardous Waste Classification

While a specific EPA hazardous waste code for this compound is not explicitly listed, related compounds such as p-Nitrophenol are designated as U170.[3] It is highly probable that this compound would be classified as a toxic hazardous waste. The final determination must be made by a qualified individual in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper PPE usage, and meticulous waste management protocols, we can ensure a safe working environment and protect our planet. Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • University of Puerto Rico Mayagüez. (2018-01-19). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-3-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dimethyl-3-nitrophenol. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE) selection, operational plans, and disposal, grounded in established safety protocols and the inherent hazards of nitrophenols.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, like other nitrophenol compounds, presents several health hazards that dictate the required level of personal protection. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Safety data sheets for analogous compounds consistently highlight the following risks:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation, with prolonged contact potentially leading to more severe effects.[1]

  • Serious Eye Damage: Poses a significant risk of serious eye damage upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[1][4]

Furthermore, the powdered form of this chemical can create a combustible dust mixture in the air, adding a physical hazard to its toxicological risks.[3][5] Absorption through the skin can lead to systemic effects, and some nitrophenols may cause the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[5] Given these hazards, a multi-faceted PPE approach is not just recommended; it is imperative for safe handling.

Core Protective Measures: Selecting the Right PPE

The selection of PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the minimum required PPE for handling this compound.

Hazard Category Potential Risk Required Personal Protective Equipment (PPE)
Eye/Face Contact Serious eye damage from dust or splashes.Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][6]
Skin Contact Skin irritation and potential for systemic absorption.Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For tasks with a higher risk of exposure, wear appropriate protective clothing to prevent skin exposure.[1] Contaminated clothing must be removed immediately and washed before reuse.[7]
Inhalation Respiratory tract irritation from dust.Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize dust generation.[1][7] If dusts are generated and a fume hood is not feasible, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N100, R100, or P100) is required.[1][5][6]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[2][7]
A Deeper Dive into Glove Selection

The choice of glove material and thickness is critical. While standard nitrile gloves may suffice for brief handling of small quantities, tasks involving prolonged contact or the use of solvents require more robust protection. It is essential to consult the glove manufacturer's resistance charts for specific chemicals.

Best Practices for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation or punctures.

  • Double Gloving: Consider wearing two pairs of gloves for added protection, especially during high-risk procedures.

  • Regular Replacement: Do not wear the same pair of gloves for an extended period. A timetable should be established for regular replacement to prevent permeation by the chemical.[8]

  • Proper Removal: Remove gloves without touching the outer surface with your bare hands and dispose of them as contaminated waste.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[6]

Operational and Disposal Protocols

Safe handling of this compound extends beyond PPE to include proper operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Engineering Controls: All work with solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Donning PPE: Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Use a container that can be securely sealed for transport within the lab.

  • Working with Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work area.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][6] Avoid generating dust.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet for this compound.

Storage and Disposal
  • Storage: Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated area.[2][4] The storage area should be locked up or accessible only to authorized personnel.[4][7]

  • Disposal: All waste materials, including contaminated PPE and spill cleanup debris, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste. Empty containers should be handled as if they still contain the product.

Visualizing the Safety Workflow

To ensure a clear understanding of the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_disposal Post-Task Actions start Assess the task involving This compound weighing Weighing solid or handling powder start->weighing Solid Form solution Working with solutions start->solution Liquid Form goggles Chemical Safety Goggles weighing->goggles gloves Chemical-Resistant Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat fume_hood Use Chemical Fume Hood weighing->fume_hood solution->goggles solution->gloves solution->lab_coat face_shield Face Shield (if splash risk is high) solution->face_shield Conditional decontaminate Decontaminate work area goggles->decontaminate gloves->decontaminate lab_coat->decontaminate respirator NIOSH-Approved Respirator (if dust is generated outside a hood) fume_hood->respirator Alternative if hood is not available fume_hood->decontaminate respirator->decontaminate face_shield->decontaminate dispose Dispose of waste in labeled hazardous waste container decontaminate->dispose wash Wash hands thoroughly dispose->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.